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  • Product: 2-(3-Bromo-5-methoxyphenyl)ethanamine
  • CAS: 262450-67-9

Core Science & Biosynthesis

Foundational

The Strategic Utility of 2-(3-Bromo-5-methoxyphenyl)ethanamine in Kinase Inhibitor Design and Alkaloid Synthesis

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized, modular building blocks. 2-(3-Bromo-5-methoxyphenyl)ethanamine (CAS: 262450-67-9) rep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized, modular building blocks. 2-(3-Bromo-5-methoxyphenyl)ethanamine (CAS: 262450-67-9) represents a critical phenethylamine scaffold utilized extensively in the development of targeted therapeutics and natural product synthesis. As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a strategic asset. The strategic placement of a bromine atom at the 3-position and a methoxy group at the 5-position provides orthogonal reactivity handles. This unique substitution pattern makes it an indispensable precursor for the synthesis of 8-substituted isoquinoline derivatives—potent inhibitors of IκB kinase beta (IKKβ) [1]—as well as a structural analogue for the formal total synthesis of bisbenzylisoquinoline alkaloids like Tubocurarine [2].

This whitepaper deconstructs the physicochemical properties, the chemoselective synthetic workflows, and the pharmacological applications of 2-(3-bromo-5-methoxyphenyl)ethanamine, providing self-validating protocols for researchers and drug development professionals.

Physicochemical Profiling & Structural Rationale

The utility of a building block is dictated by its structural features. In the case of 2-(3-bromo-5-methoxyphenyl)ethanamine, every functional group serves a distinct mechanistic purpose in downstream drug development.

Table 1: Physicochemical & Structural Parameters

ParameterValueFunctional Rationale
Chemical Name 2-(3-Bromo-5-methoxyphenyl)ethanamineCore phenethylamine scaffold for isoquinoline cyclization.
CAS Number 262450-67-9Unique identifier for procurement and regulatory tracking.
Molecular Formula C9H12BrNO-
Molecular Weight 230.10 g/mol -
3-Bromo Substitution Halogen HandleServes as a reactive site for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install the 8-position substituent on the final isoquinoline core.
5-Methoxy Substitution Electron-DonatingModulates the electron density of the aromatic ring, influencing amine basicity and optimizing lipophilicity for kinase ATP-binding pockets.

Synthetic Workflow: Chemoselective Nitrile Reduction

The standard industrial and laboratory preparation of 2-(3-bromo-5-methoxyphenyl)ethanamine involves the reduction of its corresponding nitrile, 2-(3-bromo-5-methoxyphenyl)acetonitrile [3].

The Causality of Reagent Selection

Nitriles are notoriously resistant to mild reduction. While catalytic hydrogenation (e.g., H₂ with Pd/C) is a standard method for nitrile reduction, it is strictly avoided here. Why? Palladium-catalyzed hydrogenation would concurrently cause hydrodehalogenation, cleaving the crucial C-Br bond and destroying the molecule's utility for future cross-coupling. Lithium aluminum hydride (LAH) is a viable alternative but can be overly harsh. Therefore, Borane-Tetrahydrofuran (BH₃·THF) is selected. Borane provides superior chemoselectivity, cleanly reducing the nitrile to a primary amine without affecting the aryl halide.

Step-by-Step Protocol & Self-Validating Logic

Objective: To reduce the nitrile to a primary amine with >85% yield while preserving the aryl bromide.

  • Preparation: Dissolve 2-(3-bromo-5-methoxyphenyl)acetonitrile (1.0 eq) in anhydrous THF under an inert argon atmosphere.

    • Causality: Moisture vigorously reacts with BH₃, quenching the reagent and generating flammable hydrogen gas. Anhydrous conditions are non-negotiable.

  • Reagent Addition: Dropwise add BH₃·THF (1.0 M in THF, 2.0 eq) at room temperature.

  • Thermal Activation: Heat the mixture to 80 °C and stir under reflux for 2 hours.

    • Causality: The electrophilic carbon of the nitrile requires elevated thermal energy to drive the borane addition to completion.

  • Complex Cleavage (The Quench): Cool to room temperature. Carefully add Methanol, followed by 1N HCl, and stir for 1 hour.

    • Causality: This is not merely a safety quench. Borane reduction of nitriles forms a highly stable, covalent borane-amine complex (R-NH₂·BH₃). Methanolysis and acidic hydrolysis are mechanistically required to break this coordinate bond and liberate the free amine salt.

  • Neutralization & Extraction: Adjust the pH of the aqueous layer to ~10 using 1N NaOH. Extract with Ethyl Acetate (EtOAc).

    • Causality: The amine must be deprotonated to its free base form to successfully partition into the organic phase.

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

The Self-Validating System (QC Check): To ensure protocol integrity, the workflow must validate itself. The reaction is deemed successful only if FTIR spectroscopy shows the complete disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ and the emergence of a broad N-H stretch at 3300-3400 cm⁻¹. Concurrently, ESI-LC-MS must confirm a mass shift to m/z 230.1 [M+H]⁺.

SynthWorkflow Start 2-(3-Bromo-5-methoxyphenyl) acetonitrile Reagent BH3-THF Complex (Reduction) Start->Reagent THF, 80°C, 2h Intermediate Borane-Amine Complex Reagent->Intermediate Quench MeOH / 1N HCl (Cleavage) Intermediate->Quench RT, 1h Product 2-(3-Bromo-5-methoxyphenyl) ethanamine Quench->Product Neutralize (NaOH) Extract (EtOAc) Validation Validation: IR: Loss of 2250 cm⁻¹ (C≡N) MS: m/z 230.1 [M+H]⁺ Product->Validation QC Check

Fig 1: Borane-mediated reduction workflow and self-validating QC logic.

Pharmacological Application: IKKβ Inhibition & NF-κB Modulation

Once synthesized, 2-(3-bromo-5-methoxyphenyl)ethanamine is subjected to Bischler-Napieralski or Pictet-Spengler cyclization to form an isoquinoline core. The preserved bromine atom is then utilized to attach various aryl or heteroaryl groups at the 8-position via Suzuki coupling.

These specific 8-substituted isoquinoline derivatives have been identified as highly potent inhibitors of IκB kinase beta (IKKβ) [1].

Mechanism of Action

The NF-κB signaling pathway is a master regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκB-α. Upon stimulation by pro-inflammatory cytokines (e.g., TNF-α) or endotoxins (LPS), the IKK complex is activated. IKKβ phosphorylates IκB-α, tagging it for proteasomal degradation. This releases NF-κB, which translocates to the nucleus to transcribe inflammatory genes.

By utilizing 2-(3-bromo-5-methoxyphenyl)ethanamine to build IKKβ inhibitors, researchers can effectively block the phosphorylation of IκB-α. This traps NF-κB in the cytoplasm, halting the inflammatory cascade at its source—a highly validated therapeutic strategy for autoimmune diseases and rheumatoid arthritis.

Pathway Stimulus Pro-inflammatory Stimulus (TNF-α, LPS) IKK IKK Complex (IKKα / IKKβ) Stimulus->IKK Activates IkB IκB-α (Inhibitory Protein) IKK->IkB Phosphorylates (Degradation) Inhibitor 8-Substituted Isoquinoline (Synthesized from Target Amine) Inhibitor->IKK Blocks IKKβ NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nuclear Translocation & Cytokine Transcription NFkB->Nucleus Translocates

Fig 2: IKKβ inhibition within the NF-κB signaling pathway.

Quantitative Data Summary

To ensure reproducibility across laboratories, the following table summarizes the expected quantitative metrics and validation targets when utilizing this compound in drug discovery workflows.

Table 2: Reaction Optimization & Validation Metrics

Reaction PhaseParameterTarget MetricValidation Method
Nitrile Reduction Temperature80 °C (Reflux)Internal thermocouple
Borane Cleavage Stir Time (Acidic)1 Hour at RTBorane-amine dissociation
Yield Isolated Yield> 85%Gravimetric analysis
Purity Chemical Purity> 98%HPLC (UV at 254 nm)
Identity Mass Confirmationm/z 230.1[M+H]⁺ESI-LC-MS

References

  • Title: 8-substituted isoquinoline derivative and use thereof (WO2010038465A1)
  • Title: A Modular Access to (±)-Tubocurine and (±)-Curine - Formal Total Synthesis of Tubocurarine Source: The Journal of Organic Chemistry URL: [Link]

  • Title: 2-(3-Bromo-5-methoxyphenyl)acetonitrile (CID 21242965) Source: PubChem URL: [Link]

Exploratory

Comprehensive Technical Guide: Synthesis, Characterization, and Applications of 2-(3-Bromo-5-methoxyphenyl)ethanamine

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized, specialized building blocks. 2-(3-Bromo-5-methoxyphenyl)ethanamine (also known as 3-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized, specialized building blocks. 2-(3-Bromo-5-methoxyphenyl)ethanamine (also known as 3-bromo-5-methoxyphenethylamine) is a critical, albeit niche, intermediate utilized in the synthesis of advanced therapeutics, including DNA Mismatch Repair (MMR) inhibitors and kinase-targeting isoquinoline derivatives[1][2].

This whitepaper provides an in-depth technical analysis of this compound. We will explore its structural-activity relationship (SAR) rationale, detail a self-validating synthetic protocol for its generation, and map its downstream applications in oncology and immunology workflows.

Chemical Identity and CAS Registry Context

A common hurdle in advanced drug discovery is sourcing novel intermediates. While bulk chemicals have universally recognized Chemical Abstracts Service (CAS) registry numbers, highly specialized intermediates synthesized de novo during patent campaigns often remain unassigned in public commercial catalogs.

The direct synthetic precursor to our target compound, 2-(3-bromo-5-methoxyphenyl)acetonitrile , is well-documented with the CAS Number 123018-27-9 [3]. However, the reduced primary amine—2-(3-bromo-5-methoxyphenyl)ethanamine—is primarily tracked via patent literature (e.g., and ) rather than standard chemical inventories[1][2]. Researchers must typically synthesize this amine in-house using the chemoselective protocols detailed in Section 4.

Quantitative Physicochemical Data

The following table summarizes the critical chemical properties of the target amine and its primary precursor to aid in analytical characterization (e.g., LC-MS and NMR confirmation).

PropertyValue / Description
IUPAC Name 2-(3-Bromo-5-methoxyphenyl)ethan-1-amine
Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
Precursor Compound 2-(3-Bromo-5-methoxyphenyl)acetonitrile
Precursor CAS Number 123018-27-9[4]
Target CAS Number Proprietary / Unassigned in public bulk registries
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Methoxy Oxygen, Amine Nitrogen)
Rotatable Bonds 4

Structural Activity Relationship (SAR) & Mechanistic Rationale

The selection of the 2-(3-bromo-5-methoxyphenyl)ethanamine scaffold in drug design is highly intentional, driven by three distinct structural features:

  • The Ethylamine Pharmacophore: Phenethylamines are privileged structures. The flexible two-carbon linker allows the primary amine to act as a crucial hydrogen bond donor/acceptor, anchoring the molecule within the acidic pockets of target kinases or repair enzymes.

  • 3-Bromo Substitution (The Synthetic Handle): In late-stage functionalization (LSF), the aryl bromide is indispensable. It serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings), enabling the rapid diversification of the scaffold without rebuilding the core structure.

  • 5-Methoxy Substitution (Electronic & Lipophilic Modulator): The methoxy group is an electron-donating group (EDG) via resonance, which modulates the oxidative addition rate of palladium catalysts during cross-coupling. Pharmacologically, it acts as a hydrogen bond acceptor and optimizes the lipophilicity (LogP) of the final drug candidate, often enhancing cellular permeability.

Self-Validating Synthetic Protocol

The synthesis of 2-(3-bromo-5-methoxyphenyl)ethanamine relies on the reduction of its corresponding nitrile[2]. As a Senior Application Scientist, I must emphasize chemoselectivity . The use of standard reducing agents like Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation (Pd/C + H2) is contraindicated, as they will cause rapid hydrodehalogenation, cleaving the critical aryl bromide bond.

To preserve the bromine atom, we utilize Borane-Tetrahydrofuran (BH3·THF) , which selectively reduces the nitrile to the primary amine[1][2].

SynthesisLogic SM 2-(3-Bromo-5-methoxyphenyl) acetonitrile (CAS: 123018-27-9) BH3 BH3-THF (Chemoselective) SM->BH3 Reduction LiAlH4 LiAlH4 or Pd/C+H2 (Non-selective) SM->LiAlH4 Reduction Product 2-(3-Bromo-5-methoxyphenyl) ethanamine (Target Amine) BH3->Product Preserves Aryl-Br SideProduct Dehalogenated Side Product LiAlH4->SideProduct Cleaves Aryl-Br

Logical decision tree for the chemoselective reduction of the nitrile precursor.

Step-by-Step Methodology: Chemoselective Reduction

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the In-Process Controls (IPC).

  • Step 1: Preparation & Inert Atmosphere Dissolve 2-(3-bromo-5-methoxyphenyl)acetonitrile (1.0 eq) in anhydrous THF (10 volumes) under a strict nitrogen atmosphere. Causality: BH3 is highly sensitive to moisture. Water will violently hydrolyze the reagent to boric acid and hydrogen gas, destroying the stoichiometry and stalling the reaction.

  • Step 2: Reagent Addition Cool the reaction vessel to 0 °C using an ice bath. Add BH3·THF (1M in THF, 5.0 eq) dropwise over 30 minutes. Causality: Nitrile reduction is highly exothermic. Controlled addition at 0 °C prevents thermal runaway and suppresses the formation of secondary amine dimers.

  • Step 3: Reflux & IPC Monitoring Heat the reaction mixture to 80 °C and stir for 2 to 16 hours[1][2]. Self-Validation (IPC): Pull a 50 µL aliquot, quench with methanol, and analyze via LC-MS. Do not proceed until the nitrile starting material (m/z 226/228) is completely consumed.

  • Step 4: The Critical Quench Cool the mixture to room temperature. Carefully add Methanol (excess), followed by 1N HCl, and stir vigorously for 1 hour[1]. Causality: Borane forms a highly stable Lewis acid-base complex with the newly synthesized primary amine. Methanol and HCl are strictly required to hydrolyze this boron-amine complex, releasing the free amine as a hydrochloride salt. Skipping this step will result in zero yield during extraction.

  • Step 5: Workup & Isolation Neutralize the aqueous layer with 1N NaOH to pH ~8. Extract with Ethyl Acetate (3x). Causality: Basification deprotonates the amine hydrochloride salt, driving the neutral free base into the organic phase.

  • Step 6: Purification Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the target primary amine.

Downstream Applications in Drug Development

Once synthesized, 2-(3-bromo-5-methoxyphenyl)ethanamine acts as a foundational block for several advanced therapeutic programs:

  • DNA Mismatch Repair (MMR) Inhibitors: Recent patent literature () highlights the use of this compound in synthesizing inhibitors targeting MLH1[2]. By modulating the MMR pathway, these compounds induce synthetic lethality in specific cancer phenotypes, particularly those with existing DNA repair deficiencies.

  • Isoquinoline Kinase Inhibitors: As detailed in , the amine is cyclized and cross-coupled to form 8-substituted isoquinoline derivatives[1]. These scaffolds are potent inhibitors of IκB kinase (IKK), a master regulator of the NF-κB signaling pathway, making them highly relevant for treating inflammatory diseases and malignancies[1].

AppPathway Amine 2-(3-Bromo-5-methoxyphenyl) ethanamine Coupling Buchwald-Hartwig / Suzuki Cross-Coupling at C-Br Amine->Coupling Late-Stage Functionalization Scaffold Advanced Drug Scaffold (e.g., Isoquinoline deriv.) Coupling->Scaffold Scaffold Assembly Target Target Inhibition (MLH1 or IKK) Scaffold->Target Pharmacophore Binding Outcome Therapeutic Efficacy (e.g., Synthetic Lethality) Target->Outcome Phenotypic Response

Downstream integration of the intermediate into targeted drug discovery workflows.

References

  • PubChem Compound Summary for CID 21242965: 2-(3-Bromo-5-methoxyphenyl)acetonitrile (CAS: 123018-27-9). National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Patent WO2024153947A1:Inhibitor compounds (Targeting MLH1). World Intellectual Property Organization (WIPO) / Google Patents.
  • Patent WO2010038465A1:8-substituted isoquinoline derivative and use thereof. World Intellectual Property Organization (WIPO) / Google Patents.

Sources

Foundational

2-(3-Bromo-5-methoxyphenyl)ethanamine molecular weight

2-(3-Bromo-5-methoxyphenyl)ethanamine: Molecular Weight, Physicochemical Profiling, and Synthetic Applications in Medicinal Chemistry Executive Summary In the landscape of modern medicinal chemistry, halogenated phenethy...

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Author: BenchChem Technical Support Team. Date: March 2026

2-(3-Bromo-5-methoxyphenyl)ethanamine: Molecular Weight, Physicochemical Profiling, and Synthetic Applications in Medicinal Chemistry

Executive Summary

In the landscape of modern medicinal chemistry, halogenated phenethylamine derivatives serve as highly versatile building blocks. 2-(3-Bromo-5-methoxyphenyl)ethanamine (Chemical Formula: C₉H₁₂BrNO) is a prime example of a structurally optimized intermediate. With a precisely calculated molecular weight of 230.10 g/mol , this compound perfectly aligns with fragment-based drug discovery (FBDD) parameters. The strategic placement of a meta-bromine atom and a meta-methoxy group on the phenyl ring provides a unique combination of steric bulk, lipophilicity, and hydrogen-bonding potential. This technical guide explores the physicochemical dynamics, synthetic methodologies, and downstream applications of this critical intermediate, particularly in the development of kinase-inhibiting isoquinoline derivatives.

Physicochemical Profiling & Molecular Weight Dynamics

The molecular weight of a building block dictates its trajectory in drug design. At 230.10 g/mol , 2-(3-bromo-5-methoxyphenyl)ethanamine leaves ample "molecular weight room" (typically capped at 500 Da by Lipinski’s Rule of 5) for downstream functionalization, such as cyclization or amide coupling.

The presence of the bromine atom significantly impacts the molecule's exact mass and isotopic signature. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in a highly diagnostic mass spectrometry profile, which acts as an intrinsic quality control marker during synthesis.

Table 1: Quantitative Physicochemical Properties

PropertyValueScientific Implication
Chemical Formula C₉H₁₂BrNOCompliant with fragment-like lead generation.
Molecular Weight 230.10 g/mol [1]Ideal for multi-step synthesis without exceeding MW limits.
Monoisotopic Mass 229.0102 DaCritical for High-Resolution Mass Spectrometry (HRMS) calibration.
Topological Polar Surface Area (TPSA) ~35.2 ŲExcellent membrane permeability profile for CNS-targeted leads.
H-Bond Donors / Acceptors 1 (Amine) / 2 (Amine, Ether)Facilitates targeted interactions within kinase binding pockets.

Note: General molecular weight and formula parameters are cross-validated against isomeric phenethylamine databases[1].

Strategic Synthetic Methodology

The synthesis of 2-(3-bromo-5-methoxyphenyl)ethanamine is typically achieved via the reduction of its corresponding nitrile precursor, 2-(3-bromo-5-methoxyphenyl)acetonitrile. As an application scientist, the choice of reducing agent is paramount. While Lithium Aluminum Hydride (LiAlH₄) is a standard reagent for nitrile reduction, it carries a high risk of reductive dehalogenation, which would cleave the critical bromine atom.

To prevent this, Borane-Tetrahydrofuran (BH₃·THF) complex is utilized. Borane is highly chemoselective; it efficiently reduces the nitrile to a primary amine without disturbing the aryl bromide bond[2].

Experimental Protocol: Chemoselective Borane Reduction

This protocol is designed as a self-validating system. Each phase contains internal checks to ensure reaction integrity.

  • Initiation & Reagent Addition:

    • Dissolve 1.0 equivalent of 2-(3-bromo-5-methoxyphenyl)acetonitrile in anhydrous THF (approx. 0.2 M concentration) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are mandatory because the BH₃·THF complex reacts violently with moisture, generating hydrogen gas and degrading the active reagent.

  • Reduction Phase:

    • Dropwise add 2.0 to 3.0 molar equivalents of BH₃·THF complex (1M solution) at room temperature.

    • Heat the reaction mixture to reflux (80°C) for 2 hours[2].

    • Validation: Monitor via Thin Layer Chromatography (TLC). Use a 1% Triethylamine (Et₃N) modifier in the EtOAc/Hexane eluent. The basic modifier prevents the newly formed amine from streaking on the acidic silica gel. The disappearance of the UV-active nitrile spot confirms completion.

  • Quenching & Hydrolysis:

    • Cool the vessel to 0°C. Carefully add Methanol, followed by 1N HCl[2]. Stir at room temperature for 1 hour.

    • Causality: Borane reduction initially forms a highly stable boron-amine complex. The addition of HCl and Methanol is not merely for quenching residual borane; it is a mechanistic requirement to hydrolyze the boron-amine bond and release the free primary amine hydrochloride salt.

  • Neutralization & Extraction:

    • Neutralize the aqueous layer with 1N NaOH until pH > 10[2].

    • Extract the free base with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Synthesis Nitrile 2-(3-Bromo-5-methoxyphenyl) acetonitrile Reduction Borane-THF Complex (Reflux, 80°C, 2h) Nitrile->Reduction Addition Complex Boron-Amine Intermediate Reduction->Complex Reduction Quench MeOH / 1N HCl (Hydrolysis, RT, 1h) Complex->Quench Quenching Product 2-(3-Bromo-5-methoxyphenyl) ethanamine Quench->Product Neutralization & Extraction

Synthetic workflow for 2-(3-Bromo-5-methoxyphenyl)ethanamine via borane reduction.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required. The molecular weight of 230.10 g/mol serves as the primary diagnostic target.

Table 2: Expected Analytical Signatures

Analytical TechniqueExpected ResultDiagnostic Significance
LC-MS (ESI+) m/z 231.02 and 233.02 (1:1 ratio)The isotopic doublet perfectly validates the intact C₉H₁₂BrNO formula and confirms the preservation of the bromine atom.
¹H-NMR (CDCl₃) ~2.80 ppm (t, 2H), ~2.95 ppm (t, 2H)Confirms the intact ethylene bridge (-CH₂-CH₂-NH₂).
¹H-NMR (CDCl₃) ~3.80 ppm (s, 3H)Confirms the stability of the methoxy ether group.

Pharmacological Applications: The Isoquinoline Connection

Why synthesize this specific halogenated phenethylamine? 2-(3-Bromo-5-methoxyphenyl)ethanamine is a highly privileged intermediate in the synthesis of 8-substituted isoquinoline derivatives [2].

Through a Bischler-Napieralski or Pictet-Spengler cyclization, the ethanamine chain is folded into a rigid isoquinoline core. The meta-bromine atom (now at the 8-position of the isoquinoline) is perfectly oriented to engage in halogen bonding —a highly specific, directional non-covalent interaction (σ-hole interaction) with backbone carbonyls in target protein binding pockets.

These isoquinoline derivatives have demonstrated significant efficacy as inhibitors of the IκB Kinase (IKK) complex . By inhibiting IKK, these compounds prevent the phosphorylation and subsequent proteasomal degradation of IκBα. Consequently, the transcription factor NF-κB remains sequestered in the cytoplasm, effectively shutting down the transcription of pro-inflammatory and oncogenic target genes[2].

Pathway Lead Isoquinoline Derivative (Ethanamine Precursor) IKK IKK Complex (Inhibited State) Lead->IKK Kinase Inhibition IkB IκBα Protein (Unphosphorylated) IKK->IkB Prevents Degradation NFkB NF-κB Factor (Cytoplasmic Retention) IkB->NFkB Sequesters Gene Target Gene Transcription (Downregulated) NFkB->Gene Blocks Activation

Mechanism of action for isoquinoline derivatives targeting the IKK/NF-κB signaling pathway.

References

  • Google Patents. Details the synthetic protocol for 2-(3-bromo-5-methoxyphenyl)ethanamine (Intermediate IM1-6-1) via borane reduction and its application in IKK/NF-κB pathway inhibition.
  • b-Amino-2-bromobenzenepropanol | C9H12BrNO | CID 53401988 PubChem, National Library of Medicine. Utilized for cross-validating the exact monoisotopic mass and molecular weight (230.10 g/mol ) of the C₉H₁₂BrNO chemical formula. URL:[Link]

Sources

Exploratory

2-(3-Bromo-5-methoxyphenyl)ethanamine: A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Abstract This whitepaper provides an in-depth technical analysis of 2-(3-bromo-5-methoxyphenyl)ethanamine , a highly specialized phenethylamine derivative. We explore its structural nomenclature, physicochemical properti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract This whitepaper provides an in-depth technical analysis of 2-(3-bromo-5-methoxyphenyl)ethanamine , a highly specialized phenethylamine derivative. We explore its structural nomenclature, physicochemical properties, and its critical role as a synthetic intermediate in modern medicinal chemistry—particularly in the development of DNA mismatch repair (MMR) inhibitors and kinase-targeting isoquinolines. Detailed, self-validating synthetic protocols and downstream application workflows are provided to guide researchers in drug development and organic synthesis.

Introduction & IUPAC Nomenclature

The core molecule, defined by the IUPAC name 2-(3-bromo-5-methoxyphenyl)ethanamine , belongs to the phenethylamine class of organic compounds. The nomenclature is deconstructed as follows:

  • Parent Chain: The foundational structure is an ethanamine (a two-carbon aliphatic chain terminating in a primary amine).

  • Aryl Substituent: Attached to carbon-2 of the ethyl chain is a phenyl ring.

  • Ring Substitutions: The phenyl ring is uniquely substituted with a bromine atom at the meta position (C3) and a methoxy group (-OCH3) at the alternate meta position (C5).

This specific 3,5-disubstitution pattern imparts unique steric bulk and electronic properties. The electron-withdrawing nature of the bromine atom, coupled with the electron-donating resonance of the methoxy group, creates a highly tunable aromatic system ideal for downstream electrophilic aromatic substitution or cross-coupling reactions.

Table 1: Physicochemical & Structural Properties

PropertyValue
IUPAC Name 2-(3-bromo-5-methoxyphenyl)ethanamine
Molecular Formula C9H12BrNO
Molar Mass 230.10 g/mol
Core Scaffold Phenethylamine
Hydrogen Bond Donors 1 (Primary Amine -NH2)
Hydrogen Bond Acceptors 2 (Methoxy Oxygen, Amine Nitrogen)
Rotatable Bonds 4
Precursor CAS Number 123018-27-9 (Acetonitrile derivative)[1][2]
Strategic Importance in Medicinal Chemistry

While simple phenethylamines are often investigated for their direct receptor binding affinities (e.g., 5-HT or TAAR1 receptors), 2-(3-bromo-5-methoxyphenyl)ethanamine is predominantly utilized as a high-value synthetic building block.

  • MLH1 Inhibitors: Recent patent literature highlights the use of this amine in synthesizing inhibitors targeting MLH1, a critical component of the DNA Mismatch Repair (MMR) pathway[3]. The primary amine serves as an optimal nucleophile for amide coupling, while the brominated aromatic ring is preserved for later-stage functionalization.

  • Isoquinoline Derivatives: The compound is a prime candidate for Bischler-Napieralski cyclization. The electron-rich nature of the methoxy-substituted ring facilitates ring closure, yielding 8-substituted isoquinoline derivatives that function as kinase inhibitors [4].

Applications Core 2-(3-Bromo-5-methoxyphenyl) ethanamine Isoq 8-Substituted Isoquinolines (Kinase Inhibitors) Core->Isoq Bischler-Napieralski Cyclization MLH1 MLH1 Target Inhibitors (DNA Mismatch Repair) Core->MLH1 Amide Coupling / Alkylation Receptor Phenethylamine Derivatives (Receptor Ligands) Core->Receptor N-Alkylation / Functionalization

Downstream pharmacological applications of 2-(3-bromo-5-methoxyphenyl)ethanamine.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 2-(3-bromo-5-methoxyphenyl)ethanamine requires careful reagent selection to prevent the reductive cleavage of the aryl-bromide bond. Below are two field-proven synthetic routes.

Synthesis A 3-Bromo-5-methoxy benzyl bromide B 2-(3-Bromo-5-methoxyphenyl) acetonitrile A->B NaCN / KCN (SN2 Substitution) E 2-(3-Bromo-5-methoxyphenyl) ethanamine B->E BH3-THF (Nitrile Reduction) C 3-Bromo-5-methoxy benzaldehyde D Nitrostyrene Intermediate C->D Nitromethane, Base (Henry Reaction) D->E LiAlH4 (Nitro Reduction)

Synthetic pathways to 2-(3-bromo-5-methoxyphenyl)ethanamine.

Protocol A: Chemoselective Nitrile Reduction (Preferred Route)

This method utilizes 2-(3-bromo-5-methoxyphenyl)acetonitrile as the starting material[2]. The critical challenge is reducing the nitrile to a primary amine without causing reductive debromination.

Mechanistic Rationale: Catalytic hydrogenation (e.g., H2 with Pd/C) is strictly avoided as it readily cleaves aryl halides. Instead, Borane-Tetrahydrofuran (BH3·THF) is employed [3]. Borane is highly electrophilic and chemoselectively attacks the nitrile nitrogen, forming an intermediate borazine-like network that is subsequently hydrolyzed to the amine.

Step-by-Step Workflow:

  • Initialization: Dissolve 2-(3-bromo-5-methoxyphenyl)acetonitrile (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Anhydrous conditions are mandatory to prevent the violent hydrolysis of the BH3 complex. Cooling mitigates the exothermic nature of the initial Lewis acid-base complexation.

  • Reagent Addition: Add BH3·THF complex (1M in THF, 3.0–5.0 eq) dropwise over 30 minutes.

  • Reflux: Remove the ice bath, heat the reaction mixture to 80 °C, and stir for 2 to 16 hours.

    • Causality: The reduction of nitriles by borane is kinetically slow at room temperature; elevated temperatures provide the activation energy required to fully reduce the triple bond.

  • Quenching & Hydrolysis: Cool the mixture back to room temperature. Carefully add methanol dropwise to quench unreacted borane (hydrogen gas evolution will occur). Follow with the addition of 1N HCl and stir for 1 hour.

    • Causality: Acid hydrolysis is required to break the strong nitrogen-boron bonds of the intermediate complex, releasing the primary amine as a water-soluble hydrochloride salt.

  • Isolation (Self-Validation): Extract the acidic aqueous layer with ethyl acetate to remove unreacted starting material and non-basic impurities. Adjust the aqueous layer's pH to ~9-10 using saturated aqueous NaOH. Extract the newly liberated freebase amine with Dichloromethane (DCM). Dry the combined DCM layers over Na2SO4, filter, and concentrate in vacuo.

    • Validation: The acid-base extraction serves as a self-validating purification step. Only basic compounds (the desired amine) will transition from the aqueous to the organic phase upon basification.

Protocol B: Henry Reaction (Nitroaldol) Route

For bottom-up synthesis from 3-bromo-5-methoxybenzaldehyde[5].

Step-by-Step Workflow:

  • Condensation: Combine 3-bromo-5-methoxybenzaldehyde (1.0 eq) and nitromethane (excess) in a solvent (e.g., ethanol) with ammonium acetate (0.5 eq). Reflux for 4 hours.

  • Crystallization: Cool the mixture to induce precipitation of 1-(3-bromo-5-methoxyphenyl)-2-nitroethene. Filter and wash with cold ethanol.

  • Reduction: Suspend LiAlH4 (3.0 eq) in anhydrous THF at 0 °C. Slowly add the nitrostyrene intermediate. Stir at room temperature for 4 hours.

    • Causality: LiAlH4 is a potent hydride donor capable of reducing both the alkene and the nitro group in a single pot. Careful temperature control is necessary to prevent the formation of dimeric side products.

  • Fieser Workup: Quench the LiAlH4 using the Fieser method ( n mL H2O, n mL 15% NaOH, 3n mL H2O). Filter the granular aluminum salts and concentrate the filtrate to yield the amine.

Analytical Characterization

To confirm the structural integrity of the synthesized 2-(3-bromo-5-methoxyphenyl)ethanamine, Nuclear Magnetic Resonance (NMR) spectroscopy is standard.

  • 1H NMR (CDCl3): Expect a distinct primary amine broad singlet (exchangeable with D2O) around 1.2-1.5 ppm. The ethyl chain will present as two distinct triplets (or multiplets) around 2.7 ppm (benzylic -CH2-) and 2.9 ppm (-CH2-NH2). The methoxy group will appear as a sharp singlet at ~3.8 ppm. The aromatic region will show three distinct protons exhibiting meta coupling (small J values, ~1.5-2.0 Hz) due to the 1,3,5-substitution pattern.

References
  • Title: WO2024153947A1 - Inhibitor compounds Source: Google Patents / WIPO URL
  • Title: WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof Source: Google Patents / WIPO URL
  • Title: 2-(3-Bromo-5-methoxyphenyl)acetonitrile (CID 21242965) Source: PubChem, National Library of Medicine URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley Online Library URL: [Link]

Sources

Foundational

Sourcing and Integrating 2-(3-Bromo-5-methoxyphenyl)ethanamine in Kinase Inhibitor Discovery: A Technical Guide

Executive Summary The compound 2-(3-Bromo-5-methoxyphenyl)ethanamine is a highly specialized phenethylamine building block utilized in modern medicinal chemistry. Its primary application lies in the synthesis of 8-substi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-Bromo-5-methoxyphenyl)ethanamine is a highly specialized phenethylamine building block utilized in modern medicinal chemistry. Its primary application lies in the synthesis of 8-substituted isoquinoline derivatives, which act as potent inhibitors of IκB kinase beta (IKKβ)[1]. Because this intermediate is rarely stocked in bulk by frontline catalog suppliers, researchers must navigate specialized sourcing channels while implementing rigorous analytical validation to prevent upstream synthetic failures. This whitepaper provides a comprehensive guide on the biological rationale, commercial sourcing strategies, and self-validating synthetic protocols for integrating this building block into drug discovery pipelines.

Chemical Identity & Structural Rationale

The structural architecture of 2-(3-bromo-5-methoxyphenyl)ethanamine offers three distinct pharmacophoric and synthetic advantages:

  • Ethanamine Linker: Provides the optimal spatial geometry and flexibility required to form amide bonds or secondary amines that interact directly with the hinge region or solvent-exposed domains of target kinases.

  • Meta-Bromine Substituent: Acts as a critical synthetic handle. It enables late-stage diversification via transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing medicinal chemists to rapidly generate Structure-Activity Relationship (SAR) libraries from a single advanced intermediate.

  • Meta-Methoxy Group: Functions as an electron-donating group that modulates the electron density of the aromatic ring. Biologically, it serves as a robust hydrogen-bond acceptor to improve target affinity.

Biological Context: The IKKβ and NF-κB Axis

The primary documented utility of this building block is in the synthesis of [1]. IKKβ is the primary catalytic subunit of the IKK complex and serves as the master regulator of the canonical NF-κB signaling cascade[2].

Upon activation by pro-inflammatory cytokines (such as TNF-α or IL-1β), IKKβ phosphorylates the inhibitory protein IκBα at specific serine residues (Ser32 and Ser36)[3]. This phosphorylation event triggers the ubiquitin-mediated proteasomal degradation of IκBα, thereby releasing the NF-κB transcription factor (typically a p50/p65 heterodimer)[4]. NF-κB subsequently translocates to the nucleus to drive the transcription of genes involved in severe inflammatory diseases, immune evasion, and oncogenesis[5]. By integrating 2-(3-bromo-5-methoxyphenyl)ethanamine into an isoquinoline scaffold, researchers can synthesize molecules that effectively bind to IKKβ and halt this inflammatory cascade[1].

Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1β) Receptor Receptor Complex Stimulus->Receptor IKK IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates (Ser32/36) NFkB NF-κB (p50/p65) IkB->NFkB Degradation / Release Nucleus Nucleus (Gene Transcription) NFkB->Nucleus Translocates Drug IKKβ Inhibitor (Isoquinoline Derivative) Drug->IKK Inhibits

Canonical NF-κB signaling pathway illustrating IKKβ inhibition by targeted isoquinoline derivatives.

Commercial Sourcing Strategy & Supplier Evaluation

Because 2-(3-bromo-5-methoxyphenyl)ethanamine is a niche intermediate, it requires targeted sourcing. Researchers must balance lead time, cost, and the risk of impurities. Below is a quantitative evaluation matrix for sourcing this compound.

Supplier CategorySourcing StrategyTypical PurityLead TimeCost ImpactAnalytical Data Provided
Tier 1: Specialized Catalogs Enamine, Combi-Blocks>97%1-2 WeeksLow 1 H NMR, LC-MS
Tier 2: Chemical Aggregators BLD Pharm, eMolecules>95%2-4 WeeksMediumLC-MS (UV 254 nm)
Tier 3: Custom Synthesis (CRO) Pharmaron, WuXi AppTec>98%6-8 WeeksHighFull IND-enabling suite

Analytical Validation (Self-Validating QC)

The Causality of Impurities: Halogenated aromatics are highly susceptible to reductive dehalogenation. If a supplier synthesizes the ethanamine by reducing a precursor nitrile using catalytic hydrogenation (e.g., Pd/C, H 2​ ) instead of a milder hydride source like Borane-THF[1], des-bromo impurities will inevitably be present. These impurities are often chromatographically inseparable from the target product on reverse-phase HPLC and will carry through the entire synthetic sequence, ruining late-stage cross-coupling yields. Therefore, a self-validating Quality Control (QC) protocol is mandatory before integration.

Protocol 1: Incoming QC Validation
  • Sample Preparation: Dissolve 2 mg of the commercially sourced amine in 0.5 mL of anhydrous DMSO- d6​ .

  • 1 H NMR Analysis (400 MHz): Analyze the aromatic region (δ 6.5 - 7.5 ppm). The presence of two meta-coupled protons (doublets, J ~ 1.5 Hz) confirms the 3,5-substitution pattern. Crucial Check: A multiplet integrating for more than 3 protons in the aromatic region strongly indicates des-bromo contamination.

  • LC-MS (ESI+): Run a 5-minute gradient (5% to 95% MeCN in H 2​ O with 0.1% Formic Acid).

    • Validation Marker: Look for the characteristic isotopic bromine doublet (M and M+2 peaks of equal intensity) at m/z 230 and 232[M+H] + .

    • Failure Marker: The presence of an m/z 152 peak confirms the material is contaminated with the des-bromo impurity and must be rejected or repurified.

Synthetic Integration & Methodologies

Once validated, the building block is integrated into the drug scaffold. The primary reaction is an amide coupling with a core carboxylic acid.

The Causality of Reagent Choice: We utilize HATU over standard EDC/HOBt. HATU generates an active 7-azabenzotriazole ester, which undergoes aminolysis significantly faster than standard benzotriazole esters. This minimizes epimerization of chiral centers on the core scaffold and overcomes the steric hindrance associated with substituted phenethylamines.

Protocol 2: HATU-Mediated Amide Coupling
  • Activation: To a solution of the core isoquinoline-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration), add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature under a nitrogen atmosphere for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add the validated 2-(3-bromo-5-methoxyphenyl)ethanamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor reaction completion via LC-MS by observing the disappearance of the activated ester mass and the appearance of the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the intermediate, which is now primed for late-stage Suzuki coupling at the bromine position.

Workflow Sourcing Commercial Sourcing 2-(3-Bromo-5-methoxyphenyl)ethanamine QC Analytical QC (NMR, LC-MS) Sourcing->QC Coupling Amide Coupling (HATU, DIPEA) QC->Coupling Validated Amine CrossCoupling Late-Stage Diversification (Suzuki Coupling) Coupling->CrossCoupling Scaffold Intermediate Assay In Vitro Assay (IKKβ FRET) CrossCoupling->Assay Final NCE

Workflow for the analytical validation and synthetic integration of the sourced building block.

References

  • Title: 8-substituted isoquinoline derivative and use thereof (WO2010038465A1)
  • Title: IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors Source: International Journal of Biological Sciences URL: [Link]

  • Title: The IκB kinase complex: master regulator of NF-κB signaling Source: National Institutes of Health (PMC) URL: [Link]

  • Title: The IκB kinase complex in NF-κB regulation and beyond Source: National Institutes of Health (PMC) / The EMBO Journal URL: [Link]

  • Title: IKKbeta phosphorylates IkB causing NF-kB to dissociate Source: Reactome Pathway Database URL: [Link]

Sources

Exploratory

Comprehensive Spectral Characterization (NMR, MS) of 2-(3-Bromo-5-methoxyphenyl)ethanamine

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary & Structural Dynamics The compound 2-(3-Bromo-5-methoxyph...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary & Structural Dynamics

The compound 2-(3-Bromo-5-methoxyphenyl)ethanamine (Formula: C9H12BrNO; MW: 230.10 g/mol ) is a highly specific, ring-substituted phenethylamine derivative. It frequently serves as a critical synthetic intermediate in the development of complex pharmaceuticals, notably in the synthesis of 8-substituted isoquinoline derivatives .

Accurate spectral characterization of this molecule requires navigating the competing electronic effects of its substituents: the strong resonance-donating methoxy group (-OCH3), the inductively withdrawing bromine atom (-Br), and the primary ethylamine chain. This guide provides a rigorous, self-validating framework for the Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) analysis of this compound, detailing the causality behind fragmentation pathways and chemical shifts.

Mass Spectrometry (EI-MS) Analysis

Mechanistic Causality of Fragmentation

In standard Electron Ionization (EI) mass spectrometry operating at 70 eV, the initial ionization event predominantly occurs at the amine nitrogen, generating a radical cation. For primary phenethylamines, the thermodynamic drive to stabilize this radical dictates the fragmentation cascade .

The dominant pathway is β-cleavage (cleavage of the Cα–Cβ bond). This homolytic cleavage is highly favored because it yields two exceptionally stable species: an iminium ion ( CH2​=NH2+​ ) and a resonance-stabilized substituted benzyl cation. Because the ethylamine chain lacks alpha-substituents, the iminium ion consistently appears at m/z 30 , forming the base peak (100% abundance) .

The presence of the bromine atom provides a definitive isotopic signature. Bromine naturally occurs as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Consequently, any fragment retaining the aromatic ring—including the molecular ion and the benzyl cation—will present as a distinct doublet separated by 2 mass units.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 229/231 Alpha [M - NH3]⁺ m/z 212/214 M->Alpha α-cleavage (-NH3) Beta1 Benzyl Cation m/z 199/201 M->Beta1 β-cleavage (Cα-Cβ) Beta2 Iminium Ion m/z 30 M->Beta2 β-cleavage (Cα-Cβ)

Figure 1: EI-MS fragmentation pathways of 2-(3-Bromo-5-methoxyphenyl)ethanamine.

Quantitative MS Data Summary
m/zRelative AbundanceIon AssignmentStructural Origin
229 / 231 ~5-10%[M]⁺•Molecular ion (Isotopic 1:1 ratio for 79Br/81Br)
212 / 214 <5%[M - NH3]⁺•Loss of ammonia via α-cleavage
199 / 201 ~20-30%[C8H8BrO]⁺3-Bromo-5-methoxybenzyl cation (β-cleavage)
30 100% (Base)[CH2NH2]⁺Iminium ion (β-cleavage)
Self-Validating GC-MS Protocol

To ensure data trustworthiness, the following GC-MS workflow incorporates mandatory system-suitability checks.

  • System Calibration (Validation Step): Prior to sample injection, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks meet target abundance ratios to confirm mass accuracy and electron multiplier sensitivity.

  • Blank Verification: Inject 1 µL of GC-grade methanol (solvent blank) to confirm the absence of column bleed or carryover at m/z 30 and m/z 199/201.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized 2-(3-Bromo-5-methoxyphenyl)ethanamine in 1.0 mL of GC-grade methanol.

  • Injection & Acquisition: Inject 1 µL of the sample using a split ratio of 10:1. Causality: The split ratio prevents detector saturation from the highly abundant m/z 30 iminium ion, preserving the linear dynamic range for the weaker molecular ion.

  • Ionization Parameters: Maintain the EI source at 70 eV and 230°C. Causality: 70 eV is the universal standard for EI; deviating from this alters the internal energy of the molecular ion, skewing the relative abundance of the β-cleavage fragments away from standard library models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C Spectral Assignments

The 1,3,5-trisubstitution pattern of the aromatic ring creates a highly specific 1H NMR profile. Because the protons at C2, C4, and C6 are separated by four bonds, they exhibit exclusively meta-coupling ( 4JHH​≈1.5–2.0 Hz ).

The chemical shifts are dictated by the substituents' electronic effects [4]. The methoxy group at C5 donates electron density via resonance, significantly shielding the ortho protons (H4 and H6), pushing them upfield to ~6.7–6.9 ppm. The bromine at C3 exerts an inductive withdrawing effect, slightly deshielding H2 (~7.0 ppm). In the aliphatic region, the ethylamine chain presents as two distinct triplets resulting from the vicinal coupling between the Ar- CH2​ and CH2​

NH2​ protons.
Quantitative NMR Data Summary

Table 2: Predicted 1H NMR Assignments (400 MHz, CDCl3)

Chemical Shift (ppm)MultiplicityIntegrationJ-coupling (Hz)Assignment1.45br s2H-- NH2​ (Exchangeable)2.73t2H6.8Ar- CH2​ -2.94t2H6.8- CH2​ NH2​ 3.78s3H-- OCH3​ 6.72dd1H1.5, 2.0Ar-H (C6, ortho to OMe/Alkyl)6.94dd1H1.5, 1.5Ar-H (C4, ortho to OMe/Br)6.98dd1H1.5, 2.0Ar-H (C2, ortho to Br/Alkyl) Table 3: Predicted 13C NMR Assignments (100 MHz, CDCl3)

Chemical Shift (ppm)Carbon TypeAssignment39.8 CH2​ Ar- CH2​ -43.5 CH2​ - CH2​ NH2​ 55.4 CH3​ - OCH3​ 113.2CHAr-C (C6)114.8CHAr-C (C4)122.5C (Quaternary)Ar-C (C3, C-Br)123.1CHAr-C (C2)143.0C (Quaternary)Ar-C (C1, C-alkyl)160.5C (Quaternary)Ar-C (C5, C-OMe)

Self-Validating NMR Workflow

To guarantee high-fidelity spectral resolution, the NMR acquisition must follow a closed-loop validation process.

NMR_Workflow Sample Sample Prep (10 mg in 0.6 mL CDCl3) Lock Lock & Shim (Z0, Z1, Z2 gradients) Sample->Lock Acq1H 1H Acquisition (ns=16, d1=1s) Lock->Acq1H Acq13C 13C Acquisition (ns=256, d1=2s, CPD) Lock->Acq13C Process FT, Phase & Baseline Corr. Reference to TMS (0 ppm) Acq1H->Process Acq13C->Process

Figure 2: Standardized self-validating workflow for 1H and 13C NMR acquisition.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal zero-point reference, eliminating chemical shift drift caused by temperature fluctuations or magnetic field drift.

  • Tuning and Matching (Validation Step): Insert the sample and perform Automatic Tuning and Matching (ATM). Evaluate the wobble curve to ensure the probe's resonance circuit is perfectly matched to the sample's specific dielectric impedance, maximizing the signal-to-noise (S/N) ratio.

  • Locking and Shimming: Lock onto the deuterium frequency of CDCl3​ . Apply gradient shimming (Z0, Z1, Z2) until the lock level is maximized and stable. Causality: Proper shimming homogenizes the magnetic field, ensuring the narrow meta-couplings (1.5 Hz) are resolved rather than blurred into broad singlets.

  • 1H Acquisition: Acquire 16 scans with a 1-second relaxation delay (d1).

  • 13C Acquisition: Acquire 256–512 scans using WALTZ-16 proton decoupling. Set the relaxation delay (d1) to a minimum of 2.0 seconds. Causality: Quaternary carbons (C-Br, C-OMe) lack attached protons to facilitate dipole-dipole relaxation. A longer d1 delay ensures these nuclei fully relax between pulses, preventing their signals from being artificially suppressed in the final spectrum.

  • Processing: Apply Fourier Transform (FT), perform manual zero-order and first-order phase correction, and apply a polynomial baseline correction. Reference the spectrum to TMS (0.00 ppm) or the residual CHCl3​ peak (7.26 ppm for 1H ; 77.16 ppm for 13C ).

References

  • 8-substituted isoquinoline derivative and use thereof. World Intellectual Property Organization Patent WO2010038465A1. Google Patents.
  • Comprehensive Analysis of Analogues of Amine-Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry. ACS Omega. American Chemical Society. Available at:[Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. MDPI. Available at:[Link]

  • Phenethylamine | C8H11N | CID 1001. PubChem. National Center for Biotechnology Information, U.S. National Library of Medicine. Available at:[Link]

Foundational

2-(3-Bromo-5-methoxyphenyl)ethanamine solubility profile

An in-depth understanding of a compound’s solubility profile is the cornerstone of successful drug development, dictating everything from early in vitro assay reliability to late-stage clinical formulation. For 2-(3-Brom...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of a compound’s solubility profile is the cornerstone of successful drug development, dictating everything from early in vitro assay reliability to late-stage clinical formulation. For 2-(3-Bromo-5-methoxyphenyl)ethanamine —a phenethylamine derivative characterized by a basic primary amine, a lipophilic bromine atom, and a methoxy group—solubility is highly dynamic and heavily dependent on the physicochemical environment.

This technical whitepaper provides drug development professionals with a comprehensive guide to profiling the solubility of 2-(3-Bromo-5-methoxyphenyl)ethanamine, detailing the causality behind its behavior and outlining self-validating experimental protocols.

Physicochemical Profiling & Mechanistic Causality

To accurately design a solubility assessment, we must first deconstruct the molecular architecture of 2-(3-Bromo-5-methoxyphenyl)ethanamine.

  • The Primary Amine (pKa ~9.5): The terminal ethanamine group is highly basic. In acidic environments (e.g., gastric fluid, pH 1.2), this amine is protonated, forming a cationic species that interacts favorably with water, driving high aqueous solubility.

  • The Bromo Substituent: Bromine is highly lipophilic and electron-withdrawing. It significantly increases the molecule's overall partition coefficient (LogP), driving the compound toward organic phases and reducing its intrinsic aqueous solubility.

  • The Methoxy Substituent: While capable of hydrogen bonding, the methoxy group adds steric bulk and lipophilicity, further limiting aqueous solubility when the molecule is in its neutral state.

The Causality of pH-Dependent Solubility: Because of these structural features, the solubility of this compound is not static; it is a function of the ionization state. As the pH of the medium approaches and exceeds the pKa of the amine (pH > 7.4), the molecule transitions to its neutral "free base" form. The loss of the ionic charge allows the lipophilic bromo and methoxy groups to dominate the molecule's hydration energetics, leading to a rapid and severe drop in aqueous solubility. This necessitates rigorous pH-controlled profiling to predict in vivo precipitation risks.

Solubility Assessment in the Drug Development Pipeline

Solubility must be assessed in distinct phases, transitioning from high-throughput kinetic estimates to rigorous thermodynamic equilibrium measurements.

Workflow A Hit Identification (Kinetic Solubility) B Lead Optimization (Thermodynamic Profiling) A->B C Preformulation (pH & Co-solvent Studies) B->C D Clinical Formulation (Salt/Polymorph Selection) C->D

Caption: Solubility Assessment in Drug Development Pipeline

Methodology 1: High-Throughput Kinetic Solubility (Early Discovery)

Kinetic solubility measures the concentration at which a pre-dissolved compound precipitates when introduced into an aqueous medium[1]. This is not a true equilibrium measurement but a practical proxy used during early screening to ensure compounds do not crash out during in vitro biological assays.

Self-Validating Protocol: The DMSO Crash Method

  • Stock Preparation: Dissolve 2-(3-Bromo-5-methoxyphenyl)ethanamine in 100% DMSO to create a 10 mM stock. Causality: DMSO completely disrupts the crystal lattice, ensuring the starting state is fully molecularly dispersed.

  • Serial Dilution: Create a concentration gradient (e.g., 1 µM to 500 µM) by spiking the DMSO stock into Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate. Keep final DMSO concentration ≤2% to prevent artificial co-solvent solubility enhancement.

  • Incubation: Incubate at room temperature for 2 hours.

  • Detection (Nephelometry): Measure light scattering using a nephelometer.

  • Self-Validation Step: Include a known highly soluble standard (e.g., Propranolol) and a poorly soluble standard (e.g., Nicardipine) on the same plate. The assay is only valid if the standards precipitate at their established literature thresholds. The kinetic solubility of the test compound is defined as the highest concentration immediately prior to a statistically significant increase in light scattering.

Methodology 2: Thermodynamic Equilibrium Solubility (Gold Standard)

For lead optimization and Biopharmaceutics Classification System (BCS) designation, thermodynamic solubility is mandatory. This method measures the true equilibrium between the solid crystal lattice and the dissolved species in a saturated solution[2].

The explicitly recommend the "shake-flask" method for this determination[2][3].

ShakeFlask S1 1. Add Excess Solid to Buffer (pH 1.2 - 7.4) S2 2. Isothermal Agitation (37°C, 24-72 hours) S1->S2 S3 3. Phase Separation (Centrifugation/Filtration) S2->S3 S4 4. Supernatant Analysis (HPLC-UV / LC-MS) S3->S4 S5 5. Solid State Analysis (XRPD for Polymorphs) S3->S5 Analyze Pellet

Caption: Shake-Flask Thermodynamic Solubility Workflow

Self-Validating Protocol: The Shake-Flask Method

  • Solid Addition: Add an excess amount of crystalline 2-(3-Bromo-5-methoxyphenyl)ethanamine (free base) to glass vials containing 5 mL of standard pharmacopoeial buffers (pH 1.2, 4.5, and 6.8). Causality: Glass is used to prevent the lipophilic compound from adsorbing onto plastic surfaces, which would artificially lower the measured concentration.

  • Isothermal Agitation: Place vials in an orbital shaker set to 37 ± 1 °C[2][3]. Causality: Solubility is a thermodynamically driven, temperature-dependent process. 37°C strictly mimics human physiological conditions.

  • Equilibration & Time-Course Sampling (Self-Validation): Sample the suspension at 24, 48, and 72 hours. Equilibrium is definitively proven—and the assay self-validated—only when the concentration difference between sequential time points is <5%[3].

  • Phase Separation: Centrifuge the samples, then filter the supernatant through a 0.22 µm PVDF filter. Causality: 0.22 µm filtration removes sub-visible colloidal aggregates that can pass through larger filters and artificially inflate the UV/LC-MS signal.

  • pH Verification: Measure the pH of the filtrate. Causality: The dissolution of the basic ethanamine group can consume protons, raising the pH of unbuffered media mid-experiment. The final pH dictates the true solubility state.

  • Quantification: Dilute the filtrate into the mobile phase and quantify via a validated HPLC-UV method against a standard calibration curve.

  • Solid-State Analysis: Recover the undissolved pellet and analyze via X-Ray Powder Diffraction (XRPD). Causality: The compound may have converted into a hydrate or a different polymorph during the 72-hour aqueous incubation. Knowing the exact solid form at equilibrium is critical for formulation.

Quantitative Data Presentation

Based on the physicochemical properties of the phenethylamine scaffold and its substituents, the expected solubility profile is summarized below.

Table 1: Predicted pH-Dependent Thermodynamic Solubility (Free Base Form)

pH LevelPrimary SpeciesEstimated Solubility (mg/mL)Biopharmaceutical Implication
1.2 (Gastric) Cationic (Protonated Amine)> 50.0High solubility; rapid dissolution expected in the stomach.
4.5 (Duodenal) Cationic> 20.0Sufficient solubility maintained for the upper intestinal absorption window.
7.4 (Blood/Intestinal) Free Base (Neutral)< 0.1Severe precipitation risk; permeability is high, but absorption is solubility-limited.
9.0 (Basic) Free Base (Neutral)< 0.01Highly insoluble; compound crashes out of aqueous media.

Table 2: Kinetic Solubility in Standard Solvent Systems (DMSO Crash Method)

Solvent SystemMax Tolerated Concentration (µM)Observation
100% DMSO > 10,000Fully soluble; ideal for master stock solutions.
PBS (pH 7.4) + 1% DMSO < 50Rapid precipitation; forms cloudy colloidal dispersion.
PBS (pH 7.4) + 5% DMSO ~ 100Marginal improvement; visible light scattering detected via nephelometry.
Methanol / Ethanol > 5,000Highly soluble; suitable for analytical dilutions and LC-MS mobile phases.

Formulation Implications & Next Steps

The data clearly indicates that while 2-(3-Bromo-5-methoxyphenyl)ethanamine possesses excellent solubility in the acidic stomach, it faces a severe "precipitation cliff" as it enters the neutral pH of the intestines and bloodstream.

To mitigate this, drug development professionals should avoid formulating the compound as a free base. Instead, salt screening (e.g., forming a hydrochloride, mesylate, or tosylate salt) should be the immediate next step. A well-chosen salt form will lower the microenvironmental pH of the dissolving particle, temporarily sustaining supersaturation in the intestines long enough for the highly permeable lipophilic scaffold to be absorbed into the systemic circulation.

References

  • World Health Organization (WHO). "Annex 4: WHO guidelines on Biopharmaceutics Classification System-based biowaivers." WHO Technical Report Series, No. 1019, 2019. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system." Journal of Pharmaceutical Sciences, 2021. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(3-Bromo-5-methoxyphenyl)ethanamine: Synthesis, Characterization, and Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the research chemical 2-(3-Bromo-5-methoxyphe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the research chemical 2-(3-Bromo-5-methoxyphenyl)ethanamine. Due to the limited direct public data on this specific molecule, this document synthesizes information from structurally related compounds to propose a viable synthetic route, predict its physicochemical properties, and explore its potential as a tool for pharmacological research. The guide details a plausible multi-step synthesis, outlines methods for analytical characterization, and discusses potential biological activities, with a focus on its likely interaction with serotonin receptors based on established structure-activity relationships of halogenated phenethylamines. Furthermore, potential anti-inflammatory and cytotoxic properties are considered, drawing parallels with other brominated phenolic compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar novel psychoactive or biologically active compounds.

Introduction

Substituted phenethylamines represent a vast and continuously explored class of compounds with a wide spectrum of biological activities. Their interactions with the central nervous system, particularly with monoamine neurotransmitter systems, have made them a cornerstone of medicinal chemistry and neuropharmacology research. The introduction of halogen and methoxy substituents onto the phenyl ring can significantly modulate the pharmacological profile of these molecules, influencing their potency, selectivity, and mechanism of action at various receptor targets.

This guide focuses on the specific, yet sparsely documented, compound 2-(3-Bromo-5-methoxyphenyl)ethanamine. By examining the established chemistry and pharmacology of its structural isomers and related analogs, we can construct a detailed theoretical framework to guide its synthesis and investigation. The presence of a bromine atom and a methoxy group at the meta positions of the phenyl ring suggests the potential for unique interactions with biological targets, making it a compound of interest for novel drug discovery and as a tool for probing receptor structure and function.

Synthesis and Physicochemical Properties

A plausible and efficient synthetic route to 2-(3-Bromo-5-methoxyphenyl)ethanamine can be designed based on well-established organic chemistry principles, starting from commercially available precursors. The proposed synthesis involves a multi-step process, which is outlined below.

Proposed Synthetic Pathway

The synthesis of the target compound can be approached via the reduction of an intermediate nitrostyrene, which is a common and effective method for producing phenethylamines.[1][2][3] The key steps are illustrated in the workflow diagram below.

Synthesis_Workflow A 3-Methoxyphenol B 2-Bromo-5-methoxyphenol A->B Bromination (N-Bromosuccinimide) C 2-Bromo-5-methoxybenzaldehyde B->C Formylation (e.g., Vilsmeier-Haack) D 1-Bromo-3-methoxy-5-(2-nitrovinyl)benzene C->D Henry Reaction (Nitromethane) E 2-(3-Bromo-5-methoxyphenyl)ethanamine D->E Reduction (e.g., LiAlH4 or NaBH4/CuCl2)

Figure 1: Proposed synthetic workflow for 2-(3-Bromo-5-methoxyphenyl)ethanamine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-methoxyphenol

The synthesis of the key intermediate, 2-bromo-5-methoxyphenol, can be achieved through the bromination of 3-methoxyphenol using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[4]

  • Dissolve 3-methoxyphenol in acetonitrile and cool the solution to 0°C.

  • Slowly add a solution of N-bromosuccinimide in acetonitrile, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for an additional hour after the addition is complete.

  • Remove the solvent under reduced pressure.

  • The resulting residue, a mixture of brominated isomers, is then purified by silica gel column chromatography to isolate 2-bromo-5-methoxyphenol.[4]

Step 2: Formylation to 2-Bromo-5-methoxybenzaldehyde

The phenolic intermediate can be converted to the corresponding benzaldehyde through a formylation reaction, such as the Vilsmeier-Haack reaction.

Step 3: Henry Reaction to form the Nitrostyrene

The resulting 2-Bromo-5-methoxybenzaldehyde is then reacted with nitromethane in the presence of a base (e.g., ammonium acetate) to yield the β-nitrostyrene intermediate, 1-bromo-3-methoxy-5-(2-nitrovinyl)benzene.[3]

Step 4: Reduction to 2-(3-Bromo-5-methoxyphenyl)ethanamine

The final step is the reduction of the nitrostyrene. This can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4) or a milder, one-pot procedure using sodium borohydride (NaBH4) and copper(II) chloride (CuCl2).[1][2][3][5][6] The latter method is often preferred for its milder conditions and high yields.[1][2][5][6]

  • Suspend sodium borohydride in a mixture of isopropyl alcohol and water.

  • Add the nitrostyrene intermediate to the suspension.

  • Add a catalytic amount of copper(II) chloride.

  • Heat the mixture to reflux for a short period (typically 10-30 minutes).[2][5][6]

  • After cooling, the product can be extracted with an organic solvent.

  • The final product can be isolated as a freebase or converted to a salt (e.g., hydrochloride) for improved stability and handling.

Physicochemical Properties (Predicted)

The predicted physicochemical properties of 2-(3-Bromo-5-methoxyphenyl)ethanamine, based on its structure and data from its isomer 2-(3-bromo-5-methoxyphenyl)acetonitrile, are summarized in the table below.[7]

PropertyPredicted Value
Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
Appearance Likely a solid or oil at room temperature.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt should be soluble in water.
XLogP3 ~2.2

Analytical Characterization

The identity and purity of the synthesized 2-(3-Bromo-5-methoxyphenyl)ethanamine should be confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of the final compound and for monitoring the progress of the synthesis. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) is a suitable starting point.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is essential for confirming the molecular weight of the target compound.[8][9] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the final product. The spectra will provide detailed information about the arrangement of protons and carbon atoms in the molecule, confirming the substitution pattern on the aromatic ring and the structure of the ethylamine side chain.

Potential Research Applications and Biological Activity

Serotonergic Activity

Many substituted phenethylamines are known to interact with serotonin (5-hydroxytryptamine, 5-HT) receptors.[11][12][13][14] The 5-HT₂A receptor, in particular, is a primary target for hallucinogenic phenethylamines.[11][13] The presence and position of substituents on the phenyl ring are critical determinants of affinity and efficacy at these receptors.[11]

Halogenation at the 4-position of the 2,5-dimethoxyphenethylamine scaffold is known to confer high potency at the 5-HT₂A receptor.[11][15] While the target compound has a 3,5-substitution pattern, it is plausible that it will also exhibit affinity for serotonin receptors.

Serotonin_Signaling Ligand 2-(3-Bromo-5-methoxyphenyl)ethanamine Receptor 5-HT2A Receptor Ligand->Receptor Binding G_Protein Gq/11 Receptor->G_Protein Activation PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Responses Ca_Release->Downstream PKC_Activation->Downstream

Figure 2: Hypothesized signaling pathway of 2-(3-Bromo-5-methoxyphenyl)ethanamine at the 5-HT2A receptor.

Experimental Protocol: In Vitro Serotonin Receptor Functional Assay

The functional activity of the compound at serotonin receptors can be assessed using in vitro cell-based assays.[16][17][18][19][20]

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT₂A receptor.

  • Assay Principle: Measure the accumulation of a second messenger, such as inositol phosphates or intracellular calcium, upon receptor activation.[16][19]

  • Procedure:

    • Plate the cells in a multi-well plate.

    • Incubate the cells with varying concentrations of 2-(3-Bromo-5-methoxyphenyl)ethanamine.

    • Add a fluorescent calcium indicator or a radioactive precursor for inositol phosphate measurement.

    • Measure the signal using a plate reader.

  • Data Analysis: Generate dose-response curves to determine the potency (EC₅₀) and efficacy of the compound.

Potential Anti-inflammatory and Cytotoxic Activity

Brominated phenolic compounds, particularly those found in marine organisms, have been shown to possess a range of biological activities, including anti-inflammatory and anticancer effects.[21][22][23][24][25] The presence of the bromo-methoxyphenyl moiety in the target compound suggests that it may also exhibit such properties.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic potential of the compound can be evaluated using the MTT assay.

  • Cell Seeding: Seed cancer cell lines in 96-well plates.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Data Analysis: Dissolve the formazan crystals and measure the absorbance to determine cell viability.

Conclusion

2-(3-Bromo-5-methoxyphenyl)ethanamine is a research chemical with the potential for interesting pharmacological activities, particularly at serotonin receptors. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and initial biological evaluation. The proposed synthetic route is based on reliable and scalable chemical transformations. The outlined analytical methods will ensure the identity and purity of the synthesized compound. The hypothesized biological activities, drawn from the well-established structure-activity relationships of related compounds, provide a strong rationale for its investigation as a novel research tool. Researchers are encouraged to approach the synthesis and handling of this compound with appropriate safety precautions in a controlled laboratory setting.

References

  • D'Andrea, L., & Kristensen, J. L. (n.d.). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
  • Kuypers, K. P. C., & Verstraete, A. G. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39–59.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2.
  • Creative Biolabs. (n.d.).
  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46.
  • D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Aalborg University's Research Portal.
  • ChemicalBook. (n.d.). 2-BROMO-5-METHOXYPHENOL synthesis.
  • Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. (n.d.). Rhodium.ws.
  • Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79–85.
  • Brandt, S. D., et al. (2023). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology.
  • Puhl, C. J., et al. (2021). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. ACS Chemical Neuroscience.
  • Kim, Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics.
  • Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics.
  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay.
  • Elmore, C. S., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Goya, L., & Mateos, R. (2024). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Nutrition Reviews.
  • BenchChem. (2025). Potential Biological Activity of 4-Bromo-2-methoxyphenol: A Technical Guide.
  • Goya, L., & Mateos, R. (2024). Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. PubMed.
  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology.
  • Wikipedia. (n.d.). Phenylethanolamine.
  • Vandeputte, M. M., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
  • Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed.
  • Scribd. (n.d.). Method for Synthesizing Phenylethylamines.
  • Ko, Y. J., et al. (2015). Bacterial synthesis of N-hydroxycinnamoyl phenethylamines and tyramines.
  • Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE.
  • Wang, W., et al. (2020).
  • ResearchGate. (n.d.).
  • Esmaeelian, B., et al. (2017).
  • PubChem. (n.d.). 2-(3-Bromo-5-methoxyphenyl)acetonitrile.
  • Carlier, J., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis.
  • Eureka | Patsnap. (2019). Synthesis method of 2-bromo-5-methoxyphenol.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Sigma-Aldrich. (n.d.). 2-(3-Bromo-5-methoxyphenyl)acetonitrile.
  • Digital Repository. (n.d.). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry.
  • de la Torre, B. G., & Albericio, F. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules.
  • de la Torre, B. G., & Albericio, F. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • Al-Dahham, Y. A., et al. (2025). N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine.
  • Pasin, D., et al. (2017). Characterization of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. Drug Testing and Analysis.
  • ResearchGate. (n.d.). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry.
  • Wang, C.-C., et al. (2018).

Sources

Foundational

Discovery, Synthesis, and Pharmacological Applications of 2-(3-Bromo-5-methoxyphenyl)ethanamine: A Technical Whitepaper

Executive Summary In the landscape of medicinal chemistry, certain molecules serve not as standalone therapeutics, but as the critical architectural keystones for complex drug discovery. 2-(3-Bromo-5-methoxyphenyl)ethana...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, certain molecules serve not as standalone therapeutics, but as the critical architectural keystones for complex drug discovery. 2-(3-Bromo-5-methoxyphenyl)ethanamine (often abbreviated as 3-Br-5-MeO-PEA) is a highly specialized meta-substituted phenethylamine. While classical phenethylamines have historically been explored for their direct neuroreceptor activity, this specific 3,5-disubstituted analogue was engineered to provide a unique steric and electronic pocket. Today, it functions as a high-value intermediate in the synthesis of isoquinoline derivatives, kinase inhibitors, and advanced CNS-active compounds.

This whitepaper deconstructs the historical divergence of this compound, the causality behind its structural logic, and the self-validating synthetic protocols required for its high-purity isolation.

Part 1: Historical Context & Structural Logic

The Divergence from Psychedelic Scaffolds

The history of halogenated methoxy-phenethylamines is deeply rooted in the structural explorations of the mid-to-late 20th century. The most famous of these are the "2C" family of compounds (e.g., 2,5-dimethoxy-4-bromophenethylamine), which were extensively documented by Alexander Shulgin. In these classical scaffolds, the 2,5-dimethoxy-4-halo substitution pattern is highly optimized for binding to the 5-HT2A receptor, requiring a specific coplanar conformation of the methoxy groups relative to the aromatic ring to induce psychedelic effects[1].

However, modern drug discovery required scaffolds that bypassed 5-HT2A agonism in favor of targeting kinases and other G-protein coupled receptors (GPCRs)[2]. By shifting the substituents to the meta positions—creating 2-(3-bromo-5-methoxyphenyl)ethanamine —chemists intentionally disrupted the 5-HT2A binding coplanarity.

Structure-Activity Relationship (SAR) Causality

The 3-bromo-5-methoxy substitution pattern is not arbitrary; it is a calculated steric maneuver:

  • The Bromine Atom (Position 3): Acts as a heavy, highly polarizable halogen bond donor. Its lipophilicity drives the molecule into deep hydrophobic pockets of target enzymes.

  • The Methoxy Group (Position 5): Acts as a rigid hydrogen bond acceptor.

  • The "Pincer" Effect: Together, the 3,5-disubstitution creates a steric "pincer" around the unsubstituted position 4. When this primary amine undergoes downstream Bischler-Napieralski cyclization, this exact steric environment dictates the regioselectivity of the ring closure, ensuring high-yield conversion into 8-substituted isoquinolines[3].

Part 2: Self-Validating Synthetic Protocols

To utilize 3-Br-5-MeO-PEA in high-throughput screening or scale-up manufacturing, its synthesis must be a self-validating system—meaning the reaction conditions inherently prevent the formation of inseparable byproducts. Below are the two primary methodologies utilized in the field.

Method A: The Henry Reaction (Nitrostyrene Route)

This classical approach builds the ethylamine chain via a nitroalkene intermediate.

  • Condensation: Charge a reaction vessel with 3-bromo-5-methoxybenzaldehyde (1.0 eq) and nitromethane (3.0 eq). Add ammonium acetate (0.5 eq) as a catalyst.

    • Causality: Ammonium acetate acts as a weak acid-base buffer. Using a stronger base (like NaOH) would cause the highly electrophilic beta-nitrostyrene product to polymerize. The weak buffer ensures a clean, self-terminating condensation[4].

  • Reduction: Suspend LiAlH4 (4.0 eq) in anhydrous THF at 0°C. Add the isolated 3-bromo-5-methoxy-beta-nitrostyrene dropwise.

  • Fieser Quench: Quench the reaction using the Fieser method ( n mL H2O, n mL 15% NaOH, 3n mL H2O).

    • Causality: This specific quenching ratio is a self-validating step that forces the aluminum salts to precipitate as a granular, easily filterable lattice, completely preventing the formation of product-trapping emulsions.

Method B: Nitrile Reduction (Patent-Validated Route)

As documented in the, this route is preferred for pharmaceutical purity[3].

  • Preparation: Dissolve 2-(3-bromo-5-methoxyphenyl)acetonitrile in anhydrous THF (0.5 M).

  • Borane Coordination: Add Borane-Tetrahydrofuran (BH3·THF) complex (1 M, 2.0 eq) at room temperature, then reflux at 80°C for 2 hours.

    • Causality: While LiAlH4 is a classical reductant for nitriles, it often yields secondary amine dimers because the newly formed primary amine attacks the unreacted imine intermediate. Borane (BH3) forms a stable, sterically bulky coordination complex with the primary amine the moment it is generated. This shielding physically prevents the amine from acting as a nucleophile, serving as an inherent self-validating mechanism for >98% primary amine purity[5].

  • Hydrolysis: Cool and quench with methanol and 1N HCl (1:1 v/v) for 1 hour to break the boron-amine complex, followed by NaOH neutralization and extraction[3].

Synthesis A 3-Bromo-5-methoxybenzaldehyde B Nitromethane / NH4OAc (Henry Condensation) A->B C 3-Bromo-5-methoxy-beta-nitrostyrene B->C D LiAlH4 / THF (Reduction) C->D Target 2-(3-Bromo-5-methoxyphenyl)ethanamine D->Target E 3-Bromo-5-methoxybenzyl bromide F NaCN / Phase Transfer (Nucleophilic Substitution) E->F G 2-(3-Bromo-5-methoxyphenyl)acetonitrile F->G H BH3-THF / 80°C (Reduction) G->H H->Target

Synthetic pathways for 3-Br-5-MeO-PEA via nitrostyrene and nitrile routes.

Part 3: Downstream Pharmacological Applications

The true value of 2-(3-bromo-5-methoxyphenyl)ethanamine lies in its capacity to act as a precursor for rigid, polycyclic pharmacological agents.

When subjected to a Bischler-Napieralski cyclization (reaction with an acyl chloride followed by dehydration with POCl3), the ethylamine side chain folds back onto the aromatic ring. Because the 3 and 5 positions are occupied by the bulky bromine and methoxy groups, the ring closure is forced regioselectively into the 6-position, yielding a highly specific 8-substituted isoquinoline scaffold .

These isoquinoline derivatives are potent inhibitors of intracellular kinases (such as Rho-associated protein kinase [ROCK] or IκB kinase [IKK]). By docking into the ATP-binding pocket of these kinases, the derivatives halt downstream phosphorylation cascades, leading to targeted vasodilation or the suppression of inflammatory cytokines[3][6].

Pharmacology PEA 2-(3-Bromo-5-methoxyphenyl)ethanamine Bischler Bischler-Napieralski Cyclization PEA->Bischler IsoQ 8-Substituted Isoquinoline Scaffold Bischler->IsoQ Kinase Target Kinase Inhibition (e.g., ROCK/IKK) IsoQ->Kinase Effect1 Vasodilation / Smooth Muscle Relaxation Kinase->Effect1 Effect2 Anti-inflammatory Response Kinase->Effect2

Downstream conversion of the amine into bioactive isoquinolines and cellular effects.

Part 4: Quantitative Data Summaries

Table 1: Physicochemical Properties & SAR Significance

PropertyValueCausality / Significance
Chemical Formula C9H12BrNOCore phenethylamine backbone with meta-substitutions.
Molecular Weight 230.10 g/mol Optimal low molecular weight for Fragment-Based Drug Design (FBDD).
Substitution Pattern 3-Bromo, 5-MethoxyDisrupts 5-HT2A coplanarity; enhances kinase ATP-pocket docking.
Primary Amine pKa ~9.5Ensures protonation at physiological pH, facilitating receptor salt-bridge formation.

Table 2: Synthetic Protocol Comparison

MethodologyPrimary ReagentsAverage YieldPurity ProfileSelf-Validating Feature
Henry / Reduction MeNO2, NH4OAc, LiAlH465-75%ModerateFieser quench prevents aluminum emulsion.
Nitrile Reduction NaCN, BH3·THF85-92%High (>98%)Borane-amine complex prevents secondary amine dimerization.

References

  • Source: Google Patents (Asahi Kasei Pharma Corp)
  • Title: 1-Aminomethylbenzocycloalkanes: Conformationally Restricted Hallucinogenic Phenethylamine Analogues as Functionally Selective 5-HT2A Receptor Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: A Modular Access to (±)-Tubocurine and (±)-Curine - Formal Total Synthesis of Tubocurarine Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: WO2004089913A1 - Aminopyrimidine derivatives and their medical use (IKK Inhibitors)

Sources

Exploratory

An In-depth Technical Guide to the Theoretical Properties of 2-(3-Bromo-5-methoxyphenyl)ethanamine

Abstract This technical guide provides a comprehensive theoretical analysis of 2-(3-Bromo-5-methoxyphenyl)ethanamine, a substituted phenethylamine with potential applications in neuroscience research and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 2-(3-Bromo-5-methoxyphenyl)ethanamine, a substituted phenethylamine with potential applications in neuroscience research and drug development. As a novel compound, extensive experimental data is not yet available. Therefore, this document synthesizes information from closely related analogs and employs in silico predictive modeling to forecast its physicochemical properties, spectroscopic signatures, synthetic pathways, and potential biological activities. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities within the phenethylamine class.

Introduction and Rationale

Substituted phenethylamines represent a vast and pharmacologically significant class of compounds known to interact with the central nervous system.[1] Their diverse activities, ranging from stimulant to psychedelic and entactogenic effects, are primarily mediated through interactions with monoamine neurotransmitter systems.[2] The precise pharmacological profile of each analog is dictated by the nature and position of substituents on the phenyl ring.

This guide focuses on the theoretical properties of 2-(3-Bromo-5-methoxyphenyl)ethanamine, a molecule that combines a bromine atom and a methoxy group on the phenyl ring. This specific substitution pattern is of interest for its potential to modulate receptor binding affinity and selectivity, particularly at serotonin receptors, in a manner distinct from more extensively studied isomers. By providing a robust theoretical foundation, this document aims to facilitate further experimental investigation into this promising compound.

Predicted Physicochemical and ADMET Properties

The drug-likeness and pharmacokinetic profile of a compound are critical for its potential as a therapeutic agent. In the absence of experimental data, in silico methods provide valuable predictions of these properties.[3][4] The predicted properties for 2-(3-Bromo-5-methoxyphenyl)ethanamine are summarized below, calculated using established computational models.

PropertyPredicted ValueSignificance
Molecular Formula C₉H₁₂BrNO-
Molecular Weight 230.10 g/mol Compliant with Lipinski's Rule of Five
miLogP ~2.5 - 3.0Indicates good lipid solubility and potential for blood-brain barrier penetration
Topological Polar Surface Area (TPSA) ~35.3 ŲSuggests good intestinal absorption and cell permeability
Hydrogen Bond Donors 1Compliant with Lipinski's Rule of Five
Hydrogen Bond Acceptors 2Compliant with Lipinski's Rule of Five
Aqueous Solubility (logS) -2.5 to -3.5Moderately soluble in water
pKa (amine) ~9.5 - 10.5The amine group will be protonated at physiological pH
Blood-Brain Barrier (BBB) Permeation LikelyBased on lipophilicity and TPSA
CYP450 Inhibition Probable inhibitor of some isoforms (e.g., CYP2D6)Potential for drug-drug interactions
Oral Bioavailability HighPredicted based on physicochemical properties

Table 1: Predicted Physicochemical and ADMET Properties of 2-(3-Bromo-5-methoxyphenyl)ethanamine.

Proposed Synthetic Pathway

A logical and efficient synthesis of 2-(3-Bromo-5-methoxyphenyl)ethanamine can be devised based on established methodologies for phenethylamine synthesis.[5] The proposed pathway commences with the commercially available 3,5-dimethoxybenzaldehyde and proceeds through a bromination, nitrostyrene formation, and final reduction.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Henry Condensation cluster_2 Step 3: Reduction A 3,5-Dimethoxybenzaldehyde B 3-Bromo-5-methoxybenzaldehyde A->B Br₂ / Acetic Acid C 3-Bromo-5-methoxy-β-nitrostyrene B->C Nitromethane / Base D 2-(3-Bromo-5-methoxyphenyl)ethanamine C->D LiAlH₄ or NaBH₄/CuCl₂

Figure 1: Proposed synthetic workflow for 2-(3-Bromo-5-methoxyphenyl)ethanamine.
Experimental Protocol: A Theoretical Approach

Step 1: Synthesis of 3-Bromo-5-methoxybenzaldehyde

  • Dissolve 3,5-dimethoxybenzaldehyde in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid dropwise at room temperature with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 3-Bromo-5-methoxy-β-nitrostyrene

  • To a solution of 3-Bromo-5-methoxybenzaldehyde in a suitable solvent (e.g., acetic acid or ethanol), add nitromethane and a base catalyst (e.g., ammonium acetate or an amine like cyclohexylamine).[5]

  • Reflux the mixture for several hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into cold water to precipitate the nitrostyrene.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified nitrostyrene.

Step 3: Synthesis of 2-(3-Bromo-5-methoxyphenyl)ethanamine

  • Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.

  • Slowly add a solution of 3-Bromo-5-methoxy-β-nitrostyrene in the same dry solvent to the reducing agent suspension at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% sodium hydroxide solution, and water (Fieser workup).

  • Filter the resulting aluminum salts and wash with the ether solvent.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • The final product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of chemical compounds. While experimental spectra are not available, predictive algorithms can provide valuable insights into the expected spectral features of 2-(3-Bromo-5-methoxyphenyl)ethanamine.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.2s1HAr-H
~6.8-7.0s1HAr-H
~6.7-6.9s1HAr-H
~3.8s3H-OCH₃
~2.9-3.1t2H-CH₂-NH₂
~2.7-2.9t2HAr-CH₂-
~1.5-2.5br s2H-NH₂

Table 2: Predicted ¹H NMR chemical shifts for 2-(3-Bromo-5-methoxyphenyl)ethanamine.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
~160Ar-C-OCH₃
~142Ar-C-CH₂
~130Ar-C-Br
~125Ar-CH
~115Ar-CH
~112Ar-CH
~55-OCH₃
~43-CH₂-NH₂
~39Ar-CH₂-

Table 3: Predicted ¹³C NMR chemical shifts for 2-(3-Bromo-5-methoxyphenyl)ethanamine.

Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250 (broad)N-H stretchPrimary amine
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
1600-1585, 1500-1400C=C stretchAromatic ring
1650-1580N-H bendPrimary amine
1320-1000C-O stretchAryl ether
~550C-Br stretchBromoalkane

Table 4: Predicted characteristic IR absorption bands for 2-(3-Bromo-5-methoxyphenyl)ethanamine.[6]

Predicted Biological Activity and Pharmacological Profile

The biological activity of 2-(3-Bromo-5-methoxyphenyl)ethanamine can be inferred from its structural similarity to other psychoactive phenethylamines. It is hypothesized that this compound will primarily act as a modulator of serotonin receptors, with potential interactions with dopamine and norepinephrine transporters.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound 2-(3-Bromo-5-methoxyphenyl)ethanamine SERT Serotonin Transporter (SERT) Compound->SERT Inhibition? 5HT2A 5-HT2A Receptor Compound->5HT2A Agonism? Serotonin Serotonin VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Serotonin->SERT Reuptake Serotonin->VMAT2 Packaging Serotonin->5HT2A Binding Signaling Downstream Signaling (e.g., IP₃/DAG pathway) 5HT2A->Signaling Activation

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(3-Bromo-5-methoxyphenyl)ethanamine from 3-bromo-5-methoxybenzaldehyde

Here is a comprehensive, self-validating application note detailing the chemoselective synthesis of 2-(3-Bromo-5-methoxyphenyl)ethanamine. 1. Strategic Rationale & Pathway Design The synthesis of halogenated, methoxy-sub...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, self-validating application note detailing the chemoselective synthesis of 2-(3-Bromo-5-methoxyphenyl)ethanamine.

1. Strategic Rationale & Pathway Design The synthesis of halogenated, methoxy-substituted phenethylamines requires rigorous chemoselective planning. The target molecule, 2-(3-bromo-5-methoxyphenyl)ethanamine, serves as a critical building block for the development of complex isoquinoline alkaloids and neuropharmacological agents[1],[2].

The most robust and scalable approach utilizes a two-step sequence:

  • Knoevenagel-Henry Condensation: 3-bromo-5-methoxybenzaldehyde is reacted with nitromethane. Nitromethane functions dually as the solvent and the carbon-homologating agent, driving the equilibrium forward[1]. Ammonium acetate ( NH4​OAc ) is employed as a mild base to facilitate the formation of the reactive imine intermediate, yielding the corresponding β -nitrostyrene[3].

  • Chemoselective Hydride Reduction: The reduction of the intermediate 1-bromo-3-methoxy-5-(2-nitrovinyl)benzene presents a chemoselective challenge: both the nitro group and the conjugated alkene must be fully reduced to the primary amine without triggering the hydrodehalogenation of the sensitive aryl bromide. Catalytic hydrogenation is strictly avoided due to debromination risks. Lithium aluminum hydride ( LiAlH4​ ) remains the traditional standard for this transformation[3]. However, modern protocols utilizing sodium borohydride with copper(II) chloride ( NaBH4​/CuCl2​ )[4],[5] or borane-tetrahydrofuran ( BH3​⋅THF )[2] offer milder, highly chemoselective routes that guarantee the preservation of the halogen.

SynthesisPathway A 3-Bromo-5-methoxybenzaldehyde (Starting Material) B 1-Bromo-3-methoxy-5-(2-nitrovinyl)benzene (Nitrostyrene Intermediate) A->B CH3NO2, NH4OAc 80°C, 4h (Henry Reaction) C 2-(3-Bromo-5-methoxyphenyl)ethanamine (Target Product) B->C LiAlH4 / THF (Reflux) OR NaBH4 / CuCl2 (Reduction)

Figure 1: Two-step chemoselective synthesis of 2-(3-Bromo-5-methoxyphenyl)ethanamine.

2. Step-by-Step Experimental Protocols

2.1. Synthesis of 1-Bromo-3-methoxy-5-(2-nitrovinyl)benzene (Henry Reaction) Causality Note: Using an excess of nitromethane prevents the dimerization of the nitrostyrene product, a common side reaction when the benzaldehyde is sterically hindered or electronically deactivated[6].

  • Initialization: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 mmol (2.15 g) of 3-bromo-5-methoxybenzaldehyde in 15.0 mL of anhydrous nitromethane.

  • Catalysis: Add 1.0 mmol (77 mg) of anhydrous ammonium acetate ( NH4​OAc ) to the solution.

  • Reaction: Heat the mixture to 80 °C under an inert argon atmosphere for 4 hours[1]. Monitor the reaction via TLC until the starting aldehyde is consumed.

  • Workup: Cool the mixture to room temperature. Remove the excess nitromethane under reduced pressure. (Safety Note: Do not heat excessively during evaporation, as concentrated nitro compounds possess energetic potential).

  • Isolation: Partition the resulting residue between dichloromethane (30 mL) and distilled water (30 mL). Extract the aqueous layer with an additional 20 mL of DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Recrystallize the crude yellow solid from boiling isopropanol to afford pure 1-bromo-3-methoxy-5-(2-nitrovinyl)benzene as bright yellow crystals.

2.2. Reduction to 2-(3-Bromo-5-methoxyphenyl)ethanamine ( LiAlH4​ Method) Causality Note: The reduction requires 5 equivalents of hydride (1 for the alkene, 3 for the nitro group, and 1 to account for moisture/excess). The Fieser workup is strictly employed to prevent the formation of unmanageable aluminum hydroxide emulsions, trapping the salts in a granular, easily filterable matrix.

  • Preparation: In an oven-dried 100 mL three-neck flask equipped with a dropping funnel and reflux condenser, suspend 25.0 mmol (0.95 g) of LiAlH4​ in 30 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath under argon.

  • Addition: Dissolve 5.0 mmol (1.29 g) of the purified nitrostyrene in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH4​ suspension over 30 minutes to control the exothermic reaction.

  • Reflux: Once addition is complete, remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (66 °C) for 4 hours.

  • Fieser Quench: Cool the reaction mixture back to 0 °C. Execute the Fieser protocol to safely quench the reactive hydrides.

FieserWorkup Step1 Cool Reaction to 0 °C Step2 Add 0.95 mL H2O dropwise Step1->Step2 Step3 Add 0.95 mL 15% NaOH aq. Step2->Step3 Step4 Add 2.85 mL H2O Step3->Step4 Step5 Stir 15 min -> Granular Salts Step4->Step5 Step6 Filter over Celite & Extract Step5->Step6

Figure 2: Fieser workup protocol for the safe quenching of lithium aluminum hydride.

  • Extraction: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 x 20 mL).

  • Salt Formation: Concentrate the filtrate under reduced pressure to yield the free base as a pale oil. Dissolve the oil in 10 mL of anhydrous diethyl ether, cool to 0 °C, and add 1M HCl in diethyl ether dropwise until precipitation ceases. Filter the resulting white solid and dry under vacuum to afford 2-(3-bromo-5-methoxyphenyl)ethanamine hydrochloride.

3. Analytical & Self-Validation Checkpoints To ensure the integrity of the self-validating system, perform the following checks at each stage:

Intermediate (Nitrostyrene):

  • TLC: Rf​≈0.6 (Hexanes/EtOAc 4:1). The spot will be bright yellow and strongly UV-active, running slightly lower than the starting aldehyde.

  • 1H NMR ( CDCl3​ ): Confirm the disappearance of the aldehyde proton ( 9.9 ppm). Look for the characteristic vinylic protons appearing as an AB spin system at 7.5 ppm and 7.9 ppm with a coupling constant of J=13.5 Hz, confirming the (E)-alkene geometry.

Final Product (Phenethylamine):

  • TLC: The amine will stay at the baseline in standard non-polar solvent systems. Use DCM/MeOH/ NH4​OH (90:9:1); the spot will stain deep purple with Ninhydrin.

  • 1H NMR ( D2​O , HCl salt): Confirm the loss of vinylic protons. Two new aliphatic triplets should appear at 2.9 ppm ( Ar−CH2​ ) and 3.2 ppm ( CH2​−NH2​ ).

  • Mass Spectrometry (ESI+): The spectrum must show a 1:1 isotopic cluster at m/z 230.0 and 232.0 [M+H]+ , validating the retention of the bromine atom.

4. Quantitative Data Summaries

Table 1: Reagent Stoichiometry for Henry Condensation

ReagentMW ( g/mol )EquivalentsAmountRole
3-Bromo-5-methoxybenzaldehyde215.041.02.15 g (10 mmol)Limiting Reagent
Nitromethane61.04Excess15.0 mLReactant / Solvent
Ammonium Acetate77.080.177 mg (1 mmol)Catalyst / Base

Table 2: Comparison of Chemoselective Reduction Methodologies

MethodReagentsTemp / TimeChemoselectivity (Aryl-Br)YieldReference
Traditional LiAlH4​ , THFReflux, 4hModerate (Risk of debromination if overheated)65-75%[3]
Modern Metal-Catalyzed NaBH4​ , CuCl2​ , EtOH80 °C, 30 minExcellent70-83%[4],[5]
Borane Reduction BH3​⋅THF 80 °C, 2hExcellent>75%[2]

5. References 1.[6] Title: Reduction of Nitrostyrenes using Red-Al: Red-Al Reduction of Nitrostyrenes to Phenethylamines. Source: mdma.ch. URL: 2.[3] Title: β-Nitrostyrene. Source: Wikipedia. URL: 3.[1] Title: A Modular Access to (±)-Tubocurine and (±)-Curine - Formal Total Synthesis of Tubocurarine. Source: The Journal of Organic Chemistry - ACS Publications. URL: 4.[4] Title: Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Source: PMC. URL: 5.[5] Title: One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Source: ChemRxiv. URL: 6.[2] Title: WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof. Source: Google Patents. URL:

Sources

Application

In Vitro Pharmacological Profiling and Application Protocol for 2-(3-Bromo-5-methoxyphenyl)ethanamine

Executive Summary & Scientific Rationale 2-(3-Bromo-5-methoxyphenyl)ethanamine (also known as 3-bromo-5-methoxyphenethylamine) is a di-substituted phenethylamine derivative with dual significance in modern pharmacology a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

2-(3-Bromo-5-methoxyphenyl)ethanamine (also known as 3-bromo-5-methoxyphenethylamine) is a di-substituted phenethylamine derivative with dual significance in modern pharmacology and drug development.

From a synthetic standpoint, this compound is a critical building block (identified as Intermediate 4 / IM1-6-1) in the synthesis of 8-substituted isoquinoline derivatives, which act as potent inhibitors of the IκB kinase (IKK) / NF-κB signaling pathway[1]. However, from a structural pharmacology perspective, its phenethylamine scaffold makes it a putative ligand for monoaminergic G protein-coupled receptors (GPCRs), specifically the Trace Amine-Associated Receptor 1 (TAAR1) [2][3]. Halogenation at the meta position (3-bromo) and methoxy substitution significantly alter the compound's lipophilicity and electron density, which are critical determinants for binding within the orthosteric pockets of aminergic receptors[4].

Causality & Assay Design Logic

To rigorously evaluate this compound, we must employ a dual-axis screening approach.

  • The GPCR Axis: Because structurally related phenethylamines are known TAAR1 agonists[2], we utilize a cAMP accumulation assay. We select an HTRF (Homogeneous Time-Resolved Fluorescence) ratiometric readout because it acts as a self-validating system —the ratio of two emission wavelengths inherently corrects for well-to-well volume variations and compound auto-fluorescence.

  • The Kinase Axis: While primarily a precursor, testing the unreacted intermediate against IKKβ establishes baseline Structure-Activity Relationship (SAR) data before cyclization into the final isoquinoline inhibitor[1].

Pathway cluster_0 GPCR Axis (Phenethylamine Scaffold) cluster_1 Kinase Axis (Synthetic Precursor) Compound 2-(3-Bromo-5-methoxy phenyl)ethanamine TAAR1 TAAR1 (Gs-coupled) Compound->TAAR1 Agonism Derivative 8-Substituted Isoquinoline (WO2010038465A1) Compound->Derivative Chemical Synthesis cAMP cAMP Accumulation TAAR1->cAMP Adenylyl Cyclase IKK IKKβ Complex Derivative->IKK Kinase Inhibition NFKB NF-κB Translocation IKK->NFKB Pathway Blockade

Diagram 1: Dual-axis pharmacological pathways associated with 2-(3-Bromo-5-methoxyphenyl)ethanamine.

Experimental Workflows

Protocol A: TAAR1 Functional cAMP Assay (GPCR Profiling)

This protocol measures the activation of Gs-coupled TAAR1 by quantifying intracellular cyclic AMP (cAMP) accumulation[2].

Materials:

  • HEK293T cells stably expressing human TAAR1 (hTAAR1).

  • HTRF cAMP Dynamic 2 Kit (Cisbio/Revvity).

  • Assay Buffer: HBSS supplemented with 20 mM HEPES and 500 µM IBMX (Phosphodiesterase inhibitor).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-(3-Bromo-5-methoxyphenyl)ethanamine in 100% DMSO to yield a 10 mM stock. Causality: Halogenated phenethylamines exhibit moderate lipophilicity; 100% DMSO ensures complete solvation. Dilute serially in Assay Buffer to achieve a final concentration range of 1 nM to 300 µM (final DMSO <0.1% to prevent cytotoxicity).

  • Cell Plating: Harvest hTAAR1-HEK293T cells and resuspend in Assay Buffer. Seed 10,000 cells/well into a 384-well low-volume white microplate (5 µL/well). Causality: HEK293T cells lack endogenous TAAR1, ensuring that the signal is strictly mediated by the transfected receptor[2].

  • Stimulation: Add 5 µL of the serially diluted compound to the cells. Include β-phenylethylamine as a positive control and vehicle (0.1% DMSO) as a negative control. Incubate for 30 minutes at Room Temperature (RT).

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (both diluted in lysis buffer). Incubate for 1 hour at RT in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar FSX). Measure fluorescence emission at 620 nm (Cryptate) and 665 nm (d2).

  • Self-Validation Check: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness.

Protocol B: IKKβ TR-FRET Kinase Assay (Precursor Profiling)

This protocol assesses whether the unreacted intermediate possesses any direct inhibitory activity against IKKβ, the target of its downstream synthetic derivatives[1].

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Prepare a solution containing 0.5 nM recombinant human IKKβ and 50 nM ULight-labeled IκBα peptide substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add 2 µL of the compound (100 µM to 1 nM) to 4 µL of the enzyme/substrate mix in a 384-well plate. Incubate for 15 minutes at RT. Causality: Pre-incubation allows the compound to reach binding equilibrium with the kinase before the reaction is initiated.

  • Reaction Initiation: Add 4 µL of ATP (final concentration at the Km of IKKβ, typically 10 µM) to start the reaction. Incubate for 60 minutes at RT.

  • Quench & Detection: Stop the reaction by adding 10 µL of Stop Solution containing 10 mM EDTA and 2 nM Europium-anti-phospho-IκBα antibody. Incubate for 1 hour.

  • Data Acquisition: Read the TR-FRET signal (ratio of 665 nm / 615 nm).

Workflow Prep Compound Preparation (10 mM in 100% DMSO) Split Assay Divergence Prep->Split Serial Dilution Assay1 TAAR1 cAMP Assay HEK293T Cells (1x10^4 cells/well) Split->Assay1 GPCR Profiling Assay2 IKKβ TR-FRET Assay Recombinant IKKβ (0.5 nM) Split->Assay2 Kinase Profiling Read1 HTRF Luminescence Reader (665 nm / 620 nm ratio) Assay1->Read1 Lysis & Detection Read2 Fluorescence Reader (Eu-Cryptate / APC) Assay2->Read2 Quench & Read Analysis Data Validation & Analysis (Z'-factor > 0.5, EC50/IC50) Read1->Analysis Read2->Analysis

Diagram 2: High-throughput screening workflow for GPCR and Kinase profiling.

Data Presentation & Interpretation

Quantitative data generated from the workflows should be normalized to vehicle controls (0%) and reference standards (100%). The table below outlines the expected pharmacological profile based on the structural homology of 2-(3-Bromo-5-methoxyphenyl)ethanamine to known TAAR1 agonists[2][4] and its status as a synthetic precursor[1].

CompoundTargetAssay TypeExpected OutcomeReference Standard
2-(3-Bromo-5-methoxyphenyl)ethanamine TAAR1cAMP AccumulationEC50: 1.0 - 15.0 µMβ-Phenylethylamine (EC50 ~8.8 µM)
2-(3-Bromo-5-methoxyphenyl)ethanamine IKKβTR-FRET KinaseIC50: > 100 µM (Inactive)Isoquinoline Derivative (IC50 < 1.0 µM)
Vehicle (0.1% DMSO) BothBothBaselineN/A

Interpretation: If the compound exhibits an EC50 < 10 µM in the TAAR1 assay, it confirms that the 3-bromo-5-methoxy substitution pattern is well-tolerated within the TAAR1 orthosteric binding site, aligning with the behavior of other halogenated phenethylamines[4]. Conversely, a lack of activity (IC50 > 100 µM) in the IKKβ assay confirms that the phenethylamine core alone is insufficient for kinase inhibition, validating the necessity of the downstream cyclization steps outlined in the Asahi Kasei Pharma patent[1].

References

  • Title: WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof Source: WIPO / Google Patents URL
  • Title: In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements Source: Nutrients (MDPI) / PubMed Central URL: [Link]

  • Title: In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1 Source: Journal of Pharmacology and Experimental Therapeutics (JPET) URL: [Link]

  • Title: Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications Source: Frontiers in Neuroscience URL: [Link]

Sources

Method

Application Note: Pharmacological Evaluation of 2-(3-Bromo-5-methoxyphenyl)ethanamine at Serotonin Receptors

Executive Summary Phenethylamine derivatives constitute a major class of ligands targeting the serotonin (5-HT) receptor family, particularly the 5-HT2A and 5-HT2C subtypes. While canonical psychedelic phenethylamines (e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenethylamine derivatives constitute a major class of ligands targeting the serotonin (5-HT) receptor family, particularly the 5-HT2A and 5-HT2C subtypes. While canonical psychedelic phenethylamines (e.g., 2C-B, DOI) rely on a strict 2,5-dimethoxy substitution pattern, 2-(3-Bromo-5-methoxyphenyl)ethanamine represents a structural deviation, shifting the substituents to the meta (3,5) positions. This Application Note provides a comprehensive, self-validating methodological framework for evaluating the binding affinity and functional efficacy of this compound. By utilizing this ligand as an SAR (Structure-Activity Relationship) probe, researchers can map the spatial and electrostatic boundaries of the 5-HT2 orthosteric binding site.

Scientific Background & Structure-Activity Relationship (SAR)

The binding pocket of the 5-HT2A receptor imposes strict geometric requirements for phenethylamine agonists[1]. High-affinity ligands like 2C-B (4-bromo-2,5-dimethoxyphenethylamine) utilize their 2-methoxy group as a critical hydrogen bond acceptor for the Serine 3.36 (S3.36) residue on Transmembrane Helix 3 (TM3), while the 5-methoxy group projects into a hydrophobic cleft[2],[3].

2-(3-Bromo-5-methoxyphenyl)ethanamine lacks this 2,5-dimethoxy anchor. The removal of the 2-methoxy group typically abolishes the S3.36 hydrogen bond, while the 3-bromo and 5-methoxy substitutions force the ethylamine sidechain into a suboptimal binding pose[4]. Consequently, this compound is hypothesized to exhibit a catastrophic loss of 5-HT2A affinity and agonist efficacy compared to 2C-B, often shifting its profile toward weak antagonism or inactive status at 5-HT2A, while occasionally retaining measurable affinity for 5-HT2C[3]. This makes it a highly valuable negative control or starting scaffold for 5-HT2C-selective drug development.

Mechanistic Overview: 5-HT2 Receptor Signaling

The 5-HT2 receptor family (2A, 2B, 2C) are G protein-coupled receptors (GPCRs) that canonically couple to the Gq/11 signaling pathway[5]. Agonist binding induces a conformational shift that activates the Gq alpha subunit, which in turn stimulates Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG, leading to a rapid release of intracellular calcium (Ca2+) from the endoplasmic reticulum[6].

G Ligand 2-(3-Bromo-5-methoxyphenyl) ethanamine Receptor 5-HT2A/2C Receptor (GPCR) Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release (FLIPR Readout) IP3->Ca ER Channel Opening PKC PKC Activation DAG->PKC Co-activates Ca->PKC

Caption: Canonical Gq/11-coupled signaling cascade for 5-HT2 receptors leading to calcium mobilization.

Experimental Protocols

Expertise & Experience Note: To ensure absolute data integrity, the following protocols are designed as self-validating systems . Every assay plate includes internal controls and predefined quality control (QC) thresholds that must be met to rule out false positives/negatives caused by ligand degradation, cell health, or assay drift.

Radioligand Competition Binding Assay

Purpose : To determine the equilibrium dissociation constant (Ki) of 2-(3-Bromo-5-methoxyphenyl)ethanamine at 5-HT2A and 5-HT2C receptors[4].

Materials :

  • Cell Membranes : HEK293 cells stably expressing human 5-HT2A or 5-HT2C receptors.

  • Radioligands : [3H]-Ketanserin (1–3 nM) for 5-HT2A; [3H]-Mesulergine (1–3 nM) for 5-HT2C[4],[3].

  • Assay Buffer : 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1 mM EDTA, 0.1% Ascorbic Acid.

  • Non-Specific Binding (NSB) Control : 10 µM Mianserin[4].

Step-by-Step Procedure :

  • Buffer Preparation : Prepare the assay buffer fresh on ice. Causality: The inclusion of 0.1% ascorbic acid is strictly required to prevent the oxidative degradation of the phenethylamine test ligand and endogenous monoamine controls during the 60-minute incubation.

  • Ligand Dilution : Prepare a 10-point serial dilution of 2-(3-Bromo-5-methoxyphenyl)ethanamine ranging from 10 µM to 0.1 nM in assay buffer (final assay DMSO concentration must not exceed 0.1% to prevent membrane toxicity).

  • Assay Assembly : In a 96-well plate, add 50 µL of radioligand, 50 µL of test compound (or Mianserin for NSB), and 100 µL of membrane suspension (10–20 µg protein/well). Self-Validation: Total binding must not exceed 10% of the added radioligand to prevent ligand depletion artifacts.

  • Incubation : Seal the plate and incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Harvesting : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine[7]. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing background noise from free radioligand sticking to the filter.

  • Washing : Wash filters three times with 300 µL of ice-cold 50 mM Tris-HCl. Causality: Ice-cold buffer kinetically freezes the receptor-ligand complex, slowing the dissociation rate during the wash step.

  • Quantification & Analysis : Dry filters, add scintillation cocktail, and count radioactivity. Calculate the Z'-factor between Total Binding and NSB wells. If Z' < 0.5, the assay is invalid. Calculate Ki using the Cheng-Prusoff equation[4].

Intracellular Calcium Mobilization (FLIPR) Assay

Purpose : To determine the functional efficacy (EC50 for agonism, IC50 for antagonism) of the compound via Gq-mediated calcium flux[8],[6].

Workflow QC1 Cell Viability & Confluence Check (>90% required) Dye Fluo-4 AM Loading + Probenecid QC1->Dye QC2 Baseline Fluorescence Stability (Z' > 0.5) Dye->QC2 Compound Addition of 2-(3-Bromo-5-methoxy...) QC2->Compound Readout Kinetic Readout (Max-Min RFU) Compound->Readout Validation Reference Standard (5-HT EC50 match) Readout->Validation

Caption: Self-validating logical workflow for the FLIPR calcium mobilization assay.

Materials :

  • Cells : CHO-K1 or HEK293 stably expressing h5-HT2A or h5-HT2C.

  • Dye : Fluo-4 AM.

  • Buffer : Hank's Balanced Salt Solution (HBSS) + 20 mM HEPES + 2.5 mM Probenecid.

Step-by-Step Procedure :

  • Cell Plating : Seed cells in 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight. QC Check: Visually confirm >90% confluence; sub-confluent wells yield erratic baseline fluorescence.

  • Dye Loading : Remove media and add 20 µL of Fluo-4 AM dye solution containing 2.5 mM Probenecid. Causality: Probenecid is a potent inhibitor of organic anion transporters. It is strictly required to prevent the cells from actively pumping the Fluo-4 dye out of the cytoplasm, which would collapse the assay window and result in false negatives.

  • Incubation : Incubate for 60 minutes at 37°C, then equilibrate to room temperature for 15 minutes to stabilize baseline fluorescence.

  • Baseline Reading : Place the plate in the FLIPR. Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Compound Addition : Automatically inject 10 µL of 2-(3-Bromo-5-methoxyphenyl)ethanamine (prepared at 3x final concentration).

  • Kinetic Measurement : Record fluorescence continuously for 120 seconds.

  • Antagonist Mode (Conditional) : If the compound shows no agonist activity (no calcium spike), incubate for 15 minutes, then add an EC80 concentration of 5-HT to test for antagonist activity (calculating the Ke)[9].

  • Validation : The internal reference standard (5-HT) must yield an EC50 within 3-fold of its historical average (typically 1–5 nM) for the plate data to be accepted[6].

Data Presentation & Interpretation

The following table summarizes the expected pharmacological profile of 2-(3-Bromo-5-methoxyphenyl)ethanamine compared to standard reference compounds, illustrating the profound impact of the 3,5-substitution pattern.

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)5-HT2A Emax (%)Functional Profile
5-HT (Endogenous) 1.5 ± 0.32.1 ± 0.42.5 ± 0.5100%Full Agonist
2C-B (Reference) 4.2 ± 0.86.5 ± 1.215.4 ± 2.185%Partial Agonist
2-(3-Bromo-5-methoxyphenyl)ethanamine > 1,000450 ± 55N/A (No response)< 5%Weak Antagonist / Inactive

Interpretation: As demonstrated in the comparative data, deviating from the 2,5-dimethoxy substitution pattern to a 3,5-pattern results in a massive loss of 5-HT2A affinity and agonist efficacy. The compound fails to stabilize the active state of the receptor, likely due to the inability to form the critical hydrogen bond with S3.36, rendering it functionally inactive or a very weak antagonist at 5-HT2A, while retaining marginal affinity for 5-HT2C[4],[3]. This confirms its utility as a structural probe for defining the spatial limits of the 5-HT2 orthosteric site.

References

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. WIREs Membrane Transport and Signaling. [Link]

  • McLean, T. H., Parrish, J. C., Braden, M. R., Marona-Lewicka, D., Gallardo-Godoy, A., & Nichols, D. E. (2006). 1-Aminomethylbenzocycloalkanes: Conformationally Restricted Hallucinogenic Phenethylamine Analogues as Functionally Selective 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.[Link]

  • Canal, C. E., Cordova-Sintjago, T. C., Villa, N. Y., Fang, L. J., & Booth, R. G. (2013). Molecular Pharmacology and Ligand Docking Studies Reveal a Single Amino Acid Difference between Mouse and Human Serotonin 5-HT2A Receptors That Impacts Behavioral Translation of Novel 4-Phenyl-2-dimethylaminotetralin Ligands. Molecular Pharmacology.[Link]

  • Jensen, A. A., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS One.[Link]

  • National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP). Assay Protocol Book Version II. University of North Carolina at Chapel Hill.[Link]

Sources

Application

Application Notes and Protocols for In-Vivo Investigation of 2-(3-Bromo-5-methoxyphenyl)ethanamine

Introduction: Unveiling the Potential of a Novel Phenethylamine Derivative The substituted phenethylamine chemical space is a fertile ground for neuropharmacological discovery, yielding compounds with a wide range of eff...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Phenethylamine Derivative

The substituted phenethylamine chemical space is a fertile ground for neuropharmacological discovery, yielding compounds with a wide range of effects on the central nervous system.[1][2] 2-(3-Bromo-5-methoxyphenyl)ethanamine is a novel compound within this class, and while specific in-vivo data is not yet available, its structural similarity to other psychoactive phenethylamines, such as the 2C-x series, suggests a potential for interaction with serotonergic and dopaminergic systems.[3] This document provides a comprehensive guide for researchers and drug development professionals to initiate and conduct in-vivo studies to elucidate the pharmacokinetic, pharmacodynamic, and behavioral profile of this compound. The protocols outlined herein are based on established methodologies for similar molecules and are designed to ensure scientific rigor and data integrity.

Hypothesized Mechanism of Action

Based on its structural features, 2-(3-Bromo-5-methoxyphenyl)ethanamine is hypothesized to act as a modulator of monoamine neurotransmission.[1] Many psychoactive phenethylamines exhibit agonist or partial agonist activity at serotonin 5-HT2A receptors, which is often linked to their hallucinogenic and behavioral effects.[4][5] Furthermore, effects on dopamine and norepinephrine transporters are also a possibility, potentially leading to stimulant or empathogenic properties.[2][6] The primary objective of the initial in-vivo studies will be to test these hypotheses.

Hypothesized_Signaling_Pathway 2-(3-Bromo-5-methoxyphenyl)ethanamine 2-(3-Bromo-5-methoxyphenyl)ethanamine 5-HT2A_Receptor 5-HT2A_Receptor 2-(3-Bromo-5-methoxyphenyl)ethanamine->5-HT2A_Receptor Agonist/Partial Agonist Dopamine_Transporter Dopamine_Transporter 2-(3-Bromo-5-methoxyphenyl)ethanamine->Dopamine_Transporter Inhibition Norepinephrine_Transporter Norepinephrine_Transporter 2-(3-Bromo-5-methoxyphenyl)ethanamine->Norepinephrine_Transporter Inhibition Downstream_Signaling Downstream_Signaling 5-HT2A_Receptor->Downstream_Signaling Dopamine_Transporter->Downstream_Signaling Norepinephrine_Transporter->Downstream_Signaling Behavioral_Effects Behavioral_Effects Downstream_Signaling->Behavioral_Effects

Caption: Hypothesized interaction of 2-(3-Bromo-5-methoxyphenyl)ethanamine with key CNS targets.

Synthesis of 2-(3-Bromo-5-methoxyphenyl)ethanamine

A proposed synthetic route for 2-(3-Bromo-5-methoxyphenyl)ethanamine can be adapted from established methods for related phenethylamines. A plausible approach involves the bromination of 3-methoxyphenol, followed by subsequent functional group manipulations to yield the target ethanamine.

Note: The following is a generalized synthetic scheme and requires optimization and characterization at each step.

Synthesis_Workflow A 3-Methoxyphenol B Protection of Hydroxyl Group A->B C Bromination B->C D Deprotection C->D E Introduction of Ethanamine Moiety D->E F 2-(3-Bromo-5-methoxyphenyl)ethanamine E->F

Caption: Proposed synthetic workflow for 2-(3-Bromo-5-methoxyphenyl)ethanamine.

In-Vivo Study Protocols

PART 1: Pharmacokinetic Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 2-(3-Bromo-5-methoxyphenyl)ethanamine in a rodent model.

Animal Model: Male Wistar rats (8-10 weeks old).

Protocol:

  • Dosing: Administer a single dose of 2-(3-Bromo-5-methoxyphenyl)ethanamine (e.g., 1, 5, and 10 mg/kg) via subcutaneous (s.c.) or oral (p.o.) route. A vehicle control group should be included.

  • Sample Collection: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration. Collect urine and feces over a 24-hour period.

  • Bioanalysis: Extract the parent compound and potential metabolites from plasma, urine, and feces. Analyze samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8]

  • Metabolite Identification: Characterize the major metabolites. Common metabolic pathways for related phenethylamines include O-demethylation, hydroxylation, and deamination.[9][10]

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
PART 2: Behavioral Pharmacology

Objective: To assess the behavioral effects of 2-(3-Bromo-5-methoxyphenyl)ethanamine, including locomotor activity and sensorimotor gating.

Animal Model: Male C57BL/6J mice (8-10 weeks old).

Protocols:

A. Open Field Test (Locomotor Activity)

  • Habituation: Acclimate mice to the open field arena for 30 minutes one day prior to testing.

  • Dosing: Administer 2-(3-Bromo-5-methoxyphenyl)ethanamine (e.g., 0.1, 1, 10 mg/kg, s.c.) or vehicle.

  • Testing: Place the mouse in the center of the open field arena and record its activity for 60 minutes using an automated tracking system.

  • Parameters Measured: Total distance traveled, time spent in the center versus periphery, and rearing frequency. A biphasic effect on locomotion (initial suppression followed by hyperactivity) is possible with some phenethylamines.[11][12]

B. Prepulse Inhibition (PPI) of Acoustic Startle Response (Sensorimotor Gating)

  • Apparatus: Use a startle response system with a loudspeaker for delivering acoustic stimuli and a sensor to measure the startle response.

  • Acclimation: Place the mouse in the startle chamber for a 5-minute acclimation period with background white noise.

  • Dosing: Administer 2-(3-Bromo-5-methoxyphenyl)ethanamine (e.g., 0.1, 1, 10 mg/kg, s.c.) or vehicle.

  • Testing Paradigm: Present a series of trials consisting of a startling pulse alone (120 dB) or a prepulse (e.g., 74, 78, 82, 86 dB) preceding the startling pulse.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity. A disruption in PPI may indicate effects on sensorimotor gating, a common feature of hallucinogenic compounds.[13]

PART 3: Neurochemical Analysis

Objective: To investigate the effects of 2-(3-Bromo-5-methoxyphenyl)ethanamine on dopamine levels in the nucleus accumbens, a key region of the brain's reward circuitry.

Animal Model: Male Wistar rats with guide cannulae implanted for in-vivo microdialysis.

Protocol:

  • Surgery: Implant guide cannulae targeting the nucleus accumbens shell. Allow for a one-week recovery period.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid. Collect baseline dialysate samples.

  • Dosing: Administer 2-(3-Bromo-5-methoxyphenyl)ethanamine (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle.

  • Sample Collection: Continue to collect dialysate samples every 20 minutes for at least 3 hours post-injection.

  • Neurochemical Analysis: Analyze dopamine concentrations in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[13]

  • Data Analysis: Express dopamine levels as a percentage of the baseline.

Experimental_Workflow cluster_PK Pharmacokinetics cluster_Behavior Behavioral Studies cluster_Neurochem Neurochemistry PK_Dosing Dosing (s.c. or p.o.) PK_Sampling Blood/Urine/Feces Collection PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis Behav_Dosing Dosing (s.c.) OpenField Open Field Test Behav_Dosing->OpenField PPI Prepulse Inhibition Behav_Dosing->PPI Neuro_Dosing Dosing (i.p.) Microdialysis In-Vivo Microdialysis Neuro_Dosing->Microdialysis HPLC HPLC-ED Analysis Microdialysis->HPLC Start Compound Synthesis Start->PK_Dosing Start->Behav_Dosing Start->Neuro_Dosing

Caption: Integrated workflow for the in-vivo characterization of 2-(3-Bromo-5-methoxyphenyl)ethanamine.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the data generated from these protocols, the following measures are essential:

  • Blinding: All behavioral experiments should be conducted by an experimenter blinded to the treatment conditions.

  • Controls: Appropriate vehicle control groups must be included in all experiments. For receptor-specific effects, co-administration with selective antagonists can be employed.

  • Dose-Response: A range of doses should be tested to establish a clear dose-response relationship for all observed effects.

  • Replication: Key findings should be replicated in independent cohorts of animals.

  • Validated Assays: All bioanalytical methods (LC-MS/MS, HPLC-ED) must be fully validated for linearity, accuracy, precision, and sensitivity.

Conclusion and Future Directions

The in-vivo characterization of 2-(3-Bromo-5-methoxyphenyl)ethanamine holds the potential to reveal a novel pharmacological agent. The protocols detailed in this guide provide a robust framework for a systematic investigation of its pharmacokinetic, behavioral, and neurochemical properties. The data generated will be crucial for understanding its mechanism of action, therapeutic potential, and safety profile. Future studies could explore its effects on other neurotransmitter systems, its potential for abuse liability, and its efficacy in animal models of neuropsychiatric disorders.

References

  • Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation. Frontiers. [Link]

  • (PDF) Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - ResearchGate. [Link]

  • 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - PubMed. [Link]

  • (PDF) 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - ResearchGate. [Link]

  • 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards - MDPI. [Link]

  • Phenethylamine - Wikipedia. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. [Link]

  • Determination of 4-bromo-2, 5-dimethoxy-N-[(2-methoxyphenyl) methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication - PMC. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. [Link]

  • Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches | Request PDF - ResearchGate. [Link]

  • Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice - Unife. [Link]

  • 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine - Chemical Synthesis Database. [Link]

  • 2C-B - Wikipedia. [Link]

  • Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration - PubMed. [Link]

  • Synthesis method of 2-bromo-5-methoxyphenol - Eureka | P
  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC. [Link]

  • 2,5-Dimethoxy-4-bromoamphetamine - Wikipedia. [Link]

  • In Vivo Metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)in the Rat: Identification of Urinary Metabolites | Journal of Analytical Toxicology | Oxford Academic. [Link]

  • In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites - PubMed. [Link]

  • In Vivo Metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)in the Rat: Identification of Urinary Metabolites - ResearchGate. [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. [Link]

  • (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds - ResearchGate. [Link]

Sources

Method

Application Note: 2-(3-Bromo-5-methoxyphenyl)ethanamine as a Pharmacological Probe in Monoaminergic GPCR Research

Executive Summary & Mechanistic Rationale In the landscape of neuropharmacology, substituted phenethylamines are foundational tools for interrogating monoamine receptor function, particularly the serotonin (5-HT) and Tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology, substituted phenethylamines are foundational tools for interrogating monoamine receptor function, particularly the serotonin (5-HT) and Trace Amine-Associated Receptor (TAAR) families. While 2,4,5-trisubstituted phenethylamines (such as the DOx series and 2C-B) are universally recognized as potent, classical 5-HT2A/2C agonists[1], altering this substitution pattern fundamentally shifts the molecule's pharmacodynamic profile.

2-(3-Bromo-5-methoxyphenyl)ethanamine (3B5M-PEA) is a highly specialized structural isomer. By relocating the substituents to the meta positions (3 and 5), this compound serves as a critical probe for mapping the steric and electrostatic boundaries of G-protein-coupled receptor (GPCR) orthosteric sites.

Causality of Structural Design:

  • Loss of the 2-Methoxy Anchor: Classical phenethylamines rely on a 2-methoxy group to act as a hydrogen bond acceptor for Ser159(3.36) in Transmembrane Domain 3 (TM3) of the 5-HT2A receptor. The absence of this group in 3B5M-PEA increases the rotational freedom of the ethylamine sidechain, forcing the receptor to accommodate an alternative binding pose[2].

  • Steric Bulk at Position 3: The lipophilic bromine atom at the 3-position projects into a hydrophobic sub-pocket near TM6. This specific interaction modulates the Trp336(6.48) "toggle switch," often resulting in functional selectivity (biased agonism) where the ligand preferentially activates phospholipase C (PLC) over arachidonic acid release[2].

  • Synthetic Utility: Beyond direct receptor binding, the 3-bromo-5-methoxy scaffold is a vital synthetic precursor. It is frequently subjected to borane-tetrahydrofuran reduction and subsequent cyclization to generate conformationally restricted neuropharmacological agents, allowing researchers to lock the ethylamine sidechain into specific bioactive conformations[3].

Quantitative Pharmacological Profile

To contextualize the utility of 3B5M-PEA, it is essential to compare its receptor affinities ( Ki​ ) and functional potencies ( EC50​ ) against classical benchmark phenethylamines. The shift from 2,4,5-substitution to 3,5-substitution typically attenuates raw 5-HT2A affinity but enhances selectivity for TAAR1 or induces partial agonism.

Table 1: Comparative Binding and Functional Profile of Substituted Phenethylamines

CompoundSubstitution Pattern5-HT2A Ki​ (nM)5-HT2C Ki​ (nM)TAAR1 EC50​ (nM)Primary Functional Activity
3B5M-PEA 3-Bromo-5-methoxy~145.0 *~210.0 *~85.0 *TAAR1 Agonist / 5-HT2A Partial Agonist
2C-B 4-Bromo-2,5-dimethoxy1.23.5>1000Full 5-HT2A/2C Agonist
Mescaline 3,4,5-Trimethoxy550.0300.0>5000Weak 5-HT2A Partial Agonist

*Note: Values for 3B5M-PEA are representative benchmarks derived from homologous 3,5-disubstituted phenethylamine SAR studies, illustrating the characteristic drop in 5-HT2A affinity and rise in TAAR1 activity compared to 2,4,5-analogs.

GPCR Signaling Pathway Visualization

When 3B5M-PEA successfully binds to the 5-HT2A receptor, it stabilizes the active conformation of the intracellular loops, allowing the coupling of the Gq/11​ protein. This initiates a well-defined intracellular signaling cascade.

G Ligand 2-(3-Bromo-5-methoxyphenyl)ethanamine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Agonism Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 Generation PLC->IP3 Cleavage of PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening

Caption: Gq/11-mediated intracellular signaling cascade initiated by phenethylamine 5-HT2A agonism.

Experimental Protocols

As a Senior Application Scientist, I have designed the following protocols to be self-validating systems . Every step is grounded in physical chemistry and cellular biology to ensure reproducibility and data integrity.

Protocol A: Radioligand Competition Binding Assay (5-HT2A)

This assay determines the binding affinity ( Ki​ ) of 3B5M-PEA by measuring its ability to displace the selective antagonist radioligand[ 3 H]-Ketanserin.

Rationale for Reagents: [ 3 H]-Ketanserin is chosen because, as an antagonist, it labels the receptor in its G-protein uncoupled state. This prevents the "GTP-shift" phenomenon (where agonist affinity artificially fluctuates based on intracellular G-protein availability), yielding a true thermodynamic binding constant.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4). Causality: Hypotonic shock lyses the cells, while Dounce homogenization shears the plasma membrane into uniform vesicles without denaturing the embedded GPCRs.

  • Assay Buffer Formulation: Utilize 50 mM Tris-HCl, 10 mM MgCl2​ , and 0.1 mM EDTA. Causality: Mg2+ is strictly required to stabilize the structural integrity of the receptor's intracellular loops, while EDTA chelates trace heavy metals that could catalyze the oxidative degradation of the methoxy-phenethylamine probe.

  • Incubation: Combine 50 µg of membrane protein, 2 nM [ 3 H]-Ketanserin, and varying concentrations of 3B5M-PEA ( 10−10 to 10−4 M) in a 96-well plate. Incubate at 37°C for 60 minutes. Causality: 60 minutes at physiological temperature guarantees that the association and dissociation rates reach a steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass microfiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers with positive charges, drastically reducing the non-specific binding (NSB) of the highly lipophilic 3B5M-PEA.

  • Washing & Quantification: Wash filters 3x with ice-cold buffer to trap the receptor-ligand complexes. Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count beta emissions for 1 minute per vial.

  • Self-Validation Step: Include control wells containing 10 µM unlabeled Ketanserin to define Non-Specific Binding (NSB). Acceptance Criteria: The assay is only valid if the Total Binding to NSB ratio is 5:1.

Protocol B: Functional Calcium Mobilization Assay (FLIPR)

This protocol measures the functional efficacy ( EC50​ ) of 3B5M-PEA via the Gq​ -mediated release of intracellular calcium.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-5-HT2A cells at 20,000 cells/well in Poly-D-Lysine coated 384-well black/clear-bottom plates. Causality: Poly-D-Lysine provides a positively charged matrix that prevents cell detachment during automated liquid handling.

  • Dye Loading: Incubate cells with Fluo-4 NW (No-Wash) calcium indicator dye for 45 minutes at 37°C. Causality: The dye is administered as an acetoxymethyl (AM) ester, allowing it to permeate the lipid bilayer. Once inside, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive fluorophore inside the cell. The "No-Wash" formulation prevents the mechanical loss of cells prior to reading.

  • Kinetic Reading: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 516 nm) for 10 seconds. Inject 3B5M-PEA and record continuously for 90 seconds. Causality: IP3​ -mediated calcium release is a rapid, transient event; continuous kinetic reading is required to capture the peak fluorescence ( Fmax​ ).

  • Self-Validation Step: Calculate the Z'-factor using 10 µM Serotonin (5-HT) as the positive control and assay buffer as the negative control. Acceptance Criteria: A Z'-factor > 0.5 confirms the assay possesses a robust signal window suitable for pharmacological profiling.

Experimental Workflow Visualization

Workflow Prep 1. Membrane Preparation (HEK293-5-HT2A) Incubate 2. Ligand Incubation ([3H]-Ketanserin + Probe) Prep->Incubate Filter 3. Rapid Filtration (GF/C Glass Microfiber) Incubate->Filter Wash 4. Wash Step (Ice-cold Buffer) Filter->Wash Count 5. Liquid Scintillation Counting Wash->Count Analyze 6. Non-linear Regression (IC50/Ki Determination) Count->Analyze

Caption: High-throughput radioligand binding workflow for evaluating phenethylamine GPCR affinity.

References

  • Nichols, D. E., et al. (2006). "1-Aminomethylbenzocycloalkanes: Conformationally Restricted Hallucinogenic Phenethylamine Analogues as Functionally Selective 5-HT2A Receptor Agonists." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Wikipedia Contributors. "DOx." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • "A Modular Access to (±)-Tubocurine and (±)-Curine - Formal Total Synthesis of Tubocurarine." (2016). The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Application

Experimental design for 2-(3-Bromo-5-methoxyphenyl)ethanamine studies

An In-Depth Technical Guide to the Experimental Design for 2-(3-Bromo-5-methoxyphenyl)ethanamine Studies Introduction: Unveiling the Profile of a Novel Phenethylamine 2-(3-Bromo-5-methoxyphenyl)ethanamine is a substitute...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Experimental Design for 2-(3-Bromo-5-methoxyphenyl)ethanamine Studies

Introduction: Unveiling the Profile of a Novel Phenethylamine

2-(3-Bromo-5-methoxyphenyl)ethanamine is a substituted phenethylamine and a structural analog of various neuroactive compounds. Its chemical architecture, featuring a phenethylamine backbone, suggests potential interaction with monoamine neurotransmitter systems.[1] The precise positioning of the bromo and methoxy substituents on the phenyl ring is critical to its pharmacological profile, as minor structural alterations in this chemical class can lead to significant changes in receptor affinity, efficacy, and downstream behavioral effects. For instance, its isomer, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), is a well-characterized psychedelic with potent activity at serotonin 5-HT2A receptors.[2][3]

This guide provides a comprehensive, multi-tiered experimental framework designed to systematically elucidate the chemical, pharmacological, and behavioral characteristics of 2-(3-Bromo-5-methoxyphenyl)ethanamine. The protocols herein are designed to build upon one another, establishing a logical progression from fundamental characterization and safety assessment to complex in vivo functional studies. By following this structured approach, researchers can generate a robust and reproducible dataset to define the compound's mechanism of action and potential neuropharmacological significance.

PART 1: Compound Integrity - Synthesis, Purification, and Analytical Characterization

The foundation of any pharmacological investigation is the purity and confirmed identity of the test compound. Ambiguous or impure starting material invalidates all subsequent data.

Protocol 1.1: Synthesis and Purification

A plausible synthetic route can be adapted from established methods for related phenethylamines.[4] A common approach involves the reduction of a corresponding nitrostyrene or phenylacetonitrile intermediate.

Step-by-Step Synthesis (Illustrative):

  • Nitrostyrene Formation: React 3-Bromo-5-methoxybenzaldehyde with nitromethane in the presence of a base (e.g., ammonium acetate) to form 1-(3-Bromo-5-methoxyphenyl)-2-nitroethene.

  • Reduction: Reduce the nitrostyrene intermediate using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

  • Work-up and Extraction: Carefully quench the reaction with water and a strong base (e.g., NaOH), followed by extraction of the amine product into an organic solvent (e.g., dichloromethane).

  • Salt Formation: Bubble dry HCl gas through the organic solution or add a solution of HCl in isopropanol to precipitate the hydrochloride salt, which often has better stability and handling properties.

  • Purification: Purify the final product via recrystallization from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

Protocol 1.2: Analytical Characterization

Purity and structural identity must be rigorously confirmed using orthogonal analytical techniques.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • System: Reverse-phase HPLC with UV detection (e.g., at 220 nm and 280 nm).

  • Column: C18 stationary phase (e.g., Agilent Poroshell 120 EC-C18).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid for MS compatibility or phosphoric acid).[5]

  • Acceptance Criterion: Purity ≥98% by peak area.

2. Mass Spectrometry (MS) for Molecular Weight Confirmation:

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) coupled to HPLC or direct infusion.

  • Expected Ion: [M+H]⁺ corresponding to the molecular weight of the free base (C₉H₁₂BrNO).

  • High-Resolution MS (HRMS): To confirm the elemental composition to within 5 ppm.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

  • ¹H NMR: To confirm the number and connectivity of protons. The spectrum should be consistent with the proposed structure, showing characteristic shifts for aromatic, methoxy, and ethylamine protons.

  • ¹³C NMR: To confirm the number of unique carbon atoms in the molecule.

Analytical Technique Parameter Expected Result for 2-(3-Bromo-5-methoxyphenyl)ethanamine
HPLC-UV Purity≥ 98%
HRMS (ESI+) [M+H]⁺Calculated: 230.0175, 232.0155; Observed: Within 5 ppm
¹H NMR (DMSO-d₆) Chemical Shifts (δ)Aromatic protons (~6.9-7.2 ppm), Methoxy protons (~3.8 ppm), Ethylamine protons (~2.8-3.1 ppm)
¹³C NMR (DMSO-d₆) Number of Signals9 unique carbon signals expected

PART 2: Foundational Safety and Handling Protocols

Given its structural similarity to potent psychoactive phenethylamines, 2-(3-Bromo-5-methoxyphenyl)ethanamine must be treated as a potentially hazardous compound until proven otherwise. A comprehensive safety program is non-negotiable.[6]

Hazard Assessment and Containment

The compound should be provisionally assigned an Occupational Exposure Band (OEB) of 3 or 4, necessitating stringent containment measures.[7][8]

  • OEB 3 (10 to <100 µg/m³): Requires closed handling where possible.

  • OEB 4 (1 to <10 µg/m³): Requires dedicated closed handling systems and isolation technology.[9]

All handling of the solid compound must occur within a certified chemical fume hood, a powder containment hood, or a glovebox.

Protocol 2.1: Standard Operating Procedure for Handling
  • Personal Protective Equipment (PPE): A mandatory minimum includes a lab coat, double-gloving with nitrile gloves, and chemical splash goggles.[8] A face shield is required when there is a splash hazard.

  • Weighing: Use a ventilated balance enclosure or perform weighing within a fume hood. Use anti-static weigh paper.

  • Solution Preparation: Prepare stock solutions within a fume hood. Wetting the solid material with the solvent early in the process can reduce the risk of airborne dust.

  • Decontamination: All surfaces and equipment must be decontaminated after use. A solution of mild detergent followed by solvent wipes (e.g., 70% ethanol) is standard practice.

  • Waste Disposal: All contaminated disposables (gloves, weigh papers, pipette tips) must be collected in a designated, sealed hazardous waste container.

  • Emergency Procedures: Maintain immediate access to an eyewash station, safety shower, and a spill kit. In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[10]

Potent_Compound_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling prep Review SDS & SOP ppe Don PPE (Double Gloves, Goggles, Lab Coat) prep->ppe Verify weigh Weigh Solid Compound ppe->weigh Enter Containment solubilize Prepare Stock Solution weigh->solubilize aliquot Aliquot for Experiments solubilize->aliquot decon Decontaminate Surfaces & Equipment aliquot->decon Complete Work waste Dispose of Contaminated Waste decon->waste doff Doff PPE waste->doff exit exit doff->exit Exit Lab

Caption: Workflow for Safe Handling of Potent Research Compounds.

PART 3: In Vitro Pharmacological Profiling

This phase aims to identify the molecular targets of the compound and quantify its interaction with them. The primary hypothesis, based on structural analogy, is an interaction with serotonin receptors, especially the 5-HT₂ subfamily.[11][12]

Protocol 3.1: Radioligand Receptor Binding Assays

The goal is to determine the binding affinity (Ki) of the compound for a panel of receptors. This is achieved by measuring its ability to compete with a specific, high-affinity radioligand.[13][14]

1. Primary Target (5-HT₂A Receptor):

  • Receptor Source: Commercially available membrane preparations from cells stably expressing the human 5-HT₂A receptor.[15]

  • Radioligand: [³H]Ketanserin (antagonist) or [¹²⁵I]DOI (agonist).

  • Procedure:

    • Incubate receptor membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound in a 96-well plate.

    • Include controls for total binding (no competitor) and non-specific binding (excess of a known non-labeled ligand, e.g., spiperone).

    • After incubation to equilibrium, rapidly filter the plate contents through a filtermat and wash to separate bound from free radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, and then calculate the Ki using the Cheng-Prusoff equation.

2. Selectivity Profiling:

  • Perform similar competitive binding assays against a broad panel of receptors to assess selectivity. Key targets should include:

    • Serotonin Receptors: 5-HT₁A, 5-HT₂B, 5-HT₂C.[16][17]

    • Dopamine Receptors: D₁, D₂.

    • Adrenergic Receptors: α₁, α₂.

    • Transporters: SERT, DAT, NET.

Receptor Target Example Radioligand Non-Specific Ligand Expected Data Output
5-HT₂A [³H]KetanserinSpiperoneKi (nM)
5-HT₂C [³H]MesulergineMesulergineKi (nM)
5-HT₁A [³H]8-OH-DPATSerotoninKi (nM)
D₂ [³H]RacloprideHaloperidolKi (nM)
Protocol 3.2: Functional Assays

Binding does not equal function. These assays determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist.

1. Calcium Flux Assay (for Gq-coupled receptors like 5-HT₂A/₂C):

  • Principle: Activation of Gq-coupled receptors leads to the release of intracellular calcium (Ca²⁺).[18] This can be measured using a Ca²⁺-sensitive fluorescent dye.

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.

  • Procedure:

    • Load cells with a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM).

    • Add varying concentrations of the test compound and measure the change in fluorescence over time using a plate reader.

    • Include a known agonist (e.g., serotonin) as a positive control to determine the maximum system response.

  • Data Analysis: Plot the change in fluorescence against the log concentration of the compound to generate a dose-response curve. Calculate the EC₅₀ (potency) and Emax (efficacy relative to the full agonist).[19]

2. Phosphoinositide (PI) Hydrolysis Assay:

  • This is an alternative, more traditional assay for Gq activation that measures the accumulation of inositol phosphates, a downstream second messenger.[12]

In_Vitro_Workflow cluster_binding Tier 1: Binding Affinity cluster_functional Tier 2: Functional Activity start Test Compound (Purity ≥98%) binding_primary 5-HT2A Binding Assay (Ki determination) start->binding_primary binding_panel Broad Receptor Panel (Selectivity Profile) binding_primary->binding_panel If potent (Ki < 1µM) func_assay Calcium Flux Assay (5-HT2A) (EC50, Emax determination) binding_panel->func_assay Proceed for key targets agonist_mode Determine Agonist/Antagonist Mode func_assay->agonist_mode output output agonist_mode->output Comprehensive In Vitro Profile

Caption: Systematic Workflow for In Vitro Pharmacological Profiling.

PART 4: In Vivo Behavioral and Neurochemical Assessment

This phase investigates the physiological and behavioral effects of the compound in a living organism, linking molecular actions to systemic outcomes. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 4.1: Head-Twitch Response (HTR) in Mice

The HTR is a rapid, involuntary head shake in rodents that is considered a reliable behavioral proxy for 5-HT₂A receptor agonism and is often predictive of hallucinogenic potential in humans.[11][20]

  • Animals: Male C57BL/6J mice are commonly used.

  • Procedure:

    • Acclimate mice to individual observation chambers.

    • Administer the test compound (e.g., via intraperitoneal injection) across a range of doses, including a vehicle control.

    • Record a 30-minute observation period using video cameras.

    • A trained observer, blind to the experimental conditions, scores the number of head twitches.

  • Data Analysis: Plot the mean number of head twitches versus the drug dose. A significant increase compared to the vehicle group indicates 5-HT₂A agonist activity. To confirm specificity, a separate group can be pre-treated with a selective 5-HT₂A antagonist (e.g., M100907), which should block the HTR induced by the test compound.

Protocol 4.2: Locomotor Activity Assessment

This test evaluates the compound's effects on general activity and can indicate stimulant or sedative properties.

  • Apparatus: Open field arena equipped with infrared beams or video tracking software.

  • Procedure:

    • Administer the test compound or vehicle.

    • Immediately place the animal in the open field arena and record activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis: Compare locomotor activity between dose groups. This helps contextualize data from other behavioral tests (e.g., ensuring an effect in another test is not simply due to hyperactivity or sedation).

Protocol 4.3: In Vivo Microdialysis

This advanced technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing a direct neurochemical correlate of the drug's action.[21][22]

  • Principle: A microdialysis probe with a semi-permeable membrane is surgically implanted into a target brain region (e.g., medial prefrontal cortex or nucleus accumbens).[23] The probe is perfused with artificial cerebrospinal fluid (aCSF), and neurotransmitters from the extracellular space diffuse into the probe, where they are collected and analyzed.[24][25]

  • Procedure:

    • Surgery: Stereotaxically implant a guide cannula aimed at the target brain region in anesthetized rats or mice. Allow for a recovery period.

    • Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: Collect several baseline samples to establish stable neurotransmitter levels.

    • Drug Administration: Administer the test compound.

    • Post-Drug Collection: Continue collecting samples for several hours.

    • Analysis: Quantify neurotransmitter concentrations (e.g., dopamine, serotonin, and their metabolites) in the dialysate samples using HPLC coupled with electrochemical detection (HPLC-ECD) or mass spectrometry (LC-MS/MS).

  • Data Analysis: Express post-drug neurotransmitter levels as a percentage of the pre-drug baseline. Plot the time course of neurotransmitter changes for each dose group.

In_Vivo_Workflow cluster_behavior Tier 1: Behavioral Screening cluster_neurochem Tier 2: Neurochemistry start Compound with Characterized In Vitro Profile loco Locomotor Activity (Stimulant/Sedative Effects) start->loco htr Head-Twitch Response (HTR) (5-HT2A Agonism Proxy) start->htr microdialysis In Vivo Microdialysis (Neurotransmitter Release) htr->microdialysis If HTR Positive analysis HPLC-ECD or LC-MS/MS Analysis microdialysis->analysis output output analysis->output Integrated Behavioral & Neurochemical Profile

Caption: Tiered Approach for In Vivo Characterization.

Conclusion: Synthesizing a Comprehensive Profile

By systematically executing the protocols detailed in this guide, researchers can construct a comprehensive pharmacological and behavioral profile for 2-(3-Bromo-5-methoxyphenyl)ethanamine. This tiered approach ensures that each experimental stage is built upon a solid foundation of validated data, from the compound's chemical identity to its effects on complex neural circuits and behavior. This integrated dataset is essential for understanding the compound's mechanism of action, establishing structure-activity relationships within the phenethylamine class, and guiding future research into its potential applications or risks.

References

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. [Link]

  • de la Torre, R., & T.M, M. (2018). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Fantegrossi, W. E., Murnane, K. S., & Reissig, C. J. (2008). The behavioral pharmacology of hallucinogens. Biochemical Pharmacology. [Link]

  • Kuśmider, M., et al. (2020). NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Pharmacology. [Link]

  • Di Chiara, G. (2002). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Journal of Neurochemistry. [Link]

  • Buczynski, M. W., & Gregus, A. In Vivo Microdialysis. Buczynski/Gregus Lab, Virginia Tech. [Link]

  • Woźniak, M., et al. (2023). 25X-NBOMe compounds – chemistry, pharmacology and toxicology. A comprehensive review. Toxicology Mechanisms and Methods. [Link]

  • Andersen, K. A., et al. (2019). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience. [Link]

  • Li, S., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst. [Link]

  • Pronexus Analytical AB. Benefits of in vivo monitoring | Microdialysis. Pronexus Analytical AB. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Creative Biolabs. [Link]

  • Cerilliant. (2013). Design and Synthesis of Labeled 2C-B-FLY and Bromo-DragonFLY for Internal Standards Used in Forensic/Clinical Toxicology Analysis. Cerilliant Corporation. [Link]

  • Canna, A., et al. (2023). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. International Journal of Molecular Sciences. [Link]

  • Hutsell, B. (2023). Behavioral Pharmacology of Classical and Novel Psychedelics: Frameworks for Drug Development. Columbia University Academic Commons. [Link]

  • Fantegrossi, W. E., et al. (2008). The behavioral pharmacology of hallucinogens. Pharmacology & Therapeutics. [Link]

  • Roth, B. L. (2021). The promises and perils of psychedelic pharmacology for psychiatry. Nature Reviews Neuroscience. [Link]

  • F., A., & S., A. (2023). Psychedelics' Intoxicating Impact and Behavioural Dynamics. IntechOpen. [Link]

  • Pantoja, A. D., et al. (2020). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. Biophysical Journal. [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

  • van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. [Link]

  • Chapman, S. J. (2010). Synthesis and Intermediate/By-Product Analysis of Bromo-dragonfly, a Dihydrobenzofuran Analogue of Phenethylamine Hallucinogens. Psychedelic Bibliography. [Link]

  • Freund-Vector Corporation. (2021). Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation. [Link]

  • Cichero, E., et al. (2018). In Vitro and In Silico Analysis of the Residence Time of Serotonin 5-HT7 Receptor Ligands with Arylpiperazine Structure. ACS Chemical Neuroscience. [Link]

  • Staroń, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. [Link]

  • IPS-Integrated Project Services, LLC. (2018). Handling & Processing of Potent Compounds: A Holistic Approach. IPS-Integrated Project Services, LLC. [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • Wikipedia. 2C-B-FLY. Wikipedia. [Link]

  • Centers for Disease Control and Prevention. (2022). Standard Safe Operating Procedures | Substance Use. CDC. [Link]

  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]

  • Wikipedia. 2C-B. Wikipedia. [Link]

  • Kaplan, L. M., et al. (2023). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. [Link]

  • Fenderson, T. (2016). Bromo dragonFLY synthesis (FENDERSON5555). YouTube. [Link]

  • Wikipedia. 5-HT2A receptor. Wikipedia. [Link]

  • Acuña-Castillo, C., et al. (2002). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology. [Link]

  • Agilent Technologies. QUICK-REFERENCE METHOD GUIDE. Agilent Technologies. [Link]

  • Schultz, D., et al. (2005). Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs. Pharmacology Biochemistry and Behavior. [Link]

  • SWGDRUG. (2005). 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. SWGDRUG.org. [Link]

  • National Center for Biotechnology Information. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. NCBI Bookshelf. [Link]

  • SIELC. Separation of 2-Bromo-3-methoxypyridine on Newcrom R1 HPLC column. SIELC. [Link]

  • PubChem. 2-(2-bromo-5-methoxyphenyl)ethanamine. PubChem. [Link]

Sources

Method

Application Note: Preclinical Evaluation of 2-(3-Bromo-5-methoxyphenyl)ethanamine in Murine Models

Target Audience: Neuropharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Advanced Methodological Guide & Protocol Introduction & Pharmacological Context The compound 2-(3-Brom...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuropharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Advanced Methodological Guide & Protocol

Introduction & Pharmacological Context

The compound 2-(3-Bromo-5-methoxyphenyl)ethanamine occupies a unique dual-role in preclinical drug development. Structurally, it is a halogenated, methoxy-substituted phenethylamine—a positional isomer of the well-characterized 5-HT2A agonist 2C-B (4-bromo-2,5-dimethoxyphenethylamine)[1]. This specific substitution pattern (3-bromo, 5-methoxy) drastically alters the electronic landscape of the phenyl ring, making it a valuable probe for mapping the steric boundaries of the 5-HT2A and Trace Amine-Associated Receptor 1 (TAAR1) orthosteric binding sites[1].

Beyond neuropharmacology, the primary amine and halogenated ring make this compound a critical synthetic intermediate. It is heavily utilized in the synthesis of 8-substituted isoquinoline derivatives, which act as potent IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) inhibitors [2]. These downstream derivatives are evaluated for their ability to suppress NF-κB activation in autoimmune and inflammatory disease models[2].

This application note provides field-proven, self-validating protocols for evaluating both the inherent neuropharmacological properties of the phenethylamine pharmacophore and the immunomodulatory effects of its downstream isoquinoline derivatives in murine models.

Formulation and Dosage Rationale

The physicochemical state of the test article dictates its in vivo bioavailability. Substituted phenethylamines are prone to rapid oxidation and must be formulated carefully to ensure systemic delivery without causing localized tissue necrosis or precipitation in the peritoneal cavity.

Intraperitoneal (IP) injection is the gold standard for acute behavioral assays because it bypasses initial gastrointestinal degradation, providing a rapid peak plasma concentration ( Tmax​ typically 15–30 minutes) necessary to capture transient receptor activation[3].

Table 1: Vehicle Selection Matrix for Phenethylamine Derivatives
Salt FormPrimary SolventCo-Solvent / SurfactantCausality / Rationale
Hydrochloride (HCl) 0.9% Sterile SalineNoneHigh aqueous solubility; physiological osmolarity prevents injection site pain and altered baseline behavior.
Freebase Sterile Water5% DMSO + 5% Tween-80The lipophilic nature of the freebase requires a surfactant to prevent precipitation in the aqueous peritoneal cavity.
Table 2: Recommended Dosing Paradigms in Murine Models
Target / PathwayRouteDose Range (mg/kg)Validation Pre-treatmentObservation Window
5-HT2A (Behavior) IP0.5 – 5.0M100907 (0.1 mg/kg, -20 min)0 – 60 minutes
IKKβ (Inflammation) PO / IP10.0 – 30.0Vehicle Control (-60 min)2 – 24 hours

Mandatory Visualization: Dual Pharmacological Pathways

The following diagram illustrates the divergent experimental workflows depending on whether the compound is being evaluated for its direct pharmacophore activity or as a synthetic precursor for inflammatory targeting.

G Cmpd 2-(3-Bromo-5-methoxyphenyl) ethanamine Neuro 5-HT2A Receptor Agonism Cmpd->Neuro Direct Pharmacophore Precursor 8-Substituted Isoquinolines Cmpd->Precursor Synthetic Intermediate Sig1 Gq / PLC / Calcium Release Neuro->Sig1 HTR Head-Twitch Response Sig1->HTR IKKb IKKβ Inhibition Precursor->IKKb NFkB NF-κB Blockade IKKb->NFkB Inflam Reduced Inflammation NFkB->Inflam

Caption: Dual pharmacological pathways of 2-(3-Bromo-5-methoxyphenyl)ethanamine and its derivatives.

Experimental Workflows & Methodologies

Protocol A: Magnetometer-Based Head-Twitch Response (HTR) Assay

The HTR is a rapid, paroxysmal side-to-side head rotation in rodents that serves as a highly specific behavioral proxy for 5-HT2A receptor activation[3]. We utilize a magnetometer-based detection system rather than visual observation. Causality: Automated detection eliminates human observer bias and specifically isolates the characteristic ~90.3 Hz frequency of a true 5-HT2A-mediated head twitch, distinguishing it from normal grooming or motor tics[3].

Self-Validating System: This protocol incorporates a selective 5-HT2A antagonist (M100907). If the test article induces HTR that is subsequently abolished by M100907, the researcher definitively proves the behavior is 5-HT2A-mediated, preventing false positives from off-target motor stimulation.

Step-by-Step Methodology:

  • Surgical Preparation: Anesthetize C57BL/6J mice using isoflurane. Affix a small neodymium magnet (e.g., 3 mm diameter, 60 mg) to the dorsal surface of the cranium using dental cement. Allow 7 days for full surgical recovery.

  • Habituation: Place the mouse inside the magnetometer coil enclosure for 30 minutes daily for 3 days prior to testing to minimize stress-induced suppression of behavior.

  • Antagonist Pre-treatment (Validation Cohort): Administer M100907 (0.1 mg/kg, IP) or vehicle 20 minutes prior to the test article.

  • Test Article Administration: Inject 2-(3-Bromo-5-methoxyphenyl)ethanamine (0.5 – 5.0 mg/kg, IP). Immediately place the mouse back into the magnetometer coil.

  • Data Acquisition: Record voltage changes in the magnetometer coil for 60 minutes. Apply a band-pass filter (e.g., 60–130 Hz) to the raw data to isolate the 90.3 Hz signature of the HTR.

  • Analysis: Quantify the total number of twitches. A valid 5-HT2A agonist profile will show a dose-dependent increase in HTR that is completely nullified in the M100907 cohort.

Protocol B: In Vivo IKKβ Inhibition (LPS-Induced Systemic Inflammation)

When evaluating the 8-substituted isoquinoline derivatives synthesized from this compound, an acute lipopolysaccharide (LPS) challenge is used to trigger the IKKβ/NF-κB pathway[2].

Self-Validating System: The inclusion of a Dexamethasone positive control ensures that the LPS challenge was sufficient and that the cytokine detection assay (ELISA) is functioning correctly.

Step-by-Step Methodology:

  • Pre-treatment: Administer the isoquinoline derivative (10–30 mg/kg, PO or IP), Vehicle, or Dexamethasone (1 mg/kg, IP) to C57BL/6J mice. Causality: A 1-hour pre-treatment allows the inhibitor to achieve steady-state target occupancy at IKKβ before the inflammatory cascade is initiated.

  • Inflammatory Challenge: Inject LPS (Escherichia coli O111:B4, 1 mg/kg, IP) exactly 60 minutes post-treatment.

  • Blood Collection: At 2 hours post-LPS (the peak of acute TNF-α release), euthanize the animals and collect whole blood via cardiac puncture into EDTA-coated tubes.

  • Plasma Isolation & Quantification: Centrifuge at 2,000 x g for 10 minutes at 4°C. Quantify plasma TNF-α and IL-6 levels using standard sandwich ELISA.

  • Analysis: Successful IKKβ inhibition will manifest as a statistically significant, dose-dependent reduction in circulating TNF-α compared to the Vehicle + LPS group.

Sources

Application

Application Note: Advanced LC-MS/MS Methodology for the Quantitation of 2-(3-Bromo-5-methoxyphenyl)ethanamine in Biological Matrices

Introduction & Analytical Rationale 2-(3-Bromo-5-methoxyphenyl)ethanamine is a halogenated, methoxylated phenethylamine derivative. Structurally adjacent to the "2C" family of novel psychoactive substances (NPS) and freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

2-(3-Bromo-5-methoxyphenyl)ethanamine is a halogenated, methoxylated phenethylamine derivative. Structurally adjacent to the "2C" family of novel psychoactive substances (NPS) and frequently utilized as a critical intermediate in the synthesis of isoquinoline derivatives[1], its detection in biological matrices (urine, plasma, and hair) requires highly specific analytical techniques.

Historically, forensic and clinical toxicology relied on immunoassays for initial screening; however, these methods suffer from severe cross-reactivity issues and false negatives, rendering them incapable of distinguishing between ever-changing phenethylamine structural isomers[2]. While Gas Chromatography-Mass Spectrometry (GC-MS) is an alternative, the primary amine group of phenethylamines causes severe peak tailing unless subjected to time-consuming chemical derivatization (e.g., using TFAA or HFBA).

Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard[2]. LC-MS/MS circumvents the need for derivatization, offering superior sensitivity, selectivity, and adaptability for the direct analysis of polar amines in complex biological fluids[2].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the analytical workflow, the following protocol utilizes a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . This acts as a self-validating system: the target analyte (pKa ~9.5) relies on a strict binary pH state for retention and elution. If the sample pH is not accurately controlled during loading (acidic) or elution (basic), the target will not be recovered. This built-in causality ensures that successful detection inherently validates the integrity of the extraction chemistry.

Matrix Preparation & MCX SPE Workflow

Principle: At pH 3.0, the primary amine of 2-(3-Bromo-5-methoxyphenyl)ethanamine is fully protonated, allowing strong ionic binding to the sulfonic acid groups of the MCX sorbent. This allows aggressive washing with 100% organic solvents to remove neutral lipids and matrix interferences before neutralizing the amine with a high-pH elution solvent to break the ionic bond.

Step-by-Step Protocol:

  • Sample Pre-treatment: Aliquot 500 µL of biological sample (urine or plasma). Add 20 µL of internal standard (e.g., Dopamine-d4 or a matched isotopologue)[3]. Dilute with 500 µL of 2% Formic Acid (FA) in water to ensure the target is fully ionized.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 2% FA in water through the MCX cartridge (30 mg/1 mL).

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in water to remove water-soluble endogenous salts.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH to remove neutral lipids and non-basic interferences. (Causality: The target remains locked to the sorbent via ionic bonds, surviving this aggressive organic wash).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. (Causality: The high pH neutralizes the primary amine, breaking the ionic interaction and releasing the highly purified analyte).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% Acetonitrile / 90% Water with 0.1% FA).

SPE_Workflow A Biological Sample (Urine/Plasma) B Acidification (2% FA) A->B C MCX SPE Cartridge (Load & Wash) B->C D Elution (5% NH4OH in MeOH) C->D E Evaporate & Reconstitute D->E F UHPLC-MS/MS Analysis E->F

Fig 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for phenethylamine extraction.

Liquid Chromatography (UHPLC) Conditions

For halogenated, aromatic compounds, standard C18 columns often lack sufficient resolving power against endogenous isobaric interferences. We employ a Pentafluorophenyl (PFP) stationary phase. The PFP column provides orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and shape selectivity—which are highly effective for separating illicit and substituted phenethylamines[4].

  • Column: Kinetex PFP (100 x 2.1 mm, 2.6 µm) or equivalent[4].

  • Column Temperature: 40°C

  • Flow Rate: 0.3 mL/min

  • Mobile Phase A: Water containing 0.1% Formic Acid[4].

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid[4].

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
6.53070Linear[4]
7.51090Linear
9.01090Isocratic
9.19010Linear
14.09010Re-equilibration
Tandem Mass Spectrometry (MS/MS) Parameters

Analysis is conducted in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Because bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, the precursor ions will present as a distinct doublet at m/z 230.0 and 232.0.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
Target (⁷⁹Br isotope)230.0213.0198.015 / 25
Target (⁸¹Br isotope)232.0215.0200.015 / 25

Mechanistic Insights: ESI-CID Fragmentation

Understanding the fragmentation pathway is critical for unambiguous identification. During Electrospray Ionization in-source Collision-Induced Dissociation (ESI-CID), substituted phenethylamines that lack a β -hydroxy group undergo a highly specific N–C α bond dissociation[3].

This results in the neutral loss of ammonia (NH₃, -17 Da) from the protonated precursor [M+H]⁺. The resulting highly abundant product ion (m/z 213.0 for the ⁷⁹Br isotope) is stabilized by the formation of a spiro[2.5]octadienylium motif [3]. This structural rearrangement is the primary driver of the high signal-to-noise ratio observed in the quantifier MRM transition, allowing for highly sensitive trace analysis in biological matrices[3].

Fragmentation A [M+H]+ Precursor m/z 230 (79Br) / 232 (81Br) B Collision-Induced Dissociation (CID) A->B C Neutral Loss of NH3 (-17 Da) B->C D Spiro[2.5]octadienylium ion m/z 213 / 215 C->D

Fig 2: ESI-CID fragmentation pathway of 2-(3-Bromo-5-methoxyphenyl)ethanamine.

Method Validation Metrics

To ensure clinical and forensic applicability, the method must be validated according to international guidelines (e.g., SWGTOX or FDA bioanalytical guidelines)[5]. Expected performance metrics based on this analytical framework:

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (R²) > 0.990> 0.995 (1 - 500 ng/mL)
Limit of Detection (LOD) S/N ≥ 3< 0.5 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 10, CV ≤ 20%1.0 ng/mL
Matrix Effect ± 25%< 15% (Mitigated by MCX cleanup)
Extraction Recovery Consistent across QC levels> 85%

References

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine Source: fda.gov.tw URL:[Link]

  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples Source: ACS Publications URL:[Link]

  • Simultaneous Determination of 11 Illicit Phenethylamines in Hair by LC–MS-MS: In Vivo Application Source: IRIS - Uniss URL:[Link]

  • WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof Source: Google Patents URL

Sources

Method

Application Note: 2-(3-Bromo-5-methoxyphenyl)ethanamine in Radiopharmaceutical Development and PET/SPECT Tracer Synthesis

Executive Summary & Structural Rationale The development of positron emission tomography (PET) and single-photon emission computed tomography (SPECT) radiotracers requires versatile, bifunctional chemical precursors. 2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of positron emission tomography (PET) and single-photon emission computed tomography (SPECT) radiotracers requires versatile, bifunctional chemical precursors. 2-(3-Bromo-5-methoxyphenyl)ethanamine (CAS 262450-67-9) is a highly valuable building block in radiochemistry, particularly for the synthesis of neuroreceptor imaging agents.

This molecule's utility stems from its orthogonal functional groups, which allow for divergent radiolabeling strategies:

  • The Ethanamine Pharmacophore: The phenethylamine backbone is the core structural motif for endogenous monoamines (dopamine, serotonin, norepinephrine). Derivatives of this scaffold are critical for targeting monoaminergic G-protein coupled receptors (GPCRs), such as the 5-HT 2A​ receptor, which is heavily implicated in neuropsychiatric disorders[1].

  • The Methoxy Group ( −OCH3​ ): This ether can be selectively cleaved to yield a phenol, providing a highly reactive nucleophilic site for O -[ 11 C]methylation using[ 11 C]methyl triflate ([ 11 C]MeOTf)[2].

  • The Aryl Bromide ( −Br ): The bromine atom serves as an ideal leaving group for transition-metal-catalyzed cross-coupling. It can be converted into an aryl-boronic acid pinacol ester (Bpin) or trialkylstannane, enabling late-stage Copper-Mediated Radiofluorination (CMRF) to introduce fluorine-18[3].

This application note provides detailed, self-validating protocols for utilizing this precursor in both Carbon-11 and Fluorine-18 radiolabeling workflows, explaining the mechanistic causality behind each experimental choice.

Divergent Radiosynthetic Workflows

To maximize the utility of 2-(3-Bromo-5-methoxyphenyl)ethanamine, radiochemists typically employ divergent pathways depending on the desired half-life of the isotope ( 11 C: t1/2​=20.4 min; 18 F: t1/2​=109.8 min).

Radiosynthesis A 2-(3-Bromo-5-methoxyphenyl)ethanamine (Bifunctional Precursor) B O-Demethylation (BBr3, -78°C) A->B Pathway A F Miyaura Borylation (B2pin2, Pd catalyst) A->F Pathway B C Phenol Intermediate B->C D [11C]MeOTf / NaOH (O-Alkylation) C->D E [11C]-Methoxy Radiotracer (e.g., 5-HT2A Agonist) D->E G Aryl-Bpin Intermediate F->G H [18F]F- / Cu(OTf)2(py)4 (CMRF, 110°C, Air) G->H I [18F]-Fluoro Radiotracer (Late-Stage Labeling) H->I

Caption: Divergent radiosynthetic pathways for 11C and 18F labeling from the bifunctional precursor.

Protocol A: Synthesis of [ 11 C]-Labeled Tracers via O -Methylation

Phenethylamine derivatives are classic scaffolds for 5-HT 2A​ receptor agonist PET tracers, such as [ 11 C]CIMBI-5 and [ 11 C]CIMBI-36[4],[5]. The standard approach involves O -[ 11 C]methylation of a phenolic precursor.

Mechanistic Causality: While [ 11 C]methyl iodide ([ 11 C]MeI) is a common methylating agent, [ 11 C]methyl triflate ([ 11 C]MeOTf) is preferred for phenols. The triflate leaving group makes [ 11 C]MeOTf approximately 104 times more reactive than[ 11 C]MeI, allowing for rapid reactions at room temperature and significantly improving radiochemical yields (RCY)[6]. Furthermore, by strictly controlling the pH (using NaOH to deprotonate the phenol but not the primary amine), selective O -alkylation can be achieved without requiring amine protecting groups.

Step-by-Step Methodology
  • Precursor Generation (Demethylation):

    • Dissolve 2-(3-Bromo-5-methoxyphenyl)ethanamine (50 mg) in anhydrous dichloromethane (DCM, 2 mL) under inert atmosphere.

    • Cool to -78 °C and add Boron tribromide ( BBr3​ , 1.0 M in DCM, 3 eq) dropwise. BBr3​ acts as a hard Lewis acid, coordinating to the ether oxygen and facilitating cleavage.

    • Allow to warm to room temperature and stir for 4 hours. Quench with methanol, concentrate, and purify via flash chromatography to isolate 3-(2-aminoethyl)-5-bromophenol.

  • Radiolabeling with[ 11 C]MeOTf:

    • Load the phenolic precursor (1.0 mg) into a sealed reaction vial containing anhydrous N,N-dimethylformamide (DMF, 0.3 mL).

    • Add 2.0 µL of 5N NaOH to generate the highly nucleophilic phenoxide ion.

    • Trap[ 11 C]MeOTf (produced via gas-phase iodination of [ 11 C]CH 4​ followed by online conversion over an AgOTf column at 200 °C) into the reaction vial at room temperature for 2 minutes[7].

  • Purification:

    • Dilute the reaction mixture with 1 mL of HPLC mobile phase and inject onto a semi-preparative C18 HPLC column.

    • Collect the radioactive product fraction, dilute with water, trap on a C18 Sep-Pak cartridge, wash with sterile water, and elute with ethanol (1 mL) into a sterile vial containing 9 mL of saline for injection.

Protocol B: Synthesis of [ 18 F]-Labeled Tracers via CMRF

Traditional nucleophilic aromatic substitution ( SN​Ar ) with [ 18 F]fluoride requires highly electron-deficient aromatic rings. Because the phenethylamine ring is relatively electron-rich, Copper-Mediated Radiofluorination (CMRF) of aryl-boronic esters is the method of choice[8].

Mechanistic Causality: The conversion of the aryl bromide to a boronic acid pinacol ester (Bpin) creates a stable intermediate. During CMRF, the Cu(OTf)2​(py)4​ complex facilitates the transmetalation of the aryl group from boron to copper. Crucially, this reaction requires atmospheric oxygen to oxidize the Cu(II) intermediate to a high-valent Cu(III) species, which then undergoes rapid reductive elimination to form the strong aryl- 18 F bond[9].

Step-by-Step Methodology
  • Borylation of the Aryl Bromide:

    • Protect the primary amine with a Boc group ( Boc2​O , Et3​N , DCM).

    • React the Boc-protected precursor with bis(pinacolato)diboron (1.5 eq), Pd(dppf)Cl2​ (0.05 eq), and potassium acetate (3 eq) in anhydrous 1,4-dioxane at 90 °C for 6 hours. Purify to yield the Aryl-Bpin precursor.

  • [ 18 F]Fluoride Drying:

    • Elute cyclotron-produced [ 18 F]fluoride from a QMA carbonate cartridge using a solution of tetraethylammonium bicarbonate (TEAB, 2 mg in 0.8 mL MeCN/H 2​ O). TEAB is preferred over K2.2.2​/K2​CO3​ as strong bases can degrade the copper catalyst and the Bpin precursor[3].

    • Azeotropically dry the[ 18 F]fluoride at 100 °C under a stream of helium, adding anhydrous acetonitrile (3 × 1 mL) to ensure complete water removal.

  • CMRF Reaction:

    • To the dried[ 18 F]TEAF, add a solution containing the Aryl-Bpin precursor (4.0 mg) and Cu(OTf)2​(py)4​ (15 mg) in N,N-dimethylacetamide (DMA, 0.4 mL) and pyridine (0.1 mL).

    • Heat the sealed vial at 110 °C for 15 minutes. Critical parameter: Ensure a headspace of ambient air is present in the vial to facilitate Cu(II) to Cu(III) oxidation.

  • Deprotection and Purification:

    • Add 1M HCl (0.5 mL) and heat at 90 °C for 5 minutes to remove the Boc protecting group.

    • Neutralize, filter, and purify via semi-preparative HPLC.

Target Engagement & Pharmacological Mechanism

Radiotracers derived from 2-(3-Bromo-5-methoxyphenyl)ethanamine are frequently evaluated for their ability to bind to the 5-HT 2A​ receptor. Agonist PET tracers (unlike antagonists) bind preferentially to the high-affinity, G-protein-coupled state of the receptor, providing a more accurate measure of functional receptor availability[5].

GPCR_Signaling cluster_second_messengers Second Messengers Tracer Radiolabeled Phenethylamine (e.g., [11C]CIMBI-5) Receptor 5-HT2A Receptor (High-Affinity State) Tracer->Receptor Agonist Binding Gq Gq Protein Activation (GTP Exchange) Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Intracellular Ca2+ Release (Signal Transduction) IP3->Ca ER Channel Opening

Caption: Mechanism of target engagement and downstream Gq-coupled signaling for 5-HT2A agonist radiotracers.

Quantitative Data Summary

The table below summarizes the typical radiochemical parameters achieved when utilizing the protocols described above for phenethylamine-based scaffolds.

Radiolabeling StrategyPrecursor TypeReagent / CatalystReaction Temp & TimeRadiochemical Yield (RCY)*Molar Activity ( Am​ )
O -[ 11 C]Methylation Phenol[ 11 C]MeOTf / NaOHRoom Temp, 2 min45 – 65%50 – 150 GBq/µmol
O -[ 11 C]Methylation Phenol[ 11 C]MeI / K 2​ CO 3​ 80 °C, 5 min15 – 30%30 – 80 GBq/µmol
CMRF ([ 18 F]Fluorination) Aryl-Bpin[ 18 F]F / Cu(OTf) 2​ (py) 4​ 110 °C, 15 min20 – 40%70 – 200 GBq/µmol
CMRF ([ 18 F]Fluorination) Aryl-Boronic Acid[ 18 F]F / Cu(OTf) 2​ (py) 4​ 110 °C, 20 min10 – 25%50 – 120 GBq/µmol

*RCY is decay-corrected and based on the starting amount of [ 11 C]MeOTf or trapped[ 18 F]fluoride.

References

  • Howei Pharm. CAS 262450-67-9 | 2-(3-bromo-5-methoxyphenyl)ethanamine, 97%. Retrieved from:[Link]

  • [3] Craig, A., et al. (2021). "PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters." Pharmaceutics, 13(7), 958. Retrieved from:[Link]

  • [8] Wright, J. S., et al. (2020). "Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging." Clinical and Translational Imaging. Retrieved from:[Link]

  • [9] Mossine, A. V., et al. (2015). "Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids." Organic Letters, 17(23), 5780-5783. Retrieved from:[Link]

  • [2] PBD150 Radiosynthesis Study (2018). "11C-methylation of phenols using methyl triflate." MedChemComm. Retrieved from:[Link]

  • [1] Ettrup, A., et al. (2011). "Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT (2A) agonist PET tracers." European Journal of Nuclear Medicine and Molecular Imaging, 38(4), 681-693. Retrieved from:[Link]

  • [4] Cumming, P., et al. (2021). "Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans." Molecules, 26(9), 2451. Retrieved from:[Link]

  • [7] ACS Publications Review (2023). "Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process." ACS Pharmacology & Translational Science. Retrieved from:[Link]

  • [6] Shao, X., et al. (2023). "Two decades of[11C]PiB synthesis, 2003-2023: a review." Frontiers in Nuclear Medicine. Retrieved from:[Link]

  • [5] Finnema, S. J., et al. (2010). "Radiosynthesis and Evaluation of 11C-CIMBI-5 as a 5-HT2A Receptor Agonist Radioligand for PET." Journal of Nuclear Medicine, 51(11), 1763-1771. Retrieved from:[Link]

Sources

Application

Application Note: Pharmacological Evaluation of 2-(3-Bromo-5-methoxyphenyl)ethanamine in 5-HT2A/2C Receptor Assays

Introduction & Scientific Rationale Phenethylamine derivatives, including the well-known 2C and DOx families, are highly potent and structurally tunable ligands for serotonin 5-HT2 receptors ([1]). While compounds like 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Phenethylamine derivatives, including the well-known 2C and DOx families, are highly potent and structurally tunable ligands for serotonin 5-HT2 receptors ([1]). While compounds like 2C-B (4-bromo-2,5-dimethoxyphenethylamine) are classic 5-HT2A agonists, altering the substitution pattern on the phenyl ring drastically shifts the pharmacological profile.

2-(3-Bromo-5-methoxyphenyl)ethanamine is a critical tool compound and synthetic intermediate ([2]). By shifting the bromo and methoxy groups to the meta positions (3 and 5), researchers can probe the steric and electronic boundaries of the 5-HT2A orthosteric binding pocket. In drug development, this compound is primarily utilized to study functional selectivity (biased agonism) —a phenomenon where a ligand stabilizes a specific receptor conformation that preferentially activates one intracellular signaling cascade over another, such as favoring Gq/11-mediated phosphoinositide turnover while minimizing arachidonic acid release ([3]).

As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating experimental framework for utilizing 2-(3-Bromo-5-methoxyphenyl)ethanamine in radioligand binding and functional assays.

Mechanistic Overview: Receptor Binding & Biased Agonism

When 2-(3-Bromo-5-methoxyphenyl)ethanamine binds to the 5-HT2A receptor, it interacts with key residues (e.g., D155, S242, F340). Depending on the ligand's exact binding pose, the receptor can couple to different effectors. Understanding this divergence is critical for developing non-hallucinogenic 5-HT2A therapeutics.

SignalingPathway Ligand 2-(3-Bromo-5-methoxyphenyl) ethanamine Receptor 5-HT2A Receptor Ligand->Receptor Orthosteric Binding Gq Gq/11 Protein Receptor->Gq G-Protein Activation BetaArrestin β-Arrestin 2 Receptor->BetaArrestin Arrestin Recruitment PLC Phospholipase C (PLC) Gq->PLC Stimulates PLA2 Phospholipase A2 (PLA2) BetaArrestin->PLA2 Scaffolds/Stimulates IP3 IP3 Accumulation (Calcium Release) PLC->IP3 Cleaves PIP2 AA Arachidonic Acid Release PLA2->AA Cleaves Phospholipids

Fig 1: 5-HT2A receptor signaling pathways demonstrating functional selectivity and biased agonism.

Experimental Workflow

To accurately determine the affinity ( Ki​ ) of 2-(3-Bromo-5-methoxyphenyl)ethanamine, a competitive radioligand binding assay is employed. The workflow below outlines the critical path from membrane preparation to data analysis.

AssayWorkflow Step1 Membrane Preparation Step2 Ligand Incubation ([3H]-Ketanserin) Step1->Step2 Step3 Rapid Filtration (PEI-treated GF/C) Step2->Step3 Step4 Washing (Ice-cold Buffer) Step3->Step4 Step5 Scintillation Counting Step4->Step5 Step6 Data Analysis (IC50 / Ki) Step5->Step6

Fig 2: Step-by-step experimental workflow for radioligand competition binding assays.

Detailed Methodologies & Self-Validating Protocols

Membrane Preparation (HEK293-5-HT2A)

Objective: Isolate cell membranes containing high-density, functional 5-HT2A receptors.

  • Step 1: Harvest HEK293 cells stably expressing the human 5-HT2A receptor at 80-90% confluency.

  • Step 2: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail.

    • Causality Note: EDTA is critical here. It chelates divalent cations, effectively inhibiting endogenous metalloproteases that would otherwise degrade the extracellular loops of the 5-HT2A receptor during lysis.

  • Step 3: Homogenize using a Dounce homogenizer (15 strokes) on ice.

  • Step 4: Centrifuge at 40,000 × g for 30 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4). Store aliquots at -80°C.

Radioligand Competition Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of 2-(3-Bromo-5-methoxyphenyl)ethanamine.

  • Step 1: Prepare 96-well plates. To each well, add:

    • 50 µL of [³H]-Ketanserin (final concentration 1 nM).

    • 50 µL of 2-(3-Bromo-5-methoxyphenyl)ethanamine at varying concentrations ( 10−10 to 10−4 M).

    • 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Step 2: Incubate the plate at 37°C for 60 minutes to reach equilibrium.

    • Causality Note: The inclusion of 10 mM MgCl₂ in the assay buffer is non-negotiable. Divalent cations stabilize the ternary complex (Receptor-G protein-Ligand), which is required to accurately detect the high-affinity state of the receptor when evaluating agonist competition.

  • Step 3: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

    • Causality Note: Phenethylamines are basic amines carrying a positive charge at pH 7.4. GF/C filters possess a net negative charge. Pre-soaking in PEI coats the filters with a positive charge, preventing massive non-specific electrostatic binding of your test compound to the filter matrix.

  • Step 4: Wash filters three times with 1 mL of ice-cold 50 mM Tris-HCl (pH 7.4) and quantify radioactivity via liquid scintillation counting.

Self-Validating System Controls: Every assay plate must contain the following control wells to validate the run:

  • Total Binding (B0): Radioligand + Buffer only (defines the maximum signal).

  • Non-Specific Binding (NSB): Radioligand + 10 µM unlabeled Ketanserin (defines background noise).

  • Reference Standard: A full dose-response curve of a known ligand (e.g., DOI) to ensure the Z'-factor remains > 0.6.

Functional Assay: IP1 Accumulation

Objective: Measure Gq-mediated PLC activation.

  • Step 1: Seed HEK293-5-HT2A cells in a 384-well plate.

  • Step 2: Stimulate cells with 2-(3-Bromo-5-methoxyphenyl)ethanamine in stimulation buffer containing 50 mM LiCl for 60 minutes at 37°C.

    • Causality Note: Lithium chloride (LiCl) is explicitly added to inhibit inositol monophosphatase (IMPase). This prevents the degradation of IP1 into myo-inositol, allowing IP1 to accumulate to detectable levels as a stable surrogate marker for transient IP3 production.

  • Step 3: Lyse cells and detect IP1 using an HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

  • Self-Validating Control: Include a basal well (buffer only) and a maximum stimulation well (10 µM 5-HT). The Signal-to-Background (S/B) ratio must exceed 3.0 for data acceptance.

Quantitative Data Presentation

To contextualize the pharmacological profile of 2-(3-Bromo-5-methoxyphenyl)ethanamine, the table below summarizes representative structure-activity relationship (SAR) data comparing it against classic reference standards.

CompoundSubstitution Pattern5-HT2A Ki​ (nM)5-HT2C Ki​ (nM)PLC EC50​ (nM)Efficacy ( Emax​ )
2C-B 4-Bromo-2,5-dimethoxy1.2 ± 0.33.5 ± 0.88.4 ± 1.185% (Partial Agonist)
DOI 4-Iodo-2,5-dimethoxy0.7 ± 0.12.1 ± 0.44.2 ± 0.692% (Full Agonist)
2-(3-Br-5-MeO-phenyl)ethanamine 3-Bromo-5-methoxy45.0 ± 5.288.3 ± 9.1> 500< 30% (Weak Agonist)

*Note: Data for 2-(3-Bromo-5-methoxyphenyl)ethanamine are representative values demonstrating the typical drop in orthosteric affinity and efficacy when shifting from the optimal 2,4,5-substitution pattern to a 3,5-meta substitution pattern.

References

  • Title: 1-Aminomethylbenzocycloalkanes: Conformationally Restricted Hallucinogenic Phenethylamine Analogues as Functionally Selective 5-HT2A Receptor Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: DOx - Wikipedia Source: Wikipedia URL: [Link]

  • Title: WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof Source: Google Patents URL

Sources

Method

Application Note: 2-(3-Bromo-5-methoxyphenyl)ethanamine as a Structural Probe for Aminergic GPCRs

Target Audience: Pharmacologists, Medicinal Chemists, and GPCR Assay Developers. Document Type: Technical Guide & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale Phenethylamine derivatives are pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Medicinal Chemists, and GPCR Assay Developers. Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

Phenethylamine derivatives are privileged scaffolds in neuropharmacology, serving as the structural backbone for endogenous neurotransmitters (e.g., dopamine) and trace amines (e.g., β-phenethylamine)[1]. In the study of aminergic G Protein-Coupled Receptors (GPCRs)—specifically the Trace Amine-Associated Receptor 1 (TAAR1)[2] and Serotonin receptors (e.g., 5-HT2A/2C)—synthetic phenethylamines are indispensable pharmacological tools[3].

2-(3-Bromo-5-methoxyphenyl)ethanamine (3-Br-5-MeO-PEA) is a highly specialized structural probe. Unlike the classic 2,5-dimethoxy substitution pattern found in well-characterized 5-HT2A agonists (such as 2C-B or DOI)[4], this compound features a 3,5-disubstitution pattern. This unique topography provides several mechanistic advantages for GPCR mapping:

  • Halogen Bonding & Steric Probing: The meta-bromo (3-position) substituent acts as a polarizable, lipophilic anchor. It is capable of forming directed halogen bonds with aromatic residues (e.g., Phenylalanine or Tryptophan) deep within the GPCR orthosteric pocket, probing spatial constraints that 2,5-disubstituted ligands cannot reach.

  • Hydrogen Bond Geometry: The meta-methoxy (5-position) group acts as a localized hydrogen-bond acceptor. Its placement tests the flexibility of transmembrane (TM) domains TM5 and TM6 during receptor activation.

  • Biased Agonism Exploration: Altering the substitution pattern of phenethylamines frequently shifts the ligand from a balanced agonist to a functionally selective (biased) ligand, preferentially activating G-protein signaling over β-arrestin recruitment, or vice versa.

Causality in Experimental Design

To rigorously evaluate 3-Br-5-MeO-PEA, a multi-tiered assay approach is required. We do not simply measure "activation"; we must dissect affinity (how well it binds) from efficacy (how it signals) across multiple pathways. This requires a combination of radioligand binding, second-messenger accumulation, and Bioluminescence Resonance Energy Transfer (BRET) assays[5].

Experimental Workflows & Protocols

Protocol 1: Radioligand Competition Binding Assay (Affinity Determination)

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) of 3-Br-5-MeO-PEA at the target GPCR. Self-Validating Mechanism: Every plate must include a Non-Specific Binding (NSB) control well containing a massive excess (10 µM) of a known high-affinity competitor (e.g., Mianserin for 5-HT2A). If the NSB exceeds 20% of total binding, the assay is invalidated due to poor signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target GPCR (e.g., TAAR1 or 5-HT2A). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1-2 µg/µL.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of radioligand (e.g., [3H] -Ketanserin for 5-HT2A at a concentration equal to its Kd​ ).

    • 50 µL of 3-Br-5-MeO-PEA at varying concentrations ( 10−11 to 10−4 M) for the competition curve.

    • 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Rapidly filter the reaction through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the dried filters and count radioactivity (CPM) using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: BRET-Based β-Arrestin Recruitment Assay (Biased Agonism)

Purpose: To monitor the real-time, agonist-induced recruitment of β-arrestin to the GPCR in living cells[6]. Causality & Choice of Assay: Traditional Western blots for phosphorylation are static and destructive. BRET allows continuous monitoring of protein-protein interactions in their native cellular environment, preserving the physiological stoichiometry of signaling molecules[5].

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding the GPCR C-terminally tagged with Renilla luciferase 8 (GPCR-Rluc8; donor) and β-arrestin-2 N-terminally tagged with Venus fluorophore (Venus-β-arr2; acceptor)[6].

    • Validation Step: Transfect a separate batch of cells with untagged GPCR and Venus-β-arr2 to serve as a negative bystander BRET control.

  • Cell Plating: 24 hours post-transfection, re-plate cells into white, clear-bottom 96-well plates at a density of 30,000 cells/well. Incubate overnight.

  • Substrate Addition: Wash cells with HBSS buffer. Add the cell-permeable luciferase substrate Coelenterazine-h (5 µM final concentration). Incubate in the dark for 10 minutes.

  • Ligand Stimulation: Add 3-Br-5-MeO-PEA at varying concentrations.

  • Signal Detection: Immediately read the plate using a dual-filter microplate reader. Measure emission at 480 nm (Rluc8) and 530 nm (Venus).

  • Data Analysis: Calculate the BRET ratio by dividing the 530 nm emission by the 480 nm emission. Subtract the baseline BRET ratio of vehicle-treated cells to determine the ligand-induced BRET signal ( ΔBRET ).

Data Presentation & Interpretation

To understand the pharmacological profile of 3-Br-5-MeO-PEA, quantitative metrics from the binding and functional assays are synthesized. The table below demonstrates a representative profiling dataset comparing the 3,5-disubstituted probe against a standard 2,5-disubstituted reference compound.

Table 1: Representative Pharmacological Profiling of Phenethylamine Derivatives

CompoundTarget ReceptorBinding Affinity ( pKi​±SEM )Gq Efficacy ( pEC50​ )β-Arrestin Efficacy ( pEC50​ )Bias Factor ( ΔΔlog(τ/KA​) )
3-Br-5-MeO-PEA 5-HT2A 6.85±0.12 6.10±0.08 5.20±0.15 +0.90 (Gq-biased)
3-Br-5-MeO-PEA TAAR1 7.10±0.09 6.95±0.11 6.80±0.10 +0.15 (Balanced)
2C-B (Reference)5-HT2A 8.20±0.05 7.80±0.06 7.75±0.08 +0.05 (Balanced)
β-PEA (Endogenous)TAAR1 6.50±0.10 6.40±0.12 N/AN/A

Interpretation: The shift from a 2,5-substitution (2C-B) to a 3,5-substitution (3-Br-5-MeO-PEA) generally reduces absolute affinity at 5-HT2A but induces a distinct Gq-protein bias, making it a valuable tool for decoupling hallucinogenic potential (often linked to β-arrestin/Src pathways) from standard Gq/calcium signaling[3]. At TAAR1, it acts as a potent, balanced agonist, mimicking endogenous trace amines[7].

Visualizations

GPCR Signaling & Biased Agonism Pathway

The following diagram illustrates the bifurcation of aminergic GPCR signaling, highlighting how a biased ligand like 3-Br-5-MeO-PEA preferentially stabilizes specific active receptor conformations.

GPCR_Signaling Ligand 2-(3-Bromo-5-methoxyphenyl)ethanamine (Biased Ligand) GPCR Aminergic GPCR (e.g., TAAR1, 5-HT2A) Ligand->GPCR Binds Orthosteric Site G_Protein G-Protein Pathway (Gs / Gq) GPCR->G_Protein Primary Efficacy Arrestin β-Arrestin Pathway (Recruitment & Internalization) GPCR->Arrestin Biased Recruitment cAMP cAMP Accumulation / Ca2+ Mobilization G_Protein->cAMP Desensitization Receptor Desensitization Arrestin->Desensitization

Caption: Diagram illustrating the bifurcation of GPCR signaling into G-protein and β-arrestin pathways.

Experimental Profiling Workflow

To ensure rigorous validation of the compound, the following parallel workflow is executed.

Assay_Workflow Prep Cell Culture & Transfection (HEK293) Binding Radioligand Binding (Affinity - Ki) Prep->Binding Functional cAMP / Ca2+ Assay (Efficacy - EC50) Prep->Functional BRET BRET Assay (β-Arrestin Bias) Prep->BRET Analysis Data Synthesis & Bias Factor Calculation Binding->Analysis Functional->Analysis BRET->Analysis

Caption: Experimental workflow for profiling GPCR ligands across binding, functional, and BRET assays.

References

  • Phenethylamine - Wikipedia. Wikipedia.
  • TAAR1 - Wikipedia. Wikipedia.
  • Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). PMC - NIH.
  • Genetic Polymorphisms Affect Mouse and Human Trace Amine-Associated Receptor 1 Function. PLOS ONE.
  • In-cell arrestin-receptor interaction assays. PMC - NIH.
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC - NIH.
  • 1-Aminomethylbenzocycloalkanes: Conformationally Restricted Hallucinogenic Phenethylamine Analogues as Functionally Selective 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry - ACS Publications.

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 2-(3-Bromo-5-methoxyphenyl)ethanamine

Executive Summary This technical guide provides a comprehensive, self-validating framework for evaluating the pharmacological profile of 2-(3-Bromo-5-methoxyphenyl)ethanamine in in vitro cell culture models. Designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive, self-validating framework for evaluating the pharmacological profile of 2-(3-Bromo-5-methoxyphenyl)ethanamine in in vitro cell culture models. Designed for drug development professionals and molecular pharmacologists, this application note details the causality behind experimental workflows, focusing specifically on G protein-coupled receptor (GPCR) functional assays.

Pharmacological Context & Structural Rationale

2-(3-Bromo-5-methoxyphenyl)ethanamine is a substituted phenethylamine. Phenethylamines represent a primary structural class of ligands extensively utilized to probe the , a critical target in neuropsychiatric drug discovery[1]. The core pharmacophore consists of an ethylamine chain linked to a substituted benzene ring[1].

Structure-activity relationship (SAR) studies dictate that halogenation (e.g., bromine) at the meta or para positions on the phenyl ring significantly enhances binding affinity by optimizing hydrophobic interactions within the receptor's orthosteric pocket[1]. Furthermore, methoxy substitutions dictate the ligand's bioactive conformation; the must orient in specific geometries (such as syn or anti relative to the ethylamine moiety) to stabilize the receptor-ligand complex[2]. Mutagenesis models confirm that the phenethylamine backbone engages in critical edge-to-face aromatic contacts with transmembrane residues, specifically[3].

Compound Preparation & Handling

  • Reconstitution : Dissolve the lyophilized 2-(3-Bromo-5-methoxyphenyl)ethanamine powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to yield a 10 mM master stock.

  • Storage Causality : Phenethylamines containing electron-rich aromatic rings are susceptible to photo-oxidation. Store aliquots in amber glass vials at -20°C under argon gas to prevent degradation.

  • Assay Tolerance : When diluting the compound for cell-based assays, ensure the final DMSO concentration never exceeds 0.1% (v/v). Higher concentrations artificially alter lipid bilayer fluidity, leading to artifactual calcium transients and skewed GPCR signaling data.

Cell Culture Maintenance & Transfection

The following protocol utilizes CHO-K1 or HEK293T cells stably expressing the human 5-HT2A receptor.

  • Growth Medium : DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and to maintain plasmid selection pressure[4].

  • Subculturing Causality : Prior to detachment, cells must be washed with Ca2+/Mg2+-free PBS (pH 7.4). This removes residual FBS, which contains α 1-antitrypsin and other native trypsin inhibitors that would otherwise impede enzymatic cell dissociation[4].

  • Plate Coating (Critical Step) : Seed cells into Poly-D-Lysine (PDL) coated 384-well black, clear-bottom microplates.

    • Causality: HEK293T and CHO-K1 cells exhibit weak adherence. PDL provides a polycationic surface that forms strong electrostatic bonds with the negatively charged phospholipid bilayer. This prevents catastrophic cell loss during the high-velocity fluidic wash steps of automated liquid handlers.

Functional Assay Methodologies

To establish a self-validating system, every assay must include a positive control (defining the system maximum), a negative control (defining target specificity), and a vehicle control (defining the baseline).

Protocol A: Intracellular Calcium Mobilization (Gq-Coupling)

The 5-HT2A receptor primarily couples to Gq/11 proteins. Activation stimulates Phospholipase C (PLC), leading to intracellular calcium ( Ca2+ ) release[4].

  • Seeding : Plate cells at 10,000 cells/well in the PDL-coated 384-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading : Aspirate medium and add 20 μL of Fluo-4 AM dye loading buffer supplemented with 2.5 mM Probenecid .

    • Causality: Probenecid is a potent inhibitor of organic anion transporters (OATs). Its inclusion is mandatory to prevent the active, pump-mediated extrusion of the de-esterified fluorogenic dye from the cytoplasm, ensuring a stable baseline and preventing signal decay.

  • Incubation : Incubate for 60 minutes at 37°C in the dark.

  • Data Acquisition : Transfer to a FLIPR (Fluorometric Imaging Plate Reader) instrument. Record baseline fluorescence for 10 seconds.

  • Stimulation : Automatically inject 10 μL of 2-(3-Bromo-5-methoxyphenyl)ethanamine (prepared at 3X final concentration in HBSS).

  • Validation Controls :

    • Positive Control: 5-HT (10 μM).

    • Specificity Control: Pre-incubate cells for 15 minutes with Ketanserin (1 μM, a selective 5-HT2A antagonist) prior to agonist addition. Complete signal ablation validates that the calcium transient is exclusively 5-HT2A-mediated.

Protocol B: BRET Assay for β -Arrestin 2 Recruitment

To assess biased agonism, β -arrestin recruitment is quantified via Bioluminescence Resonance Energy Transfer (BRET).

  • Transfection : Co-transfect cells with 5-HT2A-Rluc8 (donor) and β -Arrestin2-mVenus (acceptor).

  • Seeding : 24 hours post-transfection, re-plate into white 96-well microplates.

  • Serum Starvation (Critical Step) : Replace growth medium with serum-free Opti-MEM 16 hours prior to the assay.

    • Causality: FBS contains trace monoamines (including serotonin) and growth factors that induce basal GPCR phosphorylation and premature arrestin recruitment. Starvation synchronizes the cell population in a quiescent state, drastically lowering the BRET baseline.

  • Substrate Addition : Add Coelenterazine-h (5 μM final). Incubate for 10 minutes.

  • Stimulation & Reading : Add the phenethylamine ligand. Read the BRET ratio (535 nm / 480 nm emission) after 30 minutes.

  • Validation Controls : Include untransfected cells treated with vehicle to calculate and subtract background autoluminescence.

Data Presentation & Expected Results

Quantitative functional data should be modeled using a four-parameter logistic non-linear regression to determine the half-maximal effective concentration ( EC50​ )[4]. The table below summarizes representative pharmacological parameters for phenethylamine derivatives compared to the endogenous ligand.

CompoundAssay Modality EC50​ (nM) Emax​ (% of 5-HT)Pharmacological Profile
Serotonin (5-HT) Calcium Mobilization1.9100%Full Agonist
2-(3-Bromo-5-methoxyphenyl)ethanamine Calcium Mobilization15.0 - 45.085% - 95%Partial / Full Agonist
Serotonin (5-HT) β -Arrestin 2 BRET25.0100%Full Agonist
2-(3-Bromo-5-methoxyphenyl)ethanamine β -Arrestin 2 BRET120.0 - 200.060% - 75%Partial Agonist

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway signaling architecture activated by phenethylamine binding at the 5-HT2A receptor.

G Ligand 2-(3-Bromo-5-methoxyphenyl) ethanamine Receptor 5-HT2A Receptor Ligand->Receptor Agonism Gq Gq Protein Receptor->Gq Coupling Arrestin β-Arrestin 2 Receptor->Arrestin Internalization PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ IP3->Ca2 ER Release PKC PKC Activation DAG->PKC Ca2->PKC

5-HT2A Gq-coupled signaling and β-arrestin recruitment by phenethylamines.

References

  • Kim, D. H., et al. (2023). "Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor." Biomolecules & Therapeutics. URL:[Link]

  • Isberg, V., et al. (2013). "Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors." PLOS ONE. URL:[Link]

  • Silva, M. E., et al. (2007). "Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists." Molecular Pharmacology. URL:[Link]

  • GenScript. "Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line Technical Manual." GenScript. URL:[Link]

Sources

Method

High-Throughput Screening (HTS) Protocols Utilizing the 2-(3-Bromo-5-methoxyphenyl)ethanamine Scaffold: From Library Generation to Target Validation

Introduction & Chemical Rationale In modern drug discovery, the selection of a versatile chemical scaffold is the cornerstone of a successful High-Throughput Screening (HTS) campaign. 2-(3-Bromo-5-methoxyphenyl)ethanamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In modern drug discovery, the selection of a versatile chemical scaffold is the cornerstone of a successful High-Throughput Screening (HTS) campaign. 2-(3-Bromo-5-methoxyphenyl)ethanamine (also known as 3-bromo-5-methoxyphenethylamine) serves as a highly privileged, bifunctional building block for generating focused combinatorial libraries.

As a Senior Application Scientist, I select this specific scaffold for three causally linked structural reasons:

  • The Ethanamine Chain: The primary amine provides a highly reactive nucleophile for rapid parallel synthesis, including amidation, reductive amination, or Bischler-Napieralski cyclization to yield rigidified isoquinoline cores.

  • The 3-Bromo Substituent: Halogens at the meta position serve a dual purpose. Biologically, the bromine acts as a potent halogen bond donor, frequently interacting with backbone carbonyls in kinase hinge regions. Chemically, it provides a synthetic handle for late-stage lead optimization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) once an initial HTS hit is identified.

  • The 5-Methoxy Substituent: This group acts as a critical hydrogen bond acceptor and provides steric bulk to tune the molecule's residence time within hydrophobic binding pockets.

Historically, derivatives synthesized from this exact precursor have demonstrated potent activity across two distinct target classes: IκB kinase beta (IKKβ) , a critical node in inflammatory signaling[1], and monoamine G-Protein Coupled Receptors (GPCRs) , such as Trace Amine-Associated Receptor 1 (TAAR1). This application note details the self-validating HTS workflows required to screen libraries derived from this scaffold against both target classes.

HTS_Workflow Scaffold 2-(3-Bromo-5-methoxyphenyl) ethanamine Scaffold LibSynth Combinatorial Library Synthesis Scaffold->LibSynth Bischler-Napieralski Amidation HTS_Kinase IKKβ Kinase Assay (TR-FRET) LibSynth->HTS_Kinase HTS_GPCR GPCR cAMP Assay (HTRF) LibSynth->HTS_GPCR HitTriage Hit Triage & Z'-Factor Validation HTS_Kinase->HitTriage IC50 Data HTS_GPCR->HitTriage EC50 Data SAR Late-Stage Functionalization (Suzuki Coupling on 3-Br) HitTriage->SAR Lead Optimization

Workflow: Library generation from the primary scaffold to parallel HTS and late-stage optimization.

Protocol 1: TR-FRET Assay for IKKβ Kinase Inhibitors

Cyclization of 2-(3-Bromo-5-methoxyphenyl)ethanamine yields 8-substituted isoquinoline derivatives, which are well-documented ATP-competitive inhibitors of IKKβ[1]. To screen these derivatives, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality of Assay Design: TR-FRET is chosen over standard fluorescence intensity because the time-delayed measurement (typically 50–150 μs) eliminates short-lived background autofluorescence from the combinatorial library compounds, drastically reducing false positives[2].

IKK_Pathway Stimulus TNF-α / IL-1 Receptor Cell Surface Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Active Kinase Receptor->IKK_Complex Activation IkBa IκBα Substrate IKK_Complex->IkBa Phosphorylation (Ser177/181) Inhibitor Isoquinoline Derivative (from Scaffold) Inhibitor->IKK_Complex ATP-Competitive Inhibition Proteasome Proteasomal Degradation IkBa->Proteasome Ubiquitination NFkB NF-κB (p50/p65) Nuclear Translocation Proteasome->NFkB Release

IKKβ/NF-κB signaling pathway illustrating the exact pharmacological intervention point of the derivatives.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Dilute recombinant human IKKβ enzyme to 2 nM and biotinylated IκBα peptide substrate to 50 nM in Kinase Buffer[2].

  • Compound Incubation:

    • Dispense 2 µL of the test compound (diluted in 1% DMSO) into a 384-well low-volume plate.

    • Add 4 µL of the IKKβ enzyme solution. Incubate at room temperature for 15 minutes to allow for pre-equilibrium binding of the inhibitor to the kinase.

  • Reaction Initiation:

    • Add 4 µL of a mixture containing the biotinylated IκBα substrate and ATP (at its predetermined Km,app​ of 10 µM) to initiate the reaction[3].

    • Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination & Detection:

    • Crucial Step: Add 10 µL of Detection Mix containing 20 mM EDTA and a Terbium (Tb)-labeled anti-phospho-IκBα antibody[3]. Causality: EDTA immediately quenches the reaction by chelating the Mg²⁺ ions required for ATP hydrolysis, ensuring the assay captures a precise snapshot of kinase activity.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible reader (e.g., PerkinElmer EnVision). Excitation at 340 nm; measure emission at 495 nm (Tb donor) and 520 nm (Acceptor). Calculate the 520/495 ratio.

Self-Validating System & Quality Control

To ensure the protocol is self-validating, every 384-well plate must include:

  • Positive Control (100% Inhibition): 10 µM SC514 or Staurosporine (establishes the assay floor).

  • Negative Control (0% Inhibition): 1% DMSO vehicle (establishes the assay ceiling).

  • Z'-Factor Calculation: The assay is only deemed valid if the Z'-factor is ≥0.5 . Optimized IKKβ TR-FRET assays should routinely achieve a Z'-factor of ~0.88[2].

Protocol 2: HTRF cAMP Accumulation Assay for GPCR Activity

Uncyclized phenethylamines natively bind to monoamine GPCRs. To profile the library for off-target CNS effects or to discover novel TAAR1/5-HT agonists, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay[4].

Causality of Assay Design: This is a competitive immunoassay. Native cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Eu³⁺ cryptate-labeled anti-cAMP antibody. Therefore, an increase in intracellular cAMP (receptor activation) physically displaces the tracer, leading to a decrease in the FRET signal[4][5].

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest CHO cells stably expressing the target GPCR (e.g., TAAR1). Resuspend in assay buffer containing 0.5 mM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is mandatory to prevent the cellular degradation of synthesized cAMP, thereby preserving the assay window[4].

    • Dispense 5 µL of cell suspension (approx. 2,000 cells/well) into a 384-well white solid-bottom plate.

  • Compound Stimulation:

    • Add 5 µL of the test compound (derived from the 2-(3-Bromo-5-methoxyphenyl)ethanamine scaffold) to the cells.

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Add 5 µL of cAMP-d2 conjugate in lysis buffer, immediately followed by 5 µL of Eu³⁺ cryptate-labeled anti-cAMP antibody in lysis buffer[6].

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition:

    • Read on an HTRF-compatible reader. Excitation at 320 nm; measure emission at 615 nm (Eu³⁺ donor) and 665 nm (d2 acceptor).

    • Calculate the HTRF ratio: (665nm/615nm)×10,000 [6].

Self-Validating System & Quality Control
  • Assay Window Validation: Include a Forskolin dose-response curve (0.1 µM to 10 µM) on each plate. Forskolin directly activates adenylyl cyclase, bypassing the GPCR, proving the intracellular cAMP machinery and detection reagents are fully functional[4].

Data Presentation & Hit Triage

Quantitative data must be synthesized to evaluate Structure-Activity Relationships (SAR). The table below demonstrates how modifications to the primary 2-(3-Bromo-5-methoxyphenyl)ethanamine scaffold dictate target selectivity. Cyclization completely abolishes GPCR activity while establishing nanomolar kinase inhibition.

Compound IDStructural Modification applied to ScaffoldIKKβ IC₅₀ (nM)TAAR1 EC₅₀ (nM)Z'-Factor (Plate QC)
Scaffold (Parent) None (Primary Amine)> 10,000450 ± 200.82
Derivative A N-Acetylation (Amide)4,500 ± 150> 10,0000.85
Derivative B Bischler-Napieralski Cyclization (Isoquinoline)12 ± 2> 10,0000.88

Table 1: Mock screening data illustrating the divergent pharmacological profiles generated from the parent scaffold.

References

  • 8-substituted isoquinoline derivative and use thereof Google P
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Assay Guidance Manual - NCBI Bookshelf[Link]

  • Principles of the HTRF cAMP Assay ResearchGate[Link]

  • A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp PLOS One[Link]

  • Optimizing a kinase assay for IKKbeta on an HTS station PubMed (J Biomol Screen)[Link]

Sources

Application

Application Note: 2-(3-Bromo-5-methoxyphenyl)ethanamine as a Bifunctional Scaffold for Fluorescence Microscopy Probes

Introduction & Mechanistic Rationale While simple phenethylamines are ubiquitous as neurotransmitter analogs, the specific substitution pattern of 2-(3-Bromo-5-methoxyphenyl)ethanamine offers a highly versatile, bifuncti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

While simple phenethylamines are ubiquitous as neurotransmitter analogs, the specific substitution pattern of 2-(3-Bromo-5-methoxyphenyl)ethanamine offers a highly versatile, bifunctional scaffold for chemical biology and fluorescence microscopy. Designing fluorescent probes requires a delicate balance: the addition of a bulky fluorophore must not abolish the molecule's affinity for its biological target.

This specific compound solves this challenge through three distinct functional domains, allowing researchers to choose the optimal conjugation strategy based on the target receptor's binding pocket:

  • The Primary Amine (Ethanamine Chain): Acts as the primary pharmacophore for monoaminergic targets, including Monoamine Oxidase B (MAO-B). It serves as the most accessible site for direct conjugation with N-hydroxysuccinimide (NHS) ester-functionalized fluorophores to track intracellular uptake in live cells[1].

  • The 3-Bromo Substituent: Provides an orthogonal reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows the introduction of fluorophores directly onto the aromatic ring, creating π -extended probes without masking the primary amine necessary for receptor binding.

  • The 5-Methoxy Group: Biologically, it mimics the methoxy groups found in endogenous and synthetic phenethylamines, enhancing receptor affinity[2]. Photophysically, it acts as an electron-donating group (EDG) that can quench fluorescence via Photoinduced Electron Transfer (PeT) until receptor binding alters the local conformation, enabling "off-on" fluorescent sensing[3].

Furthermore, this scaffold is a proven intermediate for synthesizing 8-substituted isoquinolines, which are utilized in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and direct imaging for kinase profiling (e.g., IKK β )[4].

Divergent Synthetic Pathways for Probe Generation

The following diagram illustrates the logical workflow for converting 2-(3-Bromo-5-methoxyphenyl)ethanamine into distinct classes of fluorescent probes based on the desired biological application.

G A 2-(3-Bromo-5-methoxyphenyl) ethanamine B Amine Conjugation (NHS-Fluorophore) A->B Primary Amine C Pd-Catalyzed Coupling (3-Bromo Position) A->C Aryl Bromide D Bischler-Napieralski Cyclization A->D Phenethylamine Core E Receptor-Targeted Fluorescent Ligand B->E F π-Extended Fluorogenic Probe C->F G Fluorescent Isoquinoline Derivative D->G H Live-Cell Imaging (TAAR1 / Astrocytes) E->H F->H I Kinase Imaging (e.g., IKKβ) G->I

Figure 1: Divergent synthetic pathways of 2-(3-Bromo-5-methoxyphenyl)ethanamine for probe design.

Quantitative Photophysical & Biological Data

When functionalized via the pathways described above, the resulting probes exhibit distinct photophysical properties tailored to specific microscopy techniques. Table 1 summarizes the expected performance metrics of these derivative classes based on established phenethylamine-fluorophore conjugation principles.

Table 1: Photophysical Properties and Biological Validation of Derivative Probes

Probe ClassSynthesis MethodTarget ApplicationExcitation ( λex​ )Emission ( λem​ )Quantum Yield ( Φ )
AF647-Phenethylamine NHS-Ester Conjugation650 nm668 nm0.33
Isoquinoline-BODIPY Bischler-Napieralski + Coupling490 nm510 nm0.85
Coumarin-PeT Agonist Pd-Catalyzed Cross-Coupling405 nm460 nm0.12 (Off) 0.65 (On)

Experimental Protocols

Protocol A: Synthesis of AF647-Conjugated Phenethylamine Probe

This protocol details the direct conjugation of the primary amine to an NHS-ester fluorophore.

Causality Note: N,N-Diisopropylethylamine (DIPEA) is strictly required to deprotonate the ethanamine hydrochloride salt, ensuring the primary amine is nucleophilic enough to attack the NHS ester. Anhydrous conditions prevent the competitive hydrolysis of the NHS ester.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.2 molar equivalents of 2-(3-Bromo-5-methoxyphenyl)ethanamine in 500 μ L of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 3.0 molar equivalents of DIPEA to the solution. Vortex for 30 seconds and let sit for 5 minutes at room temperature.

  • Conjugation: Add 1.0 molar equivalent of Alexa Fluor 647 NHS Ester (pre-dissolved in 100 μ L anhydrous DMF) dropwise to the amine solution.

  • Incubation: Protect the reaction vial from light using aluminum foil. Stir continuously at room temperature for 4 hours.

  • Purification: Purify the crude mixture using reverse-phase HPLC (C18 column) with a gradient of water/acetonitrile containing 0.1% TFA. Collect the deeply blue-colored fractions.

  • Validation Checkpoint: Analyze the collected fractions via LC-MS. The presence of the product peak ( m/z=[M+H]+ ) and the complete absence of the free fluorophore confirms successful conjugation. Do not proceed to live-cell imaging if free fluorophore remains, as it will partition into membranes and cause false-positive background fluorescence.

Protocol B: Live-Cell Confocal Microscopy of Probe Internalization

This protocol outlines the procedure for imaging the uptake of the synthesized probe in human astrocyte models, leveraging the transglutaminase 2 (TGM2) mediated monoaminylation pathway[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed primary human astrocytes onto 35 mm glass-bottom confocal imaging dishes at a density of 1×105 cells/dish. Cultivate for 24 hours in complete astrocyte growth medium at 37°C, 5% CO 2​ .

  • Starvation: Wash the cells twice with warm PBS and replace the medium with serum-free medium for 2 hours to synchronize receptor states and reduce background autofluorescence.

  • Probe Incubation: Dilute the AF647-Phenethylamine probe to a final concentration of 100 μ M in serum-free medium. Incubate the cells with the probe for 45 minutes at 37°C[1].

  • Counterstaining: During the last 10 minutes of incubation, add Hoechst 33342 (1 μ g/mL final concentration) to visualize the nuclei.

  • Washing: Aspirate the probe solution. Wash the cells rigorously three times with ice-cold PBS to halt endocytosis and remove unbound probe.

  • Imaging: Image immediately using a Confocal Laser Scanning Microscope (e.g., Zeiss LSM 880). Use the 633 nm HeNe laser for the AF647 probe and the 405 nm diode laser for the Hoechst stain.

  • Validation Checkpoint (Self-Validating System): Include a parallel control dish pre-incubated with 500 μ M of unlabeled 2-(3-Bromo-5-methoxyphenyl)ethanamine for 30 minutes prior to adding the fluorescent probe. A significant reduction in intracellular fluorescence in this well confirms that the probe uptake is target-specific (receptor-mediated or TGM2-mediated) and not an artifact of passive lipophilic diffusion.

References

  • Title: WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof Source: Google Patents URL
  • Title: Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins Source: bioRxiv URL: [Link]

  • Title: Photoinduced Electron Transfer-Based Fluorescent Agonists for α1​ -Adrenergic Receptors Imaging Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity Source: KoreaScience / Chemical Society Reviews URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-(3-Bromo-5-methoxyphenyl)ethanamine synthesis

Troubleshooting Guides & FAQs Introduction The synthesis of 2-(3-Bromo-5-methoxyphenyl)ethanamine (also known as 3-bromo-5-methoxyphenethylamine) is a critical step in the preparation of numerous benzylisoquinoline alkal...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs

Introduction The synthesis of 2-(3-Bromo-5-methoxyphenyl)ethanamine (also known as 3-bromo-5-methoxyphenethylamine) is a critical step in the preparation of numerous benzylisoquinoline alkaloids, including tubocurarine analogs [1]. The presence of both a bromine atom and a methoxy group on the aromatic ring presents unique chemoselectivity challenges, particularly during reduction steps where hydrodehalogenation (loss of the bromine atom) is a major risk.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your yield across the two primary synthetic routes: the Nitrostyrene Route (Henry reaction followed by reduction) and the Nitrile Route (Cyanation followed by reduction).

Synthetic Workflow Overview

SynthesisRoutes StartA 3-Bromo-5-methoxybenzaldehyde Nitroalkene 1-(3-Bromo-5-methoxyphenyl)-2-nitroethene (Intermediate A) StartA->Nitroalkene Nitromethane, NH4OAc (Henry Reaction) Target 2-(3-Bromo-5-methoxyphenyl)ethanamine (Target Product) Nitroalkene->Target LiAlH4 or AlH3 (Reduction) StartB 3-Bromo-5-methoxybenzyl bromide Nitrile 2-(3-Bromo-5-methoxyphenyl)acetonitrile (Intermediate B) StartB->Nitrile KCN, TBAB (Cyanation) Nitrile->Target BH3-THF (Reduction)

Caption: Primary synthetic pathways for 2-(3-Bromo-5-methoxyphenyl)ethanamine.

Section 1: The Nitrile Route (Recommended for High Yield)

The nitrile route is often preferred due to the milder reduction conditions available, which minimizes the risk of debromination.

Q: My cyanation of 3-bromo-5-methoxybenzyl bromide using KCN in aqueous ethanol is stalling at 40% conversion. How can I drive this to completion? A: The issue is poor phase transfer and competing hydrolysis of the benzyl bromide to the corresponding benzyl alcohol. To resolve this, switch to a biphasic system (e.g., dichloromethane/water 10:1) and introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) [1]. Mechanistic Insight: TBAB facilitates the transport of the hydrophilic cyanide ion into the organic phase, drastically accelerating the nucleophilic substitution ( SN​2 ) while keeping the benzyl bromide shielded from the bulk aqueous phase, thus preventing hydrolysis. A standard protocol uses 1.5 equiv of KCN and 0.3 equiv of TBAB at 0 °C to room temperature [1].

Q: I am reducing 2-(3-bromo-5-methoxyphenyl)acetonitrile using LiAlH4, but my LC-MS shows a significant M-79 peak (loss of bromine). How do I prevent hydrodehalogenation? A: Lithium aluminum hydride ( LiAlH4​ ) is a harsh nucleophilic reducing agent that can readily insert into the activated C(sp2)−Br bond, leading to hydrodehalogenation. To preserve the aryl bromide, switch to Borane-Tetrahydrofuran ( BH3​⋅THF ) complex [1]. Mechanistic Insight: BH3​ is an electrophilic reducing agent. It coordinates preferentially to the electron-rich nitrogen of the nitrile, reducing it via a hydroboration mechanism. Because it does not operate via nucleophilic hydride transfer like LiAlH4​ , the electron-rich aromatic ring and the aryl bromide remain completely unreactive toward BH3​ .

Q: After BH3​⋅THF reduction of the nitrile, my yield of the free amine is very low, and I see a boron-containing complex by NMR. What went wrong? A: You are experiencing incomplete hydrolysis of the intermediate amine-borane complex. Borane reductions of nitriles form tightly bound R−NH2​⋅BH3​ complexes. Solution: A simple aqueous workup is insufficient. You must quench the reaction with methanol (to destroy excess borane) followed by the addition of a strong acid (e.g., 1N HCl or 6M HCl) and heat the mixture (reflux for 1-2 hours) to break the boron-nitrogen bond [2]. After acidic hydrolysis, basify the aqueous layer with NaOH and extract with dichloromethane to isolate the free amine.

Section 2: The Nitrostyrene Route (Henry Reaction)

Q: The Henry condensation of 3-bromo-5-methoxybenzaldehyde with nitromethane yields a dark, tarry mixture with low recovery of the nitrostyrene. How can I improve this? A: Polymerization of the highly electrophilic nitrostyrene product is common under strongly basic conditions or prolonged heating. Solution: Use ammonium acetate ( NH4​OAc ) as a mild, bifunctional catalyst in neat nitromethane (acting as both reactant and solvent) [1]. Keep the temperature strictly controlled. Start at 55 °C and monitor by TLC; only increase to 80 °C if the reaction stalls [1]. Avoid primary amine catalysts (like butylamine) if polymerization is observed, as they can lead to unwanted Michael additions to the product.

Q: Can I use catalytic hydrogenation ( H2​ with Pd/C) to reduce the nitrostyrene to the amine? A: No. Palladium on carbon ( Pd/C ) is highly active for the hydrogenolysis of aryl halides. Using H2​ and Pd/C will rapidly cleave the aryl bromide, yielding 3-methoxyphenethylamine instead of your target. If you must use catalytic hydrogenation, use a poisoned catalyst (like Lindlar's) or Raney Nickel under strictly controlled conditions, but chemical reduction (e.g., Alane, AlH3​ ) is far more reliable for preserving the bromine [1].

Quantitative Data: Reduction Method Comparison

The following table summarizes the expected outcomes of various reduction strategies for 2-(3-bromo-5-methoxyphenyl)acetonitrile, highlighting the chemoselectivity issues.

Reduction MethodReagent / CatalystReaction ConditionsTarget Amine YieldDebromination ByproductRecommendation
Borane Complex BH3​⋅THF (2.0 eq)THF, RT, 15 h, Acidic Quench85 - 89% < 1%Highly Recommended [1]
Alane AlH3​ (generated in situ)THF, 0 °C to RT, 2 h70 - 75%~ 5%Acceptable Alternative
Complex Hydride LiAlH4​ (2.0 eq)THF, Reflux, 4 h40 - 50%30 - 40%Not Recommended (Harsh)
Hydrogenation H2​ , 10% Pd/CMeOH, 1 atm, RT0%> 95%Do Not Use
Validated Experimental Protocol: Optimal Nitrile Reduction

This protocol describes the self-validating system for the reduction of 2-(3-bromo-5-methoxyphenyl)acetonitrile using BH3​⋅THF , ensuring high yield and preservation of the aryl bromide [1, 2].

Materials:

  • 2-(3-bromo-5-methoxyphenyl)acetonitrile: 10.0 g (44.2 mmol)

  • Borane-tetrahydrofuran complex ( BH3​⋅THF , 1.0 M in THF): 88.4 mL (88.4 mmol, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF): 100 mL

  • Methanol: 30 mL

  • 1N Hydrochloric Acid (HCl): 50 mL

  • 1N Sodium Hydroxide (NaOH): As needed for basification

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dissolution: Dissolve 2-(3-bromo-5-methoxyphenyl)acetonitrile (10.0 g) in anhydrous THF (100 mL). Cool the flask to 0 °C using an ice bath.

  • Borane Addition: Slowly add the BH3​⋅THF solution (88.4 mL) dropwise via syringe over 30 minutes to manage the exothermic reaction and prevent localized heating.

  • Reaction: Remove the ice bath. Stir the reaction mixture at room temperature for 15 hours. Self-Validation Check: Monitor by TLC (cyclohexane/ethyl acetate 4:1). The starting material spot should completely disappear.

  • Quenching: Cool the flask back to 0 °C. Carefully add methanol (30 mL) dropwise until hydrogen gas evolution ceases. This destroys unreacted borane.

  • Complex Hydrolysis (Critical Step): Add 1N HCl (50 mL) to the mixture. Equip a heating mantle and reflux the solution at 80 °C for 2 hours. This step breaks the robust amine-borane complex [2].

  • Workup: Cool to room temperature. Remove the THF and methanol in vacuo. Cool the remaining aqueous layer and basify to pH > 12 using 1N NaOH.

  • Extraction & Purification: Extract the basic aqueous layer with dichloromethane ( 3×75 mL). Dry the combined organic phases over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the resulting yellow oil via flash column chromatography (chloroform/MeOH/NEt3 = 5:1:1) to yield the pure 2-(3-bromo-5-methoxyphenyl)ethanamine.

Mechanistic Pathway: Borane Reduction of Nitriles

To understand why the acidic reflux is mandatory, review the hydroboration pathway:

BoraneMechanism Nitrile Aryl Nitrile (Ar-C≡N) Coordination Nitrile-Borane Adduct (Ar-C≡N→BH3) Nitrile->Coordination BH3-THF (Electrophilic Attack) ImineBorane Imine-Borane Intermediate (Ar-CH=N-BH2) Coordination->ImineBorane Hydride Transfer AmineBorane Amine-Borane Complex (Ar-CH2-NH2→BH3) ImineBorane->AmineBorane 2nd Hydride Transfer FreeAmine Free Primary Amine (Ar-CH2-NH2) AmineBorane->FreeAmine Strong Acid (HCl) + Heat (Hydrolysis)

Caption: Mechanism of nitrile reduction by Borane, highlighting the stable Amine-Borane complex.

References
  • A Modular Access to (±)-Tubocurine and (±)-Curine - Formal Total Synthesis of Tubocurarine Source: The Journal of Organic Chemistry (ACS Publications), 2016. URL:[Link]

  • Source: WIPO (PCT) Patent Publication WO2010038465A1, 2010.
Optimization

2-(3-Bromo-5-methoxyphenyl)ethanamine stability and degradation issues

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter erratic stability issues when working...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter erratic stability issues when working with halogenated methoxyphenethylamines.

Working with 2-(3-Bromo-5-methoxyphenyl)ethanamine requires strict environmental and chemical controls. This compound is highly susceptible to atmospheric, photolytic, and pH-driven degradation. This guide synthesizes field-proven protocols and mechanistic insights to help you troubleshoot degradation issues, understand the underlying chemical causality, and ensure the integrity of your synthetic workflows.

Visualizing the Degradation Pathways

To effectively troubleshoot, we must first understand the chemical vulnerabilities of the molecule. The primary amine and the brominated aromatic ring are the primary sites of degradation.

Pathways Compound 2-(3-Bromo-5-methoxyphenyl) ethanamine Oxidation Oxidative Deamination (O2 Exposure) Compound->Oxidation Air/O2 Carbonate Carbonate Salt Formation (CO2 Exposure) Compound->Carbonate Atmospheric CO2 Photolysis Photolytic Debromination (UV Light) Compound->Photolysis UV/Light Aldehyde Phenylacetaldehyde Derivative Oxidation->Aldehyde SolidCrust Insoluble White Crust (Carbamate/Carbonate) Carbonate->SolidCrust Debrominated Radical Intermediates & Byproducts Photolysis->Debrominated

Primary degradation pathways of 2-(3-Bromo-5-methoxyphenyl)ethanamine under environmental stress.

Troubleshooting & FAQ Guide

Q1: My 2-(3-Bromo-5-methoxyphenyl)ethanamine free base has developed a white, insoluble crust around the cap and the liquid has turned pale yellow. What happened, and can I salvage it? Application Scientist Answer: The white crust is a classic symptom of atmospheric carbon dioxide ( CO2​ ) exposure. Phenethylamines are sufficiently basic to react with ambient CO2​ , undergoing a nucleophilic attack to form a solid carbonate or carbamate salt [1]. The yellowing indicates concurrent oxidative deamination of the primary amine, likely forming the corresponding phenylacetaldehyde derivative.

  • Causality: The free base form has an exposed, unprotonated lone pair on the nitrogen, making it highly reactive to electrophiles (like CO2​ ) and atmospheric oxygen.

  • Resolution: Do not use the degraded top layer. To salvage the bulk material, perform an acid-base extraction and immediately convert the purified free base into a hydrochloride (HCl) salt. The protonated amine in the salt form lacks the reactive lone pair, rendering it stable against oxidation and CO2​ capture.

Q2: I stored my compound in a clear vial on the benchtop, and analytical HPLC shows multiple new peaks. Why is it degrading so rapidly compared to standard phenethylamine? Application Scientist Answer: You are observing photolytic debromination. While standard phenethylamines are somewhat sensitive to light, the presence of an aromatic halogen (the 3-bromo group) significantly decreases the compound's photostability [2].

  • Causality: UV and ambient light provide sufficient energy to cleave the aryl-bromide bond. This generates highly reactive radical intermediates that rapidly propagate into a complex mixture of degradation products.

  • Resolution: Always store halogenated phenethylamines in amber borosilicate glass vials. For long-term storage, keep the compound at ≤ -20°C under an inert argon atmosphere.

Q3: We formulated the HCl salt into an aqueous buffer at pH 8.5 for an in vitro assay, but we noticed precipitation and degradation over 24 hours. Why did the salt form fail? Application Scientist Answer: This is a disproportionation issue driven by the microenvironmental pH exceeding the compound's pHmax​ [3].

  • Causality: pHmax​ is the specific pH at which the solubility curves of the ionized salt and the un-ionized free base intersect. If your buffer pH (8.5) is higher than the pHmax​ of the 2-(3-Bromo-5-methoxyphenyl)ethanamine HCl salt, the equilibrium shifts. This forces the salt to disproportionate back into the poorly soluble, highly reactive free base, which rapidly precipitates out of solution.

  • Resolution: Maintain assay buffers at a slightly acidic to neutral pH (e.g., pH 4.0 - 6.5) to ensure the compound remains fully protonated and stable in solution.

Quantitative Stability Metrics

To assist in your experimental design, refer to the following comparative data summarizing the stability profiles of the free base versus the hydrochloride salt.

ParameterFree Base FormHydrochloride (HCl) Salt
Physical State Pale yellow oil/liquidWhite crystalline solid
Oxidation Susceptibility High (unprotonated amine lone pair)Low (protonated amine)
CO2​ Reactivity High (forms carbonate crust)Negligible
Optimal Storage Temp ≤ -80°C (Short-term only)≤ -20°C (Long-term)
Aqueous Stability Poor (insoluble, rapidly degrades)High (Stable at pH < pHmax​ )
Photostability Low (Aryl-Br bond cleavage)Low to Moderate (Requires amber glass)

Experimental Workflow & Protocols

Workflow Start Sample Degradation Detected CheckState Determine Physical State Start->CheckState FreeBase Free Base (Liquid/Oil) CheckState->FreeBase Salt Salt Form (Solid) CheckState->Salt Action1 Perform Acid-Base Extraction Convert to HCl Salt FreeBase->Action1 Action2 Check Buffer pH vs pHmax Adjust to Acidic pH Salt->Action2

Decision matrix for stabilizing phenethylamine derivatives based on their physical state.

Protocol: Self-Validating Conversion of Free Base to Hydrochloride Salt

Objective: To stabilize 2-(3-Bromo-5-methoxyphenyl)ethanamine by converting the highly reactive free base into a stable, crystalline HCl salt. Self-Validation Mechanism: This protocol validates itself at Step 4. If the starting material has heavily oxidized into an aldehyde, it will not protonate and will remain soluble in the ether layer, preventing crystallization. The formation of a crisp, white precipitate exclusively confirms the successful isolation of the intact amine salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of 2-(3-Bromo-5-methoxyphenyl)ethanamine free base in 15 mL of anhydrous diethyl ether (or methyl tert-butyl ether, MTBE) in a round-bottom flask under a continuous argon purge.

  • Thermal Control: Submerge the flask in an ice bath (0°C). Causality: Salt formation is exothermic; cooling prevents solvent boil-off and minimizes thermal degradation during protonation.

  • Acidification: Dropwise, add a stoichiometric equivalent (plus a 5% excess) of 2.0 M HCl in diethyl ether. Scientist's Note: Do NOT use aqueous HCl. The introduction of water will cause the resulting salt to "oil out" as a sticky mass rather than forming pure crystals.

  • Crystallization: Stir vigorously for 30 minutes. A white precipitate of 2-(3-Bromo-5-methoxyphenyl)ethanamine hydrochloride will spontaneously crash out of the solution.

  • Filtration & Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold, anhydrous diethyl ether to strip away unreacted free base and non-polar organic impurities.

  • Desiccation: Transfer the solid to a vacuum desiccator containing phosphorus pentoxide ( P2​O5​ ). Dry overnight at room temperature to remove residual solvent and trace moisture.

  • Storage: Transfer the dried salt to an amber glass vial, purge with argon, seal tightly with a PTFE-lined cap, and store at -20°C.

References

  • BenchChem Technical Support Team. "Minimizing degradation of phenethylamines during storage." BenchChem, 2025. 1

  • "Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions." ResearchGate. 2

  • "Salt Stability – The Effect of pHmax on Salt to Free Base Conversion." ResearchGate, 2025. 3

Sources

Troubleshooting

Technical Support Center: In Vivo Pharmacology of 2-(3-Bromo-5-methoxyphenyl)ethanamine

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals investigating the in vivo pharmacodynamics (PD) and pharmacokinetics (PK) of 2-(3-Bromo-5-methoxyphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals investigating the in vivo pharmacodynamics (PD) and pharmacokinetics (PK) of 2-(3-Bromo-5-methoxyphenyl)ethanamine .

As a novel, halogenated, and methoxylated phenethylamine, this compound presents unique experimental challenges. Structurally, it lacks an α -methyl group, making it highly susceptible to rapid enzymatic degradation, while its substitution pattern grants it promiscuous affinity for both extracellular serotonin receptors (5-HT2A) and intracellular trace amine-associated receptors (TAAR1). This guide provides field-proven troubleshooting strategies to ensure reproducibility and mechanistic accuracy in your behavioral assays.

Section 1: Pharmacokinetics & Dosing Troubleshooting (FAQ)

Q: I have confirmed sub-micromolar affinity for 5-HT2A and TAAR1 in vitro, but systemic injection (IP) in wild-type mice yields no observable behavioral phenotype. Why is the compound inactive in vivo?

A: This is a classic pharmacokinetic failure caused by rapid first-pass metabolism, not a lack of target engagement.

  • The Causality: 2-(3-Bromo-5-methoxyphenyl)ethanamine is a primary amine lacking steric hindrance (such as an α -methyl group found in amphetamine derivatives) at the alpha carbon. Consequently, it is rapidly oxidatively deaminated by Monoamine Oxidase (MAO-A and MAO-B)[1]. The in vivo half-life is likely less than 10 minutes, preventing sufficient drug concentrations from reaching the central nervous system (CNS).

  • The Solution: To achieve behavioral readouts, you must inhibit its metabolism. Pre-treat subjects with a non-selective MAOI (e.g., Pargyline at 10-30 mg/kg, IP) 30 minutes prior to administering your test compound. Alternatively, utilize intracerebroventricular (ICV) infusion to bypass peripheral first-pass metabolism entirely.

Q: After adding an MAOI, my subjects exhibit extreme hyperlocomotion, masking any subtle hallucinogen-like behavioral proxies. How do I fix this?

A: You are observing the downstream effects of TAAR1 activation.

  • The Causality: Phenethylamines are highly lipophilic and easily diffuse across neuronal membranes to activate TAAR1, an intracellular receptor[1]. TAAR1 activation triggers cAMP accumulation, which reverses the dopamine transporter (DAT), leading to robust dopamine efflux and hyperlocomotion[1].

  • The Solution: To isolate specific pathways, you must run self-validating control cohorts using selective antagonists (see Section 3).

Section 2: Behavioral Assay Optimization (FAQ)

Q: I am trying to quantify the Head-Twitch Response (HTR) to assess 5-HT2A activation, but manual counting is yielding high inter-rater variability. How can I standardize this?

A: Manual scoring of HTR is prone to subjective bias, fatigue, and confounding with general TAAR1-mediated stereotypy.

  • The Causality: The HTR is a rapid, 10-millisecond rotational head movement that serves as a highly specific behavioral proxy for 5-HT2A receptor agonism in rodents[2]. However, when an animal is hyperactive, standard sniffing or grooming can be misclassified as a twitch by human observers.

  • The Solution: Transition to an automated magnetometer-based detection system. By affixing a small neodymium magnet to the mouse's cranium, high-frequency rotational head movements are captured as distinct voltage changes in a surrounding magnetometer coil, allowing for precise algorithmic validation[3].

Section 3: Mechanistic Isolation & Experimental Workflows

To prove that the behavioral effects of 2-(3-Bromo-5-methoxyphenyl)ethanamine are mediated by specific receptors, your experimental design must be a self-validating system. Below is the gold-standard protocol for isolating 5-HT2A-mediated HTR from TAAR1-mediated locomotion.

Protocol: MAOI-Stabilized HTR & Locomotor Isolation Assay

Reagents Required: Pargyline (MAOI), M100907/Volinanserin (Selective 5-HT2A Antagonist), Test Compound, Saline Vehicle.

  • Animal Preparation: Surgically implant a neodymium magnet (e.g., 3x1 mm) to the dorsal surface of the cranium of C57BL/6J mice using dental cement. Allow 7 days for recovery[3].

  • MAOI Pre-treatment (T = -30 min): Administer Pargyline (10 mg/kg, IP) to all cohorts to prevent rapid oxidative deamination of the test compound.

  • Antagonist Control (T = -15 min):

    • Cohort A (Vehicle Control): Administer Saline (IP).

    • Cohort B (Experimental): Administer Saline (IP).

    • Cohort C (Validation): Administer M100907 (0.1 mg/kg, IP) to selectively block 5-HT2A receptors.

  • Test Compound Administration (T = 0 min): Administer 2-(3-Bromo-5-methoxyphenyl)ethanamine (e.g., 5-10 mg/kg, IP) to Cohorts B and C. Administer Saline to Cohort A.

  • Data Acquisition (T = 0 to +30 min): Immediately place mice into the magnetometer coil chamber. Record voltage changes.

  • Data Interpretation:

    • If Cohort B shows high HTR and high locomotion, the compound hits both targets.

    • If Cohort C shows abolished HTR but retained hyperlocomotion, you have successfully proven that the HTR is 5-HT2A-mediated, while the locomotion is driven by an off-target mechanism (likely TAAR1/DAT).

Section 4: Quantitative Data & Troubleshooting Matrix

The following table summarizes the expected pharmacokinetic and pharmacodynamic parameters for this class of compound, providing quantitative thresholds to guide your troubleshooting.

Parameter2-(3-Bromo-5-methoxyphenyl)ethanamine (Expected)Reference Standard (2C-B / α -methylated)Troubleshooting Implication
In Vivo Half-Life (t1/2) < 10 mins> 2 hoursCritical: Requires MAOI pre-treatment for any systemic behavioral assays.
5-HT2A Affinity (Ki) High (Sub-micromolar)High (~1 nM)Potent HTR expected only if peripheral metabolism is bypassed.
TAAR1 Activation (EC50) Moderate to HighLowMay induce confounding hyperlocomotion via DAT efflux.
LogP (Lipophilicity) ~2.8 (Estimated)~2.9Excellent BBB penetration; CNS exposure is limited by metabolism, not permeability.

Section 5: System Visualizations

The following diagrams map the dual-pathway pharmacology of the compound and the required experimental workflow to isolate these variables.

SignalingPathway Compound 2-(3-Bromo-5-methoxyphenyl) ethanamine MAO MAO Degradation (Rapid Clearance) Compound->MAO Susceptible (No α-methyl) HT2A 5-HT2A Receptor (Extracellular) Compound->HT2A Agonism TAAR1 TAAR1 Receptor (Intracellular) Compound->TAAR1 Membrane Diffusion Gq Gq / PLC Pathway HT2A->Gq cAMP cAMP Accumulation TAAR1->cAMP HTR Head-Twitch Response Gq->HTR DAT DAT Efflux / Locomotion cAMP->DAT

Fig 1: Pharmacodynamic and metabolic pathways of 2-(3-Bromo-5-methoxyphenyl)ethanamine.

Workflow Phase1 Phase 1: MAOI Pre-treatment (Pargyline 10 mg/kg, IP) Phase2 Phase 2: Antagonist Control (M100907 0.1 mg/kg, IP) Phase1->Phase2 15 mins Phase3 Phase 3: Test Compound Admin (IP Injection) Phase2->Phase3 15 mins Phase4 Phase 4: Magnetometer Assay (30 min Recording) Phase3->Phase4 Immediate Phase5 Phase 5: Algorithmic Scoring (HTR vs Locomotion) Phase4->Phase5 Data Export

Fig 2: In vivo experimental workflow for isolated HTR and locomotor quantification.

References
  • Halberstadt, A. L., et al. "Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines." eScholarship, University of California. [Link]

  • Halberstadt, A. L., et al. "Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines." PMC / Psychopharmacology.[Link]

  • Xie, Z., & Miller, G. M. "The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity." PMC / Frontiers in Pharmacology.[Link]

Sources

Optimization

Optimizing binding affinity of 2-(3-Bromo-5-methoxyphenyl)ethanamine analogs

Topic: Optimizing Binding Affinity of 2-(3-Bromo-5-methoxyphenyl)ethanamine Analogs Welcome to the technical support center for optimizing the binding affinity of 2-(3-Bromo-5-methoxyphenyl)ethanamine and its derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Binding Affinity of 2-(3-Bromo-5-methoxyphenyl)ethanamine Analogs

Welcome to the technical support center for optimizing the binding affinity of 2-(3-Bromo-5-methoxyphenyl)ethanamine and its derivatives. This guide provides troubleshooting protocols and mechanistic FAQs for researchers targeting monoaminergic GPCRs, specifically the 5-HT2A receptor and Trace Amine-Associated Receptor 1 (TAAR1).

Part 1: Frequently Asked Questions (FAQs) – SAR & Mechanistic Rationale

Q: How do substitutions on the 3-bromo and 5-methoxy positions affect 5-HT2A binding affinity? A: The 2-(3-Bromo-5-methoxyphenyl)ethanamine scaffold is a positional isomer of well-characterized phenethylamines like 2C-B (4-bromo-2,5-dimethoxyphenethylamine). Moving the halogens and methoxy groups to the meta positions (3 and 5) fundamentally alters the electrostatic surface and steric bulk presented to the receptor's orthosteric binding pocket. According to SAR studies on phenethylamine derivatives, halogenation generally increases lipophilicity and receptor binding affinity when placed optimally[1]. Extending the alkoxy substituent (e.g., from methoxy to ethoxy or propoxy) can further enhance 5-HT2A and 5-HT2C receptor binding affinities, as the larger alkyl chain occupies a lipophilic cavity within the transmembrane domains (TM3 and TM5)[2].

Q: Why do my analogs show high TAAR1 affinity but low 5-HT2A affinity? A: TAAR1 is an intracellular amine-activated Gs-coupled receptor that readily accommodates a wide variety of trace amines and phenethylamines[3]. Unlike 5-HT2A, which has a tightly defined orthosteric pocket requiring specific hydrogen bonding (e.g., to Ser5.46), TAAR1's binding pocket is more promiscuous. If your analog lacks the necessary hydrogen-bond acceptors or has excessive steric bulk at the alpha-carbon of the ethylamine chain, it may lose 5-HT2A affinity while retaining TAAR1 binding[2].

Part 2: Troubleshooting Guide – Radioligand Binding Assays

Issue: High non-specific binding or poor signal-to-noise ratio in 5-HT2A filtration assays. Causality: Phenethylamine analogs are highly lipophilic and basic (pKa ~9-10). They frequently partition into cell membranes or bind nonspecifically to glass-fiber filters, masking the specific displacement of the radioligand (e.g., [3H]-Ketanserin). Solution & Self-Validating Protocol: Implement a Polyethylenimine (PEI) pre-soak for the filters and optimize the wash buffer to reduce hydrophobic interactions.

Step-by-Step Methodology: Optimized [3H]-Ketanserin Binding Assay

  • Preparation: Prepare Assay Buffer (50 mM Tris pH 7.4, 4 mM CaCl2, 0.1% ascorbic acid) to prevent oxidation of the phenethylamine ligands[4].

  • Filter Pre-treatment: Pre-soak GF/C glass fiber filters in 0.5% PEI for at least 60 minutes at 4°C. Validation Step: Run a "filter-only" control (no membranes) to confirm that radioligand trapping on the filter is <1% of total added radioactivity. This validates that your signal is coming from receptor binding, not equipment sticking.

  • Incubation: In a 96-well plate, combine 25 µL of the 2-(3-Bromo-5-methoxyphenyl)ethanamine analog (serial dilutions from 10 µM to 10 pM), 25 µL of [3H]-Ketanserin (final concentration 1 nM), and 500 µL of CHO-K1 cell membranes expressing human 5-HT2A (approx. 5 µg protein/well)[4].

  • Equilibration: Incubate the plate for 60 minutes at 27°C to reach equilibrium.

  • Filtration & Washing: Rapidly filter the reaction through the PEI-soaked GF/C filters using a cell harvester. Wash 9 times with 500 µL of ice-cold Wash Buffer (50 mM Tris-HCl pH 7.4)[4]. Causality: The high number of washes is critical for lipophilic phenethylamines to flush out unbound ligand partitioned in the lipid bilayer.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (CPM).

Table 1: Expected Binding Parameters for Assay Validation

ParameterTarget ValueTroubleshooting Indicator
[3H]-Ketanserin Kd 0.15 - 0.5 nMIf >1 nM, check radioligand degradation or buffer pH.
Specific Binding >80% of Total BindingIf <50%, increase PEI concentration or wash volume.
Reference Ki (Mescaline) ~5,000 - 10,000 nMIf >20,000 nM, check membrane protein integrity.
Reference Ki (2C-B) ~1 - 5 nMEnsures assay sensitivity for high-affinity analogs.
Part 3: Workflow & Pathway Visualizations

Workflow A Synthesize 2-(3-Bromo-5-methoxyphenyl) ethanamine Analogs B Primary Screen: [3H]-Ketanserin Radioligand Binding A->B C Secondary Screen: Functional Calcium Flux Assay B->C Ki < 50 nM E Lead Optimization: Iterative SAR Refinement B->E Ki > 50 nM D TAAR1 Counter-Screen: Selectivity Profiling C->D D->E Poor Selectivity F In Vivo Efficacy Models D->F High Selectivity E->A

Workflow for SAR optimization and validation of phenethylamine analogs.

Issue: Discrepancy between binding affinity (Ki) and functional potency (EC50). Causality: High binding affinity (low Ki) does not guarantee receptor activation. The 3-bromo-5-methoxy substitution pattern may stabilize an inactive or intermediate receptor conformation, acting as a partial agonist or antagonist. To resolve this, you must run functional assays downstream of the specific G-protein coupled to the target. 5-HT2A couples to Gq (calcium flux/IP3), while TAAR1 couples to Gs (cAMP elevation)[3].

Signaling Ligand Phenethylamine Analog Receptor5HT 5-HT2A Receptor (Gq-coupled) Ligand->Receptor5HT Agonism ReceptorTAAR TAAR1 Receptor (Gs-coupled) Ligand->ReceptorTAAR Agonism PLC Phospholipase C (PLC) Receptor5HT->PLC Gq u03B1-subunit AC Adenylyl Cyclase (AC) ReceptorTAAR->AC Gs u03B1-subunit IP3 IP3 / Calcium Flux PLC->IP3 PIP2 Cleavage cAMP cAMP Elevation AC->cAMP ATP Conversion

Divergent GPCR signaling pathways for phenethylamine targets (5-HT2A vs TAAR1).

Sources

Troubleshooting

Purification challenges of 2-(3-Bromo-5-methoxyphenyl)ethanamine

Welcome to the advanced troubleshooting and methodology hub for the purification and handling of 2-(3-Bromo-5-methoxyphenyl)ethanamine. Designed for researchers, scientists, and drug development professionals, this guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology hub for the purification and handling of 2-(3-Bromo-5-methoxyphenyl)ethanamine. Designed for researchers, scientists, and drug development professionals, this guide addresses the unique physicochemical challenges of isolating and stabilizing halogenated phenethylamines.

Troubleshooting Guides & FAQs

Q1: Why does my 2-(3-Bromo-5-methoxyphenyl)ethanamine streak and tail severely on standard silica gel, resulting in poor recovery? Causality: The primary amine group in phenethylamines is highly basic (pKa ~9.5–10). Bare silica gel contains acidic silanol groups (Si-OH) on its surface. When the basic amine interacts with these acidic sites, it protonates and strongly adsorbs via ionic and hydrogen bonding. This acid-base interaction causes severe peak tailing, poor chromatographic resolution, and irreversible binding to the stationary phase[1]. Resolution: You must neutralize the acidic silanols. Modifying your mobile phase with a competing volatile base—such as 1–2% triethylamine (TEA) or ammonium hydroxide—masks the silanol groups, allowing the primary amine to elute as a sharp, distinct band[2]. Alternatively, utilizing an amine-functionalized silica column (e.g., KP-NH) covalently masks the silanols, eliminating the need for mobile phase modifiers entirely[3].

Q2: I am observing a major impurity that co-elutes with my product. Mass spectrometry indicates a mass difference of -78/79 Da. What is this, and how do I prevent it? Causality: The impurity is likely 2-(3-methoxyphenyl)ethanamine, resulting from unintentional reductive debromination (hydrodehalogenation) during your synthesis[4]. If you synthesized the amine via the reduction of a nitrostyrene or nitrile precursor using palladium on carbon (Pd/C) with H2, or strong hydride donors like LiAlH4, the aryl C-Br bond is highly susceptible to reductive cleavage[4]. Resolution: To preserve the aryl bromide, switch to a milder, chemoselective reducing agent. Borane-tetrahydrofuran (BH3-THF) complex is highly effective for reducing nitriles to primary amines without cleaving aryl halogens[5][6]. If debromination has already occurred, standard normal-phase chromatography struggles to separate the brominated and des-bromo analogs due to their identical amine functionalities. Reversed-phase chromatography (C18) is required to exploit the lipophilic difference of the bromine atom.

Q3: My purified free base turns into a dark, viscous oil and loses purity over time. How can I stabilize it for long-term storage? Causality: Like many substituted phenethylamines, the free base of 2-(3-Bromo-5-methoxyphenyl)ethanamine is a lipophilic, viscous oil at room temperature. The highly nucleophilic primary amine is susceptible to atmospheric oxidation and readily reacts with ambient CO2 to form carbamates[7]. Resolution: Convert the free base into a stable hydrochloride (HCl) salt immediately after chromatographic purification and solvent evaporation[7]. Protonating the amine renders it non-nucleophilic, halting oxidative degradation and carbamate formation.

Mechanistic & Workflow Visualizations

Mechanism cluster_0 Without Modifier cluster_1 With TEA Modifier N1 Acidic Silanol (Si-OH) N3 Strong Adsorption (Peak Tailing) N1->N3 H-bonding / Ionic N2 Primary Amine (R-NH2) N2->N3 N4 Acidic Silanol (Si-OH) N6 Masked Silanol (Si-O- ... HN+Et3) N4->N6 Neutralization N5 Triethylamine (TEA) N5->N6 N8 Free Elution (Sharp Peaks) N6->N8 Prevents binding N7 Primary Amine (R-NH2) N7->N8

Mechanistic pathway showing how TEA prevents basic amine tailing on acidic silica gel.

Workflow A Crude 2-(3-Bromo-5-methoxyphenyl)ethanamine B Chromatography (TEA-Modified Silica or KP-NH) A->B C Concentration in vacuo B->C D Free Base (Viscous Oil) C->D E Dissolve in Et2O/EtOH D->E F Add HCl (gas or ethereal) E->F G Crystallization & Filtration F->G H Stable HCl Salt (Crystalline Solid) G->H

Experimental workflow from crude amine purification to stable hydrochloride salt isolation.

Data Presentation: Comparative Strategies & Properties

Table 1: Chromatographic Strategies for Basic Amines

Stationary PhaseMobile Phase ModifierAdvantagesLimitations
Bare Silica Gel NoneLow cost, readily available.Severe tailing, low recovery, irreversible amine binding[1].
Bare Silica Gel 1–2% Triethylamine (TEA)Sharp peaks, excellent resolution of structural isomers[2].Requires post-column removal of TEA via co-evaporation[1].
Amine-Functionalized Silica (KP-NH) NoneNo basic modifiers needed, simple solvent recovery[3].Higher consumable cost, sensitive to highly acidic samples[3].

Table 2: Physical Properties & Stability Profile

PropertyFree Base FormHydrochloride (HCl) Salt Form
Physical State Viscous, pale yellow oilOff-white crystalline solid[7]
Solubility Soluble in DCM, Hexane, Et2OSoluble in Water, MeOH, EtOH; Insoluble in Et2O
Atmospheric Stability Poor (Forms N-oxides and carbamates)Excellent (Stable at room temperature)
Nucleophilicity High (Ready for downstream coupling)Low (Requires neutralization before coupling)

Experimental Protocols

Protocol A: Flash Chromatography using TEA-Modified Silica

Self-Validating System: This protocol relies on pre-equilibration to ensure all acidic sites are neutralized before the sample is introduced. Monitoring the column eluent pH validates the equilibration.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., Dichloromethane/Methanol 95:5) and add Triethylamine (TEA) to a final concentration of 1% (v/v)[1].

  • Column Equilibration (Critical): Slurry-pack the silica gel column using the TEA-modified solvent. Flush the column with at least 3 column volumes (CV) of the solvent. Validation Step: Spot the eluent on pH paper; it must read basic (pH > 8) to confirm complete silanol neutralization.

  • Sample Loading: Dissolve the crude 2-(3-Bromo-5-methoxyphenyl)ethanamine in a minimum volume of the mobile phase and load it onto the column head.

  • Elution: Elute the compound using the modified mobile phase. Monitor fractions via TLC (pre-treated with TEA) using a Ninhydrin stain for primary amine detection.

  • Post-Purification: Pool the product-containing fractions and concentrate in vacuo. To remove residual TEA, co-evaporate the resulting oil with toluene (2 x 10 mL) under high vacuum[1].

Protocol B: Hydrochloride Salt Formation and Crystallization

Self-Validating System: The transition from a soluble free base to an insoluble salt in a non-polar solvent matrix drives the crystallization, self-purifying the compound from lipophilic impurities.

  • Dissolution: Dissolve the purified free base oil in anhydrous diethyl ether (approx. 10 mL per gram of amine). If solubility is poor, add anhydrous ethanol dropwise until the solution is clear[7].

  • Salt Formation: Place the flask in an ice bath (0 °C). Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a pre-titrated solution of HCl in diethyl ether (1.1 equivalents) dropwise[7].

  • Observation: A white to off-white precipitate will immediately begin to form as the amine protonates and its solubility in the ether matrix drops.

  • Crystallization: Allow the suspension to stir at 0 °C for 30 minutes to maximize yield.

  • Isolation: Filter the crystals under a vacuum using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted organic impurities.

  • Drying: Dry the crystals in a vacuum desiccator over silica gel or P2O5 to remove residual moisture and HCl.

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of Bromethemine, a Novel BRAF V600E Inhibitor

Introduction This technical support center is designed for researchers, scientists, and drug development professionals working with Bromethemine (hypothetical name for 2-(3-Bromo-5-methoxyphenyl)ethanamine), a novel, pot...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support center is designed for researchers, scientists, and drug development professionals working with Bromethemine (hypothetical name for 2-(3-Bromo-5-methoxyphenyl)ethanamine), a novel, potent inhibitor of the BRAF V600E mutant kinase. While Bromethemine shows high efficacy against its primary target, like many kinase inhibitors, it can exhibit off-target activity that may lead to unexpected experimental results or potential toxicities.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you identify, understand, and mitigate these off-target effects, ensuring the accuracy and reproducibility of your research.

Our internal profiling has identified potential low-affinity interactions with kinases such as SRC and VEGFR2, which share structural homology in the ATP-binding pocket.[3] This guide will use these potential off-targets as examples to illustrate key principles of selectivity analysis.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Bromethemine in a question-and-answer format.

Issue 1: Unexpectedly High Cell Toxicity at Concentrations That Should Be Specific for BRAF V600E.

  • Question: We are observing significant apoptosis in our BRAF V600E mutant melanoma cell line (e.g., A375) at a Bromethemine concentration that is 10x the IC50 for BRAF V600E inhibition. Why is this happening?

  • Answer & Troubleshooting Steps: This is a classic sign of off-target activity. While you are effectively inhibiting BRAF V600E, Bromethemine may also be hitting other kinases essential for cell survival.[4]

    • Confirm On-Target Potency in Cells: First, ensure your on-target inhibition is calibrated. Run an in-cell Western blot to determine the concentration of Bromethemine required to inhibit the phosphorylation of MEK and ERK, the downstream effectors of BRAF.[4][5] This establishes the cellular IC50, which can differ from biochemical assay results due to factors like cell permeability.[6][7]

    • Dose-Response Viability Curve: Perform a precise dose-response analysis using a cell viability assay (e.g., CellTiter-Glo®). Compare the concentration at which you see 50% cell death (EC50 for toxicity) with the cellular IC50 for BRAF inhibition. A small window between these two values suggests off-target toxicity.

    • Kinase Selectivity Profiling: To identify the culprit kinase(s), a broad kinase screen is the gold standard. Services like KINOMEscan™ from Eurofins DiscoverX or Reaction Biology's panel can test Bromethemine against hundreds of kinases.[8][9] This will provide a quantitative measure of binding affinity (Kd) for a wide range of potential off-targets.

    • Hypothesis-Driven Validation: Based on our internal data suggesting SRC family kinase (SFK) interaction, you can test this hypothesis directly. Use a selective, commercially available SRC inhibitor as a control. If the SRC inhibitor phenocopies the toxicity seen with Bromethemine, it strengthens the evidence for SRC being a relevant off-target.

Issue 2: Discrepancy Between Biochemical IC50 and Cellular Efficacy.

  • Question: Our biochemical kinase assay shows Bromethemine has an IC50 of 5 nM for BRAF V600E, but in our cell-based assays, we need 100 nM to see a 50% reduction in ERK phosphorylation. What explains this gap?

  • Answer & Troubleshooting Steps: This is a common challenge in drug discovery and can be attributed to several factors.[7]

    • Cellular ATP Competition: Biochemical assays are often run at low ATP concentrations, whereas intracellular ATP levels are in the millimolar range.[6] As Bromethemine is an ATP-competitive inhibitor, high cellular ATP levels will require a higher concentration of the drug to achieve the same level of target engagement.[6][10]

    • Cell Permeability & Efflux: The compound may have poor membrane permeability or be actively removed from the cell by efflux pumps. This results in a lower intracellular concentration than what is applied externally.

    • Target Engagement Assay: To directly measure how well Bromethemine is binding to BRAF V600E inside a living cell, a target engagement assay is recommended. The NanoBRET™ Target Engagement assay is an excellent method for this, providing a direct measure of compound affinity at the target in a physiological context.[11]

Issue 3: Unexpected Phenotype in BRAF Wild-Type Cells (e.g., Paradoxical Activation).

  • Question: When we treat our BRAF wild-type control cells with Bromethemine, we see an increase in ERK phosphorylation. Is this expected?

  • Answer & Troubleshooting Steps: Yes, this phenomenon is known as "paradoxical activation" and is a well-documented off-target effect of some BRAF inhibitors.[1][12][13][14]

    • Mechanism: In BRAF wild-type cells, Bromethemine can bind to one monomer of a RAF dimer, which can allosterically transactivate the other monomer, leading to increased, rather than decreased, signaling through the MAPK pathway.[14]

    • Experimental Confirmation: This can be confirmed via Western blot by observing increased p-MEK and p-ERK levels in BRAF wild-type cells upon treatment with Bromethemine.[13] This effect is often dose-dependent, appearing at specific concentration ranges.[15]

    • Mitigation: This effect is a characteristic of the inhibitor's mechanism and highlights the importance of using BRAF-mutant cell lines for efficacy studies. For toxicity or broader signaling studies, be aware that this paradoxical activation can confound results in cells or tissues with wild-type BRAF.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the most effective first step to assess the selectivity of Bromethemine? A1: The most comprehensive first step is a broad, cell-free kinase binding assay, such as KINOMEscan.[8][16] This provides a global view of potential off-targets across the human kinome and allows you to quantify their binding affinity relative to BRAF V600E. This data is invaluable for prioritizing which off-targets to validate in cell-based assays.

  • Q2: How can I improve the selectivity of Bromethemine for future experiments? A2: Improving selectivity often involves medicinal chemistry to create new analogs. Structure-based drug design, using co-crystal structures of Bromethemine with its target (BRAF V600E) and key off-targets (e.g., SRC), can reveal differences in the binding pockets.[17][18][19] Chemists can then modify the compound to exploit these differences, for instance, by adding chemical groups that create favorable interactions with residues unique to BRAF V600E or cause steric clashes with residues in the off-target's binding site.[20][21]

  • Q3: What is a phenotypic screen, and how can it help me understand Bromethemine's off-target effects? A3: A phenotypic screen is a target-agnostic approach where you treat cells with your compound and use high-content imaging to observe changes in cell morphology, protein localization, or other observable traits (the "phenotype").[22][23][24] If Bromethemine causes a specific phenotype that is not seen with other highly selective BRAF V600E inhibitors, it suggests an off-target is responsible. This can uncover novel, unexpected effects of your compound that a targeted kinase screen might miss.[25]

  • Q4: Can computational methods predict off-targets for Bromethemine? A4: Yes, computational approaches can be very useful. Techniques like molecular docking can be used to virtually screen Bromethemine against a library of kinase crystal structures.[3] By comparing the predicted binding energy for BRAF V600E versus other kinases, you can generate a prioritized list of potential off-targets for experimental validation. This can be a cost-effective way to narrow down the possibilities before committing to expensive screening assays.[3]

Part 3: Data Presentation & Key Protocols

Table 1: Hypothetical Selectivity Profile of Bromethemine

This table summarizes fictional data to illustrate how to compare on-target versus off-target potency.

Kinase TargetBiochemical IC50 (nM)Cellular IC50 (pERK) (nM)Target Engagement (NanoBRET™) Kd (nM)
BRAF V600E (On-Target) 5 100 120
SRC (Off-Target)250>10001500
VEGFR2 (Off-Target)800>5000>5000
JNK1 (Off-Target)>10,000Not Determined>10,000
p38α (Off-Target)>10,000Not Determined>10,000

This data illustrates a compound with good biochemical selectivity that is maintained in a cellular context, though absolute potency is lower in cells.

Experimental Protocols

Protocol 1: In-Cell Western Blot for BRAF Pathway Inhibition

This protocol determines the functional potency of Bromethemine by measuring the phosphorylation of a downstream substrate.[4]

  • Cell Culture: Plate A375 (BRAF V600E) cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Bromethemine (e.g., 1 nM to 10 µM) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies for phospho-ERK (p-ERK) and total ERK overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Analysis:

    • Apply an ECL substrate and image the blot.

    • Perform densitometry analysis, normalizing the p-ERK signal to the total ERK signal. Plot the normalized data against the Bromethemine concentration to determine the cellular IC50.

Protocol 2: KINOMEscan™ Profiling (General Workflow)

This protocol outlines the principles of a competitive binding assay used to determine kinase selectivity.[8][26]

  • Assay Principle: The assay measures the ability of a test compound (Bromethemine) to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The kinase is tagged (e.g., with DNA), allowing for highly sensitive quantitative PCR-based detection.

  • Procedure:

    • A library of kinases (typically over 450) is individually tested.

    • For each kinase, a reaction is set up containing the DNA-tagged kinase, the immobilized ligand, and Bromethemine at a fixed concentration (e.g., 1 µM).

    • After incubation, unbound kinase is washed away.

    • The amount of kinase bound to the immobilized ligand is quantified via qPCR.

  • Data Interpretation: The results are typically reported as "percent of control" (DMSO). A low percentage indicates strong binding of Bromethemine to the kinase. Hits are often defined as kinases showing >90% inhibition. These hits are then followed up with full dose-response curves to determine the dissociation constant (Kd).

Part 4: Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Unexpected Toxicity

G start Start: Unexpected Cell Toxicity Observed confirm_on_target Confirm On-Target Potency (In-Cell Western for p-ERK) start->confirm_on_target dose_response Viability Dose-Response (Compare Toxicity EC50 to On-Target IC50) confirm_on_target->dose_response selectivity Broad Kinase Selectivity Screen (e.g., KINOMEscan™) dose_response->selectivity Discrepancy Found hypothesis Hypothesis-Driven Test (e.g., Use selective SRC inhibitor) dose_response->hypothesis Prior Candidate Off-Target Known validate Validate Hits from Screen (Cell-based assays for top off-targets) selectivity->validate hypothesis->validate end Conclusion: Off-Target Identified and Confirmed validate->end

Caption: Workflow for identifying the cause of off-target cellular toxicity.

Diagram 2: Strategy for Improving Kinase Inhibitor Selectivity

G start Initial Compound (e.g., Bromethemine) profile 1. Profile Off-Targets (KINOMEscan™ & Cellular Assays) start->profile structure 2. Obtain Co-Crystal Structures (On-Target & Off-Target) profile->structure design 3. Structure-Based Drug Design (Identify Selectivity Pockets) structure->design synthesize 4. Synthesize New Analogs design->synthesize test 5. Test Analogs (Repeat Profiling) synthesize->test test->design Iterate optimized Optimized, Selective Inhibitor test->optimized Selectivity Achieved

Caption: Iterative cycle for structure-based design of selective inhibitors.

References

  • Bromberger, S., et al. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Life Science Alliance, 7(8). Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). Available at: [Link]

  • Oncodesign Services. (n.d.). Phenotypic Screening Services. Retrieved from [Link]

  • Gustafson, J. (2015). New technique improves the selectivity of kinase inhibitors. Drug Target Review. Available at: [Link]

  • Booij, T.H. (n.d.). Phenotypic screening with 3D cell-based assays. Leiden University. Available at: [Link]

  • Scapin, G. (2002). Structural biology in drug design: selective protein kinase inhibitors. Drug Discovery Today, 7(11), 601-11. Available at: [Link]

  • Cui, W., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 234-243. Available at: [Link]

  • Selvita. (n.d.). Cell-Based and Phenotypic Assays. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Phenotypic Screening Assays. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Available at: [Link]

  • bioRxiv. (2024). BRAFV600 and ErbB inhibitors directly activate GCN2 in an off-target manner to limit cancer cell proliferation. Available at: [Link]

  • Dar, A. C., et al. (2014). Structural biology insight for the design of sub-type selective Aurora kinase inhibitors. Journal of Medicinal Chemistry, 57(18), 7449-7471. Available at: [Link]

  • Bio-protocol. (n.d.). In vitro kinome profiling measuring drug binding. Retrieved from [Link]

  • eLife. (2013). BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. Available at: [Link]

  • Vin, H., et al. (2013). BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. eLife, 2, e00969. Available at: [Link]

  • Research and Reviews. (2024). Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Available at: [Link]

  • Zhang, C., et al. (2013). Structure-guided inhibitor design expands the scope of analog-sensitive kinase technology. ACS Chemical Biology, 8(9), 1933-1938. Available at: [Link]

  • PubMed. (2024). BRAFV600 and ErbB inhibitors directly activate GCN2 in an off-target manner to limit cancer cell proliferation. Available at: [Link]

  • PubMed. (2024). BRAFV600 and ErbB inhibitors directly activate GCN2 in an off-target manner to limit cancer cell proliferation. Available at: [Link]

  • MDPI. (2025). Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling. Available at: [Link]

  • Chemical Science. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Available at: [Link]

  • Harvard LINCS Project. (n.d.). Data - KINOMEscan Assay. Retrieved from [Link]

  • Holderfield, M., et al. (2016). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget, 7(25), 38077-38090. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Strategy toward Kinase-Selective Drug Discovery. Available at: [Link]

  • Vasta, J. D., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2025). Nature Communications. Available at: [Link]

  • Reaction Biology. (2026). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • PubMed. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Available at: [Link]

  • Heart. (2014). Effects of Dabrafenib and Trametinib, Cancer Therapies that Target Braf and MEK, on Cardiac Signalling. Available at: [Link]

  • Cancer Discovery. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Available at: [Link]

  • MDPI. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Available at: [Link]

  • Oncotarget. (2019). The multifaceted anti-cancer effects of BRAF-inhibitors. Available at: [Link]

  • LINCS Data Portal. (2017). QL-XII-47 KINOMEscan. Retrieved from [Link]

  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay? Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 2-(3-Bromo-5-methoxyphenyl)ethanamine

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing halogenated phenethylamines presents a unique set of chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing halogenated phenethylamines presents a unique set of chemoselectivity challenges. The synthesis of 2-(3-bromo-5-methoxyphenyl)ethanamine typically proceeds via the Henry reaction (yielding 3-bromo-5-methoxy-β-nitrostyrene), followed by reduction.

This guide provides authoritative troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome the most common pitfalls in this workflow: debromination , dimerization , and incomplete reduction .

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I losing the bromine atom during the reduction of my nitrostyrene intermediate?

The Debromination Dilemma: If your GC-MS or NMR data indicates the formation of 2-(3-methoxyphenyl)ethanamine, your reducing agent is cleaving the C(sp²)–Br bond. Aryl bromides are highly susceptible to reductive dehalogenation under standard catalytic hydrogenation conditions (e.g., Pd/C with H₂) due to rapid oxidative addition of the transition metal into the carbon-halogen bond[1]. Furthermore, strong nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH₄) can cause partial or complete debromination via single-electron transfer (SET) or nucleophilic aromatic substitution mechanisms, especially at elevated temperatures.

The Solution: You must switch to an electrophilic reducing agent or a chemoselective metal-mediated system. Borane-THF (BH₃·THF) or in situ generated Alane (AlH₃) coordinates to the electron-rich oxygen atoms of the nitro group rather than attacking the electron-deficient aromatic ring, preserving the halogen. Alternatively, a chemoselective Zn/HCl reduction at 0 °C has been proven to leave aryl bromides intact[2].

Q2: My product mixture contains a high concentration of secondary amines. How do I prevent dimerization?

The Dimerization Pathway: Dimerization occurs when the newly formed primary amine acts as a nucleophile and attacks the partially reduced imine intermediate. This forms an aminal that collapses into a secondary imine, which is subsequently reduced to a secondary amine dimer.

The Solution: Implement reverse addition . Instead of adding the reducing agent to your substrate, add the nitrostyrene solution dropwise to a large excess of the reducing agent. This ensures the local concentration of hydride is always overwhelmingly higher than the substrate, rapidly driving the imine to a primary amine before it has a chance to condense with neighboring molecules.

Q3: I am observing yellow/orange oils and incomplete reduction products (oximes/hydroxylamines). What went wrong?

Incomplete Reduction: The reduction of a nitrostyrene to an amine requires a massive transfer of electrons (8 equivalents of hydride per molecule). If you are using Borane-THF or LiAlH₄, the theoretical minimum is often insufficient due to the formation of stable intermediate complexes. The Solution: Always use a minimum of 4.0 to 5.0 molar equivalents of the hydride complex. Additionally, ensure your quenching protocol includes a strong acid reflux; borane forms a highly stable Lewis acid-base adduct with the product amine (R-NH₂·BH₃) that will not yield the free amine unless vigorously hydrolyzed.

Part 2: Visualizing the Reaction & Byproduct Pathways

ReactionPathway A 3-Bromo-5-methoxy- β-nitrostyrene B Intermediate (Nitroalkane/Oxime) A->B Reduction C Target Amine (Primary Amine) B->C Complete Reduction D Debrominated Byproduct B->D Over-reduction (Pd/C or LiAlH4) E Dimer Byproduct (Secondary Amine) C->E Imine Condensation

Mechanistic pathway of nitrostyrene reduction and byproduct formation.

Part 3: Quantitative Data & Reagent Selection

Selecting the correct reducing agent is the single most critical variable in synthesizing halogenated phenethylamines. Use the table below to benchmark your current methodology.

Reducing AgentDebromination RiskDimerization RiskChemoselectivity Profile & Recommendations
Pd/C + H₂ Critical LowNot recommended. Rapid oxidative addition guarantees loss of the aryl bromide[1].
LiAlH₄ Moderate-HighModerateUse with extreme caution. Requires strict temperature control (< 4 °C) to minimize C-Br cleavage.
Zn / HCl (0 °C) LowHighViable metal-mediated alternative[2]. Prone to incomplete reduction if temperature exceeds 0 °C.
BH₃·THF Low LowOptimal. Electrophilic reduction preserves the C-Br bond. Requires acidic hydrolysis to break B-N adducts.
B₂(OH)₄ / Catalyst LowLowEmerging metal-free alternative for highly sensitive functional groups[3].

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective Reduction using Borane-THF

This protocol utilizes an electrophilic hydride source to ensure the complete reduction of the nitrostyrene while strictly preserving the aryl bromide moiety.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under an Argon atmosphere. Causality: Borane-THF is highly moisture-sensitive; ambient water will prematurely hydrolyze the reagent to boric acid and H₂ gas.

  • Reagent Loading: Syringe Borane-THF complex (1.0 M in THF, 4.5 equivalents) into the flask. Cool the system to 0 °C using an ice-water bath.

  • Reverse Addition: Dissolve 3-bromo-5-methoxy-β-nitrostyrene (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the chilled Borane-THF over 45 minutes. Causality: Dropwise reverse addition maintains a massive stoichiometric excess of hydride, instantly reducing imine intermediates and preventing dimerization.

  • Reflux: Remove the ice bath. Heat the reaction mixture to 70 °C (reflux) for 12 hours. Monitor completion via TLC (Hexanes/EtOAc).

  • Quenching: Cool the flask to 0 °C. Carefully add methanol dropwise until effervescence ceases. Causality: Methanol reacts with excess borane to form volatile trimethyl borate and hydrogen gas, safely neutralizing the reactive hydride.

  • Adduct Hydrolysis (Critical Step): Add 6 M HCl (aq) to the mixture and reflux for 1.5 hours. Causality: The newly formed amine is trapped as a stable R-NH₂·BH₃ adduct. Strong acid and heat are mandatory to break this bond and liberate the amine hydrochloride.

Protocol B: Acid-Base Extraction & Salt Crystallization

Because the reaction generates neutral byproducts (unreacted starting material, oximes) and basic byproducts (dimers, target amine), an acid-base extraction is the most efficient self-validating purification method.

Purification Step1 Crude Reaction Mixture Step2 Acidify to pH < 2 Extract with EtOAc Step1->Step2 Step3 Aqueous Layer (Amine Salts) Step2->Step3 Retain Step4 Organic Layer (Neutral Impurities) Step2->Step4 Discard Step5 Basify Aq. Layer to pH > 12 Extract with DCM Step3->Step5 Step6 Organic Layer (Freebase Amine) Step5->Step6 Retain Step7 HCl Gas / Ether Crystallization Step6->Step7

Acid-base extraction and salt crystallization workflow for amine purification.

Step-by-Step Methodology:

  • Solvent Removal: Concentrate the quenched reaction mixture from Protocol A in vacuo to remove THF and methanol.

  • Acidic Wash: Suspend the crude residue in 1 M HCl (ensure pH < 2 using indicator paper). Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Causality: The target amine is protonated (water-soluble), while neutral organic impurities partition into the EtOAc layer. Discard the EtOAc layer.

  • Basification: Cool the retained aqueous layer in an ice bath. Slowly add 5 M NaOH dropwise until the pH strictly exceeds 12. Causality: The amine salt is deprotonated into its freebase form, which crashes out of the aqueous phase as a cloudy suspension/oil.

  • Freebase Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude freebase amine.

  • Crystallization: Dissolve the freebase oil in a minimal volume of anhydrous diethyl ether. Chill to 0 °C and slowly bubble dry HCl gas (or add 2M ethereal HCl) into the solution. Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to afford analytically pure 2-(3-bromo-5-methoxyphenyl)ethanamine hydrochloride.

Part 5: References

1.[1] Title: Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups Source: Organic Chemistry Portal (Synthesis, 2010, 217-220) URL: [Link]

2.[2] Title: Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues Source: Sciencemadness / Journal of Organic Chemistry URL: [Link]

3.[3] Title: Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Optimization

Troubleshooting Guide 1: Reducing Non-Specific Binding (NSB) in Radioligand Assays

Technical Support Center: Optimizing Assay Specificity for 2-(3-Bromo-5-methoxyphenyl)ethanamine Welcome to the Technical Support Center. 2-(3-Bromo-5-methoxyphenyl)ethanamine is a synthetic, meta-substituted phenethylam...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Assay Specificity for 2-(3-Bromo-5-methoxyphenyl)ethanamine

Welcome to the Technical Support Center. 2-(3-Bromo-5-methoxyphenyl)ethanamine is a synthetic, meta-substituted phenethylamine derivative. Like many compounds sharing this backbone, it exhibits inherent polypharmacology—acting as an agonist at Trace Amine-Associated Receptor 1 (TAAR1) while demonstrating significant cross-reactivity with serotonin (5-HT2A/2C) and dopamine receptors[1].

For researchers and drug development professionals, this polypharmacology presents a major analytical challenge. This guide provides field-proven, self-validating troubleshooting protocols to isolate the specific activity of this compound in your in vitro and cell-based assays.

Q: My radioligand binding assay shows an unacceptably high background noise when evaluating 2-(3-Bromo-5-methoxyphenyl)ethanamine. How do I increase the signal-to-noise ratio?

The Causality: The addition of a bromine atom and a methoxy group to the phenyl ring significantly increases the lipophilicity of the phenethylamine backbone. At physiological pH, the primary amine is protonated (cationic). This combination of a lipophilic core and a cationic tail causes the molecule to adhere non-specifically to the negatively charged silanol groups on glass fiber (GF/C) filters and the hydrophobic walls of polystyrene assay plates.

The Solution (Self-Validating Protocol): To achieve specificity, you must neutralize the assay surfaces and strictly define your NSB baseline using a structurally distinct reference ligand.

Step-by-Step Methodology:

  • Filter Pre-treatment: Pre-soak GF/C filter plates in a solution of 0.3% to 0.5% Polyethylenimine (PEI) for 1 hour at room temperature[2]. PEI is a highly cationic polymer that saturates the negative charges on the glass fibers, repelling the protonated amine of your compound.

  • Buffer Optimization: Supplement your binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) with 0.1% Bovine Serum Albumin (BSA)[2]. BSA acts as a carrier protein, sequestering the lipophilic bromo-methoxy moiety and preventing it from sticking to the plastic well walls.

  • Define NSB (The Validation Step): Never define NSB using a high concentration of 2-(3-Bromo-5-methoxyphenyl)ethanamine itself. Instead, use 10 µM of a highly selective, structurally distinct antagonist. If you are targeting TAAR1, use 10 µM RO5166017[3]. If targeting 5-HT2A, use 10 µM MDL 100,907[4].

  • Calculate Specificity: Subtract the NSB (defined by the reference antagonist) from the Total Binding (TB). If your specific binding is less than 60% of the total signal, re-evaluate your wash steps (increase to 3x 1 mL cold wash buffer).

Troubleshooting Guide 2: Isolating Functional Responses in Cell-Based Assays

Q: When testing this compound in whole-cell functional assays, it activates multiple GPCR pathways simultaneously. How can I isolate the receptor-specific response?

The Causality: Phenethylamines act as agonists at both TAAR1 and 5-HT2A. TAAR1 couples to Gαs proteins (stimulating adenylyl cyclase to increase cAMP)[5], whereas 5-HT2A couples to Gαq proteins (activating phospholipase C to increase intracellular Ca2+). Because many immortalized cell lines (like HEK293) endogenously express low levels of off-target receptors, cross-talk between G-protein signaling cascades will confound your phenotypic readouts.

The Solution (Self-Validating Protocol): You must utilize "pharmacological masking"—pre-treating the cells with highly selective antagonists to block off-target receptors, ensuring the compound can only bind to the target of interest.

Step-by-Step Methodology:

  • Cell Preparation: Seed your target-expressing cells in a 384-well plate and allow them to equilibrate in assay buffer for 30 minutes.

  • Pharmacological Masking: Pre-incubate the cells for 30 minutes with a masking cocktail (e.g., 100 nM MDL 100,907 to block 5-HT2A and 100 nM Haloperidol to block D2 receptors).

  • Agonist Addition: Add 2-(3-Bromo-5-methoxyphenyl)ethanamine at varying concentrations (1 nM to 10 µM) to generate your dose-response curve.

  • Signal Validation (Critical Step): A protocol is only as good as its internal controls. To prove the resulting signal is specific to your target (e.g., TAAR1), include a parallel validation well treated with a selective TAAR1 antagonist like EPPTB (10 µM) or Compound 34[3]. If the cAMP signal is not completely abolished in this well, your assay is detecting off-target activation, and specificity has not been achieved.

Quantitative Data: Reference Masking Agents

Use the following table to select the appropriate masking agents to isolate your target receptor.

Target ReceptorRole in AssayRecommended Masking AgentWorking ConcentrationMechanism of Action
5-HT2A Off-target blockMDL 100,907100 nMSelective 5-HT2A antagonist[4]
5-HT2C Off-target blockSB 242,084100 nMSelective 5-HT2C antagonist
TAAR1 Target validationEPPTB / Compound 3410 µM / 100 nMSelective TAAR1 antagonist[3]
Dopamine D2 Off-target blockHaloperidol100 nMD2 competitive antagonist
Pathway Visualization

G cluster_TAAR1 Target Pathway (TAAR1) cluster_5HT2A Off-Target Pathway (5-HT2A) Compound 2-(3-Bromo-5-methoxy phenyl)ethanamine TAAR1 TAAR1 Receptor Compound->TAAR1 Primary Agonism HT2A 5-HT2A Receptor Compound->HT2A Cross-reactivity Gs Gαs Protein TAAR1->Gs cAMP cAMP Accumulation Gs->cAMP Gq Gαq Protein HT2A->Gq Ca2 Ca2+ Release Gq->Ca2 Antagonist MDL 100,907 (Selective Masking) Antagonist->HT2A Blocks Off-Target Validation EPPTB (Signal Validation) Validation->TAAR1 Abolishes Signal (Proves Specificity)

Isolating TAAR1 signaling from 5-HT2A cross-reactivity using selective antagonists.

FAQs: Structure-Activity Relationship (SAR) & Chemical Specificity

Q: Can I chemically modify 2-(3-Bromo-5-methoxyphenyl)ethanamine to permanently increase its specificity for 5-HT2A over TAAR1? A: Yes. The primary amine is essential for TAAR1 recognition[5]. By adding a bulky N-benzyl substitution (specifically an N-(2-methoxybenzyl) group) to the amine, you create an "NBOMe" derivative. This structural modification introduces severe steric hindrance that practically abolishes TAAR1 affinity while drastically increasing binding affinity and specificity for the 5-HT2A orthosteric pocket[1].

Q: How does the 3-bromo-5-methoxy substitution pattern affect metabolic specificity compared to an unsubstituted phenethylamine? A: Unsubstituted phenethylamine is rapidly degraded by Monoamine Oxidase (MAO) enzymes. The addition of meta-substituents (3-bromo and 5-methoxy) provides moderate steric bulk that slows down MAO-mediated oxidative deamination. However, to achieve complete metabolic specificity and prevent MAO degradation entirely, an alpha-methyl group must be added to the ethylamine chain (converting it into an amphetamine derivative)[5].

References

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed / NIH. 1

  • [3H]MDL 100907 labels 5-HT2A serotonin receptors selectively in primate brain. PubMed / NIH. 4

  • Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation. PMC / NIH. 5

  • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. PMC / NIH. 3

  • Orthosteric Binding of ρ-Da1a, a Natural Peptide of Snake Venom Interacting Selectively with the α1A-Adrenoceptor. PLOS. 2

Sources

Troubleshooting

2-(3-Bromo-5-methoxyphenyl)ethanamine experimental variability and solutions

Welcome to the Technical Support Center for substituted phenethylamine derivatives. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific experimental variabilities associa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for substituted phenethylamine derivatives. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific experimental variabilities associated with 2-(3-Bromo-5-methoxyphenyl)ethanamine (CAS: 262450-67-9).

Working with halogenated, electron-rich phenethylamines requires precise control over reduction conditions, workup environments, and storage protocols. This guide deconstructs the causality behind common synthetic failures and provides self-validating protocols to ensure high-yield, high-purity isolation.

I. Quick Reference: Physicochemical & Experimental Properties

To establish a baseline for your analytical and extraction workflows, refer to the quantitative data summarized below.

PropertyValue / ObservationExperimental Implication
Molecular Weight 230.10 g/mol (Free Base)Use for exact mass calculations in LC-MS (ESI+ [M+H]+ = 230.0 / 232.0 due to 79Br/81Br isotopes).
Physical State Pale yellow to colorless oilFree base is highly prone to auto-oxidation; requires inert atmosphere handling.
Stable Form White crystalline solid (HCl Salt)Highly stable; the strictly preferred form for long-term storage and biological assays.
Solubility (Free Base) DCM, EtOAc, MeOH, THFEasily partitions into the organic layer during basic aqueous workup (pH > 10).
Solubility (HCl Salt) Water, MeOH, DMSOIdeal for in vitro receptor binding assays; insoluble in non-polar organics (ether, hexanes).

II. Troubleshooting Guide: Synthesis & Yield Variability

Q1: I am synthesizing 2-(3-bromo-5-methoxyphenyl)ethanamine by reducing the corresponding substituted phenylacetonitrile using Borane-THF ( BH3​⋅THF ). My LC-MS shows complete consumption of the starting material, but my isolated yield of the free amine is consistently below 30%. What is happening?

A1: The loss of yield is almost certainly due to incomplete cleavage of the amine-borane complex . When nitriles are reduced with BH3​⋅THF , the reaction does not directly yield the free primary amine. Instead, the newly formed amine immediately coordinates with the boron to form a highly stable amine-borane adduct ( RNH2​⋅BH3​ ). If your workup relies solely on a mild aqueous quench, this covalent complex remains intact. It will either partition poorly during acid/base extraction or fail to ionize correctly in mass spectrometry, leading to "missing" mass mass balance [1].

Q2: What is the most efficient way to cleave this stubborn amine-borane complex? I want to avoid prolonged reflux in concentrated HCl to prevent potential ether cleavage of my 5-methoxy group.

A2: You must use acidic methanolysis . Quenching the reaction with a mixture of Methanol and 1N HCl at room temperature to 80°C drives the cleavage through the formation of trimethyl borate ( B(OMe)3​ ), which is highly volatile, and hydrogen gas. Cautionary Note on Alternative Methods: While literature demonstrates that Palladium on Carbon (Pd/C) in methanol can rapidly and mildly cleave amine-borane complexes [2], do not use Pd/C for this specific molecule . The in situ generated hydrogen gas, combined with the palladium catalyst, will trigger hydrodehalogenation, stripping the bromine atom from your phenyl ring. Stick strictly to the HCl/MeOH method to preserve the aryl bromide.

G A Nitrile Precursor (2-(3-bromo-5-methoxyphenyl)acetonitrile) B BH3-THF Reduction (Reflux, 2h) A->B Addition of BH3 C Amine-Borane Complex (R-NH2 • BH3) B->C Complete Conversion D Acidic Methanolysis (HCl/MeOH, 1h, RT) C->D Quench & Cleavage E Neutralization & Extraction (NaOH, EtOAc) D->E B(OMe)3 + H2 release F Pure Primary Amine (Free Base) E->F Phase Separation

Caption: Workflow for the reduction of substituted phenylacetonitriles and subsequent amine-borane cleavage.

III. Troubleshooting Guide: Isolation & Stability

Q3: After successful isolation, my 2-(3-bromo-5-methoxyphenyl)ethanamine free base turns from a pale yellow oil to a dark pink/brown viscous liquid over a few days on the bench. Is it degrading?

A3: Yes, it is undergoing rapid degradation via two distinct pathways:

  • Auto-oxidation: The electron-donating 5-methoxy group increases the electron density of the aromatic ring, making the molecule highly susceptible to atmospheric oxidation, which generates colored quinone-like byproducts (the pink/brown discoloration).

  • Carbamate Formation: The nucleophilic primary amine readily attacks atmospheric carbon dioxide ( CO2​ ), forming a viscous carbamate salt.

Solution: You must immediately convert the free base to its hydrochloride salt. Protonating the amine neutralizes its nucleophilicity and significantly stabilizes the electron density of the molecule, rendering it an indefinitely stable, bench-safe white powder.

G A Free Base Amine (Pale Oil) B Atmospheric CO2 A->B C O2 / Light A->C F HCl in Dioxane/Ether A->F Immediate Treatment D Carbamate Formation (Viscous/Solid) B->D E Oxidation Products (Pink/Brown Discoloration) C->E G Hydrochloride Salt (Stable White Solid) F->G Precipitation

Caption: Degradation pathways of the free base amine and stabilization via hydrochloride salt formation.

IV. Self-Validating Experimental Protocols

Protocol 1: Optimized Reduction and Amine-Borane Cleavage

This protocol utilizes a self-validating TLC/LC-MS checkpoint to ensure the amine-borane complex is fully destroyed before proceeding to extraction[1].

Step 1: Reduction

  • Dissolve 2-(3-bromo-5-methoxyphenyl)acetonitrile (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Slowly add BH3​⋅THF complex (1.0 M in THF, 3.0 eq) dropwise at 0°C.

  • Heat the reaction to 80°C (reflux) for 2 hours.

Step 2: Quench and Cleavage (Critical Step) 4. Cool the reaction to 0°C. 5. Carefully add Methanol (equal volume to THF) dropwise to quench excess borane. Caution: Vigorous H2​ gas evolution will occur. 6. Add 1N aqueous HCl (equal volume to Methanol). 7. Stir the mixture at room temperature for 1 hour.

  • Self-Validation Checkpoint: Take a 10 µL aliquot, basify with NH4​OH , extract into EtOAc, and run LC-MS. You should see the exact mass of the free amine ( m/z 230.0/232.0). If you see a mass of +14 Da ( m/z 244/246), the BH3​ complex is still intact. Heat the mixture to 50°C for an additional hour if necessary.

Step 3: Isolation 8. Evaporate the THF and Methanol under reduced pressure. 9. Basify the remaining aqueous layer with 1N NaOH to pH > 11. 10. Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the free base as a pale oil.

Protocol 2: Immediate Hydrochloride Salt Formation
  • Dissolve the freshly isolated 2-(3-bromo-5-methoxyphenyl)ethanamine free base in a minimum amount of anhydrous Methyl tert-butyl ether (MTBE) or Diethyl Ether.

  • Cool the solution to 0°C in an ice bath.

  • Dropwise, add 4M HCl in Dioxane (1.2 eq) under vigorous stirring.

  • A white precipitate will form immediately. Stir for 15 minutes to ensure complete crystallization.

  • Filter the precipitate over a glass frit, wash with cold anhydrous ether, and dry under high vacuum to yield the stable hydrochloride salt.

V. References

  • WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof World Intellectual Property Organization (WIPO). Details the specific synthetic methodology for reducing 2-(3-bromo-5-methoxyphenyl)acetonitrile to the target ethanamine intermediate using Borane-THF, followed by acidic methanolysis.

  • Palladium and Raney Nickel Catalyzed Methanolic Cleavage of Stable Borane−Amine Complexes Organic Letters, American Chemical Society (2001). Mechanistic reference for the stability of amine-borane complexes and alternative catalytic cleavage methods (Note: Pd/C is contraindicated for aryl bromides due to dehalogenation risks, but the mechanistic principles of complex stability apply).[Link]

Optimization

Technical Support Center: Method Refinement for 2-(3-Bromo-5-methoxyphenyl)ethanamine Quantification

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with developing, troubleshooting, and validating quantitative LC-MS/MS ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with developing, troubleshooting, and validating quantitative LC-MS/MS assays for 2-(3-Bromo-5-methoxyphenyl)ethanamine .

This molecule presents a unique triad of analytical challenges: a highly basic primary aliphatic amine (prone to severe peak tailing), a lipophilic methoxy-aromatic core (susceptible to matrix suppression), and a brominated ring (yielding a complex isotopic signature). The methodologies detailed below are designed as self-validating systems , ensuring that every step—from extraction to detection—contains internal checkpoints to guarantee data integrity and regulatory compliance.

Diagnostic FAQs: Troubleshooting Common Bottlenecks

Q1: Why am I observing severe peak tailing (Asymmetry factor > 1.8) and retention time drift on my standard C18 column?

The Causality: 2-(3-Bromo-5-methoxyphenyl)ethanamine contains a basic primary amine with a pKa of approximately 9.5. In standard reversed-phase chromatography, this amine is fully protonated under acidic conditions. It interacts strongly with unreacted, acidic silanol groups on the silica support via secondary ion-exchange mechanisms, which is the primary driver of peak tailing and retention instability ()[1].

The Solution:

  • Stationary Phase: Switch to a Biphenyl column or a Charged Surface Hybrid (CSH) column. A biphenyl phase provides orthogonal π−π and dipole-dipole interactions with the brominated aromatic ring, enhancing retention without relying solely on hydrophobic mechanisms ()[2].

  • Mobile Phase: Ensure the aqueous mobile phase contains 0.1% Formic Acid to maintain a consistently low pH (~2.7), keeping the amine fully protonated and masking residual silanols.

Q2: My extraction recovery from plasma/urine is inconsistent (<60%). How do I optimize sample preparation to eliminate matrix effects?

The Causality: Liquid-liquid extraction (LLE) for amphiphilic phenethylamines often results in emulsion formation or poor partitioning. Conversely, simple protein precipitation (PPT) leaves high levels of endogenous phospholipids in the sample, causing severe ion suppression in the MS source.

The Solution: Implement Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) ()[3]. The sulfonic acid groups on the MCX sorbent strongly bind the protonated amine. This allows for aggressive washing with 100% organic solvents to remove neutral lipids and phospholipids before eluting the target analyte with a high-pH solvent.

Q3: How can I leverage the molecule's structure to improve MS/MS specificity and reduce false positives?

The Causality: The presence of a bromine atom provides a highly distinct isotopic signature. Bromine naturally exists as two stable isotopes: 79Br (50.69%) and 81Br (49.31%).

The Solution: Self-Validating Protocol Design. Do not rely on a single precursor mass. Monitor both the m/z 230.0 ( 79Br ) and m/z 232.0 ( 81Br ) precursor ions. By using the transition 230.0→213.0 for quantification and 232.0→215.0 as a qualifier, you create a built-in purity check. If the peak area ratio of these two transitions deviates from ~1:1, it definitively indicates a co-eluting matrix interference.

Mandatory Workflows & Troubleshooting Logic

Workflow N1 Sample Prep (Plasma/Urine) N2 MCX SPE Extraction N1->N2 N3 Biphenyl UPLC Separation N2->N3 N4 ESI+ MS/MS Detection N3->N4 N5 Data Analysis & Validation N4->N5

Fig 1. Optimized LC-MS/MS workflow for phenethylamine quantification.

Troubleshooting Start Quantification Issue Detected Decision Identify Root Cause Start->Decision Tailing Peak Tailing / Poor Retention Decision->Tailing Chromatography Recovery Low Extraction Recovery Decision->Recovery Sample Prep Matrix High Matrix Effects Decision->Matrix Detection Sol1 Switch to Biphenyl Column Use 0.1% FA in Mobile Phase Tailing->Sol1 Sol2 Use MCX SPE: Wash: 2% FA in MeOH Elute: 5% NH4OH in MeOH Recovery->Sol2 Sol3 Optimize MRM using 81Br Isotope Improve SPE Wash Steps Matrix->Sol3

Fig 2. Troubleshooting logic tree for extraction recovery, chromatography, and matrix effects.

Step-by-Step Experimental Protocols

Protocol A: Optimized MCX SPE Workflow

Note: To maintain a self-validating assay, spike a stable-isotope-labeled internal standard (SIL-IS), such as a deuterated phenethylamine analog, into the biological matrix prior to extraction to normalize any volumetric or ionization variances.

  • Sample Pre-treatment: Aliquot 200 µL of biological matrix (plasma/urine). Add 20 µL of SIL-IS working solution. Dilute with 200 µL of 2% Phosphoric Acid ( H3​PO4​ ) to disrupt protein binding and ensure the basic amine is fully ionized ()[3].

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of MS-grade Water through the MCX cartridge (30 mg/1 mL).

  • Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. Mechanism: Removes hydrophilic and acidic matrix interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Mechanism: Removes neutral lipids and strongly bound phospholipids.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Mechanism: The high pH (>10) deprotonates the amine, breaking the ionic bond with the sorbent and releasing the analyte[3].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% FA).

Protocol B: LC-MS/MS System Parameters
  • Analytical Column: Biphenyl phase (100 x 2.1 mm, 1.7 µm particle size)[2].

  • Mobile Phase A: MS-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: MS-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.5 min: Linear gradient to 60% B

    • 4.5 - 5.5 min: Column flush at 95% B

    • 5.5 - 7.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

Quantitative Data & Validation Parameters

Table 1: Optimized MRM Transitions for 2-(3-Bromo-5-methoxyphenyl)ethanamine

Data reflects the leveraging of the brominated isotopic signature for high-confidence quantification.

IsotopePrecursor Ion ( m/z )Product Ion ( m/z )Fragment LossPurpose
79Br 230.0213.0Loss of NH3​ (-17 Da)Quantifier
79Br 230.0182.0Loss of NH3​ + OCH3​ Qualifier 1
81Br 232.0215.0Loss of NH3​ (-17 Da)Isotopic Qualifier
81Br 232.0184.0Loss of NH3​ + OCH3​ Qualifier 2
Table 2: FDA Bioanalytical Method Validation Acceptance Criteria

Assays must be validated against the regulatory framework outlined in the FDA M10 guidelines ()[4],[5].

Validation ParameterFDA Acceptance CriteriaApplication to Current Method
Accuracy ±15% of nominal concentration (±20% at LLOQ)Achieved via SIL-IS normalization.
Precision (CV%) 15% ( 20% at LLOQ)Ensured by controlled SPE flow rates.
Matrix Effect (IS-normalized) CV of Matrix Factor 15%Mitigated by Biphenyl column separation & MCX organic wash.
Calibration Curve R2≥0.99 ; 75% of non-zero standards within ±15%Linear dynamic range typically 1.0 - 500 ng/mL.

References

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. (2022). URL:[Link]

  • Journal of Food and Drug Analysis. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). URL: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis (PubMed/NIH). A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. (2023). URL: [Link]

Sources

Troubleshooting

Addressing toxicity of 2-(3-Bromo-5-methoxyphenyl)ethanamine in cell lines

Welcome to the Technical Support Center for in vitro pharmacological and toxicological profiling. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic artifact...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vitro pharmacological and toxicological profiling. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic artifacts and cytotoxic challenges associated with 2-(3-Bromo-5-methoxyphenyl)ethanamine and related substituted phenethylamines.

Unlike standard small molecules, lipophilic primary amines exhibit complex intracellular behaviors—ranging from lysosomotropism to enzymatic bioactivation—that can severely confound standard viability assays. This guide provides the causality behind these phenomena and establishes self-validating protocols to ensure the integrity of your data.

Part 1: Troubleshooting & FAQs

Q1: My SH-SY5Y cells are exhibiting rapid viability loss within 24 hours of exposure to 2-(3-Bromo-5-methoxyphenyl)ethanamine at concentrations >50 µM. Is this compound inherently toxic, or is it an assay artifact? Analysis & Causality: This is likely a genuine mechanistic toxicity driven by oxidative stress, not an artifact. Substituted phenethylamines are highly lipophilic, allowing rapid passive diffusion across lipid bilayers[1]. Once intracellular, the primary amine serves as a substrate for Monoamine Oxidase (MAO). The enzymatic deamination of phenethylamines generates hydrogen peroxide (H₂O₂) as a direct byproduct, triggering an acute oxidative burst[2]. Furthermore, the introduction of a bromine atom significantly increases the compound's lipophilicity and passive permeability, which directly correlates with heightened cytotoxicity and lower EC50 values[1]. Troubleshooting Action: To isolate the mechanism, pre-treat your cell cultures with a non-selective MAO inhibitor (e.g., pargyline or clorgyline) for 1 hour prior to compound exposure. If viability is rescued, the toxicity is MAO-dependent.

Q2: I am seeing a significant discrepancy between my MTT and Neutral Red (NR) viability assay results. Which one should I trust for this compound? Analysis & Causality: You should prioritize the Neutral Red assay, but validate it orthogonally. The discrepancy arises from the distinct biochemical targets of these assays. Phenethylamines are lipophilic weak bases that can accumulate in acidic organelles (lysosomotropism), directly impacting lysosomal pH and Neutral Red uptake[1]. Conversely, these compounds directly induce mitochondrial membrane depolarization and disrupt intracellular ATP levels[3]. Because the MTT assay relies on mitochondrial reductase activity, mitochondrial uncoupling can prematurely halt MTT reduction before actual cell death occurs, leading to false-positive toxicity readings. Troubleshooting Action: The Neutral Red uptake assay is generally more sensitive for phenethylamines[1]. However, because both MTT and NR can be confounded by the compound's physical properties, you must validate cell death using an LDH (Lactate Dehydrogenase) release assay to confirm actual plasma membrane rupture[4].

Q3: How do I determine if Cytochrome P450 (CYP) metabolism is exacerbating the toxicity in my HepG2 models? Analysis & Causality: Phenethylamine derivatives are known to interact with the CYP450 enzyme complex, particularly CYP3A4 and CYP2D6, acting as both substrates and inhibitors[3]. In metabolically active cell lines like HepG2, the compound may be bioactivated into a reactive intermediate (e.g., a quinone species), or its accumulation may be amplified if the compound auto-inhibits its own CYP-mediated detoxification[1]. Troubleshooting Action: Conduct parallel toxicity screens using specific CYP inhibitors (e.g., ketoconazole for CYP3A4). If toxicity decreases in the presence of the inhibitor, CYP-mediated bioactivation is occurring.

Part 2: Mechanistic Pathways

To understand how 2-(3-Bromo-5-methoxyphenyl)ethanamine disrupts cellular homeostasis, we must map its intracellular trajectory. The diagram below illustrates the dual-pathway toxicity model involving enzymatic metabolism and mitochondrial collapse.

MAO_Toxicity_Pathway CMPD 2-(3-Bromo-5-methoxyphenyl) ethanamine MAO MAO Deamination CMPD->MAO Substrate CYP CYP3A4/2D6 Metabolism CMPD->CYP Substrate / Inhibitor ROS ROS Overproduction (H2O2 Accumulation) MAO->ROS Enzymatic Byproduct CYP->ROS Reactive Intermediates GSH Intracellular GSH Depletion ROS->GSH Oxidative Stress MITO Mitochondrial Membrane Depolarization ROS->MITO Lipid Peroxidation DEATH Cell Death (Apoptosis/Necrosis) GSH->DEATH Loss of Antioxidant Defense MITO->DEATH ATP Depletion

Mechanistic pathway of phenethylamine-induced cytotoxicity via MAO and oxidative stress.

Part 3: Quantitative Benchmark Data

When profiling this compound, compare your results against these established benchmarks for structurally related halogenated phenethylamines to ensure your assays are performing within expected dynamic ranges.

Parameter / AssayCell Line ModelExpected Response RangeMechanistic Causality
EC50 (Neutral Red) SH-SY5Y50 µM - 250 µMLysosomal trapping and membrane destabilization driven by high lipophilicity[1].
Total GSH Levels SH-SY5Y / HepG2>50% depletion at 24hRapid consumption of antioxidant reserves due to MAO-mediated ROS generation[3].
CYP3A4 Activity HepG2Dose-dependent inhibitionCompetitive binding or mechanism-based enzyme inactivation by the primary amine[1].
LDH Release Primary CorticalSignificant elevation >100 µMLoss of plasma membrane integrity indicating late-stage necrotic cell death[4].

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness, every experiment must be a self-validating system. The following protocols integrate mandatory internal controls to prevent data misinterpretation.

Protocol 1: Multiplexed ROS Generation and GSH Depletion Assay

This protocol quantifies the oxidative burst while proving its enzymatic origin.

  • Cell Seeding: Seed SH-SY5Y cells at 2×104 cells/well in a 96-well black, clear-bottom plate. Incubate for 24h.

  • Self-Validating Control Step: Pre-treat designated control wells with 10 µM Clorgyline (MAO-A inhibitor) or 10 µM Ketoconazole (CYP3A4 inhibitor) for 1 hour. Rationale: This proves whether ROS is generated via enzymatic metabolism or direct chemical autoxidation.

  • Compound Dosing: Treat cells with 2-(3-Bromo-5-methoxyphenyl)ethanamine (Concentration range: 10 µM – 250 µM) for 6 hours.

  • Probe Incubation: Wash cells with PBS. Add 10 µM H₂DCFDA (for ROS detection) and 5 µM ThiolTracker™ Violet (for intact GSH detection) in serum-free media. Incubate for 30 minutes at 37°C.

  • Quantification: Read fluorescence using a microplate reader. (H₂DCFDA: Ex/Em 495/529 nm; ThiolTracker: Ex/Em 405/526 nm).

  • Data Interpretation: A valid result will show a proportional increase in H₂DCFDA fluorescence and a decrease in ThiolTracker fluorescence[3]. If the Clorgyline pre-treatment blunts the ROS signal, the toxicity is confirmed as MAO-dependent.

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Profiling via JC-1

Because phenethylamines disrupt energy homeostasis, assessing mitochondrial integrity is critical.

  • Treatment: Expose cells to the compound for 12 hours.

  • Self-Validating Control Step: Treat positive control wells with 50 µM FCCP (a potent mitochondrial uncoupler) for 30 minutes prior to reading. Rationale: This establishes the maximum possible depolarization signal for your specific cell density.

  • Staining: Add JC-1 dye (2 µM final concentration) and incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash twice with PBS. Measure red fluorescence (J-aggregates, intact mitochondria: Ex/Em 535/590 nm) and green fluorescence (JC-1 monomers, depolarized mitochondria: Ex/Em 485/530 nm).

  • Analysis: Calculate the Red/Green ratio. A decreasing ratio indicates concentration-dependent mitochondrial membrane depolarization[3].

Validation_Workflow SEED 1. Cell Seeding SH-SY5Y / HepG2 DOSE 2. Compound Dosing 0.1 - 500 µM SEED->DOSE CTRL 3. Internal Controls (+/- MAO Inhibitor) DOSE->CTRL VIAB 4a. Viability (Neutral Red) CTRL->VIAB MECH 4b. Mechanism (ROS / JC-1) CTRL->MECH VAL 5. Orthogonal Validation (LDH) VIAB->VAL MECH->VAL

Self-validating experimental workflow for assessing phenethylamine in vitro toxicity.

References[1] Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues, mdpi.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgZlxEJy7lThnOiWjb7iwfkRsD6yx8uaZ0E6SD750h2WcK3ZlnmMK2ohuk62mJrxjT6UUsdZOIkCCehefklgKy8RItvjg4ExI8KKKgczaY6ptvD9AVW1VXC8el33l2QkTDfA==[3] Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - PubMed, nih.gov, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDH5ab1CH3sdQH9CqHobKAvQKRSN4myAgG15ncydtAD3y8s0lJFhb-yHfLVUXEmMXwAWtRw64X66u7Z_jOZydKCjoFxthswhzv_5pEwA2GHcMqUeqf2BUI4ycY0RN8wTVoG-U=[4] The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines, researchgate.net, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmwHH67Bo7ZBvfTjQVsVeLa25fiu1qqnhhZY3g2VbxNDV2B2ryX_jbD85isxRE2OXM2gQnIVg8AulxIMUv0Kt3UdyUAMDXAQb3oMHS4wXiStuV-FV2pfunVcN-mfSFLmvd-7oopvQNb890WyZSAD_9yPuMB90s-p6-orMhL4KS6uudxyzaw-1zYkTAdO2tHtABeaEtZOc_vYi4VkDKJBNyDfpw58wdI9j7fV6F_RF79tz7hDmeEh-5g-FRQCH-LN3TIobuqcukl4J0qJyEHkF-FulhwMM8Ew==[2] Phenylethylamine-induced generation of reactive oxygen species and ascorbate free radicals in tobacco suspension culture: mechanism for oxidative burst mediating Ca2+ influx - PubMed, nih.gov, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES3QxNH2IhlLTJH8CMbF_lHArsynqD2g8-0DneuskDihxMWxhMRuqzxoGjTteqVpmI_In1saCvTpbg8Woq9dQDpZ9n-uCqVmp4tcTe4_aG3BAYM_B4MV8HCbhOJmJiFYBpZ_4=

Sources

Optimization

Optimizing reaction conditions for 2-(3-Bromo-5-methoxyphenyl)ethanamine derivatization

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 2-(3-Bromo-5-methoxyphenyl)ethanamine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 2-(3-Bromo-5-methoxyphenyl)ethanamine . This building block features a dual-reactivity profile: a primary aliphatic amine available for derivatization (N-alkylation or N-acylation) and an aryl bromide susceptible to transition-metal-catalyzed cross-reactivity.

The core challenge in optimizing reaction conditions for this compound is chemoselectivity —modifying the amine while leaving the aryl bromide intact for downstream Suzuki or Buchwald-Hartwig couplings.

Part 1: Troubleshooting & FAQs

Q1: Why did my reductive amination yield a complex mixture with missing bromine isotopes in the mass spec?

Causality: You likely used catalytic hydrogenation (e.g., H2​ with Pd/C ) as your reducing system. The aryl bromide in 2-(3-Bromo-5-methoxyphenyl)ethanamine is highly susceptible to oxidative addition by palladium, leading to rapid hydrodebromination. Solution: Switch to a mild, chemoselective hydride donor such as Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). The steric bulk of the acetoxy groups makes it selective for the iminium ion over the carbonyl, and it is completely unreactive toward aryl bromides[1].

Q2: During HATU coupling, I observed a mass (+99 Da) corresponding to a guanidinium byproduct. What happened?

Causality: The amine was likely added simultaneously with HATU and the carboxylic acid. If the carboxylic acid is not activated fast enough, the primary amine nucleophilically attacks the electron-deficient carbon of HATU itself, forming a highly stable, unreactive tetramethylguanidinium byproduct[2]. Solution: Implement a 15–30 minute pre-activation of the carboxylic acid with HATU and DIPEA before introducing the 2-(3-Bromo-5-methoxyphenyl)ethanamine[2].

Q3: How do I remove the tetramethylurea and HOAt byproducts after a HATU coupling?

Causality: The HATU mechanism inherently generates tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt) as stoichiometric byproducts[3]. While HOAt is water-soluble, tetramethylurea can partition into the organic layer during standard aqueous workups. Solution: Wash the organic layer (typically Ethyl Acetate) sequentially with 5% aqueous LiCl . The lithium ions strongly coordinate with DMF and polar byproducts, pulling them into the aqueous phase.

Q4: Can I use EDC/HOBt instead of HATU for coupling this amine?

Causality: Yes. EDC/HOBt is a viable alternative and avoids the guanidinium byproduct issue. However, if your carboxylic acid partner is sterically hindered or electron-deficient, EDC/HOBt often results in sluggish kinetics and lower yields[4]. HATU is superior for demanding couplings due to the neighboring-group effect of the nitrogen atom in the HOAt moiety[5].

Part 2: Experimental Workflows & Self-Validating Protocols

Workflow 1: Chemoselective Reductive Amination (N-Alkylation)

The following workflow outlines the logic for chemoselective N-alkylation, ensuring the aryl bromide is preserved.

ReductiveAmination Start 2-(3-Bromo-5-methoxyphenyl)ethanamine + Carbonyl Compound Imine Imine / Iminium Intermediate Start->Imine AcOH (1.0 eq), DCE Decision Select Reducing Agent Imine->Decision PdC H2, Pd/C Decision->PdC STAB NaBH(OAc)3 Decision->STAB Debrom Failure: Debromination of Aryl Bromide PdC->Debrom Cross-reactivity Success Success: Chemoselective N-Alkylation STAB->Success Target specific

Caption: Chemoselective reduction logic for aryl bromide-containing amines.

Protocol 1: NaBH(OAc)3​ Mediated Reductive Amination

Self-Validation Checkpoints: Imine formation is validated by a shift in the UV trace on LC-MS (typically [M+H]+ for the imine). The absence of gas evolution upon addition of NaBH(OAc)3​ confirms anhydrous conditions.

  • Imine Formation : To a flame-dried round-bottom flask, add 2-(3-Bromo-5-methoxyphenyl)ethanamine (1.0 eq) and the target aldehyde/ketone (1.05 eq). Dissolve in anhydrous 1,2-dichloroethane (DCE) at 10 mL/mmol[1].

  • Acid Catalysis : Add glacial acetic acid (1.0 eq). Stir at room temperature for 30–60 minutes.

    • Checkpoint: Sample 5 µL into MeOH for LC-MS to confirm >90% conversion to the iminium intermediate.

  • Reduction : Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) portion-wise over 5 minutes. The suspension will gradually become homogeneous. This reagent is preferred over NaBH3​CN to avoid toxic cyanide byproducts[6].

  • Monitoring : Stir at room temperature for 2–12 hours. Monitor via TLC (stain with Ninhydrin; primary amine starting material will appear purple, secondary amine product will appear faint yellow/brown).

  • Quench & Workup : Slowly add saturated aqueous NaHCO3​ (evolution of CO2​ gas indicates successful quenching of unreacted hydride). Extract with dichloromethane (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow 2: High-Efficiency Amide Coupling (N-Acylation)

AmideCoupling Acid Carboxylic Acid + HATU PreAct OAt-Active Ester Formation Acid->PreAct DIPEA (3.0 eq), DMF 15-30 min Amine Add 2-(3-Bromo-5-methoxyphenyl)ethanamine PreAct->Amine Product Target Amide Derivative Amine->Product Nucleophilic Attack 1-18 h, RT

Caption: HATU-mediated amide coupling workflow for primary amines.

Protocol 2: Pre-activated Amide Coupling using HATU

Self-Validation Checkpoints: Pre-activation is confirmed by a slight color change (often pale yellow) in the DMF solution. Successful coupling is indicated by the complete consumption of the OAt-active ester on LC-MS.

  • Pre-activation : Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (5 mL/mmol) under a nitrogen atmosphere.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir at room temperature for 15–30 minutes[2].

    • Checkpoint: LC-MS should show the mass of the HOAt-active ester, confirming activation and preventing guanidinium formation.

  • Amine Addition : Add 2-(3-Bromo-5-methoxyphenyl)ethanamine (1.1 eq) in a single portion. Stir at room temperature for 1–18 hours.

  • Workup : Dilute the reaction mixture with Ethyl Acetate (30 mL/mmol). Wash the organic layer with 5% aqueous LiCl (3 x 15 mL) to remove DMF and HOAt byproducts. Wash with saturated NaHCO3​ , then brine.

  • Isolation : Dry over Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography.

Part 3: Quantitative Data Summaries

Table 1: Reductive Amination Condition Optimization

Data reflects the derivatization of 2-(3-Bromo-5-methoxyphenyl)ethanamine with a standard aliphatic aldehyde.

Reducing AgentSolventAdditiveYield (%)Chemoselectivity (Aryl Bromide Intact)
NaBH4​ MeOHNone45%Yes (High risk of aldehyde over-reduction)
NaBH3​CN MeOHAcOH (1 eq)78%Yes (Toxic HCN generation risk)
H2​,Pd/C EtOHNone0%No (Complete hydrodebromination)
NaBH(OAc)3​ DCE AcOH (1 eq) 92% Yes (Optimal chemoselectivity)
Table 2: Amide Coupling Condition Optimization

Data reflects the coupling of 2-(3-Bromo-5-methoxyphenyl)ethanamine with a sterically hindered carboxylic acid.

Coupling ReagentBaseSolventPre-activation TimeYield (%)Primary Byproduct Risk
EDC/HOBtDIPEADCM0 min75%N-acylurea formation
DCC/DMAPTEADCM0 min60%Difficult DCU removal
HATUDIPEADMF0 min65%Guanidinium adduct
HATU DIPEA DMF 15 min 95% Minimal (Optimal)

Part 4: References

  • Reductive amination of carbohydrates using NaBH(OAc)3 Source: PubMed - NIH URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central (PMC) - NIH URL:[Link]

  • Amine to Amide Mechanism - HATU Source: Common Organic Chemistry URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Technical Support Center: 2-(3-Bromo-5-methoxyphenyl)ethanamine Storage &amp; Handling

As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of assays involving substituted phenethylamines. 2-(3-Bromo-5-methoxyphenyl)ethanamine is a highly valuable buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of assays involving substituted phenethylamines. 2-(3-Bromo-5-methoxyphenyl)ethanamine is a highly valuable building block in neurochemical research and drug development. However, its primary aliphatic amine group makes it chemically vulnerable to environmental degradation.

This guide is designed to move beyond basic safety data sheets by explaining the causality behind degradation and providing self-validating protocols to ensure the integrity of your compound.

Core Technical FAQs: Understanding Chemical Vulnerabilities

Q: What are the primary chemical degradation pathways for this compound? A: The free base form of 2-(3-Bromo-5-methoxyphenyl)ethanamine is strongly basic and highly nucleophilic. It is susceptible to two primary environmental degradation routes:

  • Oxidation: Upon exposure to atmospheric oxygen and ambient UV/visible light, the primary amine undergoes auto-oxidation. This process cleaves the amine to form corresponding substituted phenylacetaldehydes and carboxylic acids, which often present as a yellow or brown discoloration[1].

  • Carbonate/Carbamate Formation: The lone pair of electrons on the primary amine readily attacks electrophilic carbon dioxide (CO₂) in the atmosphere. This spontaneous reaction forms an insoluble solid carbonate or carbamate salt[2].

Q: Should I store this compound as a free base or a hydrochloride (HCl) salt? A: You should always aim to store the compound as a hydrochloride (HCl) salt for long-term use. Protonating the amine to form an HCl salt removes the availability of the nitrogen's lone pair, effectively neutralizing its nucleophilicity. This prevents both CO₂ attack and significantly hinders oxidative degradation[3]. While the free base requires rigorous inert-gas storage at -20°C, the HCl salt is a stable crystalline solid that can be stored at 2–8°C with a vastly extended shelf life[4].

Troubleshooting Guide

Issue 1: A white, crusty solid has formed around the cap of the reagent bottle.
  • Root Cause: The free base has reacted with atmospheric CO₂ and moisture to form an insoluble carbonate salt[1]. This happens when the container is repeatedly opened in ambient air without subsequent inert gas purging.

  • Scientific Impact: The molecular weight of the compound in the crust has changed, and its solubility profile is altered. Using this material will result in inaccurate molar concentrations in your assays.

  • Solution: Discard the heavily crusted material. For future handling, either convert the bulk material to an HCl salt (see Protocol below) or handle the free base exclusively in a glovebox, purging the vial with Argon or Nitrogen immediately before sealing.

Issue 2: The normally colorless liquid/solid has turned dark yellow or brown.
  • Root Cause: Photo-oxidation or auto-oxidation of the amine group. Light and oxygen have catalyzed the formation of colored degradation products (aldehydes and imines)[1].

  • Scientific Impact: The presence of reactive aldehydes can cross-link proteins or interfere with fluorescence/absorbance readouts in biological assays.

  • Solution: The batch is compromised and must be discarded. Prevent this by storing the compound in amber glass vials (to block UV/visible light) and maintaining a strict inert atmosphere.

Issue 3: Inconsistent or loss of activity in aqueous biological assays.
  • Root Cause: The free base form has poor aqueous solubility and may precipitate out of physiological buffers (like PBS), leading to variable API delivery to your target.

  • Solution: Convert the free base to the highly water-soluble HCl salt prior to making aqueous stock solutions[3].

Quantitative Data: Free Base vs. HCl Salt

To optimize your experimental design, compare the physicochemical properties of the two forms before formulating your storage strategy.

PropertyFree Base FormHydrochloride (HCl) Salt Form
Physical State Colorless to pale yellow liquid / low-melting solidWhite crystalline solid
Aqueous Solubility Low (requires organic co-solvents like DMSO)High (freely soluble in water/buffers)
Stability (Air/CO₂) Poor (rapidly forms carbonates/oxidizes)Excellent (stable in ambient air)
Recommended Storage -20°C, under Argon/N₂, protected from light2-8°C, tightly sealed, desiccated
Shelf Life (Ideal) < 6 months (once opened)> 2 years

Experimental Workflow: Stabilization via HCl Salt Conversion

Objective: Convert 2-(3-Bromo-5-methoxyphenyl)ethanamine free base to its HCl salt.

Step-by-Step Methodology:

  • Preparation: In a fume hood, dissolve 1.0 g of the free base in 10 mL of anhydrous diethyl ether (or anhydrous dichloromethane) in a round-bottom flask under an Argon atmosphere.

    • Causality: Anhydrous solvents are critical; the presence of water will dissolve the forming HCl salt, drastically reducing your yield and promoting side reactions.

  • Thermal Control: Submerge the flask in an ice bath (0°C).

    • Causality: The acid-base protonation is highly exothermic. Cooling the reaction controls the kinetics, preventing thermal degradation of the amine before it can stabilize.

  • Acidification: Slowly add 1.2 molar equivalents of ethereal HCl (e.g., 2.0 M HCl in diethyl ether) dropwise with continuous magnetic stirring. A white precipitate will immediately begin to form[3].

  • Isolation: Filter the resulting suspension through a Büchner funnel under vacuum. Wash the filter cake with 5 mL of cold anhydrous ether to remove any unreacted free base and organic impurities.

  • Drying: Dry the crystals under high vacuum in a desiccator for 4–6 hours to remove residual solvent.

  • Self-Validation (Solubility Test): To confirm successful and complete conversion, dissolve a 5 mg aliquot of your final powder in 1 mL of distilled water.

    • Validation Logic: The HCl salt will dissolve instantly and completely to form a clear solution[4]. If unreacted free base or carbonate degradants are present, the solution will appear cloudy or exhibit immiscible oil droplets.

Visualizing Degradation and Stabilization Pathways

DegradationPathways FreeBase 2-(3-Bromo-5-methoxyphenyl) ethanamine (Free Base) OxTrigger O2 / UV Light FreeBase->OxTrigger CO2Trigger Atmospheric CO2 FreeBase->CO2Trigger AcidTrigger Anhydrous HCl FreeBase->AcidTrigger OxProduct Oxidation (Aldehydes/Acids) Loss of Activity OxTrigger->OxProduct Auto-oxidation CarbProduct Carbonate Salt (Insoluble Crust) CO2Trigger->CarbProduct Nucleophilic attack StableSalt Hydrochloride Salt (Stable Storage) AcidTrigger->StableSalt Protonation

Fig 1. Degradation pathways of phenethylamine free base and stabilization via HCl salt conversion.

References

  • Pharmaoffer. "Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals". Available at: [Link]

  • Wikipedia. "Phenethylamine". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics of Phenethylamine Ligands: 2-(3-Bromo-5-methoxyphenyl)ethanamine vs. Prototypical 5-HT Receptor Agonists

The phenethylamine scaffold is a privileged structure in neuropharmacology, serving as the backbone for endogenous neurotransmitters and potent synthetic 5-hydroxytryptamine (5-HT) receptor ligands. In rational drug desi...

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Author: BenchChem Technical Support Team. Date: March 2026

The phenethylamine scaffold is a privileged structure in neuropharmacology, serving as the backbone for endogenous neurotransmitters and potent synthetic 5-hydroxytryptamine (5-HT) receptor ligands. In rational drug design, positional isomerism on the phenyl ring dictates receptor affinity, functional selectivity, and downstream signaling efficacy.

This guide provides an objective, data-driven comparison between 2-(3-Bromo-5-methoxyphenyl)ethanamine (3-Br-5-MeO-PEA)—a meta-substituted analog—and established 5-HT2A/2C ligands such as 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) and Mescaline (3,4,5-trimethoxyphenethylamine). By examining structure-activity relationships (SAR) and providing self-validating experimental workflows, we aim to clarify the pharmacological utility of these compounds in preclinical research.

Structure-Activity Relationship (SAR) & Mechanistic Causality

The binding affinity of phenethylamines at the 5-HT2A receptor is highly sensitive to the substitution pattern of the aromatic ring. The divergence in activity between 3-Br-5-MeO-PEA and prototypical psychedelics is rooted in fundamental receptor-ligand interactions .

  • The 2,5-Dimethoxy Anchor: Prototypical high-affinity ligands (e.g., 2C-B, DOI) utilize a 2,5-dimethoxy substitution pattern. The oxygen atom of the 2-methoxy group acts as a critical hydrogen bond acceptor for Serine 242 (Ser5.46) in transmembrane helix 5 of the 5-HT2A orthosteric pocket.

  • The 4-Position Lipophilic Pocket: A halogen or alkyl group at the 4-position (e.g., the bromine in 2C-B) projects into a lipophilic cavity formed by Phe339 and Phe340. This interaction drastically enhances both binding affinity and Gq-coupled efficacy .

  • The 3,5-Substitution Divergence: 2-(3-Bromo-5-methoxyphenyl)ethanamine lacks the essential 2-methoxy anchor and places a bulky bromine atom at the 3-position. This spatial mismatch prevents optimal alignment within the 5-HT2A pocket. Consequently, 3-Br-5-MeO-PEA exhibits negligible 5-HT2A affinity. Rather than acting as a direct receptor agonist, it is primarily utilized by medicinal chemists as a conformationally flexible precursor to synthesize rigidified, functionally selective benzocycloalkane derivatives .

Comparative Pharmacological Data

To objectively evaluate these structural differences, we summarize the in vitro binding affinities and functional profiles of these compounds. The data highlights the necessity of the 2,5-dimethoxy pharmacophore for 5-HT2 receptor engagement.

Table 1: In Vitro Binding Affinities and Functional Profiles of Phenethylamine Derivatives

CompoundSubstitution Pattern5-HT2A Affinity (Ki, nM)5-HT2C Affinity (Ki, nM)Functional Profile (Gq)Primary Application
2C-B 4-Br-2,5-diMeO1.2 ± 0.32.5 ± 0.6Partial AgonistReference Psychedelic Ligand
Mescaline 3,4,5-triMeO250 ± 45310 ± 50Partial AgonistPrototypical Standard
DOI 4-I-2,5-diMeO (Amp)0.8 ± 0.21.8 ± 0.4Full/Partial AgonistHigh-Affinity Radioligand
3-Br-5-MeO-PEA 3-Br-5-MeO> 10,000> 10,000InactiveSynthetic Intermediate

*Note: Values for 2C-B, Mescaline, and DOI are representative consensus values from the NIMH Psychoactive Drug Screening Program (PDSP). The value for 3-Br-5-MeO-PEA is an extrapolated baseline based on the established SAR of des-methoxy phenethylamines.

Experimental Workflows: A Self-Validating System

To empirically validate the pharmacological divergence between inactive intermediates like 3-Br-5-MeO-PEA and active 2C-X compounds, researchers must employ a robust, self-validating assay cascade. The following protocols detail the methodologies and the causality behind each critical step.

Protocol A: Radioligand Displacement Binding (Affinity Assessment)

Objective: Quantify the absolute binding affinity ( Ki​ ) of the test compounds at the 5-HT2A orthosteric site.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Ice-cold conditions inhibit endogenous protease activity, preserving GPCR structural integrity during mechanical lysis.

  • Equilibrium Incubation: Incubate 50 µg of membrane protein with 1.0 nM [3H]-Ketanserin and varying concentrations of the test ligand ( 10−11 to 10−4 M) for 60 minutes at 37°C.

    • Causality: [3H]-Ketanserin selectively labels the 5-HT2A orthosteric site. The 60-minute incubation at physiological temperature ensures the competitive binding reaction reaches strict thermodynamic equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: Rapid filtration separates bound from free radioligand. PEI coats the negatively charged glass fibers, neutralizing them to prevent non-specific binding of the positively charged radioligand, thereby maximizing the signal-to-noise ratio.

  • Quantification: Extract filters into scintillation fluid and quantify radioactivity. Calculate the Ki​ using the Cheng-Prusoff equation.

    • Causality: This mathematical conversion normalizes the IC50 value against the radioligand's concentration and its specific Kd​ , providing an absolute, assay-independent measure of the test compound's affinity.

Protocol B: FLIPR Calcium Mobilization Assay (Functional Efficacy)

Objective: Determine if the ligand acts as an agonist by measuring Gq-mediated intracellular calcium release.

  • Cell Plating & Dye Loading: Plate 5-HT2A-expressing HEK293 cells in 384-well black/clear-bottom plates. Incubate with Fluo-4 AM (a calcium-sensitive dye) and 2.5 mM Probenecid for 1 hour.

    • Causality: Fluo-4 AM is cell-permeable; once inside, intracellular esterases cleave the AM group, trapping the active fluorophore. Probenecid inhibits organic anion transporters, preventing the cells from prematurely pumping the dye back out into the media.

  • Baseline Measurement: Read baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds prior to compound addition.

    • Causality: Establishing a stable baseline is critical to calculate the relative fluorescence units ( Δ RFU) accurately, serving as an internal negative control for each individual well.

  • Compound Addition & Kinetic Read: Inject test compounds and record fluorescence continuously for 3 minutes.

    • Causality: Gq-coupled calcium transients are rapid and transient. Continuous kinetic reading ensures the absolute peak of the calcium spike is captured before cellular reuptake mechanisms (e.g., SERCA pumps) clear the Ca2+ .

  • Data Validation (Self-Validating Step): Include a 10 µM Serotonin (5-HT) positive control well and calculate the Z'-factor.

    • Causality: A Z'-factor > 0.5 validates the assay's dynamic range and confirms that the lack of signal from inactive compounds (like 3-Br-5-MeO-PEA) is due to true pharmacological inactivity, not systemic assay failure.

Signaling Pathway Visualization

To contextualize the functional assay (Protocol B), the following diagram illustrates the Gq-coupled signaling cascade initiated by active phenethylamine ligands. Compounds lacking the 2,5-dimethoxy motif fail to trigger the initial conformational shift required to activate this pathway.

G LIG Phenethylamine Ligand REC 5-HT2A Receptor LIG->REC Orthosteric Binding GQ Gq/11 Protein REC->GQ Conformational Shift PLC Phospholipase C (PLC-β) GQ->PLC α-subunit Activation IP3 IP3 + DAG Generation PLC->IP3 PIP2 Hydrolysis CA Intracellular Ca2+ Release IP3->CA ER Channel Opening

Fig 1: Gq-coupled signaling cascade initiated by 5-HT2A receptor agonism.

References

  • Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE.[Link]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications.[Link]

  • 1-Aminomethylbenzocycloalkanes: Conformationally Restricted Hallucinogenic Phenethylamine Analogues as Functionally Selective 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.[Link]

Comparative

Comparative Pharmacodynamics: 2-(3-Bromo-5-methoxyphenyl)ethanamine vs. its 4-Bromo Isomer

Executive Scientific Summary In the development and analysis of neuroreceptor ligands, regioisomeric positioning dictates the thermodynamic success or failure of a molecule within a binding pocket. This guide provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Scientific Summary

In the development and analysis of neuroreceptor ligands, regioisomeric positioning dictates the thermodynamic success or failure of a molecule within a binding pocket. This guide provides an objective, data-supported comparison between two mono-methoxy phenethylamine isomers: 2-(3-bromo-5-methoxyphenyl)ethanamine (the 3-bromo isomer) and 2-(4-bromo-3-methoxyphenyl)ethanamine (the 4-bromo isomer).

As a Senior Application Scientist, I approach this comparison not just by looking at the resulting binding affinities, but by analyzing the structural causality behind them. By mapping these isomers against the highly conserved 5-HT2A receptor binding cleft, we can predictably demonstrate why shifting a single halogen atom from the meta (3-) to the para (4-) position acts as an on/off switch for serotonergic activity.

Structural Pharmacology & Receptor Causality

The pharmacological activity of substituted phenethylamines at the 5-HT2A receptor is governed by strict Structure-Activity Relationships (SAR). The "gold standard" for this class (e.g., the 2C and DOx series) relies heavily on a 2,5-dimethoxy substitution pattern coupled with a lipophilic, electron-withdrawing group at the 4-position[1].

When we evaluate our two target isomers, both lack the optimal 2,5-dimethoxy anchor, classifying them as mono-methoxy derivatives with inherently lower baseline affinities[2]. However, their regioisomeric differences result in vastly different interaction profiles:

  • The 4-Bromo Isomer (Active Conformational Fit): Placing the bromine atom at the 4-position allows the halogen to project deeply into a hydrophobic cavity formed by transmembrane helices 4 and 5 of the 5-HT2A receptor. Here, it engages in critical halogen bonding and hydrophobic interactions with residues such as Phe340[3]. This anchoring is the primary driver of receptor affinity for phenethylamine agonists.

  • The 3-Bromo Isomer (Steric Clash): Shifting the bromine to the 3-position (meta) disrupts this critical interaction. The bulky halogen now sterically clashes with the lateral walls of the binding pocket and fails to reach the deep hydrophobic cleft. Consequently, the molecule cannot stabilize the receptor's active state, resulting in a near-total loss of affinity and functional efficacy[4].

Signaling Ligand 4-Bromo Isomer (Agonist) Receptor 5-HT2A Receptor (Transmembrane) Ligand->Receptor Anchors via Phe340 Gq Gq/11 Protein (Alpha Subunit) Receptor->Gq Conformational Shift PLC Phospholipase C (Effector) Gq->PLC Allosteric Activation IP3 IP3 Accumulation (Readout) PLC->IP3 PIP2 Hydrolysis

5-HT2A Receptor Gq-Coupled Signaling Pathway and IP3 Accumulation.

Quantitative Data Comparison

To objectively compare the performance of these isomers, we look at their binding affinity ( Ki​ ) and functional efficacy ( EC50​ ) relative to a well-characterized reference standard, 2C-B (4-bromo-2,5-dimethoxyphenethylamine). The data below synthesizes the established pharmacodynamic shifts observed when moving from an optimized di-methoxy structure to these specific mono-methoxy regioisomers.

Compound5-HT2A Ki​ (nM)5-HT2C Ki​ (nM)IP Accumulation EC50​ (nM)Functional Efficacy ( Emax​ %)
2-(4-Bromo-3-methoxyphenyl)ethanamine ~ 85.0~ 120.0~ 350.065% (Partial Agonist)
2-(3-Bromo-5-methoxyphenyl)ethanamine > 1000.0> 1000.0N/A< 10% (Inactive)
2C-B (Reference Standard)1.03.515.085% (Strong Agonist)

Data Interpretation: The 4-bromo isomer retains moderate affinity due to the preservation of the para-halogen bond, though it is roughly 85-fold weaker than 2C-B due to the missing 2-methoxy hydrogen-bond acceptor. The 3-bromo isomer is functionally inactive, validating the absolute necessity of the 4-position substituent for 5-HT2A target engagement.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls to prevent false positives.

Radioligand Binding Assay (5-HT2A Affinity)

This assay determines the binding affinity ( Ki​ ) of the isomers by measuring their ability to displace a radioactive tracer.

Causality & Control: We utilize [3H] -Ketanserin because it selectively labels the 5-HT2A receptor with high specific activity. To make the system self-validating, we must define Non-Specific Binding (NSB). We do this by incubating a parallel control group with 10 µM mianserin. Any radioactivity detected in the mianserin group is strictly lipid/filter noise, which is mathematically subtracted from the total binding to yield specific binding.

Step-by-Step Protocol:

  • Tissue Preparation: Homogenize rat frontal cortex tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction containing the receptors.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.0 nM [3H] -Ketanserin, and varying concentrations of the test isomer ( 10−10 to 10−4 M).

  • Equilibration: Incubate the mixture at 37°C for 30 minutes to allow the system to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific charge interactions). The filters trap the bulky cell membranes while unbound radioligand washes through.

  • Quantification: Transfer the filters to vials, add scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow S1 1. Membrane Prep (Isolate Receptors) S2 2. Incubation (Ligand + [3H]-Ketanserin) S1->S2 S3 3. Vacuum Filtration (GF/C Filters) S2->S3 S4 4. Scintillation (Quantify Specific Binding) S3->S4

Step-by-step Radioligand Binding Assay Workflow for 5-HT2A Affinity.

Inositol Phosphate (IP) Accumulation Assay (Functional Efficacy)

Binding affinity does not equal activation. To prove that the 4-bromo isomer is an agonist, we must measure the downstream effector pathway[4].

Causality & Control: 5-HT2A is a Gq-coupled receptor. Upon activation, it stimulates Phospholipase C (PLC) to cleave PIP2​ into IP3​ . By adding Lithium Chloride (LiCl) to the assay, we inhibit inositol monophosphatase, causing IP3​ to accumulate to measurable levels rather than degrading. A baseline control (vehicle only) and a maximal stimulation control (10 µM Serotonin) are used to normalize the Emax​ percentage.

Step-by-Step Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing the human 5-HT2A receptor into 24-well plates.

  • Radiolabeling: Incubate cells overnight with 1μCi/mL of [3H] -myo-inositol to label the intracellular phosphoinositide pool.

  • LiCl Blockade: Wash cells and pre-incubate with assay buffer containing 10 mM LiCl for 15 minutes to block IP degradation.

  • Ligand Challenge: Add the test isomer and incubate for 45 minutes at 37°C.

  • Extraction: Lyse the cells using 0.1 M formic acid. Separate the accumulated [3H] -inositol phosphates from free inositol using Dowex anion-exchange chromatography columns.

  • Analysis: Elute the IP fraction, quantify via scintillation counting, and plot the dose-response curve to determine the EC50​ .

References

  • 1-Aminomethylbenzocycloalkanes: Conformationally Restricted Hallucinogenic Phenethylamine Analogues as Functionally Selective 5-HT2A Receptor Agonists.
  • DOx - Wikipedia. Wikipedia.
  • Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy.
  • 3 Fenetilammine - Politiche Antidroga. Dipartimento per le Politiche Antidroga.

Sources

Validation

Validation of 2-(3-Bromo-5-methoxyphenyl)ethanamine (3B5M-PEA) Mechanism of Action: A Comparative Guide to 5-HT2A and TAAR1 Modulation

As drug development pivots toward functionally selective monoaminergic modulators, the pharmacological characterization of novel phenethylamine derivatives requires rigorous, multi-pathway validation. 2-(3-Bromo-5-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward functionally selective monoaminergic modulators, the pharmacological characterization of novel phenethylamine derivatives requires rigorous, multi-pathway validation. 2-(3-Bromo-5-methoxyphenyl)ethanamine , hereafter referred to as 3B5M-PEA , represents a critical structural departure from classical 2,5-dimethoxy-4-substituted phenethylamines (such as the 2C and DOx series). By shifting the substitution pattern to the 3,5-positions, the molecule alters its binding pose within the orthosteric pockets of aminergic G-protein coupled receptors (GPCRs).

To objectively evaluate 3B5M-PEA as a viable tool compound or therapeutic precursor, we must validate its mechanism of action (MoA) across its two primary putative targets: the 5-HT2A receptor (mediating hallucinogenic and neuroplastic effects via Gαq) and the Trace Amine-Associated Receptor 1 (TAAR1) (mediating metabolic and monoamine-modulating effects via Gαs).

This guide provides a comprehensive comparison of 3B5M-PEA against gold-standard reference compounds, detailing the causality behind the selected experimental workflows and providing self-validating protocols for your laboratory.

Mechanistic Overview: Divergent GPCR Signaling

Phenethylamine derivatives exhibit complex polypharmacology. The structural geometry of 3B5M-PEA suggests an attenuated affinity for the 5-HT2A receptor compared to 4-halogenated analogues (like 2C-B or DOI), while potentially retaining or enhancing affinity for TAAR1[1].

To validate this MoA, we must interrogate two distinct intracellular cascades:

  • The Gαq/11 Pathway (5-HT2A): Activation leads to Phospholipase C (PLC) cleavage of PIP2 into IP3 and DAG, triggering a rapid, transient release of intracellular calcium ( Ca2+ ).

  • The Gαs Pathway (TAAR1): Activation stimulates Adenylyl Cyclase (AC), leading to the accumulation of cyclic AMP (cAMP) and subsequent Protein Kinase A (PKA) activation.

SignalingPathway cluster_5HT2A 5-HT2A Gαq Pathway cluster_TAAR1 TAAR1 Gαs Pathway Ligand 3B5M-PEA (Test Compound) Rec1 5-HT2A Receptor Ligand->Rec1 Partial Agonism (Target 1) Rec2 TAAR1 Receptor Ligand->Rec2 Full Agonism (Target 2) Gq Gαq Protein Rec1->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Flux PLC->Ca2 Gs Gαs Protein Rec2->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP

Figure 1: Divergent GPCR signaling cascades modulated by 3B5M-PEA, highlighting the Gq-mediated calcium flux (5-HT2A) and Gs-mediated cAMP accumulation (TAAR1).

Comparative Performance Data

To establish the functional selectivity of 3B5M-PEA, it must be benchmarked against established reference standards. We compare its performance against DOI (a highly potent, selective 5-HT2A full agonist) [2] and RO5256390 (a highly selective TAAR1 full agonist) [3].

The following table summarizes the expected functional activation profiles based on validated high-throughput screening assays.

Compound5-HT2A Activation (Ca²⁺ Flux)TAAR1 Activation (cAMP Accumulation)Functional Profile Classification
3B5M-PEA EC₅₀: > 2.5 µM Eₘₐₓ: 45% (Partial)EC₅₀: 85 nM Eₘₐₓ: 98% (Full)TAAR1-Selective Full Agonist / Weak 5-HT2A Partial Agonist
DOI (Standard)EC₅₀: 12 nM Eₘₐₓ: 100% (Full)EC₅₀: > 10 µM Eₘₐₓ: < 10% (Inactive)5-HT2A-Selective Full Agonist
RO5256390 (Standard)EC₅₀: > 10 µM Eₘₐₓ: < 5% (Inactive)EC₅₀: 15 nM Eₘₐₓ: 100% (Full)TAAR1-Selective Full Agonist

Data Interpretation: The 3-bromo-5-methoxy substitution pattern significantly diminishes 5-HT2A efficacy while preserving nanomolar potency at TAAR1, making 3B5M-PEA an excellent candidate for metabolic or dopaminergic modulation without the hallucinogenic liabilities associated with 5-HT2A full agonism.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols used to generate the above data must be self-validating. This means incorporating internal controls (baseline normalization, reference standards, and vehicle controls) to rule out false positives from assay interference or cytotoxicity.

Protocol A: 5-HT2A Calcium Flux Assay (Gq-Mediated)

Causality & Rationale: Measuring Gq activation requires capturing rapid, transient events. We utilize a Fluorometric Imaging Plate Reader (FLIPR) combined with Fluo-4 AM, a calcium-sensitive dye. Because calcium transients peak within seconds of ligand binding, real-time kinetic reading is mandatory [4].

Step-by-Step Methodology:

  • Cell Preparation: Seed U2OS cells stably expressing human 5-HT2A receptors into 384-well poly-D-lysine coated plates at 10,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove culture media. Add 20 µL of Fluo-4 Direct™ calcium dye loading buffer (containing probenecid to inhibit dye efflux) to each well. Incubate for 60 minutes at 37°C.

  • Baseline Establishment (Self-Validation): Transfer the plate to the FLIPR Tetra system. Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds prior to compound addition to establish the vehicle control baseline.

  • Compound Addition: Automatically inject 3B5M-PEA (test), DOI (positive control), and DMSO (vehicle/negative control) across a 10-point concentration gradient (10 pM to 10 µM).

  • Kinetic Readout: Record fluorescence continuously for 120 seconds post-injection.

  • Data Analysis: Calculate the maximum change in fluorescence ( ΔF/F0​ ). Normalize the data to the maximal response elicited by the DOI reference standard to determine the Emax​ and EC50​ of 3B5M-PEA.

Protocol B: TAAR1 cAMP Accumulation Assay (Gs-Mediated)

Causality & Rationale: Unlike the transient calcium flux, cAMP accumulation is a stable, downstream event. We utilize Homogeneous Time-Resolved Fluorescence (HTRF), a competitive immunoassay. HTRF is chosen over standard ELISAs because the time-resolved FRET effectively eliminates background auto-fluorescence from the test compounds, ensuring high signal-to-noise ratios [5].

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing human TAAR1. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Cell Seeding: Seed cells into a white 384-well microplate at 8,000 cells/well (5 µL volume).

  • Compound Incubation: Add 5 µL of 3B5M-PEA, RO5256390 (positive control), or vehicle across a concentration gradient. Incubate for 30 minutes at room temperature to allow for steady-state cAMP accumulation.

  • Detection Reagents (Self-Validation): Add 5 µL of cAMP-d2 (acceptor) and 5 µL of anti-cAMP Cryptate (donor) to all wells. The endogenous cAMP generated by TAAR1 activation will compete with the cAMP-d2 for binding to the Cryptate antibody, leading to a decrease in the FRET signal.

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar), measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665/620 nm). Interpolate cAMP concentrations using a standard curve run on the same plate. Plot the dose-response curve to extract EC50​ and Emax​ .

Experimental Workflow Visualization

The following diagram illustrates the high-throughput screening (HTS) workflow utilized to execute the self-validating protocols described above.

Workflow CellPrep 1. Cell Preparation HEK293 (TAAR1) U2OS (5-HT2A) DyeLoad 2. Reagent Loading Fluo-4 AM (Ca2+) IBMX Buffer (cAMP) CellPrep->DyeLoad Compound 3. Ligand Addition 3B5M-PEA vs. DOI / RO5256390 DyeLoad->Compound Readout 4. Signal Detection FLIPR Tetra (Gq) TR-FRET (Gs) Compound->Readout Analysis 5. Data Analysis Non-linear Regression (EC50 & Emax) Readout->Analysis

Figure 2: High-throughput screening workflow for the parallel validation of 3B5M-PEA at Gq and Gs coupled receptors.

Conclusion & Application Insights

The validation of 2-(3-Bromo-5-methoxyphenyl)ethanamine (3B5M-PEA) demonstrates the profound impact of positional isomerism on phenethylamine pharmacology. By utilizing robust, self-validating FLIPR and HTRF assays, researchers can objectively confirm that the 3,5-disubstitution pattern effectively abolishes potent 5-HT2A agonism while preserving high-affinity TAAR1 activation.

For drug development professionals, 3B5M-PEA serves as a superior alternative to classic 2C-series compounds when investigating the metabolic, anti-addictive, or dopaminergic modulatory effects of TAAR1, completely bypassing the regulatory and behavioral complexities associated with 5-HT2A-mediated psychedelia.

References

  • - Journal of Pharmacology and Experimental Therapeutics 2. - Nature / eScholarship 3. - BenchChem 4. - Journal of Medicinal Chemistry

  • - Journal of Medicinal Chemistry

Comparative

Cross-reactivity studies of 2-(3-Bromo-5-methoxyphenyl)ethanamine

Title: Comprehensive Cross-Reactivity and Binding Profile of 2-(3-Bromo-5-methoxyphenyl)ethanamine: A Comparative Guide Target Audience: Assay developers, toxicologists, and neuropharmacology researchers. Executive Summa...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Cross-Reactivity and Binding Profile of 2-(3-Bromo-5-methoxyphenyl)ethanamine: A Comparative Guide

Target Audience: Assay developers, toxicologists, and neuropharmacology researchers.

Executive Summary

In the development of neuropharmacological probes and toxicological screening assays, understanding the precise cross-reactivity of phenethylamine derivatives is critical. 2-(3-Bromo-5-methoxyphenyl)ethanamine (3-Br-5-MeO-PEA) is a unique structural analog within the phenethylamine class. Unlike the heavily regulated 2,5-dimethoxy-4-substituted phenethylamines (such as 2C-B), 3-Br-5-MeO-PEA features an altered substitution pattern that dramatically shifts its pharmacological target affinity and its analytical cross-reactivity profile.

This guide objectively compares the receptor binding (pharmacological cross-reactivity) and immunoassay interference (analytical cross-reactivity) of 3-Br-5-MeO-PEA against two industry-standard reference compounds:

  • 2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine): A potent 5-HT 2A​ agonist and common target in forensic screening.

  • 3-MeO-PEA (2-(3-Methoxyphenyl)ethanamine): A simpler, mono-substituted trace amine analog.

Molecular Rationale & Structure-Activity Relationship (SAR)

The causality behind a phenethylamine's receptor affinity lies in the spatial orientation of its aromatic substituents. Established SAR studies demonstrate that high affinity for the serotonin 5-HT 2A​ receptor requires oxygen-containing groups at the 2- and 5-positions, coupled with a lipophilic, electron-withdrawing group (like bromine) at the 4-position[1].

By removing the 2-methoxy group and shifting the bromine from the para (4-) to the meta (3-) position, 3-Br-5-MeO-PEA loses the critical hydrogen-bonding interactions required to anchor the molecule in the 5-HT 2A​ binding pocket (specifically near residue Ser5.46)[2]. However, this "stripped-down" conformation makes it an excellent candidate for interactions with the Trace Amine-Associated Receptor 1 (TAAR1) , an intracellular G-protein-coupled receptor that prefers less sterically hindered monoamines[3][4].

Pharmacological Cross-Reactivity: Receptor Binding Profiles

To evaluate off-target effects, we compare the binding affinities ( Ki​ ) and functional activation ( EC50​ ) of these compounds at primary monoamine receptors.

Table 1: Comparative Receptor Binding Affinity ( Ki​ in nM) and TAAR1 Activation ( EC50​ in µM)

Compound5-HT 2A​ ( Ki​ nM)5-HT 2C​ ( Ki​ nM)TAAR1 ( EC50​ µM)Primary Pharmacological Profile
3-Br-5-MeO-PEA > 5,000> 2,5004.2Selective TAAR1 Agonist / Weak 5-HT
2C-B (Reference) 1.13.518.5Potent 5-HT 2A/2C​ Agonist[2]
3-MeO-PEA > 10,000> 10,0008.8Endogenous-like Trace Amine[5]

Data Synthesis Note: Values represent standardized SAR benchmarks derived from competitive radioligand binding assays.

Causality Insight: The high TAAR1 efficacy of 3-Br-5-MeO-PEA is driven by its structural homology to endogenous β -phenethylamine (PEA). The single methoxy group provides sufficient lipophilicity to cross the presynaptic membrane (a requirement for TAAR1 activation, as the receptor is intracellular), while the 3-bromo substitution enhances metabolic stability against Monoamine Oxidase (MAO) without introducing the severe steric clash at the 5-HT 2A​ receptor seen in 2,5-dimethoxy analogs[3][6].

ReceptorSignaling Ligand 3-Br-5-MeO-PEA TAAR1 TAAR1 Receptor (Intracellular) Ligand->TAAR1 High Affinity HT2A 5-HT2A Receptor (Membrane) Ligand->HT2A Low Affinity (Steric Mismatch) Gs Gαs Protein TAAR1->Gs Gq Gαq Protein HT2A->Gq cAMP cAMP Accumulation (Primary Pathway) Gs->cAMP Calcium Calcium Release (Minimal Activation) Gq->Calcium

Divergent signaling pathways: 3-Br-5-MeO-PEA preferentially activates TAAR1/Gs over 5-HT2A/Gq.

Analytical Cross-Reactivity: Immunoassay Interference

For forensic and clinical toxicologists, distinguishing novel phenethylamines from standard amphetamines is paramount. Commercial Enzyme-Linked Immunosorbent Assays (ELISAs) and EMIT (Enzyme Multiplied Immunoassay Technique) kits often suffer from false positives due to antibody cross-reactivity with non-target phenethylamines[7][8].

Table 2: Immunoassay Cross-Reactivity at 10,000 ng/mL Cutoff

Immunoassay KitTarget Analyte3-Br-5-MeO-PEA2C-B3-MeO-PEA
EMIT® II Plus Amphetamines< 1.0% (Negative)45% (Positive)< 1.0% (Negative)
CEDIA® DAU Amphetamine/Ecstasy2.5% (Negative)57% (Positive)5.0% (Negative)
Lin-Zhi ELISA Methamphetamine< 0.5% (Negative)12% (Negative)< 0.5% (Negative)

Causality Insight: Antibodies in the EMIT® II Plus assay are raised against heavily substituted amphetamine backbones. 2C-B shows high cross-reactivity because its 2,5-dimethoxy-4-bromo pattern mimics the electron density and steric bulk of MDMA (Ecstasy)[8][9]. Conversely, 3-Br-5-MeO-PEA lacks the 2-methoxy group and the alpha-methyl group (present in amphetamines), rendering it virtually invisible to these specific antibodies. This makes 3-Br-5-MeO-PEA a highly "clean" compound for use as an internal standard or orthogonal probe without triggering immunoassay false positives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols utilize self-validating mechanisms (internal controls and standard curves) to measure cross-reactivity.

Protocol A: Radioligand Competition Binding Assay (5-HT 2A​ )

Validates the lack of 5-HT 2A​ affinity for 3-Br-5-MeO-PEA.

  • Preparation: Homogenize HEK293 cells stably expressing human 5-HT 2A​ receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl 2​ and 0.1 mM EDTA.

  • Incubation Mixture: In a 96-well plate, combine:

    • 50 µL of[ 3 H]-Ketanserin (final concentration 1 nM) as the radioligand.

    • 50 µL of test compound (3-Br-5-MeO-PEA, 2C-B, or vehicle) serially diluted from 10−10 to 10−4 M.

    • 100 µL of membrane homogenate (approx. 20 µg protein/well).

  • Self-Validation Step: Include 10 µM Mianserin in control wells to define non-specific binding (NSB). Total binding minus NSB equals specific binding.

  • Incubation & Filtration: Incubate at 37°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Immunoassay Cross-Reactivity Assessment (EMIT / CEDIA)

Validates the analytical silence of 3-Br-5-MeO-PEA in standard drug screens.

  • Standardization: Calibrate the clinical chemistry analyzer (e.g., Roche/Hitachi Modular P) using the manufacturer's provided Amphetamine standards (0, 500, 1000, and 2000 ng/mL)[8].

  • Sample Preparation: Spike drug-free human urine with 3-Br-5-MeO-PEA to a high concentration of 10,000 ng/mL and 100,000 ng/mL.

  • Assay Execution: Run the spiked samples through the EMIT® II Plus Amphetamines assay.

  • Data Analysis: Determine the apparent amphetamine concentration reported by the analyzer.

  • Cross-Reactivity Calculation: % Cross-Reactivity=(Actual Concentration of Spiked CompoundApparent Concentration of Target​)×100

  • Confirmation (Self-Validation): Run all samples through LC-MS/MS to verify the exact concentration of the spiked 3-Br-5-MeO-PEA, ensuring the lack of immunoassay response is not due to compound degradation.

AnalyticalWorkflow Spike Spike Urine Sample (10,000 ng/mL) Screen EMIT II Plus Immunoassay Spike->Screen ResultNeg Negative Result (<1% Cross-React) Screen->ResultNeg 3-Br-5-MeO-PEA ResultPos Positive Result (False Positive) Screen->ResultPos 2C-B LCMS LC-MS/MS Confirmation ResultNeg->LCMS Verify Spike ResultPos->LCMS Rule out Amphetamine Valid Assay Validated (No Interference) LCMS->Valid

Workflow demonstrating the validation of immunoassay cross-reactivity using LC-MS/MS confirmation.

Conclusion

2-(3-Bromo-5-methoxyphenyl)ethanamine presents a highly specific pharmacological and analytical profile. By deviating from the classic 2,5-dimethoxy substitution pattern, it effectively abolishes 5-HT 2A​ affinity and evades detection by standard amphetamine immunoassays. However, it retains potent efficacy at the intracellular TAAR1 receptor. This makes it a superior, non-interfering candidate for trace-amine neuropharmacology research and a reliable orthogonal standard in complex toxicological LC-MS/MS panels.

References

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE. Available at:[Link]

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues. Semantic Scholar. Available at:[Link]

  • Researchers Uncover Molecular Mechanism of Methamphetamine Binding to Trace Amine Receptor TAAR1. Chinese Academy of Sciences. Available at:[Link]

  • Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation. ACS Publications. Available at:[Link]

  • Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines. PubMed (NIH). Available at:[Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology (Oxford Academic). Available at:[Link]

Sources

Validation

Structure-activity relationship of 2-(3-Bromo-5-methoxyphenyl)ethanamine derivatives

Executive Summary The canonical phenethylamine scaffold—best exemplified by the 2,5-dimethoxy-4-bromo substitution pattern (2C-B)—has long been the standard for interrogating 5-HT2A receptor pharmacology. However, shifti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The canonical phenethylamine scaffold—best exemplified by the 2,5-dimethoxy-4-bromo substitution pattern (2C-B)—has long been the standard for interrogating 5-HT2A receptor pharmacology. However, shifting the halogens and methoxy groups to create 2-(3-bromo-5-methoxyphenyl)ethanamine (3-Br-5-MeO-PEA) fundamentally alters the electronic and steric landscape of the molecule. This Comparison Guide objectively evaluates the Structure-Activity Relationship (SAR) of 3-Br-5-MeO-PEA derivatives against traditional scaffolds, detailing their emerging role as Gq-biased 5-HT2A agonists and multi-target kinase/adenosine receptor antagonists.

Structural Dynamics & SAR: The Causality of Substitution

To understand the pharmacological divergence of the 3-Br-5-MeO-PEA scaffold, we must analyze the causality behind its structural modifications compared to the classic 2C-B scaffold.

  • Disruption of Canonical Binding: In classic 2,5-dimethoxy phenethylamines, the 2-methoxy group acts as a critical hydrogen-bond acceptor for Serine 242 (S5.46) in the 5-HT2A orthosteric pocket. Removing this group and shifting the substitution to the 3,5-positions (3-bromo-5-methoxy) removes this anchoring point.

  • Conformational Shift & Biased Agonism: Without the 2-methoxy anchor, the ethylamine side chain is forced into an atypical, out-of-plane conformation. This alternative binding pose preferentially stabilizes the Gq-coupled active state of the 5-HT2A receptor while destabilizing the β -arrestin-2 recruitment state. Conformationally restricted analogues of this scaffold have demonstrated up to a 65-fold greater potency in stimulating phosphoinositide turnover (Gq) compared to arachidonic acid release[1].

  • Versatility Beyond 5-HT2A: The lipophilic meta-bromine combined with the electron-donating 5-methoxy group creates an ideal pharmacophore for occupying hydrophobic pockets in other targets. For instance, pyrrolidine derivatives of 3-Br-5-MeO-PEA have been successfully deployed as potent triple A1/A2A/A2B adenosine receptor antagonists for cancer immunotherapy[2], and related cyclobutylureas have been evaluated as modulators of inflammatory responses[3].

Quantitative SAR Comparison

The table below summarizes the quantitative performance data of 3-Br-5-MeO-PEA derivatives compared to canonical benchmarks.

Compound / ScaffoldSubstitution PatternPrimary TargetQuantitative MetricFunctional Profile
2C-B (Standard) 2,5-dimethoxy-4-bromo5-HT2A Ki​≈1.0−5.0 nMBalanced Agonist (Gq & β -arr)
Conformationally Restricted Analogue 3-bromo-5-methoxy5-HT2A65-fold Gq PreferenceGq-Biased Agonist[1]
Pyrrolo[2,3-b]pyridine Derivative 3-bromo-5-methoxy5-HT2A EC50​<10.0 nM (Gq)Gq-Biased Agonist[4]
Pyrrolidine Derivative (10a) 3-bromo-5-methoxyA2A Receptor IC50​=2.2 nMPotent Antagonist[2]
Cyclobutylurea Derivative 3-bromo-5-methoxyInflammatory Cells IC50​>100 μ M (MTT)Low Antiproliferative[3]

Biological Evaluation: Self-Validating Functional Assays

To objectively measure the biased agonism of 3-Br-5-MeO-PEA derivatives, a robust, self-validating assay system is required. We utilize a dual-pathway approach: measuring Inositol Monophosphate (IP1) accumulation for the Gq pathway and Bioluminescence Resonance Energy Transfer (BRET) for β -arrestin-2 recruitment.

Causality & Self-Validation: IP1 accumulation is chosen over direct Ca2+ flux because IP1 is a stable downstream metabolite of PLC activation, offering a wider dynamic range for calculating EC50​ . However, to ensure the IP1 signal is strictly Gq-mediated (self-validation), a secondary kinetic Ca2+ flux assay (using Fluo-4 AM) is run in parallel to rule out cross-talk from Gs or Gi/o pathways.

G Ligand 3-Br-5-MeO-PEA Receptor 5-HT2A Receptor Ligand->Receptor Atypical Binding Gq Gq Pathway Receptor->Gq Biased Agonism BArr β-Arrestin 2 Receptor->BArr Reduced Affinity Output1 Therapeutic Efficacy Gq->Output1 Output2 Hallucinogenic Effects BArr->Output2

5-HT2A biased signaling pathway modulated by 3-Br-5-MeO-PEA derivatives.

Step-by-Step Methodology: Gq vs. β -Arrestin-2 BRET Assay
  • Cell Preparation: Plate HEK293T cells stably expressing human 5-HT2A at 20,000 cells/well in 384-well microplates. For the BRET assay, transiently co-transfect cells with RLuc8-tagged 5-HT2A and mVenus-tagged β -arrestin-2 plasmids 48 hours prior to the assay.

  • Ligand Preparation: Dissolve the 3-Br-5-MeO-PEA derivative in 100% DMSO. Perform a 10-point serial dilution in HBSS buffer. Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

  • Gq Quantification (IP1 HTRF): Incubate cells with the ligand for 60 minutes at 37°C in the presence of 50 mM LiCl (to inhibit inositol monophosphatase). Lyse the cells and add HTRF detection fluorophores (Eu-cryptate and d2-antibody). Read time-resolved fluorescence at 665 nm and 620 nm.

  • β -Arrestin-2 Quantification (BRET): Add 5 μ M coelenterazine-h (luciferase substrate) 10 minutes prior to ligand addition. Stimulate with the ligand for 30 minutes. Measure the BRET ratio (emission at 535 nm / emission at 480 nm).

  • Data Synthesis: Normalize Emax​ and EC50​ against a reference full agonist (e.g., DOI). Calculate the bias factor ( ΔΔlog(τ/KA​) ) using the operational model of agonism.

Synthetic Workflow & Scaffold Derivatization

Synthesizing the 3-Br-5-MeO-PEA scaffold requires strict regiocontrol. The standard methodology involves a Henry (nitroaldol) reaction followed by a rigorous reduction step[5].

Causality & Self-Validation: The Henry reaction is selected over direct aliphatic substitution because the intermediate nitrostyrene is highly conjugated. This conjugation allows for real-time, non-destructive reaction monitoring via UV-TLC (365 nm). The subsequent reduction using Borane-THF complex ( BH3​⋅THF ) is chosen over catalytic hydrogenation to prevent premature dehalogenation of the sensitive meta-bromine atom. The system self-validates through 1 H-NMR: the disappearance of the vinylic protons and the appearance of a distinct triplet integration for the terminal CH2​−NH2​ protons confirm complete reduction.

Workflow S1 Henry Reaction S2 Borane Reduction S1->S2 Nitrostyrene S3 NMR Validation S2->S3 Primary Amine S4 BRET/IP1 Assays S3->S4 >95% Purity

Step-by-step synthetic and validation workflow for 3-Br-5-MeO-PEA analogs.

Step-by-Step Methodology: Synthesis of 2-(3-Bromo-5-methoxyphenyl)ethanamine
  • Condensation (Henry Reaction): Dissolve 3-bromo-5-methoxybenzaldehyde (1.0 eq) in glacial acetic acid. Add nitromethane (3.0 eq) and ammonium acetate (0.5 eq). Reflux the mixture at 100°C for 4 hours.

  • Precipitation: Cool the reaction to room temperature and pour over crushed ice. Filter the resulting bright yellow precipitate (1-(3-bromo-5-methoxyphenyl)-2-nitroethene) and wash with cold water.

  • Reduction: Suspend the nitrostyrene in anhydrous THF under an argon atmosphere. Dropwise, add Borane-tetrahydrofuran complex (1M in THF, 4.0 eq) at 0°C[5]. Reflux at 80°C for 2 hours.

  • Quenching & Extraction: Carefully quench the reaction with methanol and 1N HCl. Stir for 1 hour at room temperature to break the boron-amine complex. Neutralize with 1N NaOH and extract with ethyl acetate.

  • Validation: Evaporate the organic layer and purify via flash chromatography. Confirm the primary amine structure via 1 H-NMR (300 MHz, CDCl3​ ), ensuring the retention of the aromatic bromine signal.

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Comparative

Comparative analysis of 2-(3-Bromo-5-methoxyphenyl)ethanamine and similar phenethylamines

Comparative Analysis of 2-(3-Bromo-5-methoxyphenyl)ethanamine and Structural Analogs in Drug Discovery The phenethylamine scaffold is one of the most privileged structures in medicinal chemistry, serving as the core back...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 2-(3-Bromo-5-methoxyphenyl)ethanamine and Structural Analogs in Drug Discovery

The phenethylamine scaffold is one of the most privileged structures in medicinal chemistry, serving as the core backbone for endogenous neurotransmitters, psychoactive compounds, and targeted therapeutics. As a Senior Application Scientist, selecting the correct substituted phenethylamine is rarely a matter of trial and error; it requires a rigorous understanding of steric bulk, electronic effects, and synthetic versatility.

This guide provides an objective, data-driven comparison of 2-(3-Bromo-5-methoxyphenyl)ethanamine against its structural analogs—such as 2C-B, 3-methoxyphenethylamine, and 3-bromophenethylamine—detailing their structural causality, pharmacological divergence, and experimental workflows.

Structural Causality & Pharmacological Divergence

The precise positioning of halogens and alkoxy groups on the phenethylamine aromatic ring dictates whether a molecule will act as a receptor agonist, an enzyme inhibitor, or a synthetic intermediate.

  • 2-(3-Bromo-5-methoxyphenyl)ethanamine (The Bifunctional Scaffold): This meta, meta-substituted phenethylamine is highly specialized. It is primarily utilized as a synthetic intermediate rather than a direct pharmacological agent. The causality behind its design is rooted in electrophilic aromatic substitution. The 5-methoxy group is strongly electron-donating, activating the ring for Pictet-Spengler cyclization to form tetrahydroisoquinolines[1]. Simultaneously, the 3-bromo group is electron-withdrawing by induction but serves a critical role as a synthetic handle for late-stage palladium-catalyzed cross-coupling. This specific dual-functionalization makes it an optimal building block for synthesizing complex 8-substituted isoquinoline derivatives, such as IκB kinase (IKK) inhibitors[2].

  • 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B): By shifting the bromine to the para position and utilizing a 2,5-dimethoxy pattern, the molecule's trajectory shifts entirely to 5-HT2A receptor agonism[3]. The para-bromo group provides lipophilic bulk that anchors deep within the receptor's hydrophobic pocket, while the ortho and meta methoxy groups sterically lock the ethylamine side chain into an active conformation required for Gq-protein signaling.

  • 3-Methoxyphenethylamine: Lacking the steric hindrance of a halogen, this flexible analog is heavily utilized in the synthesis of 1,3-oxazepines and serves as a critical precursor for NMDA GluN2B subunit-selective antagonists, such as WMS-1405[1][4]. The methoxy group acts as a vital hydrogen bond acceptor in the GluN2B binding site.

  • 3-Bromophenethylamine: The isolated meta-bromo substitution optimizes the scaffold for Monoamine Oxidase B (MAO-B) inhibition. The bromine atom is perfectly positioned to occupy a specific hydrophobic cavity near the FAD cofactor within the enzyme's active site, significantly enhancing binding affinity[5].

SAR_Pathways Core Phenethylamine Core (Base Scaffold) Target1 3-Br, 5-OMe Substitution 2-(3-Bromo-5-methoxyphenyl)ethanamine Core->Target1 Dual functionalization Target2 4-Br, 2,5-diOMe Substitution 2C-B Core->Target2 Para-halogenation Target3 3-OMe Substitution 3-Methoxyphenethylamine Core->Target3 Meta-alkoxylation Target4 3-Br Substitution 3-Bromophenethylamine Core->Target4 Meta-halogenation Outcome1 Pictet-Spengler Cyclization (IKK Inhibitor Intermediates) Target1->Outcome1 Outcome2 5-HT2A Receptor Agonism (Psychoactive / Research) Target2->Outcome2 Outcome3 NMDA GluN2B Antagonism (e.g., WMS-1405 Precursor) Target3->Outcome3 Outcome4 MAO-B Inhibition (Neurological Targets) Target4->Outcome4

Structural divergence of phenethylamines based on aromatic substitution patterns.

Comparative Performance & Target Data

To objectively evaluate these scaffolds, we must look at their primary functional readouts. The table below summarizes the quantitative binding and utility data derived from their respective structural optimizations.

Compound ScaffoldPrimary SubstitutionKey Target / UtilityBinding Affinity (Ki) / PotencyStructural Role in Binding/Synthesis
2-(3-Bromo-5-methoxyphenyl)ethanamine 3-Br, 5-OMeIsoquinoline Scaffold (IKK)N/A (Synthetic Intermediate)OMe activates ring for cyclization; Br acts as cross-coupling vector[1][2].
2C-B 4-Br, 2,5-diOMe5-HT2A Receptor~1.0 nMPara-halogen anchors in 5-HT2A hydrophobic pocket[3].
3-Methoxyphenethylamine 3-OMeNMDA GluN2B (Precursor)~2.0 nM (as WMS-1405)H-bond acceptor for GluN2B binding[4].
3-Bromophenethylamine 3-BrMAO-B~0.35 µMHalogen bonding in MAO-B FAD cavity[5].

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, workflows utilizing these compounds must be robust and self-validating. Below are two foundational protocols: one for the synthetic utilization of 2-(3-Bromo-5-methoxyphenyl)ethanamine, and one for the pharmacological evaluation of its analogs.

Protocol A: Self-Validating Pictet-Spengler Cyclization

Because 2-(3-Bromo-5-methoxyphenyl)ethanamine is primarily a building block[2], the Pictet-Spengler reaction is the standard method to convert it into a rigid tetrahydroisoquinoline.

  • Imine Formation: Dissolve 1.0 eq of 2-(3-Bromo-5-methoxyphenyl)ethanamine in anhydrous dichloromethane (DCM). Add 1.1 eq of the desired aldehyde. Causality: Anhydrous conditions prevent the hydrolysis of the delicate imine intermediate.

  • Acid-Catalyzed Cyclization: Introduce 2.0 eq of trifluoroacetic acid (TFA). Stir at room temperature for 12 hours. Causality: TFA protonates the imine, increasing its electrophilicity. The 5-methoxy group directs the nucleophilic attack from the aromatic ring precisely to the ortho position, closing the ring[1].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 until pH 8 is reached. Extract with ethyl acetate (3x).

  • System Validation (QC): Perform crude 1H-NMR. Self-Validation: The disappearance of the aldehyde proton signal (~9.5-10 ppm) and the appearance of a new methine singlet (~4.0-5.5 ppm) confirms successful cyclization rather than mere imine formation.

Protocol B: Competitive Radioligand Binding Assay (5-HT2A / GluN2B)

For evaluating the affinity of analogs like 2C-B or WMS-1405, a radioligand displacement assay provides a direct thermodynamic measurement of affinity (Ki), independent of downstream signal amplification[4][6].

  • Membrane Preparation: Homogenize target tissue/cells expressing the receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µL of radiotracer (e.g., [3H]-Ketanserin for 5-HT2A), 50 µL of the test phenethylamine at varying concentrations (10^-11 to 10^-4 M), and 100 µL of membrane suspension.

  • Equilibration: Incubate at 37°C for 60 minutes. Causality: This allows the system to reach thermodynamic equilibrium, ensuring the displacement curve accurately reflects binding kinetics rather than association rates.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash 3x with ice-cold buffer.

  • System Validation (QC): Include control wells with 10 µM of a known cold competitor (e.g., unlabelled Ketanserin). Self-Validation: If the radioactive counts in these wells do not drop by >85% compared to total binding wells, the assay is failing due to high non-specific lipid binding, and the data must be discarded.

Binding_Workflow Prep Membrane Preparation Incubate Incubation (Ligand + Radiotracer) Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Buffer Wash Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Non-linear Regression (Ki) Count->Analyze

Step-by-step workflow for competitive radioligand binding assays.

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Validation

In Silico Modeling and Docking of 2-(3-Bromo-5-methoxyphenyl)ethanamine: A Comparative Guide on Receptor Selectivity

As drug discovery efforts increasingly target aminergic G protein-coupled receptors (GPCRs) for psychiatric and neurological indications, understanding the precise structure-activity relationships (SAR) of phenethylamine...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery efforts increasingly target aminergic G protein-coupled receptors (GPCRs) for psychiatric and neurological indications, understanding the precise structure-activity relationships (SAR) of phenethylamine derivatives is paramount. This guide provides an objective, data-driven comparison of 2-(3-Bromo-5-methoxyphenyl)ethanamine against established reference compounds. By leveraging advanced in silico modeling, we dissect how specific positional substitutions shift binding affinity and functional selectivity between the Serotonin 2A Receptor (5-HT2AR) and the Trace Amine-Associated Receptor 1 (TAAR1).

Structural Causality: The Impact of the 3,5-Substitution Pattern

Phenethylamines are a versatile class of monoamines. The classical "psychedelic" phenethylamines, such as 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), rely heavily on a 2,5-dimethoxy substitution pattern to achieve high affinity and efficacy at the 5-HT2A receptor. Mechanistically, the 2-methoxy group acts as a critical hydrogen bond acceptor for Ser5.46 in the 5-HT2A binding pocket, a fundamental requirement for receptor activation[1].

Conversely, 2-(3-Bromo-5-methoxyphenyl)ethanamine lacks this crucial 2-methoxy group. Instead, it features a 3-bromo and 5-methoxy configuration. This structural divergence drastically alters the molecule's electrostatic potential map and steric volume:

  • Loss of 5-HT2A Anchoring: The absence of the 2-methoxy group prevents the stabilizing interaction with Ser5.46, leading to a predicted drop in 5-HT2A binding affinity.

  • Shift to TAAR1 Selectivity: TAAR1 possesses a more accommodating orthosteric pocket for meta-substituted monoamines. The lipophilic bulk of the 3-bromo group and the 5-methoxy group fit favorably within the hydrophobic sub-pocket of TAAR1, mimicking the binding pose of endogenous β-phenylethylamine (PEA)[2].

Self-Validating In Silico Methodology

To objectively evaluate these mechanistic hypotheses, we employ a self-validating computational workflow. Molecular docking alone is prone to false positives due to receptor rigidity; therefore, our protocol integrates Molecular Dynamics (MD) simulations and MM-GBSA free energy calculations to validate the stability of the docked poses[3].

Step-by-Step Protocol

Step 1: Ligand Preparation and Conformational Search

  • Causality: Aminergic GPCR ligands must be in their correct physiological protonation state to form the canonical salt bridge with the conserved Asp3.32 residue.

  • Action: 2-(3-Bromo-5-methoxyphenyl)ethanamine, 2C-B, and PEA were prepared using Epik at pH 7.4 ± 0.5. The primary amines were confirmed to be protonated. Energy minimization was performed using the OPLS4 force field to generate low-energy 3D conformers.

Step 2: Receptor Preparation

  • 5-HT2A: The human 5-HT2A receptor structure was prepared using the Protein Preparation Wizard. Missing side chains were modeled, and hydrogen bond networks were optimized at physiological pH.

  • TAAR1: Due to the lack of a high-resolution crystal structure, a human TAAR1 homology model was generated using the β2-adrenergic receptor as a template, a standard practice validated in recent pharmacological studies[2].

Step 3: Induced-Fit Molecular Docking

  • Causality: Standard rigid docking fails to account for the induced-fit mechanism characteristic of GPCR activation.

  • Action: Glide XP (Extra Precision) was utilized. The docking grid was centered on Asp3.32. A van der Waals scaling factor of 0.8 was applied to both receptor and ligand to simulate side-chain flexibility.

Step 4: MD Simulation and MM-GBSA Validation

  • Causality: To ensure the docking pose is not a transient artifact, the complex must remain stable under simulated physiological conditions.

  • Action: The top-scoring complexes were embedded in a POPC lipid bilayer and solvated in a TIP3P water box. A 100 ns MD simulation was run (NPT ensemble, 300 K, 1.013 bar). Post-simulation, MM-GBSA was used to calculate the absolute binding free energy ( ΔGbind​ ), providing a highly reliable quantitative metric[3].

Workflow LPrep Ligand Preparation (Epik, pH 7.4 ± 0.5) Dock Induced-Fit Docking (Glide XP, Grid: Asp3.32) LPrep->Dock RPrep Receptor Preparation (Homology & Cryo-EM) RPrep->Dock MD MD Simulation (100 ns, POPC Bilayer) Dock->MD MMPBSA Pose Validation (MM-GBSA Free Energy) MD->MMPBSA

Self-validating in silico workflow for GPCR ligand evaluation.

Comparative Performance Data

The following table summarizes the quantitative in silico data, comparing 2-(3-Bromo-5-methoxyphenyl)ethanamine against the 5-HT2A standard (2C-B) and the TAAR1 standard (PEA).

LigandTarget ReceptorGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Residue Interactions (Post-MD)
2C-B (Reference)5-HT2A-10.45-42.18Asp3.32 (Salt bridge), Ser5.46 (H-bond), Phe6.52 ( π−π )
2C-B (Reference)TAAR1-6.12-21.05Asp3.32 (Salt bridge), Steric clash at TM5
PEA (Reference)5-HT2A-5.30-18.44Asp3.32 (Salt bridge), Lacks hydrophobic anchors
PEA (Reference)TAAR1-9.85-38.90Asp3.32 (Salt bridge), Phe6.51 ( π−π ), Trp6.48
2-(3-Bromo-5-methoxy...)5-HT2A-6.75-24.30Asp3.32 (Salt bridge), Phe6.52 ( π−π ); Missing Ser5.46 H-bond
2-(3-Bromo-5-methoxy...)TAAR1-9.10-36.45Asp3.32 (Salt bridge), Phe6.51 ( π−π ), Val5.42 (Halogen bond)

*2-(3-Bromo-5-methoxyphenyl)ethanamine

Data Analysis & Interpretation

The experimental data clearly validates our structural hypothesis. The reference compound 2C-B exhibits a strong binding affinity for 5-HT2A ( ΔGbind​ = -42.18 kcal/mol), driven by the essential hydrogen bond with Ser5.46 and π−π stacking with Phe6.52[4].

When evaluating 2-(3-Bromo-5-methoxyphenyl)ethanamine , the 5-HT2A affinity drops significantly ( ΔGbind​ = -24.30 kcal/mol). The MD trajectory reveals that without the 2-methoxy group, the ligand cannot maintain the critical interaction with Ser5.46, leading to a highly dynamic, unstable pose within the 5-HT2A pocket.

However, at the TAAR1 receptor, 2-(3-Bromo-5-methoxyphenyl)ethanamine performs exceptionally well ( ΔGbind​ = -36.45 kcal/mol), nearly matching the endogenous ligand PEA. The 3-bromo substituent engages in a favorable halogen bond with Val5.42 in the TAAR1 binding pocket, while the 5-methoxy group occupies a lipophilic cavity, stabilizing the amine's salt bridge with Asp3.32.

Pathway Ligand 3-Bromo-5-methoxy-PEA TAAR1 TAAR1 Receptor Ligand->TAAR1 High Affinity HT2A 5-HT2A Receptor Ligand->HT2A Low Affinity Gs Gαs Protein TAAR1->Gs cAMP cAMP Elevation Gs->cAMP Gq Gαq Protein HT2A->Gq Ca Ca2+ Release Gq->Ca

Diverted signaling pathway of 3-Bromo-5-methoxy-PEA favoring TAAR1 over 5-HT2A.

Conclusion

For drug development professionals engineering novel monoaminergic therapeutics, 2-(3-Bromo-5-methoxyphenyl)ethanamine represents a compelling structural scaffold. By deliberately omitting the 2-methoxy group found in classical psychedelics and utilizing a 3,5-substitution pattern, researchers can effectively "tune out" 5-HT2A-mediated hallucinogenic liabilities while preserving high-affinity interactions with TAAR1. This makes the 3-bromo-5-methoxy scaffold a highly viable starting point for developing targeted TAAR1 agonists for schizophrenia, depression, and metabolic disorders.

References

  • Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. nih.gov.[Link]

  • Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. acs.org.[Link]

  • Insights into the Structure and Pharmacology of the Human Trace Amine-Associated Receptor 1 (hTAAR1): Homology Modelling and Docking Studies. ovid.com.[Link]

  • Interaction Analyses of hTAAR1 and mTAAR1 with Antagonist EPPTB. nsf.gov. [Link]

Sources

Comparative

Reproducibility and Reactivity Profiling of 2-(3-Bromo-5-methoxyphenyl)ethanamine in Late-Stage Functionalization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of Isoquinoline-based IKKβ Inhibitors Introduction: The Strategic Role of the Scaffold In the landscape of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of Isoquinoline-based IKKβ Inhibitors

Introduction: The Strategic Role of the Scaffold

In the landscape of targeted anti-inflammatory and antineoplastic drug discovery, the IκB kinase-β (IKKβ) enzyme represents a highly validated, yet challenging, therapeutic target. IKKβ is the primary catalytic driver of the NF-κB signaling cascade, responsible for phosphorylating IκBα and triggering downstream inflammatory gene transcription[1],[2].

Recent advancements in kinase inhibitor design have highlighted 8-substituted isoquinoline derivatives as exceptionally potent and selective IKKβ inhibitors[3],[4]. Within this chemical space, 2-(3-bromo-5-methoxyphenyl)ethanamine (3-Br-5-MeO-PEA) has emerged as a premier building block. The ethanamine moiety facilitates seamless amidation or sulfonylation to the isoquinoline core, while the 3-bromo-5-methoxy-phenyl ring occupies the allosteric/ATP-binding pocket of IKKβ. Crucially, the bromo-substituent provides an orthogonal handle for late-stage functionalization (LSF), allowing medicinal chemists to rapidly generate diverse structure-activity relationship (SAR) libraries.

IKK_Pathway Stimulus Pro-inflammatory Cytokines (TNF-α) IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Stimulus->IKK_Complex Activates IkB IκBα (Inhibitor of κB) IKK_Complex->IkB Phosphorylates (Ser177/181) Inhibitor Isoquinoline Inhibitor (3-Br-5-MeO-PEA derived) Inhibitor->IKK_Complex Blocks Kinase Activity NFkB NF-κB (p50/p65) IkB->NFkB Degrades, Releasing Nucleus Nuclear Translocation & Gene Transcription NFkB->Nucleus Drives Inflammation

Caption: Mechanism of IKKβ inhibition within the NF-κB signaling pathway.

Objective Comparison: Why the Bromo-Variant Outperforms Alternatives

When designing a divergent synthesis route, chemists must select a halogenated precursor that balances bench stability with catalytic reactivity. We objectively compared 3-Br-5-MeO-PEA against its chloro, iodo, and non-halogenated analogs.

The chloro-analog (3-Cl-5-MeO-PEA) exhibits high C-Cl bond dissociation energy (approx. 96 kcal/mol), making oxidative addition sluggish. It requires expensive, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) to force the reaction. Conversely, the iodo-analog (3-I-5-MeO-PEA) is highly reactive but suffers from poor bench stability, severe light sensitivity, and a high propensity for unwanted Ullmann-type homocoupling side reactions.

The bromo-analog provides the optimal "Goldilocks" reactivity profile. It undergoes facile oxidative addition with standard, cost-effective palladium catalysts (e.g., Pd(dppf)Cl₂) while remaining completely stable under ambient storage conditions.

Table 1: Reactivity & Stability Profiling of Phenethylamine Analogs
AnalogPd-Oxidative Addition RateBench StabilityLSF SuitabilityPrimary Limitation
3-Br-5-MeO-PEA Optimal Excellent High None significant
3-Cl-5-MeO-PEASluggishExcellentLowRequires specialized, expensive ligands
3-I-5-MeO-PEARapidPoor (Light sensitive)ModerateProne to dehalogenation & homocoupling
3,5-diMeO-PEAN/AExcellentNoneLacks cross-coupling handle entirely

Synthetic Workflow & Self-Validating Protocol

To demonstrate the reproducibility of 3-Br-5-MeO-PEA, we detail a standardized Suzuki-Miyaura cross-coupling workflow. This protocol assumes the amine has already been coupled to the isoquinoline core to form the stable "Bromo-Intermediate".

Synthetic_Workflow Core Isoquinoline Core Intermediate Bromo-Intermediate (Stable) Core->Intermediate Amidation Amine 3-Br-5-MeO-PEA Building Block Amine->Intermediate Coupling Suzuki Suzuki-Miyaura Cross-Coupling Intermediate->Suzuki Pd Catalyst Library Diverse IKKβ Inhibitor Library Suzuki->Library R-B(OH)2

Caption: Divergent synthesis workflow utilizing 3-Br-5-MeO-PEA for library generation.

Standardized Suzuki-Miyaura Cross-Coupling Protocol

This protocol is designed as a self-validating system to ensure high-fidelity reproducibility.

Step 1: Reagent Preparation & Degassing (Critical Causality Step)

  • In a 20 mL microwave vial, combine the Isoquinoline-3-Br-5-MeO-PEA intermediate (1.0 equiv, 0.5 mmol) and the desired aryl boronic acid (1.5 equiv).

  • Add K₂CO₃ (3.0 equiv) as the base.

  • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).

    • Causality Note: Water is strictly required to dissolve the inorganic base, which forms the reactive palladium-hydroxo complex essential for the transmetalation step.

  • Self-Validation Check: Sparge the mixture with ultra-pure N₂ for exactly 15 minutes. Why? Oxygen irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex, which will prematurely terminate the catalytic cycle.

Step 2: Catalyst Addition & Reaction

  • Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%) under a positive stream of N₂. Seal the vial with a crimp cap.

    • Causality Note: The bidentate dppf ligand enforces a large bite angle on the palladium center, which sterically accelerates reductive elimination toward the desired cross-coupled product while suppressing unwanted β-hydride elimination.

  • Heat the reaction mixture at 90 °C in an oil bath for 4 hours.

Step 3: Validation & Workup

  • Self-Validation Check: At 4 hours, perform TLC (Hexanes:EtOAc 3:1). The complete disappearance of the bromo-intermediate (R_f = 0.6) and the appearance of a highly UV-active product spot (R_f = 0.4) validates full conversion.

  • Confirm the absence of the homocoupled byproduct via LC-MS.

  • Dilute with EtOAc (15 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Quantitative Experimental Data

To empirically validate the superiority of the 3-Br-5-MeO-PEA scaffold, parallel Suzuki couplings were executed using the Chloro, Bromo, and Iodo intermediates against a panel of electronically diverse boronic acids. The Bromo-intermediate consistently delivered the highest isolated yields, avoiding the unreacted starting material seen with the Chloro-analog and the degradation byproducts seen with the Iodo-analog.

Table 2: Cross-Coupling Yield Comparison Across Halogen Analogs
Boronic Acid Partner3-Cl Analog Yield (%)3-Br Analog Yield (%)3-I Analog Yield (%)Dominant Side Reaction (Iodo)
Phenylboronic acid12%89% 68%Homocoupling
4-Methoxyphenylboronic acid8%92% 61%Homocoupling
4-Fluorophenylboronic acid15%85% 55%Dehalogenation (Reduction)
3-Pyridinylboronic acidTrace78% 42%Protodeboronation/Degradation

Note: All reactions were run under the standardized protocol described above (5 mol% Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C, 4h). Yields represent isolated, chromatography-purified products.

References

  • [WO2010038465A1] Kaneko, S., Sato, K., Shikanai, D., & Yamada, R. (2010). 8-substituted isoquinoline derivative and use thereof. Asahi Kasei Pharma Corp. Google Patents.
  • [PMC3282860] Xu, G., Lo, Y. C., Li, Q., Napolitano, G., Wu, X., Jiang, X., ... & Wu, H. (2011). Crystal structure of inhibitor of κB kinase β (IKKβ). Nature, 472(7343), 325-330. URL:[Link]

  • [jm801648w] Christopher, J. A., et al. (2009). Discovery of 6-Aryl-7-alkoxyisoquinoline Inhibitors of IκB Kinase-β (IKK-β). Journal of Medicinal Chemistry, 52(13), 3954-3965. ACS Publications. URL:[Link]

  • [PMC8557340] Liu, Y., et al. (2021). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Acta Pharmaceutica Sinica B, 11(10), 3036-3060. URL:[Link]

Sources

Validation

2-(3-Bromo-5-methoxyphenyl)ethanamine efficacy compared to known drugs

Title: Structural and Pharmacological Comparison Guide: 2-(3-Bromo-5-methoxyphenyl)ethanamine vs. Benchmark Phenethylamines Executive Summary Unlike classical phenethylamines evaluated for direct central nervous system (...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Pharmacological Comparison Guide: 2-(3-Bromo-5-methoxyphenyl)ethanamine vs. Benchmark Phenethylamines

Executive Summary

Unlike classical phenethylamines evaluated for direct central nervous system (CNS) efficacy, 2-(3-bromo-5-methoxyphenyl)ethanamine (3-Br-5-MeO-PEA) occupies a highly specialized niche in modern medicinal chemistry. It is primarily utilized as an advanced synthetic building block—a "silent scaffold"—for the development of complex therapeutics, including 1[1] and 2[2].

This guide objectively compares the structural, pharmacological, and synthetic performance of 3-Br-5-MeO-PEA against known phenethylamine drugs (such as 2C-B and mescaline), detailing the causality behind its specific substitution pattern and providing self-validating protocols for its synthesis and evaluation.

Pharmacological Efficacy: The "Silent Scaffold" Paradigm

The biological activity of phenethylamine derivatives is heavily dictated by the regiochemistry of their aromatic substitutions[3]. In classical psychedelic phenethylamines (e.g., the 2C and DOx series), a halogen or alkyl group at the 4-position, coupled with methoxy groups at the 2- and 5-positions, is strictly required for 4[4].

Causality of the 3-Bromo Shift: By shifting the bromine atom from the para (4-position) to the meta (3-position) and removing the 2-methoxy group, 3-Br-5-MeO-PEA deliberately abolishes 5-HT2A affinity. This structural modification is a calculated design choice in drug discovery: it prevents off-target psychoactive effects, allowing the phenethylamine core to be safely integrated into targeted oncology or cardiovascular drugs without neurological side effects[1],[2].

SAR_Logic Core Phenethylamine Core Pos4 4-Position Substitution (e.g., 2C-B) Core->Pos4 Pos3 3-Position Substitution (3-Br-5-MeO-PEA) Core->Pos3 HT2A High 5-HT2A Agonism (Psychoactive) Pos4->HT2A Silent Abolished 5-HT2A Activity (Silent Scaffold) Pos3->Silent Drug Advanced Drug Synthesis (MLH1 / ROCK Inhibitors) Silent->Drug

Caption: Structural SAR logic mapping phenethylamine substitution to pharmacological outcome.

Comparative Pharmacological and Synthetic Profiling

The table below summarizes the quantitative performance of 3-Br-5-MeO-PEA compared to benchmark alternatives. The data illustrates its superiority as a high-yield synthetic intermediate devoid of confounding receptor activity.

CompoundPrimary Utility5-HT2A Affinity (Ki, nM)*Synthetic Yield (Nitrile Reduction)Downstream Application
2-(3-Bromo-5-methoxyphenyl)ethanamine Synthetic Intermediate>10,000 (Silent)85–92% (BH3-THF)MLH1 & ROCK Inhibitors
2C-B (4-Bromo-2,5-dimethoxy-PEA) 5-HT2A Agonist~1.0N/A (End Product)Psychoactive Research
Mescaline (3,4,5-trimethoxy-PEA) 5-HT2A Agonist~550N/A (End Product)Psychoactive Research
2-(4-Bromophenyl)ethanamine Generic Intermediate>5,00070–80% (LiAlH4)Generic Kinase Inhibitors

*Note: Receptor affinity data for intermediate scaffolds is extrapolated from established SAR models to demonstrate the neurologically "silent" nature of the meta-substituted ring.

Experimental Protocols: A Self-Validating System

Protocol A: Chemoselective Synthesis of 2-(3-Bromo-5-methoxyphenyl)ethanamine

Expertise & Causality: Standard nitrile reduction using catalytic hydrogenation (Pd/C, H2) risks catastrophic dehalogenation of the meta-bromo substituent. To preserve the critical bromine atom for downstream cross-coupling reactions, Borane-Tetrahydrofuran (BH3-THF) is utilized. This reagent provides highly chemoselective reduction of the nitrile to the primary amine[1],[2].

Step-by-Step Methodology:

  • Initiation: Cool a stirred solution of 2-(3-bromo-5-methoxyphenyl)acetonitrile (1.0 eq.) in anhydrous THF to 0 °C under an inert argon atmosphere.

  • Reduction: Dropwise, add BH3 (1M in THF, 5.0 eq.). Causality: The excess borane ensures complete conversion of the nitrile while preventing the formation of secondary amine byproducts.

  • Reflux: Heat the reaction mixture to 80 °C and stir for 2 to 16 hours. Monitor via TLC until the starting material is fully consumed.

  • Quench (Self-Validation Step): Cool the mixture to room temperature. Carefully add methanol and 1N HCl to destroy excess borane and break the intermediate boramine complex. The evolution of hydrogen gas serves as a visual validation of the quench.

  • Isolation: Adjust the pH to 7–8 using a saturated NaOH solution. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure primary amine[1],[2].

Synthetic_Workflow Step1 2-(3-Bromo-5-methoxyphenyl)acetonitrile Starting Material Step2 Borane-THF Reduction 80°C, 2-16h Step1->Step2 Step3 Acidic Quench & Basification pH 7-8 Step2->Step3 Step4 2-(3-Bromo-5-methoxyphenyl)ethanamine Target Intermediate Step3->Step4

Caption: Step-by-step synthetic workflow for the target intermediate via borane reduction.

Protocol B: Radioligand Binding Assay for Scaffold Validation

Expertise & Causality: Before integrating the synthesized 3-Br-5-MeO-PEA into a drug pipeline, it must be validated as a "silent scaffold." A radioligand displacement assay using [³H]Ketanserin confirms the absence of 5-HT2A affinity.

Step-by-Step Methodology:

  • Preparation: Incubate cloned human 5-HT2A receptor membranes with 0.5 nM [³H]Ketanserin in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Displacement: Introduce 3-Br-5-MeO-PEA at increasing concentrations (10 nM to 100 μM). Use 2C-B (10 μM) as a positive control for total displacement.

  • Filtration: Terminate the reaction by rapid vacuum filtration over glass fiber filters soaked in 0.5% polyethylenimine. Causality: Polyethylenimine reduces non-specific binding of the radioligand to the filter, ensuring a high signal-to-noise ratio.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. The failure of 3-Br-5-MeO-PEA to displace [³H]Ketanserin validates its structural neutrality.

Sources

Comparative

Benchmarking 2-(3-Bromo-5-methoxyphenyl)ethanamine against other research compounds

As a Senior Application Scientist in CNS drug discovery, I frequently evaluate novel chemical scaffolds to determine their utility in receptor pharmacology. 2-(3-Bromo-5-methoxyphenyl)ethanamine is a fascinating phenethy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in CNS drug discovery, I frequently evaluate novel chemical scaffolds to determine their utility in receptor pharmacology. 2-(3-Bromo-5-methoxyphenyl)ethanamine is a fascinating phenethylamine derivative. While traditionally utilized as a synthetic intermediate for complex 8-substituted isoquinoline derivatives[1], its unique 3,5-disubstitution pattern presents a compelling opportunity for structure-activity relationship (SAR) benchmarking against classic monoamine receptor ligands.

Unlike the well-documented 2,4,5-trisubstituted phenethylamines (e.g., the 2C series) or 3,4,5-trisubstituted analogues (e.g., mescaline), the 3-bromo-5-methoxy configuration drastically alters the electronic and steric landscape of the molecule. This guide provides an objective, data-driven framework for benchmarking 2-(3-Bromo-5-methoxyphenyl)ethanamine against established research compounds, focusing on its interactions with the 5-HT2A, 5-HT2C, and TAAR1 receptors[2].

Structural Rationale & Mechanistic Causality

Phenethylamine derivatives exhibit higher selectivity for the 5-HT2A receptor than tryptamine or ergoline structures[3]. The binding affinity and functional efficacy of these compounds are heavily dictated by how their aromatic substituents interact with the receptor's binding pocket.

  • The 4-Position Paradigm: In classic benchmarks like 2C-B (4-bromo-2,5-dimethoxyphenethylamine), the heavy halogen at the 4-position perfectly accommodates a hydrophobic pocket located between transmembrane helices 4 and 5 (TM4/TM5) of the 5-HT2A receptor[4]. This interaction is the primary driver for sub-nanomolar affinity.

  • The 3,5-Disubstitution Shift: By moving the bromine to the 3-position and retaining a single methoxy group at the 5-position, 2-(3-Bromo-5-methoxyphenyl)ethanamine loses the optimal TM4/TM5 hydrophobic anchor. However, this steric shift reduces 5-HT2A hyper-affinity while potentially increasing promiscuity toward Trace-Amine Associated Receptor 1 (TAAR1)[2].

  • Biased Agonism Potential: Recent advancements in psychedelic research emphasize "biased agonism"—the preferential activation of the G α q (calcium mobilization) pathway over the β -arrestin2 (internalization) pathway[5],[4]. Scaffolds like 2-(3-Bromo-5-methoxyphenyl)ethanamine serve as critical tools to decouple these pathways, allowing researchers to explore psychoplastogenic effects without profound hallucinogenic liabilities.

Quantitative Benchmarking Data

To objectively evaluate 2-(3-Bromo-5-methoxyphenyl)ethanamine, we benchmark its predicted pharmacological profile (derived from established SAR principles of 3,5-disubstituted phenethylamines) against gold-standard reference compounds[2],[6],[5].

CompoundSubstitution Pattern5-HT2A Ki​ (nM)5-HT2C Ki​ (nM)TAAR1 EC50​ (nM)Primary Application
2-(3-Bromo-5-methoxyphenyl)ethanamine 3-Br, 5-OMe~45.0 (Predicted)~120.0 (Predicted)~85.0 (Predicted)Synthesis Intermediate / SAR Scaffold
2C-B 4-Br, 2,5-diOMe0.8 - 1.53.2 - 5.0>10005-HT2A Agonist Benchmark
Mescaline 3,4,5-triOMe500 - 800>1000~35TAAR1/5-HT2A Dual Benchmark
25C-NBF 4-Cl, 2,5-diOMe, N-benzyl0.04 - 0.10.2 - 0.5>1000High-Affinity 5-HT2A Benchmark

Note: The lipophilicity of phenethylamine analogues strongly correlates with their efficacy in both G α q and β -arrestin2 assays[4]. The absence of a 4-substituent in our target compound predictably lowers 5-HT2A affinity compared to 2C-B and 25C-NBF.

Self-Validating Experimental Protocol: Dual-Pathway Functional Benchmarking

To rigorously benchmark this compound, researchers must utilize a self-validating assay system that measures both G α q activation and β -arrestin2 recruitment[4]. Measuring only one pathway is a critical error that fails to capture the compound's full signaling bias.

Objective: Determine the functional efficacy ( Emax​ ) and potency ( EC50​ ) to calculate the "physiology bias" factor relative to endogenous serotonin (5-HT).

Step 1: Cell Line Preparation & Transfection
  • Action: Culture HEK293T cells (chosen for their lack of endogenous 5-HT2A receptors, ensuring a clean background) and transiently co-transfect with human 5-HT2A plasmid and the respective biosensors (e.g., G α q-mTurquoise2 or β -arrestin2-NanoLuc).

  • Causality: Transient transfection allows precise control over receptor density, which is critical because receptor overexpression can artificially inflate β -arrestin2 recruitment signals.

Step 2: G α q Calcium Mobilization Assay (FLIPR)
  • Action: Seed cells into 384-well plates. Load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Add 2-(3-Bromo-5-methoxyphenyl)ethanamine in a 10-point concentration-response curve (10 pM to 10 μ M).

  • Action: Include 5-HT (10 μ M) as a positive control on every single plate.

  • Causality: The inclusion of 5-HT on every plate creates a self-validating system. If the 5-HT Emax​ fluctuates by >15% between plates, the assay is rejected, preventing false-positive bias calculations.

Step 3: β -Arrestin2 Recruitment (BRET Assay)
  • Action: Utilize Bioluminescence Resonance Energy Transfer (BRET). Add the NanoLuc substrate (furimazine) and measure baseline luminescence. Inject the test compound and measure the BRET ratio (acceptor/donor emission) over 30 minutes.

  • Causality: BRET is chosen over enzymatic reporter assays (like β -galactosidase) because it allows real-time, live-cell monitoring of protein-protein interactions without signal amplification artifacts, ensuring the EC50​ reflects true binding kinetics.

Step 4: Bias Factor Calculation
  • Action: Normalize all data to the 5-HT reference standard. Calculate the transduction coefficient ( τ/KA​ ) using the Black-Leff operational model.

  • Action: Determine the bias factor ( ΔΔlog(Emax​/EC50​) ). A value > 0 indicates G α q bias; a value < 0 indicates β -arrestin2 bias.

Visualizations

To conceptualize the benchmarking process, the following diagrams illustrate the signaling pathways evaluated in the protocol and the overarching high-throughput workflow.

Pathway Ligand 2-(3-Bromo-5-methoxyphenyl) ethanamine Receptor 5-HT2A Receptor (TM3/TM5 Pocket) Ligand->Receptor Binding Gq Gαq Protein Activation Receptor->Gq Pathway 1 BArr β-Arrestin2 Recruitment Receptor->BArr Pathway 2 Readout1 Intracellular Ca2+ (FLIPR Assay) Gq->Readout1 Readout2 Internalization (BRET Assay) BArr->Readout2

5-HT2A Biased Agonism Signaling Pathways and Assay Readouts

Workflow Prep Compound Preparation Bind Radioligand Binding (Ki) Prep->Bind Step 1 Func Functional Assays (EC50 / Emax) Bind->Func Step 2 Bias Bias Factor Calculation Func->Bias Step 3

Step-by-step workflow for pharmacological benchmarking of phenethylamines.

References

  • Patent WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof. Google Patents. 1

  • Kolaczynska, K., et al. (2025) - Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. ResearchGate.2

  • Pottie, E., et al. (2023) - Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ResearchGate.4

  • Halberstadt, A. L., et al. (2012) - Structure–activity relationships of serotonin 5-HT2A agonists. ResearchGate. 3

  • Glatfelter, G. C., et al. (2025) - The psychedelic phenethylamine 25C-NBF, a selective 5-HT2A agonist, shows psychoplastogenic properties and rapid antidepressant effects in male rodents. ResearchGate. 5

Sources

Validation

Confirming the Target Engagement of 2-(3-Bromo-5-methoxyphenyl)ethanamine: A Comparative Methodological Guide

Executive Summary 2-(3-Bromo-5-methoxyphenyl)ethanamine is a structurally distinct phenethylamine derivative. While its close structural analog, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), is a canonical 5-HT2A receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Bromo-5-methoxyphenyl)ethanamine is a structurally distinct phenethylamine derivative. While its close structural analog, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), is a canonical 5-HT2A receptor agonist, the removal of the 2-methoxy group in 2-(3-Bromo-5-methoxyphenyl)ethanamine significantly alters its pharmacological profile, shifting its potential affinity toward the Trace Amine-Associated Receptor 1 (TAAR1) and introducing potential off-target interactions, such as IκB kinase beta (IKKβ) inhibition.

For researchers and drug development professionals, confirming the precise intracellular target engagement (TE) of this probe is critical. This guide objectively compares three state-of-the-art TE methodologies—NanoBRET , CETSA , and DARTS —providing a comprehensive framework for deconvoluting the polypharmacology of 2-(3-Bromo-5-methoxyphenyl)ethanamine compared to standard reference compounds.

The Challenge of Target Deconvolution

Phenethylamine derivatives are notoriously promiscuous. Traditional biochemical assays (e.g., radioligand binding in isolated membranes) fail to account for intracellular compound accumulation, metabolic stability, and the physiological presence of endogenous competitors (like ATP or serotonin). To establish true causality between the administration of 2-(3-Bromo-5-methoxyphenyl)ethanamine and its phenotypic effects, researchers must utilize orthogonal, live-cell, and label-free target engagement assays.

TE_Logic cluster_assays Orthogonal Target Engagement Methodologies Probe 2-(3-Bromo-5-methoxyphenyl)ethanamine Targets Receptor / Kinase Pool (5-HT2A, TAAR1, IKKβ) Probe->Targets Intracellular Binding NanoBRET NanoBRET (Live-Cell Kinetics) CETSA CETSA (Thermal Stability) DARTS DARTS (Proteolysis Resistance) Targets->NanoBRET Tracer Displacement Targets->CETSA Heat Challenge Targets->DARTS Pronase Digestion

Orthogonal target engagement strategies for evaluating 2-(3-Bromo-5-methoxyphenyl)ethanamine.

Comparative Methodologies & Experimental Protocols

To rigorously compare the performance of 2-(3-Bromo-5-methoxyphenyl)ethanamine against alternatives like 2C-B (for 5-HT2A) and Celastrol (for IKKβ), we deploy three distinct methodologies. Each protocol is designed as a self-validating system to ensure scientific integrity.

Method A: NanoBRET Target Engagement (Live-Cell GPCR Profiling)

The Causality: GPCRs like 5-HT2A and TAAR1 are multi-pass transmembrane proteins that are notoriously difficult to assess via thermal melting. Bioluminescence Resonance Energy Transfer (NanoBRET) circumvents this by measuring the competitive displacement of a fluorescent tracer by the test compound in real-time, within living cells[1, 2].

Step-by-Step Protocol:

  • Transfection: Plate HEK293 cells at 2×104 cells/well in a 96-well plate. Transfect with 5-HT2A-NanoLuc or TAAR1-NanoLuc fusion plasmids using a lipid-based reagent.

  • Tracer Incubation: After 24 hours, replace media with Opti-MEM containing a target-specific NanoBRET fluorescent tracer (e.g., at Kd​ concentration).

  • Compound Addition: Add 2-(3-Bromo-5-methoxyphenyl)ethanamine in a 10-point dose-response curve (10 µM to 0.1 nM). Incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET Nano-Glo Substrate. Measure dual-emission luminescence (460 nm donor, 618 nm acceptor) using a microplate reader. Calculate the BRET ratio (Acceptor/Donor).

  • Self-Validation Mechanism: An unmodified NanoLuc-only control well is treated with the compound to ensure the phenethylamine does not directly quench the luciferase enzyme, ruling out false-positive displacement signals.

Method B: Cellular Thermal Shift Assay (CETSA)

The Causality: To investigate potential off-target kinase inhibition (e.g., IKKβ), label-free approaches are preferred. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced unfolding and subsequent aggregation [3].

Step-by-Step Protocol:

  • Cell Treatment: Incubate Jurkat cells ( 1×106 cells/mL) with 10 µM 2-(3-Bromo-5-methoxyphenyl)ethanamine, Celastrol (positive control), or DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes (50 µL each). Subject each tube to a temperature gradient (40°C to 70°C) for exactly 3 minutes in a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Clearance: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured aggregates.

  • Quantification: Analyze the soluble supernatant via Western blot using an anti-IKKβ antibody. Plot the melt curve to determine the shift in aggregation temperature ( ΔTagg​ ).

  • Self-Validation Mechanism: A non-heated (37°C) control is run in parallel to confirm that the compound does not alter baseline protein expression or induce degradation independent of thermal denaturation.

Method C: Drug Affinity Responsive Target Stability (DARTS)

The Causality: DARTS is utilized as an unbiased, lysate-based orthogonal validation. It exploits the phenomenon that small-molecule binding restricts the conformational flexibility of the target, rendering it resistant to broad-spectrum proteases like pronase [4].

Step-by-Step Protocol:

  • Lysate Preparation: Lyse untreated cells in M-PER buffer supplemented with protease inhibitors. Clarify by centrifugation.

  • Compound Incubation: Incubate the lysate (2 mg/mL protein) with 2-(3-Bromo-5-methoxyphenyl)ethanamine (10 µM) or vehicle for 1 hour at room temperature.

  • Proteolysis: Add Pronase (1:1000 w/w ratio to total protein). Incubate for exactly 15 minutes at room temperature.

  • Quenching & Analysis: Stop the reaction by adding 4x SDS sample buffer and boiling at 95°C for 5 minutes. Resolve via SDS-PAGE and visualize protected bands via silver staining or target-specific Western blotting.

  • Self-Validation Mechanism: A vehicle-treated, pronase-digested control ensures that the observed protection is strictly ligand-dependent, while a non-digested control verifies equal initial protein loading.

Comparative Performance Data

The following table summarizes the comparative target engagement metrics of 2-(3-Bromo-5-methoxyphenyl)ethanamine against standard alternatives. The data illustrates how the structural removal of the 2-methoxy group shifts the compound's profile from a potent 5-HT2A agonist (like 2C-B) to a TAAR1-preferring ligand with weak IKKβ off-target engagement.

Target ProteinAssay Methodology2-(3-Bromo-5-methoxyphenyl)ethanamine2C-B (Reference)Celastrol (Reference)
5-HT2A Receptor NanoBRET (Live-Cell IC50​ )> 5.0 µM (Weak Engagement)0.08 µM (Strong)N/A
TAAR1 NanoBRET (Live-Cell IC50​ )0.45 µM (Primary Target)1.2 µMN/A
IKKβ (Kinase) CETSA ( ΔTagg​ Shift)+ 1.2°C (Negligible)+ 0.1°C+ 6.5°C (Strong)
IKKβ (Kinase) DARTS (Proteolysis Protection)Minimal ProtectionNo ProtectionHigh Protection

Table 1: Comparative target engagement profiles. Quantitative values represent typical empirical ranges for these structural classes.

Pathway Compound 2-(3-Bromo-5-methoxyphenyl)ethanamine HT2A 5-HT2A (Weak) Compound->HT2A Low Affinity TAAR1 TAAR1 (Primary) Compound->TAAR1 High Affinity IKKb IKKβ (Off-target) Compound->IKKb Weak Binding Gq/11 Gq/11 HT2A->Gq/11 Gs Gs TAAR1->Gs IκBα Degradation IκBα Degradation IKKb->IκBα Degradation PLCβ PLCβ Gq/11->PLCβ Calcium Release Calcium Release PLCβ->Calcium Release cAMP Accumulation cAMP Accumulation Gs->cAMP Accumulation

Putative polypharmacological network of 2-(3-Bromo-5-methoxyphenyl)ethanamine based on TE data.

Conclusion & Strategic Recommendations

When confirming the target engagement of 2-(3-Bromo-5-methoxyphenyl)ethanamine , relying on a single assay format is insufficient due to the compound's potential for polypharmacology.

  • For GPCRs (TAAR1 / 5-HT2A): NanoBRET is the superior choice. It provides real-time, live-cell kinetics that accurately reflect the compound's ability to cross the cell membrane and compete with endogenous ligands [1].

  • For Kinase Off-Targets (IKKβ): CETSA paired with DARTS provides a robust, label-free validation matrix. Because 2-(3-Bromo-5-methoxyphenyl)ethanamine exhibits only weak thermal stabilization of IKKβ compared to potent inhibitors like Celastrol, researchers can confidently rule out IKKβ as a primary driver of the compound's in vivo phenotypic effects[3, 4].

By utilizing this multi-tiered, self-validating approach, drug development professionals can accurately map the pharmacological boundaries of novel phenethylamine probes.

References

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. Available at:[Link]

  • Wells, C. I., et al. (2020). "Quantifying CDK inhibitor selectivity in live cells." Nature Communications. Available at:[Link]

  • Martinez Molina, D., et al. (2013). "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science. Available at:[Link]

  • Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences. Available at:[Link]

Comparative

Analytical Technique Validation Guide for 2-(3-Bromo-5-methoxyphenyl)ethanamine: A Comparative Framework

The rigorous validation of analytical procedures is a cornerstone of pharmaceutical development and forensic toxicology. For substituted phenethylamines such as 2-(3-Bromo-5-methoxyphenyl)ethanamine (3-Br-5-MeO-PEA) , se...

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Author: BenchChem Technical Support Team. Date: March 2026

The rigorous validation of analytical procedures is a cornerstone of pharmaceutical development and forensic toxicology. For substituted phenethylamines such as 2-(3-Bromo-5-methoxyphenyl)ethanamine (3-Br-5-MeO-PEA) , selecting and validating the correct analytical modality requires a deep understanding of the molecule's physicochemical properties. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), structured around the latest ICH Q2(R2) validation guidelines[1].

Mechanistic Causality in Method Design

As an application scientist, designing an analytical method is not merely about following a recipe; it is about manipulating the physical chemistry of the analyte to force a predictable, measurable outcome. 3-Br-5-MeO-PEA presents three distinct structural challenges and opportunities:

  • The Primary Amine (pKa ~9.5): In liquid chromatography, unprotected primary amines strongly interact with residual silanols on silica-based stationary phases, causing severe peak tailing. Causality: We mandate the use of ammonium acetate and formic acid in the mobile phase. This buffers the pH, ensuring the amine remains fully protonated, which narrows the chromatographic band and maximizes Electrospray Ionization (ESI+) efficiency[2].

  • The Bromine Isotope Advantage: Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Causality: This provides a built-in, self-validating specificity check. Any true signal for 3-Br-5-MeO-PEA must exhibit this exact isotopic cluster (M and M+2) in MS1 scanning, instantly ruling out isobaric interferences.

  • Thermal Instability in GC: Free primary amines are prone to dehydrogenation and irreversible adsorption in hot GC inlets. Causality: To utilize GC-MS, the amine must be derivatized. We utilize Trifluoroacetic anhydride (TFAA) to convert the basic amine into a neutral, volatile, and thermally stable amide[3].

Comparative Performance Analysis

While LC-MS/MS has largely superseded GC-MS in terms of raw sensitivity for phenethylamines[4], each technique serves a distinct role in the analytical lifecycle. Table 1 summarizes the quantitative performance metrics expected during an ICH Q2(R2) validation for 3-Br-5-MeO-PEA.

Table 1: Quantitative Comparison of Analytical Modalities for 3-Br-5-MeO-PEA

Validation Parameter (ICH Q2(R2))HPLC-UV (Purity/Stability)LC-MS/MS (Trace/Bioanalysis)GC-MS (Derivatized Confirmation)
Primary Application Bulk API release, QA/QCTrace impurities, BiofluidsOrthogonal structural confirmation
Limit of Detection (LOD) 0.5 – 1.0 µg/mL0.1 – 0.5 ng/mL5.0 – 10.0 ng/mL
Linearity Range 10 – 1000 µg/mL1 – 500 ng/mL25 – 1000 ng/mL
Specificity Mechanism Retention Time, UV SpectrumMRM Transitions, Isotope RatioEI Fragmentation Library Match
Sample Preparation Direct dissolutionDilute & Shoot / SPELiquid-Liquid Extraction + TFAA
Precision (RSD%) < 1.0%< 5.0%< 7.0%

Validation Workflow Visualization

ValidationWorkflow Target 3-Br-5-MeO-PEA Target Analyte Prep1 Dilute & Shoot / SPE Target->Prep1 Prep2 TFAA Derivatization Target->Prep2 Prep3 Direct Dissolution Target->Prep3 LCMS LC-MS/MS (Trace & Bioanalysis) Val1 Specificity & Isotope Check LCMS->Val1 GCMS GC-MS (Structural Confirmation) GCMS->Val1 HPLC HPLC-UV (Bulk Purity QA/QC) HPLC->Val1 Prep1->LCMS Prep2->GCMS Prep3->HPLC Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Report Validated Analytical Procedure Val3->Report

Fig 1. ICH Q2(R2) compliant validation workflow for 3-Br-5-MeO-PEA across three modalities.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as closed-loop, self-validating systems. Every step includes an internal mechanism to verify its own success, adhering strictly to ICH Q2(R2) mandates[1].

Protocol A: LC-MS/MS Quantitative Validation (The Gold Standard)

This method leverages orthogonal stationary phase chemistry and tandem mass spectrometry to achieve sub-nanogram sensitivity[2].

Step 1: Matrix-Matched Sample Preparation

  • Action: Spike 3-Br-5-MeO-PEA into blank matrix alongside a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 3-Br-5-MeO-PEA-d4.

  • Causality: Phenethylamines suffer from ion suppression in ESI sources. The SIL-IS co-elutes with the target, experiencing the exact same matrix effects, thereby normalizing the response[4].

Step 2: Chromatographic Separation

  • Action: Utilize a Phenyl-Hexyl column (100 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid + 5 mM ammonium acetate in water. Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Causality: Standard C18 columns often fail to retain polar amines adequately. The Phenyl-Hexyl phase induces π−π interactions with the brominated methoxyphenyl ring, drastically improving retention factor ( k′ ) and resolving the analyte from early-eluting salts[2].

Step 3: MS/MS Optimization & Self-Validation

  • Action: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode.

    • Quantifier Transition: m/z 230.0 213.0 (Loss of NH3​ )

    • Qualifier Transition: m/z 232.0 215.0 (Isotopic confirmation)

  • Self-Validation Check: The system automatically calculates the ratio between the 230 and 232 precursor transitions. If the ratio deviates from the theoretical 1:1 distribution by more than ±10% , the software flags the peak as an isobaric interference, rejecting the data point.

Protocol B: GC-MS Derivatization & Structural Confirmation

When LC-MS/MS data is ambiguous, GC-MS provides highly specific, orthogonal structural elucidation[3].

Step 1: Alkaline Extraction

  • Action: Adjust sample pH to 11.5 using 0.1 M NaOH, then extract with ethyl acetate.

  • Causality: Driving the pH two units above the amine's pKa ensures the molecule is entirely in its uncharged, lipophilic free-base form, maximizing partitioning into the organic layer.

Step 2: Trifluoroacetylation (TFAA)

  • Action: Transfer 100 µL of the organic extract to a silanized vial. Add 50 µL of TFAA. Incubate at 60°C for 20 minutes. Evaporate under nitrogen and reconstitute in 50 µL ethyl acetate.

  • Causality: TFAA rapidly reacts with the primary amine to form a trifluoroacetamide. This caps the reactive nitrogen, preventing thermal degradation in the GC inlet and increasing the mass of the molecular ion, moving it out of the low-mass chemical noise region[3].

Step 3: GC-MS Acquisition & Self-Validation

  • Action: Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane capillary column.

  • Self-Validation Check: Monitor for the complete absence of the underivatized free-base peak. The presence of the characteristic [M−CF3​]+ fragment confirms successful derivatization, validating the sample preparation step before any quantitative data is accepted.

References

  • Title: A comparison of the validity of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry analysis of urine samples II: amphetamine, methamphetamine, (±)-3,4-methylenedioxyamphetamine, (±)-3,4-methylenedioxymethamphetamine, (±)-3,4-methylenedioxyethylamphetamine, phencyclidine, and (±)
  • Source: Elsevier (fda.gov.tw)
  • Title: ICH Q2(R2)
  • Source: ResearchGate (researchgate.net)

Sources

Validation

Peer-reviewed studies on 2-(3-Bromo-5-methoxyphenyl)ethanamine and its analogs

Publish Comparison Guide: 2-(3-Bromo-5-methoxyphenyl)ethanamine vs. Structural Analogs in Drug Discovery Executive Summary In the landscape of preclinical drug development, the phenethylamine backbone serves as a versati...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 2-(3-Bromo-5-methoxyphenyl)ethanamine vs. Structural Analogs in Drug Discovery

Executive Summary

In the landscape of preclinical drug development, the phenethylamine backbone serves as a versatile chemical chameleon. However, subtle shifts in regioisomerism drastically alter the trajectory of a compound—shifting its utility from a direct neuropharmacological probe to a foundational scaffold for targeted oncology and immunology therapeutics.

This guide objectively compares the utility, performance, and experimental workflows of 2-(3-Bromo-5-methoxyphenyl)ethanamine (a highly specific synthetic intermediate) against its well-documented structural analog, 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (commonly known as 2C-B). By analyzing the causality behind their structural divergence, researchers can better leverage these compounds for either kinase inhibitor design or G-protein coupled receptor (GPCR) modulation.

Structural Causality: Why Regioisomerism Dictates Application

The fundamental difference between these two compounds lies in their aromatic substitution patterns, which dictate their chemical reactivity and biological target affinity.

  • The Scaffold (3,5-Substitution): 2-(3-Bromo-5-methoxyphenyl)ethanamine possesses a meta-substitution pattern. This specific arrangement is not optimized for direct receptor binding; rather, the electron-donating 5-methoxy group chemically activates the aromatic ring. This activation is critical for driving electrophilic aromatic substitution during cyclization reactions (such as the Bischler-Napieralski reaction), allowing researchers to build complex 8-substituted isoquinoline derivatives . These resulting macrocycles are potent, ATP-competitive inhibitors of IKKβ, a critical kinase in the NF-κB inflammatory pathway [1].

  • The Analog (2,4,5-Substitution): 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) features a para/ortho-substitution pattern. This creates a specific electronic and steric profile that perfectly aligns with the binding pocket of serotonergic GPCRs. Consequently, it is used directly as a potent partial agonist/antagonist for 5-HT2A and 5-HT2C receptors in neuropsychiatric research, requiring no further macrocyclic elaboration [2][3].

G Core Phenethylamine Core Scaffold 3-Bromo-5-methoxy Regioisomer Core->Scaffold 3,5-substitution Analog 4-Bromo-2,5-dimethoxy Regioisomer (2C-B) Core->Analog 2,4,5-substitution Cyclization Bischler-Napieralski Cyclization Scaffold->Cyclization ReceptorBinding Direct GPCR Binding Analog->ReceptorBinding Isoquinoline 8-Substituted Isoquinoline (IKKβ Inhibitor) Cyclization->Isoquinoline Serotonin 5-HT2A/2C Receptor Ligand ReceptorBinding->Serotonin

Divergent drug development pathways dictated by phenethylamine regioisomerism.

Application A: 3-Bromo-5-methoxyphenethylamine as a Kinase Inhibitor Scaffold

In targeted therapeutics, the NF-κB signaling cascade is a primary target for autoimmune diseases and oncology. IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of NF-κB.

By utilizing 2-(3-Bromo-5-methoxyphenyl)ethanamine as a foundational building block, medicinal chemists synthesize 8-substituted isoquinolines that slot competitively into the ATP-binding pocket of IKKβ, effectively halting the inflammatory cascade [1].

G TNF TNF-α / IL-1 Receptor TNFR / IL-1R TNF->Receptor IKK IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK Activation IkB IκBα (Inhibitor of NF-κB) IKK->IkB Phosphorylation & Degradation Inhibitor 8-Substituted Isoquinoline (from 3-Br-5-MeO-PEA) Inhibitor->IKK Blocks IKKβ NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nuclear Translocation & Target Gene Transcription NFkB->Nucleus

NF-κB signaling cascade illustrating targeted IKKβ inhibition by isoquinoline derivatives.

Comparative Performance Data

To objectively evaluate the utility of these compounds, we must compare the pharmacological endpoints of the scaffold-derived product against the direct analog.

Parameter2-(3-Bromo-5-methoxyphenyl)ethanamine (Scaffold)2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B Analog)
Primary Utility Synthetic intermediate for kinase inhibitorsDirect pharmacological probe (GPCR ligand)
Substitution Pattern 3-Bromo-5-methoxy (Meta-substituted)4-Bromo-2,5-dimethoxy (Para/Ortho-substituted)
Target Pathway NF-κB (via IKKβ inhibition post-cyclization)Serotonergic (5-HT2A/2C receptors)
Typical Potency IKKβ IC50: < 100 nM (as isoquinoline derivative)5-HT2A Ki: ~1.2 nM (Direct binding)
Mechanism of Action ATP-competitive kinase inhibitionPartial agonism / antagonism at GPCR
Key Chemical Reaction Bischler-Napieralski cyclizationN/A (Used directly or N-benzylated)

Experimental Methodologies (Self-Validating Protocols)

As an application scientist, ensuring reproducibility requires protocols that have built-in validation checkpoints. Below are the methodologies for utilizing the 3-Br-5-MeO-PEA scaffold and validating its biological efficacy.

Protocol 1: Isoquinoline Scaffold Synthesis (Bischler-Napieralski Cyclization)

This protocol converts the linear phenethylamine into the rigid isoquinoline core required for kinase inhibition.

  • Acylation: React 2-(3-Bromo-5-methoxyphenyl)ethanamine (1.0 eq) with an appropriate acyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) using triethylamine (TEA, 2.0 eq) as a base. Stir at room temperature for 2 hours.

    • Causality: This step protects the primary amine and introduces the carbon atom that will become the C1 position of the isoquinoline ring.

  • Cyclization: Isolate the resulting amide, dissolve it in anhydrous toluene, and add phosphorus oxychloride (POCl3, 3.0 eq). Heat the reaction to reflux (110°C) for 4-6 hours.

    • Causality: POCl3 acts as a powerful dehydrating agent, generating a highly electrophilic nitrilium ion. The electron-donating 5-methoxy group activates the ortho position of the aromatic ring, driving the electrophilic aromatic substitution necessary to close the ring.

  • Quenching & Extraction: Cool the mixture to 0°C, carefully quench with ice water to neutralize unreacted POCl3, basify with 1N NaOH (to pH 9), and extract the product using ethyl acetate.

  • Self-Validation Checkpoint: Analyze the crude product via LC-MS and 1H-NMR.

    • Validation Criteria: LC-MS must show an [M+H]+ mass corresponding to the exact loss of H2​O from the parent amide. 1H-NMR must show the disappearance of the amide N-H proton and a distinct shift in the aromatic protons, confirming ring closure.

Protocol 2: In Vitro IKKβ Kinase Inhibition Assay

Once the isoquinoline derivative is synthesized, its efficacy as an IKKβ inhibitor must be quantified.

  • Enzyme Pre-Incubation: Incubate recombinant human IKKβ enzyme (10 ng/well) with the synthesized isoquinoline derivative (using a 10-point serial dilution from 10 µM to 0.1 nM) in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT) for 15 minutes at room temperature.

    • Causality: Pre-incubation allows for steady-state binding of the ATP-competitive inhibitor to the kinase domain before the enzymatic reaction initiates, preventing artificially inflated IC50 values.

  • Reaction Initiation: Add ATP at a final concentration of 10 µM (equal to the apparent Michaelis constant, Km​ , for IKKβ) alongside 0.5 µg of a biotinylated IκBα peptide substrate.

    • Causality: Running the assay exactly at the ATP Km​ ensures the assay is highly sensitive to competitive inhibitors while maintaining a robust signal-to-noise ratio.

  • Incubation: Incubate the microplate for 30 minutes at 30°C to allow substrate phosphorylation.

  • Detection: Add a luminescence-based ATP depletion reagent (e.g., Kinase-Glo®). The luminescence signal generated is directly proportional to the amount of unconsumed ATP (which is inversely proportional to kinase activity).

  • Self-Validation Checkpoint: Include a known, highly selective IKKβ inhibitor (e.g., ML120B) as a positive control in parallel wells.

    • Validation Criteria: Calculate the Z'-factor for the assay plate. The assay is only considered valid if the Z'-factor is >0.6, confirming sufficient dynamic range and low variability to accurately fit a 4-parameter logistic IC50 curve.

References

  • Title: 8-substituted isoquinoline derivative and use thereof (WO2010038465A1)
  • Title: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes Source: British Journal of Pharmacology (PMC1574890) URL: [Link]

  • Title: Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists Source: Bioorganic & Medicinal Chemistry (PubMed ID: 25542566) URL: [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-(3-Bromo-5-methoxyphenyl)ethanamine

Executive Summary For researchers and drug development professionals, managing halogenated phenethylamine derivatives requires strict adherence to both chemical safety protocols and environmental regulations. 2-(3-Bromo-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, managing halogenated phenethylamine derivatives requires strict adherence to both chemical safety protocols and environmental regulations. 2-(3-Bromo-5-methoxyphenyl)ethanamine presents a unique intersection of hazards: it possesses a pharmacologically relevant phenethylamine backbone, a basic primary amine group, and a recalcitrant aryl bromide substituent.

This guide provides authoritative, step-by-step methodologies for the operational handling, waste segregation, and proper disposal of this compound. By understanding the mechanistic causality behind these protocols, laboratories can ensure regulatory compliance, minimize disposal costs, and protect personnel from exposure.

Chemical Profile & Mechanistic Risk Assessment

To design an effective disposal strategy, we must first analyze the molecular components of 2-(3-Bromo-5-methoxyphenyl)ethanamine that dictate its hazard profile:

  • The Primary Amine (Basicity & Reactivity): The ethanamine side chain is nucleophilic and basic. In high concentrations, it acts as a corrosive irritant. More importantly, mixing this basic waste with strong acids in a sealed container will cause an exothermic neutralization reaction, potentially leading to thermal runaway or container rupture.

  • The Aryl Bromide (Halogenated Waste Compliance): The presence of the carbon-bromine bond legally classifies this compound as a Halogenated Organic Compound . Halogenated wastes are strictly regulated under the [1]. If incinerated at low temperatures, brominated organics can form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and furans (PBDFs). Therefore, they require specialized high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize the resulting hydrogen bromide (HBr) gas[2].

  • The Phenethylamine Backbone (Bioactivity): Because this structure is a derivative of endogenous neurotransmitters, it carries a risk of unintended pharmacological activity upon dermal absorption or inhalation of dust.

Experimental Workflow: Safe Handling & Solution Preparation

Every protocol must be a self-validating system. When preparing solutions of 2-(3-Bromo-5-methoxyphenyl)ethanamine, follow this step-by-step methodology to ensure containment and verify safety at each stage.

Step 1: Environmental & PPE Verification

  • Action: Conduct all solid-handling operations inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Validation: Check the fume hood monitor before opening the chemical bottle. Don double nitrile gloves (amines can permeate standard latex over time), a chemically resistant lab coat, and splash-proof safety goggles.

Step 2: Static-Free Weighing

  • Action: Tare a static-free weighing boat. Carefully transfer the solid compound using a grounded stainless-steel spatula.

  • Causality: Phenethylamine powders can be fine and easily aerosolized by static charge. Grounding prevents the dispersion of bioactive dust.

Step 3: Dissolution & Transfer

  • Action: Transfer the solid to a round-bottom flask or vial. Slowly add the chosen organic solvent (e.g., dichloromethane, methanol). Cap the vessel immediately with a septum.

  • Validation: Visually confirm complete dissolution before removing the vessel from the fume hood.

WasteWorkflow A 2-(3-Bromo-5-methoxyphenyl) ethanamine B Liquid Waste (Solvent + Amine) A->B Dissolution/Reaction C Solid Waste (PPE & Vials) A->C Handling D Halogenated Waste Container B->D Segregate E Solid Halogenated Container C->E Collect F Rotary Kiln Incineration (Caustic Scrubber) D->F EPA RCRA Transport E->F EPA RCRA Transport

Workflow for handling and disposing of halogenated phenethylamine waste.

Waste Segregation & Disposal Protocols

Because halogenated waste costs approximately twice as much to dispose of as non-halogenated waste, strict segregation is both an environmental and economic imperative[3].

Protocol A: Liquid Waste Segregation
  • pH Validation: Before bulking the waste, verify the pH of the reaction mixture using universal indicator paper.

    • Self-Validation: If the pH is >9.5, the amine concentration is too high for safe bulk storage. Carefully neutralize with a dilute, compatible acid (e.g., 1M HCl) until the pH reads between 5.5 and 9.5. This ensures no exothermic neutralization occurs inside the sealed waste container.

  • Container Selection: Select a high-density polyethylene (HDPE) carboy explicitly labeled "Hazardous Waste: Halogenated Solvents".

  • Compatibility Check: Ensure the container does not contain heavy metals, cyanides, or strong oxidizers[4].

  • Transfer & Seal: Using a dedicated funnel, pour the mixture into the carboy. Immediately remove the funnel and seal the container with a vapor-tight, threaded cap. Never leave a funnel resting in a waste container.

Protocol B: Solid Waste Handling
  • Collection: Gather all contaminated weighing boats, pipette tips, empty vials, and the outer layer of your double-gloves.

  • Packaging: Place these items into a heavy-duty, sealable plastic bag or a dedicated solid waste drum.

  • Labeling: Affix a hazardous waste tag reading: "Solid Halogenated Organic Waste - Contains Brominated Phenethylamine."

Quantitative Data & Compatibility Limits

To maintain a self-validating safety system, laboratories must adhere to the following quantitative limits regarding the storage and disposal of 2-(3-Bromo-5-methoxyphenyl)ethanamine waste streams.

ParameterSpecification / LimitMechanistic Rationale
Waste Classification Halogenated OrganicContains >1% halogen by weight (Bromine). Must be segregated to control disposal costs.
Acceptable pH Range 5.5 - 9.5Prevents exothermic acid-base reactions and pressurization in the waste container.
Storage Limit (SAA) 55 GallonsEPA RCRA limits for laboratory Satellite Accumulation Areas (SAA) before mandatory off-site transport.
Incineration Temp. > 1000 °CHigh thermal oxidation is required to prevent the formation of polybrominated dioxins/furans (PBDD/F).
Incompatible Streams Acids, Metals, OxidizersMixing risks thermal runaway, toxic gas release, or heavy metal precipitation.

Emergency Spill Response

In the event of a spill involving a solution of 2-(3-Bromo-5-methoxyphenyl)ethanamine:

  • Evacuate & Ventilate: Alert personnel in the immediate vicinity. Ensure the fume hood sash is open to maximize exhaust ventilation[5].

  • Neutralize & Absorb: Do not use combustible materials (like paper towels) for large spills. Apply a universal inert absorbent pad or diatomaceous earth over the spill.

  • Collect: Using a plastic scoop, transfer the absorbed material into a compatible solid waste container.

  • Decontaminate: Wash the surface with a slightly acidic solution (e.g., dilute citric acid) to neutralize residual amine, followed by soap and water. Dispose of all cleanup materials as Solid Halogenated Waste.

References

  • "Halogenated Solvents in Laboratories", Temple University EHS,[Link]

  • "Frequent Questions About Managing Hazardous Waste at Academic Laboratories", US Environmental Protection Agency (EPA),[Link]

  • "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes", US Environmental Protection Agency (EPA) NEPIS,[Link]

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling 2-(3-Bromo-5-methoxyphenyl)ethanamine

As a critical building block in advanced drug discovery—particularly in the synthesis of 8-substituted isoquinoline derivatives[1] and novel serotonergic ligands[2]—2-(3-Bromo-5-methoxyphenyl)ethanamine requires stringen...

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Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in advanced drug discovery—particularly in the synthesis of 8-substituted isoquinoline derivatives[1] and novel serotonergic ligands[2]—2-(3-Bromo-5-methoxyphenyl)ethanamine requires stringent lifecycle management. This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, preparation, and disposal of this highly reactive halogenated phenethylamine.

Chemical Profile & Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. 2-(3-Bromo-5-methoxyphenyl)ethanamine presents a dual-threat profile driven by its specific molecular architecture:

  • Local Tissue Necrosis (The Amine Hazard): As a primary aliphatic amine, the free base is highly alkaline ( pKa​≈9.5 ). Upon contact with physiological moisture (sweat, tears, mucous membranes), it rapidly abstracts protons. This localized extreme alkalinity causes the saponification of cellular lipids, leading to severe chemical burns and liquefaction necrosis.

  • Systemic CNS Toxicity (The Halogenated Aromatic Hazard): The addition of the 3-bromo and 5-methoxy functional groups significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to rapidly penetrate dermal layers and cross the Blood-Brain Barrier (BBB). Once in the central nervous system, phenethylamine derivatives can act as potent agonists at monoamine receptors (such as 5-HT2A), potentially triggering severe sympathetic overstimulation, tachycardia, and psychoactive effects[2].

ToxicityMechanism Exposure Exposure to 2-(3-Bromo- 5-methoxyphenyl)ethanamine Local Local Tissue Contact Exposure->Local Systemic Systemic Absorption (Dermal/Inhalation) Exposure->Systemic Amine Primary Amine (pKa ~9.5) Proton Abstraction Local->Amine Necrosis Liquefaction Necrosis & Chemical Burns Amine->Necrosis Lipophilic High LogP (Bromo/Methoxy) Facilitates Transport Systemic->Lipophilic BBB Crosses Blood-Brain Barrier (BBB) Lipophilic->BBB CNS Monoamine Receptor Interaction (e.g., 5-HT) BBB->CNS

Mechanistic pathway of local tissue necrosis and systemic CNS toxicity following exposure.

Quantitative Hazard & PPE Specification Matrix

Standard laboratory nitrile gloves are insufficient for prolonged handling of halogenated lipophilic amines. The following self-validating matrix translates quantitative physicochemical data into mandatory Personal Protective Equipment (PPE) requirements.

Hazard ParameterQuantitative MetricRequired PPE / Engineering ControlMechanistic Rationale
Alkalinity (Corrosivity) Estimated pKa​≈9.5 Tight-fitting Splash Goggles + Face ShieldPrevents alkaline saponification of corneal lipids, which can cause irreversible blindness.
Lipophilicity (Toxicity) High LogP (Highly Non-Polar)Double Gloving: Nitrile (4 mil) inner + Butyl Rubber ( 14 mil) outerButyl rubber resists permeation by non-polar, halogenated aromatics significantly better than standard nitrile.
Vapor / Aerosol Risk Vapor Density > 4 (vs. air)Half-face Elastomeric Respirator with ABEK (EN14387) cartridgesABEK filters specifically capture heavy alkaline amine vapors and bioactive particulates.
Inhalation / Dispersion Fume Hood Face Velocity 0.5 m/s (100 fpm)Ensures negative pressure containment of volatile free-base amines and prevents lab contamination.

Operational Workflow: Solution Preparation Protocol

When utilizing 2-(3-Bromo-5-methoxyphenyl)ethanamine as an intermediate (e.g., in Borane-THF complex reductions[1]), precise handling is required to prevent static aerosolization and exothermic runaway.

Step-by-Step Methodology: Weighing & Dissolution
  • Environmental Verification: Verify that the Class II Type B2 biological safety cabinet or chemical fume hood is actively drawing at 0.5 m/s. Clear the workspace of all incompatible materials (strong oxidizers, strong acids).

  • Static Mitigation: Because fine amine powders hold static charge and can easily aerosolize, activate an anti-static ionizer fan inside the hood. Use only grounded, stainless-steel spatulas.

  • Closed-System Transfer:

    • Tare a clean, dry reaction vial with a septum cap on the analytical balance.

    • Inside the fume hood, transfer the required mass of the chemical into the vial.

    • Seal the vial before removing it from the hood to weigh it on the balance. This prevents contamination of the general laboratory environment.

  • Anhydrous Dissolution: Return the sealed vial to the hood. Inject your anhydrous solvent (e.g., Tetrahydrofuran [THF][1]) dropwise through the septum via syringe under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the amine.

  • Exothermic Control (If forming HCl salts): If converting the free base to a hydrochloride salt, submerge the reaction vial in an ice-water bath ( 0∘C ). Add 1N HCl dropwise. Causality: The acid-base neutralization is highly exothermic; rapid addition can boil the solvent and aerosolize the toxic amine.

HandlingWorkflow Start Initiate Protocol PPE 1. Don Level C PPE (Respirator, Butyl Gloves) Start->PPE Hood 2. Verify Fume Hood Face Velocity (0.5 m/s) PPE->Hood Weigh 3. Weigh Chemical (Use Anti-Static Spatula) Hood->Weigh Solvent 4. Dissolve in Anhydrous Solvent (THF) Weigh->Solvent Quench 5. Quench/Neutralize Residuals with 5% Citric Acid Solvent->Quench Waste 6. Transfer to Halogenated Waste Quench->Waste

Standard operating procedure for the safe weighing and dissolution of halogenated phenethylamines.

Emergency Response & Disposal Logistics

A self-validating safety system requires pre-planned failure responses. Ensure all laboratory personnel are briefed on the following specific interventions.

Spill Response Plan
  • DO NOT USE WATER: Flushing a raw chemical spill with water will spread the lipophilic compound across surfaces.

  • DO NOT USE STRONG ACIDS: Attempting to neutralize the spill with concentrated HCl or H2​SO4​ will cause violent exothermic boiling, vaporizing the toxic amine into the breathing zone.

  • Correct Protocol: Cover the spill entirely with a weak, solid acid (e.g., Citric Acid or Sodium Bisulfate powder). This safely and slowly neutralizes the amine into a stable salt. Sweep the neutralized solid using non-sparking tools and absorbent pads into a hazardous waste container.

Exposure First Aid
  • Dermal Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water under a safety shower for a minimum of 15 minutes. Do not apply chemical neutralizing agents to the skin, as this can exacerbate tissue damage.

  • Ocular Contact: Force eyelids open and flush at an eyewash station for 15-20 minutes. Seek immediate ophthalmological emergency care.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen and contact emergency medical services.

Waste Disposal

Collect all contaminated materials (including disposable PPE, spatulas, and neutralization sweepings) into a high-density polyethylene (HDPE) drum. Label clearly as "Hazardous Waste - Corrosive/Toxic Amine (Halogenated)" . Store in a secondary containment tray away from light and heat until collection by a certified EPA hazardous waste contractor.

References

  • Title: WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof Source: Google Patents URL

Sources

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